Ethyl 4-amino-4-oxobutanoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-amino-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-2-10-6(9)4-3-5(7)8/h2-4H2,1H3,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZOXCVIKHPZEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10537731 | |
| Record name | Ethyl 4-amino-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10537731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53171-35-0 | |
| Record name | Ethyl 4-amino-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10537731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 53171-35-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 4-amino-4-oxobutanoate
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-amino-4-oxobutanoate, also known as succinamic acid ethyl ester, is a bifunctional organic molecule featuring both an ethyl ester and a primary amide. This unique structural arrangement makes it a valuable and versatile building block in organic synthesis. Its ability to participate in a variety of chemical transformations allows for the construction of more complex molecular architectures, including heterocyclic systems that are prevalent in many biologically active compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its utility in the field of drug discovery and development. Detailed protocols, safety information, and mechanistic insights are provided to enable researchers to effectively utilize this compound in their work.
Introduction and Core Properties
This compound is a stable, solid organic compound that serves as a key intermediate in various synthetic pathways.[1] Its structure, containing both a nucleophilic amide and an electrophilic ester, allows for selective chemical modifications at either end of its four-carbon chain.
Chemical Identity and Physical Properties
A summary of the key identifiers and physicochemical properties for this compound is presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | This compound | [2] |
| Synonyms | Succinamic acid ethyl ester, ethyl 3-carbamoylpropanoate | [2] |
| CAS Number | 53171-35-0 | [1][2] |
| Molecular Formula | C6H11NO3 | [1][2] |
| Molecular Weight | 145.16 g/mol | [2] |
| Appearance | Solid | [1] |
| Storage | Sealed in dry, room temperature | [1] |
Synthesis Methodologies
The preparation of this compound can be achieved through several synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. A common and efficient laboratory-scale synthesis involves the partial esterification of succinic anhydride.
Synthesis from Succinic Anhydride
A robust method for synthesizing mono-esters of succinic acid involves the ring-opening of succinic anhydride with an alcohol.[3] This approach offers high atom economy and often proceeds under mild conditions.
Sources
Ethyl 4-amino-4-oxobutanoate chemical structure
An In-Depth Technical Guide to Ethyl 4-amino-4-oxobutanoate: Structure, Synthesis, and Applications in Modern Drug Discovery
Introduction
This compound, also known by its common synonym Succinamic acid ethyl ester, is a bifunctional organic compound of significant interest to the chemical and pharmaceutical sciences. Possessing both a primary amide and an ethyl ester functional group separated by a flexible four-carbon backbone, this molecule represents a versatile building block for the synthesis of a wide array of more complex chemical entities. Its structure allows for selective chemical transformations at either functional group, making it a valuable synthon in the design of novel heterocyclic compounds, peptide fragments, and other scaffolds relevant to medicinal chemistry.
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of this compound. Moving beyond a simple recitation of facts, this document elucidates the causal relationships behind its synthesis and reactivity, offers detailed experimental considerations, and contextualizes its utility within the broader landscape of pharmaceutical development.
Chapter 1: Molecular Structure and Physicochemical Properties
A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application in synthesis and development. This chapter details the structural and physicochemical characteristics of this compound.
Chemical Identity
The compound is systematically and uniquely identified by several internationally recognized standards.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 53171-35-0 | [1][2] |
| Molecular Formula | C₆H₁₁NO₃ | [1][2] |
| Synonyms | Succinamic acid ethyl ester, Ethyl succinamidate, Ethyl 3-carbamoylpropanoate | [1][2] |
| SMILES | CCOC(=O)CCC(=O)N | [1] |
| InChIKey | AJZOXCVIKHPZEU-UHFFFAOYSA-N | [1] |
Physicochemical & Spectroscopic Profile
The physical properties and spectroscopic signature of this compound are critical for its identification, purification, and quality control. While a certified experimental melting point is not widely reported in public databases, its character as a solid at room temperature is noted by commercial suppliers.
| Property | Value | Notes |
| Molecular Weight | 145.16 g/mol | Computed[1] |
| Physical State | Solid | Commercial Supplier Data |
| Topological Polar Surface Area | 69.4 Ų | A key descriptor for predicting drug transport properties. Computed[1]. |
| XLogP3 | -0.2 | A measure of lipophilicity. Computed[1]. |
Predicted Spectroscopic Data
The following data are predicted based on the known chemical structure and spectral data from analogous compounds. These values serve as a reliable guide for the characterization of synthesized material.
| Spectroscopy | Predicted Signals and Interpretation |
| ¹H NMR | δ ~1.2 ppm (t, 3H): Triplet for the methyl protons (-CH₃) of the ethyl ester group, coupled to the adjacent methylene group. δ ~2.4-2.6 ppm (m, 4H): A complex multiplet system corresponding to the two methylene groups (-CH₂CH₂-) of the succinate backbone. δ ~4.1 ppm (q, 2H): Quartet for the methylene protons (-OCH₂-) of the ethyl ester group, coupled to the methyl group. δ ~5.5-7.0 ppm (br s, 2H): Two broad singlets for the amide protons (-NH₂), which are exchangeable with D₂O. |
| ¹³C NMR | δ ~14 ppm: Ethyl ester -CH₃ δ ~30-35 ppm: Two distinct signals for the succinate backbone -CH₂- carbons. δ ~60 ppm: Ethyl ester -OCH₂- δ ~173 ppm: Ester carbonyl C=O δ ~175 ppm: Amide carbonyl C=O |
| IR Spectroscopy | ~3400 & 3200 cm⁻¹: Two distinct bands for the N-H stretching of the primary amide. ~2980-2850 cm⁻¹: C-H stretching from the aliphatic backbone. ~1735 cm⁻¹: Strong C=O stretching from the ethyl ester. ~1670 cm⁻¹: Strong C=O stretching from the primary amide (Amide I band). ~1620 cm⁻¹: N-H bending from the primary amide (Amide II band). ~1200 cm⁻¹: C-O stretching from the ester. |
| Mass Spectrometry | m/z = 145: Molecular ion peak [M]⁺. m/z = 100: Fragment corresponding to the loss of the ethoxy group [-OCH₂CH₃]. m/z = 129: Fragment corresponding to the loss of the amino group [-NH₂]. |
Chapter 2: Synthesis and Manufacturing
The synthesis of this compound is logically approached via a two-step sequence starting from the readily available and inexpensive precursor, succinic anhydride. This pathway is both efficient and amenable to scale-up.
Retrosynthetic Analysis
The retrosynthetic logic disconnects the amide and ester bonds, revealing the key precursors: monoethyl succinate and ammonia for the amide formation, and succinic anhydride and ethanol for the ester formation.
Caption: Retrosynthetic pathway for this compound.
Recommended Synthetic Protocol
This protocol is a two-step process. The first step involves the synthesis of the key intermediate, Monoethyl succinate, which is then converted to the final product.
Step 1: Synthesis of Monoethyl Succinate (4-Ethoxy-4-oxobutanoic acid)
This step involves a nucleophilic acyl substitution where ethanol attacks one of the carbonyl carbons of succinic anhydride, leading to the opening of the anhydride ring.
-
Materials:
-
Succinic anhydride (1.0 eq)
-
Anhydrous ethanol (can be used as solvent, large excess)
-
Optional: Concentrated sulfuric acid (catalytic amount, e.g., 0.1-1 mol%)
-
Round-bottom flask, reflux condenser, heating mantle, rotary evaporator
-
-
Procedure:
-
To a round-bottom flask, add succinic anhydride and a large excess of anhydrous ethanol.
-
(Optional but recommended for faster reaction) Add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the succinic anhydride spot.[3]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
The resulting crude monoethyl succinate, a colorless oil, is typically of sufficient purity for the next step. If required, it can be purified by vacuum distillation.[3]
-
Step 2: Amidation of Monoethyl Succinate to Yield this compound
The conversion of the carboxylic acid in monoethyl succinate to a primary amide can be achieved through several methods. The most direct involves activation of the carboxylic acid followed by reaction with an ammonia source.
-
Materials:
-
Monoethyl succinate (1.0 eq)
-
Thionyl chloride (SOCl₂, ~1.1 eq) or Oxalyl chloride
-
Anhydrous solvent (e.g., Dichloromethane or THF)
-
Concentrated ammonium hydroxide or ammonia gas
-
Ice bath, dropping funnel, stirring apparatus
-
-
Procedure (via Acyl Chloride):
-
Dissolve monoethyl succinate in an anhydrous solvent like dichloromethane in a flask equipped with a stirrer and a dropping funnel. Cool the solution in an ice bath.
-
Slowly add thionyl chloride (1.1 eq) dropwise to the stirred solution. This reaction is exothermic and evolves HCl gas, and should be performed in a well-ventilated fume hood.[4]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours to ensure complete formation of the intermediate acyl chloride (ethyl 4-chloro-4-oxobutanoate).
-
In a separate flask, place an excess of concentrated ammonium hydroxide solution and cool it in an ice bath.
-
Slowly add the freshly prepared acyl chloride solution to the cold ammonium hydroxide with vigorous stirring. This is a highly exothermic reaction. Maintain the temperature below 10 °C.
-
After the addition is complete, continue stirring for an additional hour at room temperature.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/hexanes or ethyl acetate/hexanes) to obtain pure this compound.
-
Chapter 3: Chemical Reactivity and Derivatization
The bifunctional nature of this compound allows for a diverse range of chemical transformations, making it a highly versatile synthetic intermediate. The ester and amide groups can be targeted selectively under appropriate conditions.
Caption: Key reaction pathways of this compound.
-
Reactivity of the Ester Group: The ethyl ester is susceptible to nucleophilic acyl substitution. It can be hydrolyzed under acidic or basic conditions to yield succinamic acid. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding alcohol, yielding 4-amino-1,4-butanediol. It can also undergo transesterification in the presence of another alcohol under acid catalysis.
-
Reactivity of the Amide Group: The primary amide is generally less reactive than the ester. It can be hydrolyzed to the carboxylic acid (monoethyl succinate) under more forcing acidic or basic conditions with heat. Dehydration of the primary amide using strong dehydrating agents can yield the corresponding nitrile.
-
Bifunctional Reactivity: Under thermal conditions, intramolecular cyclization can occur, leading to the formation of N-substituted succinimide derivatives, although this is more common in related succinate diesters during ammonolysis.[5]
Chapter 4: Applications in Drug Development and Medicinal Chemistry
The true value of a building block like this compound is realized in its application as a precursor to bioactive molecules. The succinate and succinimide core structures are prevalent in a variety of pharmaceuticals and agrochemicals.
-
Formation of Drug Succinate Salts: Succinic acid, which can be derived from this molecule, is widely used to form succinate salts of active pharmaceutical ingredients (APIs). This strategy is employed for drugs like metoprolol succinate (a beta-blocker) and sumatriptan succinate (an anti-migraine medication) to improve their solubility, stability, and pharmacokinetic profiles.[6]
-
Synthesis of Succinimide-Based Drugs: The succinimide ring (pyrrolidine-2,5-dione) is a key pharmacophore in several classes of drugs, particularly anticonvulsants. Furthermore, optically active succinimide derivatives serve as crucial intermediates in the synthesis of complex modern drugs, such as Ranirestat, an aldose reductase inhibitor developed for the treatment of diabetic complications.[7]
-
Antibiotic Derivatives: The core structure is related to components used in modifying existing antibiotics. For example, Erythromycin ethylsuccinate is a well-known macrolide antibiotic where the succinate moiety is used to create a prodrug form with improved oral absorption and taste-masking properties.
-
Agrochemicals: Succinate dehydrogenase inhibitors (SDHIs) are a major class of agricultural fungicides. Their chemical structure often contains an amide linkage derived from a succinic acid core, a key area for modification to develop new and more effective agents. [26 from previous step]
The availability of this compound provides a direct and versatile entry point for chemists to synthesize libraries of these important scaffolds for screening and drug discovery programs.
Chapter 5: Safety, Handling, and Storage
As with any chemical reagent, proper handling and storage of this compound are essential for ensuring laboratory safety.
-
Hazard Identification (GHS Classification):
-
Recommended Handling Procedures:
-
Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately and thoroughly with water.
-
Wash hands thoroughly after handling.
-
-
Storage and Stability:
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
-
Disposal:
-
Dispose of the chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter the environment.
-
Conclusion
This compound is a functionally rich and synthetically valuable building block. Its straightforward synthesis from inexpensive starting materials, combined with the differential reactivity of its ester and amide moieties, makes it an attractive intermediate for drug development and medicinal chemistry. Its direct structural relationship to the succinate and succinimide cores found in numerous successful pharmaceutical and agrochemical products underscores its strategic importance. This guide has provided a detailed technical framework for understanding and utilizing this compound, empowering researchers to leverage its full synthetic potential in the pursuit of novel chemical innovation.
References
- Google Patents. (n.d.). EP2058300A1 - Succinic acid diester derivative, process for production thereof, and use of the derivative in the production of pharmaceutical preparation.
-
Stenutz, R. (n.d.). ethyl succinate. Retrieved January 11, 2026, from [Link]
-
Filo. (2024, December 12). Figure \mathrm { A } : { } ^ { 1 } \mathrm { H } NMR spectrum of ethyl pr... Retrieved January 11, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of Succinic acid, ethyl 3-oxobut-2-yl ester. Retrieved January 11, 2026, from [Link]
-
Wikipedia. (n.d.). Succinic acid. Retrieved January 11, 2026, from [Link]
- Google Patents. (n.d.). CN102126952A - Preparation method of ethyl succinyl chloride.
-
Royal Society of Chemistry. (n.d.). Supporting information. Retrieved January 11, 2026, from [Link]
-
Google Patents. (n.d.). Process for the preparation of succinic anhydride derivatives - European Patent Office - EP 0355895 B1. Retrieved January 11, 2026, from [Link]
-
Stenutz, R. (n.d.). diethyl butanedioate. Retrieved January 11, 2026, from [Link]
-
MDPI. (n.d.). Succinimide Derivatives as Acetylcholinesterase Inhibitors—In Silico and In Vitro Studies. Retrieved January 11, 2026, from [Link]
-
Talent Chemical. (2025, December 30). Succinic Acid in Pharmaceuticals: Enhancing Stability and Efficacy. Retrieved January 11, 2026, from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0059898). Retrieved January 11, 2026, from [Link]
-
ResearchGate. (n.d.). Batch chemoenzymatic synthesis of diethyl succinate (2a) by varying the.... Retrieved January 11, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information. Retrieved January 11, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved January 11, 2026, from [Link]
-
Organic Syntheses. (n.d.). Succinic acid, diethyl ester. Retrieved January 11, 2026, from [Link]
-
Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate. Retrieved January 11, 2026, from [Link]
- Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
-
Organic Syntheses. (n.d.). 1-ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride and methiodide. Retrieved January 11, 2026, from [Link]
-
MDPI. (n.d.). Nanofiber Mats as Amine-Functionalized Heterogeneous Catalysts in Continuous Microfluidic Reactor Systems. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (2025, December 12). Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V). Retrieved January 11, 2026, from [Link]
-
ResearchGate. (2025, August 10). Synthesis of ethyl polychlorocyclopropanoates. Retrieved January 11, 2026, from [Link]
-
PubMed. (2024, November 27). Comprehensive Overview of the Amide Linker Modification in the Succinate Dehydrogenase Inhibitors. Retrieved January 11, 2026, from [Link]
- Google Patents. (n.d.). CN102126952A - Preparation method of ethyl succinyl chloride.
Sources
- 1. This compound | C6H11NO3 | CID 13347133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 53171-35-0 CAS MSDS (SUCCINAMIC ACID ETHYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN102126952A - Preparation method of ethyl succinyl chloride - Google Patents [patents.google.com]
- 5. Succinic acid - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. rsc.org [rsc.org]
An In-depth Technical Guide to Ethyl 4-amino-4-oxobutanoate (CAS 53171-35-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-amino-4-oxobutanoate, also known as succinamic acid ethyl ester, is a bifunctional organic compound featuring both a primary amide and an ethyl ester.[1] This unique structural arrangement makes it a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its ability to participate in a variety of chemical transformations allows for the construction of diverse molecular architectures, most notably nitrogen-containing heterocycles which are prevalent in many biologically active compounds. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and key applications, with a focus on its potential in drug discovery and development.
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in research and development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 53171-35-0 | [1] |
| Molecular Formula | C₆H₁₁NO₃ | [1] |
| Molecular Weight | 145.16 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | Succinamic acid ethyl ester, ethyl 3-carbamoylpropanoate | [1] |
| Appearance | Solid | [2] |
| Storage | Sealed in dry, room temperature | [2] |
Spectroscopic Analysis
The ¹H NMR spectrum would provide key information about the proton environments in the molecule. The expected signals are:
-
Triplet (δ ~1.2 ppm, 3H): Corresponding to the methyl protons (-CH₃) of the ethyl ester group, coupled to the adjacent methylene protons.
-
Quartet (δ ~4.1 ppm, 2H): Corresponding to the methylene protons (-OCH₂-) of the ethyl ester group, coupled to the methyl protons.
-
Two Triplets (δ ~2.4-2.7 ppm, 4H): Corresponding to the two methylene groups (-CH₂CH₂-) of the succinate backbone. These may appear as two distinct triplets due to their different proximity to the amide and ester functional groups.
-
Broad Singlets (δ ~5.5-7.5 ppm, 2H): Corresponding to the two protons of the primary amide (-NH₂). The chemical shift of these protons can be highly variable and depend on the solvent and concentration.
The ¹³C NMR spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule:
-
δ ~14 ppm: Methyl carbon of the ethyl ester.
-
δ ~30-35 ppm (2 signals): Methylene carbons of the succinate backbone.
-
δ ~60 ppm: Methylene carbon of the ethyl ester.
-
δ ~172-175 ppm (2 signals): Carbonyl carbons of the ester and amide groups.
The IR spectrum would display characteristic absorption bands for the functional groups present:
-
~3400-3200 cm⁻¹ (two bands): N-H stretching vibrations of the primary amide.
-
~2980-2850 cm⁻¹: C-H stretching vibrations of the alkyl groups.
-
~1735 cm⁻¹: C=O stretching vibration of the ester group.
-
~1670 cm⁻¹: C=O stretching vibration of the amide group (Amide I band).
-
~1640 cm⁻¹: N-H bending vibration of the primary amide (Amide II band).
-
~1200 cm⁻¹: C-O stretching vibration of the ester group.
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 145. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅, m/z = 45) to give a fragment at m/z = 100, and the loss of the amino group (-NH₂, m/z = 16) or the entire carbamoyl group (-CONH₂, m/z = 44).
Synthesis of this compound
The most direct and industrially scalable synthesis of this compound involves the ring-opening of succinic anhydride with ammonia in the presence of ethanol. This reaction proceeds through a nucleophilic acyl substitution mechanism where the amine attacks one of the carbonyl carbons of the anhydride, leading to the formation of the half-amide, half-ester.
Experimental Protocol: Synthesis from Succinic Anhydride
This protocol is based on established methods for the synthesis of succinamic acid derivatives.[4]
Materials:
-
Succinic anhydride
-
Anhydrous ethanol
-
Ammonia solution (e.g., 7N in methanol or aqueous ammonium hydroxide)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve succinic anhydride in anhydrous ethanol with stirring.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of ammonia solution dropwise to the stirred solution. The reaction is exothermic.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield pure this compound.
Causality Behind Experimental Choices:
-
Anhydrous Ethanol: Using an anhydrous solvent prevents the hydrolysis of succinic anhydride to succinic acid, which would be a competing side reaction.
-
Ice Bath: The initial cooling of the reaction mixture helps to control the exothermic reaction between the amine and the anhydride.
-
Slow Addition of Ammonia: This also helps to manage the exothermicity of the reaction and prevents the formation of byproducts.
Applications in Drug Discovery and Development
The bifunctional nature of this compound makes it a valuable scaffold for the synthesis of various biologically active molecules.
Precursor to Succinimide Derivatives
Succinimides (pyrrolidine-2,5-diones) are a class of heterocyclic compounds with a broad range of pharmacological activities, including anticonvulsant, anti-inflammatory, antitumor, and antimicrobial properties.[5][6] this compound can serve as a key precursor to N-substituted succinimides through cyclization reactions. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then undergo intramolecular condensation with the amide to form the succinimide ring.
Building Block for DPP-IV Inhibitors
Dipeptidyl peptidase-IV (DPP-IV) is a key enzyme in glucose metabolism, and its inhibition is a validated therapeutic strategy for the treatment of type 2 diabetes.[2] Libraries of succinamic acid derivatives have been synthesized and screened for their potential as DPP-IV inhibitors.[3] this compound represents a fundamental building block for the generation of such libraries, where the amide and ester functionalities can be further derivatized to explore the structure-activity relationship (SAR) and optimize inhibitory potency.
Potential as a GABA Analogue Precursor
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and GABA analogues are an important class of drugs used to treat epilepsy, neuropathic pain, and anxiety disorders.[7][8] The butanoate backbone of this compound is structurally related to GABA. This makes it a potential starting material for the synthesis of novel GABA analogues with modified pharmacokinetic and pharmacodynamic properties.[9]
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dominated by its amide and ester functional groups.
-
Amide Group: The primary amide can undergo a variety of transformations, including dehydration to a nitrile, hydrolysis to a carboxylic acid, and N-alkylation or N-acylation to form secondary or tertiary amides.
-
Ester Group: The ethyl ester can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid. It can also undergo transesterification with other alcohols or be reduced to a primary alcohol.
-
Cyclization Reactions: As mentioned earlier, the molecule can undergo intramolecular cyclization to form succinimide derivatives. It can also be a precursor for the synthesis of other nitrogen-containing heterocycles, such as pyrrolidones, which are also important scaffolds in medicinal chemistry.[10][11]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazard statements:[1]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area, such as a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a versatile and valuable building block for organic synthesis. Its straightforward synthesis, combined with the reactivity of its amide and ester functional groups, makes it an attractive starting material for the preparation of a wide range of compounds, particularly those with potential applications in drug discovery. Its role as a precursor to biologically active succinimides and its potential in the development of novel DPP-IV inhibitors and GABA analogues highlight its significance for researchers in medicinal chemistry and pharmaceutical development. A thorough understanding of its properties and reactivity will undoubtedly facilitate its broader application in the synthesis of novel chemical entities.
References
-
Adkins, H., Isbell, N., & Wojcik, B. (n.d.). Ethyl acetosuccinate. Organic Syntheses Procedure. Retrieved from [Link]
-
Chen, Y., et al. (2018). Research progress in biological activities of succinimide derivatives. European Journal of Medicinal Chemistry, 157, 1014-1027.
-
Johnson, J. R., & Snyder, H. R. (n.d.). Succinic acid, diethyl ester. Organic Syntheses Procedure. Retrieved from [Link]
- Li, Y., et al. (2021). Research progress in biological activities of succinimide derivatives. RSC Medicinal Chemistry, 12(9), 1436-1454.
- Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications.
-
Abu Khalaf, R., et al. (2013). Design, Synthesis and Biological Evaluation of N4-Sulfonamido-Succinamic, Phthalamic, Acrylic and Benzoyl Acetic Acid Derivatives as Potential DPP IV Inhibitors. The Open Medicinal Chemistry Journal, 7, 64-73.
-
Serrano, P., et al. (2007). Parallel synthesis and yeast growth inhibition screening of succinamic acid libraries. Journal of Combinatorial Chemistry, 9(4), 635-643.
- Baek, S. Y., et al. (2011). Synthesis and lubricating properties of succinic acid alkyl ester derivatives. Journal of Industrial and Engineering Chemistry, 17(5), 899-904.
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0059898). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
- Iannuzzi, M., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4887.
- Sener, A., & Malaisse, W. J. (1991). Effect of esters of succinic acid and other citric acid cycle intermediates on insulin release and inositol phosphate formation by pancreatic islets. Biochemical Pharmacology, 42(7), 1333-1338.
- Galiano, F., et al. (2009). Synthesis of monoethyl ester of succinic acid and characterization.
- Wang, Y., et al. (2013). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 11(30), 5003-5009.
-
Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]
- Ivanova, Y. I., et al. (2021). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Molecules, 26(11), 3192.
- Liu, X., et al. (2018). Mechanistic Study on Citric Acid–Based Esterification: A Versatile Reaction for Preparation of Hydrophilic Polymers.
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]
- Smirnov, A. V., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(11), 11158.
-
National Center for Biotechnology Information. (n.d.). (-Yl)ethyl)amino)-4-oxobutanoate. PubChem Compound Database. Retrieved from [Link]
-
Quora. (2018). How can we prepare succinic acid from acetoacetic ester?. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]
- Chebib, M., et al. (2009). GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid. Neurochemical Research, 34(10), 1849-1856.
-
Atkinson, D. (2011, December 18). S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). GABA analogue. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles. Retrieved from [Link]
- Ha, S., & Srivastava, V. (2024). Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. Frontiers in Chemistry, 12, 1374431.
- Sari, Y., et al. (2022). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.
- Chebib, M., et al. (2009). GABA Analogues Derived from 4-Aminocyclopent-1-enecarboxylic Acid. Neurochemical Research, 34(10), 1849-1856.
- Mohamed, N. R., et al. (2012). Facile synthesis of fused nitrogen containing heterocycles as anticancer agents. International Journal of Drug Design and Discovery, 3(3), 812-821.
- Kumar, K., et al. (2013). A role of GABA analogues in the treatment of neurological diseases. Current Medicinal Chemistry, 20(16), 2091-2101.
-
National Center for Biotechnology Information. (n.d.). Ethyl 4-oxobutanoate. PubChem Compound Database. Retrieved from [Link]
- Muthu, S., & Isac Paulraj, E. (2013). Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 112, 169-181.
- Abdel-Maksoud, M. S., et al. (2024). Design, Synthesis, Computational Studies, and Anti-Proliferative Evaluation of Novel Ethacrynic Acid Derivatives Containing Nitrogen Heterocycle, Urea, and Thiourea Moieties as Anticancer Agents. Molecules, 29(6), 1437.
-
National Institute of Standards and Technology. (n.d.). 4-Aminobutanoic acid. NIST Chemistry WebBook. Retrieved from [Link]
-
Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
- de la Torre, B. G., & Albericio, F. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. Molecules, 25(21), 5137.
- Briganti, F., & Le, J. K. (2023). Physiology, GABA. In StatPearls.
Sources
- 1. This compound | C6H11NO3 | CID 13347133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of N4-Sulfonamido-Succinamic, Phthalamic, Acrylic and Benzoyl Acetic Acid Derivatives as Potential DPP IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of N4-Sulfonamido-Succinamic, Phthalamic, Acrylic and Benzoyl Acetic Acid Derivatives as Potential DPP IV Inhibitors [openmedicinalchemistryjournal.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Research progress in biological activities of succinimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. GABA analogue - Wikipedia [en.wikipedia.org]
- 8. A role of GABA analogues in the treatment of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrrolidine synthesis [organic-chemistry.org]
physical and chemical properties of Ethyl 4-amino-4-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
Foreword
Ethyl 4-amino-4-oxobutanoate, a bifunctional molecule incorporating both an ester and a primary amide, represents a versatile building block in modern organic synthesis. Its strategic importance lies in its capacity to undergo a variety of chemical transformations, making it a valuable precursor for the synthesis of a wide range of more complex molecules, including heterocyclic compounds and potential pharmaceutical intermediates. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the core physical and chemical properties of this compound, alongside detailed experimental protocols and an exploration of its reactivity. By presenting this information in a structured and accessible format, we aim to empower researchers to fully leverage the synthetic potential of this compound.
Section 1: Core Molecular Attributes and Physical Properties
This compound, also known as succinamic acid ethyl ester, is a stable, solid organic compound at room temperature. Its fundamental properties are summarized below, providing a foundational understanding for its handling, characterization, and application in synthesis.
Identifiers and Molecular Structure
-
IUPAC Name: this compound[1]
-
CAS Number: 53171-35-0[1]
-
Molecular Formula: C₆H₁₁NO₃[1]
-
Molecular Weight: 145.16 g/mol [1]
-
Canonical SMILES: CCOC(=O)CCC(=O)N[1]
-
InChI Key: AJZOXCVIKHPZEU-UHFFFAOYSA-N[1]
Molecular Structure Diagram:
Caption: 2D structure of this compound.
Tabulated Physical Properties
While experimental data for some physical properties of this compound are not widely reported in the literature, the following table summarizes available and predicted data.
| Property | Value | Source |
| Physical Form | Solid | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| pKa | 14.46 ± 0.30 (Predicted) | [2] |
| LogP | -0.2 (Computed) | [1] |
Section 2: Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
1H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), two methylene groups in the succinate backbone (appearing as complex multiplets or distinct triplets depending on the solvent and resolution), and a broad signal for the amide protons.
-
13C NMR: The carbon NMR spectrum should exhibit six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbons of the ester and amide will appear at the downfield end of the spectrum (typically in the 170-180 ppm range). The methylene carbons of the ethyl group and the succinate backbone, as well as the methyl carbon of the ethyl group, will resonate at higher field.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present. Key expected absorption bands include:
-
N-H stretching: Two bands in the region of 3400-3200 cm-1, characteristic of a primary amide.
-
C=O stretching (amide): A strong absorption band around 1680-1640 cm-1 (Amide I band).
-
C=O stretching (ester): A strong absorption band around 1735 cm-1.
-
N-H bending: A band around 1640-1550 cm-1 (Amide II band).
-
C-O stretching (ester): Bands in the 1300-1000 cm-1 region.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak (M+) at m/z 145. Common fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅, m/z 45), the ethyl group (-C₂H₅, m/z 29), and cleavage of the C-C bonds in the butanoate chain.
Section 3: Synthesis and Purification Protocols
The synthesis of this compound can be approached through several routes. A common and logical pathway involves the derivatization of succinic acid or its anhydride.
Synthetic Pathway Overview
A plausible synthetic route involves the mono-esterification of succinic anhydride followed by amidation.
Caption: A potential synthetic route to this compound.
Detailed Experimental Protocol: Synthesis from Monoethyl Succinate
This protocol describes the conversion of commercially available monoethyl succinate to this compound via an activated intermediate.
Materials:
-
Monoethyl succinate
-
Thionyl chloride (SOCl₂) or a suitable carbodiimide (e.g., EDC)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Ammonia solution (e.g., 7N in methanol) or ammonia gas
-
Anhydrous sodium sulfate
-
Solvents for purification (e.g., ethyl acetate, hexanes)
Procedure:
-
Activation of the Carboxylic Acid:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve monoethyl succinate (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.1 eq) dropwise via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2 hours.
-
Monitor the reaction by TLC or IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
-
Once the reaction is complete, carefully remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude ethyl 4-chloro-4-oxobutanoate is typically used in the next step without further purification.
-
-
Amidation:
-
Dissolve the crude activated ester from the previous step in anhydrous DCM and cool to 0 °C.
-
Slowly bubble ammonia gas through the solution or add a solution of ammonia in methanol dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification
The crude this compound can be purified by either recrystallization or column chromatography.
-
Recrystallization: A suitable solvent system for recrystallization would likely be a mixture of a polar solvent in which the compound is soluble at elevated temperatures (e.g., ethyl acetate, isopropanol) and a non-polar solvent in which it is less soluble at room temperature (e.g., hexanes, heptane).
-
Column Chromatography: Flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes is a viable method for purification.
Section 4: Chemical Reactivity and Stability
The chemical behavior of this compound is dictated by the interplay of its ester and amide functional groups.
Hydrolysis
Both the ester and amide functionalities can undergo hydrolysis, though under different conditions. Amides are generally more resistant to hydrolysis than esters due to the greater resonance stabilization of the amide bond.
-
Ester Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis (saponification) is typically irreversible and proceeds more readily than acid-catalyzed hydrolysis.
-
Amide Hydrolysis: Hydrolysis of the primary amide requires more forcing conditions, such as prolonged heating with strong acid or base, to yield the corresponding carboxylic acid.
Reduction
-
Reduction of the Amide: The amide group can be reduced to a primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄). This reaction converts the carbonyl group of the amide into a methylene group (-CH₂-).[3][4]
-
Reduction of the Ester: The ester group can also be reduced by strong reducing agents like LiAlH₄ to a primary alcohol. Selective reduction of one functional group in the presence of the other can be challenging and may require the use of protecting groups or specific reagents.
Reactivity as a Bifunctional Building Block
The presence of both an ester and an amide allows for a range of synthetic transformations. For instance, the amide nitrogen can act as a nucleophile in certain reactions, while the ester can be converted to other functional groups.
A notable application is in the Paal-Knorr synthesis of pyrroles.[5] Although this compound itself is not a 1,4-dicarbonyl compound, its derivatives can be. For example, hydrolysis of the ester followed by conversion to a ketone could generate a suitable precursor. Alternatively, the related compound, ethyl 4-oxobutanoate, which possesses a γ-ketoester moiety, can react with primary amines or ammonia to form pyrrolidinone derivatives.[5]
Stability and Storage
As an amino acid derivative, this compound should be stored in a tightly sealed container to protect it from moisture and light.[6] For long-term storage, refrigeration is recommended to minimize potential degradation.
Section 5: Safety and Handling
Based on available information, this compound should be handled with care in a laboratory setting.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
References
-
Why do amides require much harsher conditions for hydrolysis than esters? (2020). Chemistry Stack Exchange. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13347133, this compound. Retrieved from [Link]
-
Amide Hydrolysis Using Acid Or Base. (2019). Master Organic Chemistry. Retrieved from [Link]
-
Greenberg, A., Breneman, C. M., & Liebman, J. F. (2003). Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. The Journal of Organic Chemistry, 68(14), 5673–5679. [Link]
-
Clark, J. (2023). mass spectra - fragmentation patterns. Chemguide. Retrieved from [Link]
-
Pangoo. (2025). Shelf Life and Storage Requirements for Amino Acids: A Guide. Pangoo.biz. Retrieved from [Link]
-
LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Ashenhurst, J. (n.d.). Reduction of Amides to Amines. Master Organic Chemistry. Retrieved from [Link]
-
AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch22: Reduction of Amides using LiAlH4 to amines. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amide Reduction Mechanism by LiAlH4. Retrieved from [Link]
Sources
- 1. This compound | C6H11NO3 | CID 13347133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 315671-13-7 CAS MSDS (ethyl 4-(1-naphthylamino)-4-oxobutanoate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. 4-Aminobutanoic acid [webbook.nist.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rsc.org [rsc.org]
An In-Depth Technical Guide to Ethyl 4-amino-4-oxobutanoate: A Versatile Building Block in Chemical Synthesis and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-amino-4-oxobutanoate, a bifunctional organic molecule, serves as a crucial scaffold in the synthesis of a diverse array of chemical entities. Its inherent structural features—a terminal primary amide and an ethyl ester, separated by a flexible four-carbon chain—render it a valuable synthon for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, synthesis, reactivity, and applications, with a particular focus on its utility in medicinal chemistry and drug development.
Chemical Identity and Nomenclature
The formal identification of this compound is essential for unambiguous communication in a research and development setting.
IUPAC Name and Synonyms
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound [1]. It is also widely known by several synonyms, which are frequently encountered in chemical literature and commercial catalogs. These include:
A comprehensive list of its identifiers is provided in the table below for ease of reference.
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 53171-35-0 |
| Molecular Formula | C₆H₁₁NO₃[1] |
| Molecular Weight | 145.16 g/mol [1] |
| InChI | InChI=1S/C6H11NO3/c1-2-10-6(9)4-3-5(7)8/h2-4H2,1H3,(H2,7,8)[1] |
| InChIKey | AJZOXCVIKHPZEU-UHFFFAOYSA-N[1] |
| Canonical SMILES | CCOC(=O)CCC(=O)N[1] |
Physicochemical Properties
This compound is typically a solid at room temperature and is soluble in a range of organic solvents. Its key computed properties are summarized below.
| Property | Value |
| Molecular Weight | 145.16 g/mol [1] |
| XLogP3 | -0.2 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 4 |
| Exact Mass | 145.0739 g/mol [1] |
| Topological Polar Surface Area | 69.4 Ų |
Synthesis of this compound
The synthesis of this compound can be approached through several strategic disconnections, primarily revolving around the formation of the amide or ester functional groups from readily available starting materials. The choice of synthetic route often depends on factors such as scale, cost of reagents, and desired purity.
Logical Workflow for Synthesis
Caption: Synthetic strategies for this compound.
Experimental Protocol: Synthesis via Ammonolysis of Diethyl Succinate
This method leverages the differential reactivity of the two ester groups in diethyl succinate, where one ester is selectively converted to a primary amide.
Materials:
-
Diethyl succinate
-
Anhydrous ammonia (gas or solution in a suitable solvent like methanol)
-
Methanol (or another suitable solvent)
-
Reaction vessel equipped with a stirrer, gas inlet, and temperature control
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, dissolve diethyl succinate in a suitable solvent such as methanol in a pressure-rated reaction vessel.
-
Ammonolysis: Cool the solution to a temperature that allows for controlled reaction kinetics (e.g., 0-10 °C). Introduce anhydrous ammonia gas into the solution with vigorous stirring. Alternatively, a solution of ammonia in methanol can be added dropwise. The reaction progress should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), to maximize the formation of the desired mono-amide and minimize the formation of the diamide byproduct.
-
Work-up: Once the reaction has reached the desired conversion, stop the flow of ammonia and allow the reaction mixture to warm to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure this compound.
Causality Behind Experimental Choices:
-
The use of a controlled temperature is crucial to manage the exothermicity of the reaction and to enhance the selectivity for the mono-amidation product.
-
Monitoring the reaction is essential to prevent the overreaction to the corresponding diamide, which can be a significant impurity.
Reactivity and Applications in Chemical Synthesis
The presence of both an ester and a primary amide functional group makes this compound a versatile building block for the synthesis of various heterocyclic compounds, which are prevalent scaffolds in many pharmaceutical agents.
Role in the Synthesis of Heterocyclic Compounds
The molecule can undergo intramolecular cyclization or serve as a precursor for multi-component reactions to form five- and six-membered rings. For instance, it can be a key starting material for the synthesis of substituted pyrrolidones and other nitrogen-containing heterocycles.
Experimental Workflow: Synthesis of N-substituted Pyrrolidinones
Caption: General workflow for the synthesis of pyrrolidinones.
Application in Drug Development
While direct incorporation of the intact this compound moiety into a final drug product is less common, its utility as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) is significant. It provides a convenient four-carbon chain with versatile handles for further chemical transformations.
Case Study: Precursor to Succinate Dehydrogenase Inhibitors (SDHIs)
Succinate dehydrogenase inhibitors (SDHIs) are an important class of fungicides used in agriculture. The chemical structure of many SDHIs contains an amide linkage derived from a succinic acid backbone[2]. This compound can serve as a precursor to the succinamic acid core, which is then elaborated with various aromatic and heterocyclic moieties to generate potent SDHIs[2].
Signaling Pathway Context: Succinate Dehydrogenase Inhibition
Caption: Inhibition of the electron transport chain by SDHIs.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is important to consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.
Conclusion
This compound is a valuable and versatile building block in organic synthesis with significant potential in the development of new chemical entities, particularly in the pharmaceutical and agrochemical industries. Its straightforward synthesis and the presence of two key functional groups provide chemists with a powerful tool for the construction of complex molecules. A thorough understanding of its properties, synthesis, and reactivity is crucial for leveraging its full potential in research and development.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
PubChem. Monoethyl succinate. National Center for Biotechnology Information. [Link]
-
Matsumoto, M., et al. (2013). Extraction and Esterification of Succinic Acid Using Aqueous Two-phase Systems Composed of Ethanol and Salts. Journal of Chemical Engineering of Japan, 46(8), 553-559. [Link]
-
Li, Y., et al. (2021). Selective Ammonolysis of Bioderived Esters for Biobased Amide Synthesis. ACS Sustainable Chemistry & Engineering, 9(46), 15557-15566. [Link]
- U.S. Patent No. US9776948B2. (2017).
-
Wang, Z., et al. (2022). Comprehensive Overview of the Amide Linker Modification in the Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 70(1), 53-68. [Link]
Sources
synthesis pathways for Ethyl 4-amino-4-oxobutanoate
An In-depth Technical Guide to the Synthesis of Ethyl 4-amino-4-oxobutanoate
Introduction
This compound, also known as succinamic acid ethyl ester, is a valuable bifunctional molecule incorporating both an amide and an ester functional group. This structural motif makes it a versatile building block in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active compounds. Its utility stems from the differential reactivity of the amide and ester moieties, allowing for selective chemical transformations. This technical guide provides a comprehensive overview of the primary synthetic pathways for this compound, offering insights into the mechanistic underpinnings, experimental protocols, and comparative analysis of each route for researchers, scientists, and professionals in drug development.
Pathway 1: Ring-Opening of Succinimide with Ethanolysis
One of the most direct conceptual routes to this compound is the nucleophilic ring-opening of succinimide using ethanol. This pathway is predicated on the electrophilicity of the carbonyl carbons within the succinimide ring, which are susceptible to attack by nucleophiles.
Mechanistic Rationale
The succinimide ring, while relatively stable, can be opened by alkoxides.[1][2] In this proposed synthesis, ethanol is deprotonated by a base to form the more nucleophilic ethoxide ion. The ethoxide then attacks one of the carbonyl carbons of succinimide, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate and protonation of the resulting amide anion yields the desired product, this compound. The choice of base and reaction conditions is critical to favor the desired mono-acylation and prevent side reactions such as hydrolysis of the ester or further reaction of the product.
Caption: Ring-opening of succinimide via ethanolysis.
Experimental Protocol
A generalized protocol for this transformation is as follows:
-
To a solution of sodium ethoxide in absolute ethanol, add succinimide in a portion-wise manner under an inert atmosphere.
-
The reaction mixture is stirred at a controlled temperature (e.g., room temperature to gentle reflux) and monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the reaction is quenched by the addition of a weak acid (e.g., ammonium chloride solution).
-
The ethanol is removed under reduced pressure.
-
The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography or recrystallization to afford this compound.
Pathway 2: Selective Amidation of Diethyl Succinate
This pathway commences with a symmetrical diester, diethyl succinate, and aims for the selective mono-amidation of one of the ester groups. The challenge in this approach lies in controlling the reactivity to prevent the formation of the corresponding diamide, succinamide.
Mechanistic Rationale
The direct amidation of unactivated esters typically requires harsh reaction conditions.[3] However, by carefully controlling the stoichiometry of the aminating agent (e.g., ammonia or an ammonia equivalent) and the reaction conditions (temperature and reaction time), it is possible to favor the formation of the mono-amide. The reaction proceeds via a nucleophilic acyl substitution mechanism where ammonia attacks one of the ester carbonyls. The use of a less reactive aminating agent or carrying out the reaction at lower temperatures can enhance the selectivity for the mono-amidated product.
Caption: Selective mono-amidation of diethyl succinate.
Comparative Data for Selective Amidation
| Aminating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ammonia | Ethanol | 25 | 24-48 | Moderate | General Knowledge |
| LiNH₂ | THF | 0 - 25 | 2-6 | Potentially Higher | General Knowledge |
Pathway 3: Two-Step Synthesis from Succinic Anhydride
This is arguably the most versatile and commonly employed set of pathways, starting from the readily available and inexpensive succinic anhydride. Two primary sequences are possible:
-
Route A: Ring-opening of succinic anhydride with ammonia to form succinamic acid, followed by Fischer esterification.
-
Route B: Ring-opening of succinic anhydride with ethanol to form mono-ethyl succinate, followed by amidation.
Route 3A: Ammonolysis followed by Esterification
Succinic anhydride is highly reactive towards nucleophiles.[4][5] In the first step, ammonia or an aqueous solution of ammonia readily attacks one of the carbonyl groups, leading to the ring-opening of the anhydride and the formation of the ammonium salt of succinamic acid. Acidification then provides succinamic acid. The subsequent step is a classic Fischer esterification, where the carboxylic acid group of succinamic acid is reacted with ethanol in the presence of a strong acid catalyst (e.g., sulfuric acid) to form the ethyl ester.[6][7]
Caption: Route 3A: Ammonolysis followed by esterification.
-
Succinic anhydride is dissolved in a suitable solvent (e.g., acetone).
-
The solution is cooled in an ice bath, and concentrated aqueous ammonia is added dropwise with vigorous stirring.
-
A white precipitate of succinamic acid forms.
-
The mixture is stirred for a period at low temperature and then allowed to warm to room temperature.
-
The solid is collected by filtration, washed with cold solvent, and dried.
-
Succinamic acid is suspended in an excess of absolute ethanol.
-
A catalytic amount of concentrated sulfuric acid is added carefully.
-
The mixture is heated to reflux for several hours, with reaction progress monitored by TLC.
-
After cooling, the excess ethanol is removed under reduced pressure.
-
The residue is neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with an organic solvent.
-
The organic extracts are combined, dried, and concentrated to yield the crude product, which is then purified.
Route 3B: Alcoholysis followed by Amidation
In this alternative two-step approach, succinic anhydride is first ring-opened with ethanol, often with gentle heating or in the presence of a mild catalyst, to yield mono-ethyl succinate (also known as ethyl hydrogen succinate).[8] This mono-ester mono-acid can then be converted to the desired amide. The amidation of the remaining carboxylic acid can be achieved through various methods. A common and effective method is to first convert the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with ammonia.[8]
Caption: Route 3B: Alcoholysis followed by amidation.
-
A mixture of succinic anhydride and absolute ethanol is heated, potentially with a catalyst such as a strongly acidic cation exchange resin.[8]
-
The reaction is monitored until the disappearance of the anhydride.
-
The excess ethanol is removed by distillation.
-
The resulting mono-ethyl succinate can be purified by vacuum distillation.[8]
-
Mono-ethyl succinate is reacted with an activating agent, such as thionyl chloride or oxalyl chloride, to form the intermediate ethyl succinyl chloride.[8] This reaction is typically performed in an inert solvent.
-
The resulting acyl chloride is then carefully added to a cooled solution of excess aqueous or gaseous ammonia to form this compound.
-
The product is isolated by extraction and purified by standard methods.
Comparative Analysis of Synthesis Pathways
| Pathway | Starting Material(s) | Key Steps | Advantages | Disadvantages |
| 1. Ring-Opening of Succinimide | Succinimide, Ethanol | Single step | Potentially atom-economical and direct. | May require strong basic conditions; potential for side reactions. |
| 2. Selective Amidation | Diethyl Succinate, Ammonia | Single step | Utilizes a common starting material. | Difficult to control selectivity; may result in a mixture of products. |
| 3A. Ammonolysis/Esterification | Succinic Anhydride, Ammonia, Ethanol | Two steps | Utilizes inexpensive starting materials; well-established reactions. | Two distinct reaction setups are required. |
| 3B. Alcoholysis/Amidation | Succinic Anhydride, Ethanol, Ammonia | Two steps (three with activation) | Good control over functional group introduction; high yields are often achievable via the acyl chloride intermediate.[8] | Requires the use of potentially hazardous reagents like thionyl chloride. |
Conclusion
The synthesis of this compound can be accomplished through several viable pathways, each with its own set of advantages and challenges. The two-step routes starting from succinic anhydride (Pathways 3A and 3B) generally offer the best combination of accessibility of starting materials, reaction control, and potential for high yields. The choice between ammonolysis followed by esterification (3A) versus alcoholysis followed by amidation (3B) will depend on the specific laboratory capabilities, safety considerations, and desired scale of the synthesis. While direct routes from succinimide or diethyl succinate are conceptually simpler, they may present greater challenges in terms of reaction control and optimization. This guide provides the foundational knowledge for researchers to select and adapt a synthetic strategy that best suits their specific needs in the pursuit of novel chemical entities.
References
- D. L. J. Clive, V. S. C. Yeh, The Journal of Organic Chemistry, 2004, 69(9), 2954-2962.
-
H. Adkins, N. Isbell, B. Wojcik, Organic Syntheses, Coll. Vol. 2, p.262 (1943); Vol. 12, p.30 (1932).
- A. R. Katritzky, J. Yao, M. Qi, Y. Zhou, Heterocycles, 1998, 48(12), 2677-2696.
-
BenchChem, Protocol for N-substituted Succinimide Ring Opening for Synthesis.
- X-Y. Jiao, W-Y. Chen, B-F.
- A. P. S. Narula, K. Ramachandran, Journal of the American Chemical Society, 2013, 135(16), 5942-5945.
-
Reactory, Reactions of Acid Anhydrides.
- S. Antus, L. Farkas, Z. Kardos-Balogh, M. Nógrádi, Acta Chimica Academiae Scientiarum Hungaricae, 1982, 109(2), 213-217.
-
BenchChem, Application Notes and Protocols: Ethyl 4-oxobutanoate in Organic Synthesis.
- M. G. B. Drew, D. A. Rice, S. B. B. Syed-Mustaffa, Acta Crystallographica Section C, 1984, 40(11), 1927-1929.
- K. Zheng, J. Ji, Journal of Pharmaceutical Sciences, 2018, 107(11), 2845-2852.
-
M. Matsumoto, K. Oyamada, K. Kondo, Journal of Chemical Engineering of Japan, 2011 , 44(2), 101-107.
- C. F. H. Allen, Chemical Reviews, 1945, 37(2), 209-268.
-
Quora, How can we prepare succinic acid from acetoacetic ester?.
-
Google Patents, US9776948B2 - Process for the preparation of succinic acid ester.
-
Homework.Study.com, Succinic anhydride yields the cyclic imide succinimide when heated with ammonium chloride....
-
ResearchGate, How can preparing Diethyl succinate in the lab by Fisher esterification?.
- Y. An, et al., RSC Medicinal Chemistry, 2023, 14(9), 1735-1743.
-
Chemistry Stack Exchange, Reaction of succinic acid with ammonia.
-
BenchChem, 4-((4-Bromophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid.
- S. H. M. S. Chishti, et al., Polymers, 2023, 15(19), 3959.
-
ECHEMI, Succinic anhydride esterification won't go forward.
-
ChemicalBook, 4-(4-AMINOANILINO)-4-OXOBUTANOIC ACID synthesis.
- A. F. G. Ribeiro, et al., Molecules, 2023, 28(11), 4353.
-
PubChem, this compound.
- J. F. Marecek, C. J. Burrows, The Journal of Organic Chemistry, 1996, 61(16), 5433-5437.
-
Fisher Scientific, Amide Synthesis.
- G. Giacomelli, A. Porcheddu, L. De Luca, RSC Advances, 2002, 2(1), 22-24.
-
Google Patents, CN102126952A - Preparation method of ethyl succinyl chloride.
-
Google Patents, EP0527364A2 - Process for the preparation of succinylcholine halides.
-
Tokyo Chemical Industry Co., Ltd., Ethyl Succinyl Chloride.
-
ResearchGate, Synthesis of the Neurotransmitter 4-Aminobutanoic Acid (GABA) from Diethyl Cyanomalonate.
- P. L. Ornstein, et al., Journal of Medicinal Chemistry, 1991, 34(1), 90-97.
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Reactions of Acid Anhydrides | Reactory [reactory.app]
- 5. researchgate.net [researchgate.net]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. CN102126952A - Preparation method of ethyl succinyl chloride - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Core Mechanism of Action of Ethyl 4-amino-4-oxobutanoate
An In-Depth Technical Guide to the
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-amino-4-oxobutanoate, also known as succinamic acid ethyl ester or succinic acid monoethyl ester (EMS), is a compound of significant interest due to its demonstrated insulinotropic, antihyperglycemic, and antioxidant properties. This technical guide provides a comprehensive exploration of its core mechanism of action, synthesizing current research to offer a detailed understanding for researchers and drug development professionals. This document moves beyond a simple recitation of facts to explain the causal links between the compound's structure, its metabolic fate, and its physiological effects. We will delve into the dual-faceted nature of its action: as a direct metabolic substrate for pancreatic β-cells and as a potential pro-agonist for the succinate receptor, GPR91. This guide also provides detailed, field-proven experimental protocols to enable rigorous investigation and validation of these mechanisms.
Introduction and Chemical Identity
This compound is an ester derivative of succinic acid, a key intermediate in the citric acid cycle (Krebs cycle). Its chemical structure allows it to readily cross cellular membranes, where it can be hydrolyzed by intracellular esterases to yield succinate and ethanol. This intracellular delivery of a metabolic substrate is central to its biological activity.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | Succinamic acid ethyl ester, Ethyl succinamidate, EMS | [1] |
| CAS Number | 53171-35-0 | [1] |
| Molecular Formula | C6H11NO3 | [1] |
| Molecular Weight | 145.16 g/mol | [1] |
| Physical Form | Solid | [2] |
The primary therapeutic potential of this compound has been investigated in the context of non-insulin-dependent diabetes mellitus.[3][4] Studies in animal models have demonstrated its ability to lower plasma glucose, increase insulin levels, and ameliorate dyslipidemia and oxidative stress associated with diabetes.[3][4]
Postulated Core Mechanisms of Action
The biological effects of this compound are believed to stem from two primary, interconnected mechanisms.
Mechanism 1: Metabolic Substrate in Pancreatic β-Cells
The most well-documented mechanism is its role as a direct nutrient for pancreatic β-cells.[5] Succinate esters are being explored as insulinotropic agents because they can stimulate both the synthesis and secretion of insulin.[6]
Causality of Action:
-
Cellular Uptake and Hydrolysis: As an ester, the compound is lipophilic and can permeate the β-cell membrane. Intracellularly, esterases cleave it into succinate and ethanol.
-
Mitochondrial Fuel: Succinate directly enters the mitochondrial matrix and is oxidized by succinate dehydrogenase (Complex II) in the electron transport chain. This bypasses the initial, often rate-limiting, steps of glycolysis that other nutrients like glucose must undergo.
-
ATP Production: The oxidation of succinate leads to a rapid increase in the mitochondrial membrane potential and a subsequent rise in ATP synthesis. This elevates the cytosolic ATP/ADP ratio.
-
K-ATP Channel Closure & Depolarization: The increased ATP/ADP ratio leads to the closure of ATP-sensitive potassium (K-ATP) channels on the β-cell membrane. This prevents K+ efflux, causing the cell membrane to depolarize.
-
Calcium Influx and Insulin Exocytosis: Membrane depolarization activates voltage-gated calcium channels (VGCCs), leading to an influx of extracellular Ca2+.[5] The resulting rise in intracellular calcium concentration is the primary trigger for the fusion of insulin-containing granules with the cell membrane and the subsequent exocytosis of insulin.[7][8]
The insulinotropic action of succinate esters has been shown to be dependent on extracellular calcium and is associated with changes in ion flux across the β-cell membrane, which is consistent with this pathway.[5][9] Furthermore, succinic acid monomethyl ester has been identified as a specific stimulant for proinsulin biosynthesis, suggesting a role for succinate or its metabolite succinyl-CoA as a key signaling molecule in this process.[10]
Mechanism 2: Pro-Agonist for Succinate Receptor 1 (SUCNR1/GPR91)
A second, highly plausible mechanism involves the G protein-coupled receptor GPR91, for which succinate is the natural ligand.[11][12] GPR91 is expressed in various tissues, including the kidney, liver, and potentially in pancreatic islets, and is implicated in metabolic regulation and inflammation.[11][13]
Causality of Action:
-
Extracellular Succinate Generation: While some this compound will enter the cell, a portion may be hydrolyzed by extracellular esterases, or intracellular succinate could be transported out of the cell, leading to an increase in extracellular succinate concentration.
-
GPR91 Activation: Extracellular succinate binds to and activates GPR91 on the surface of β-cells or adjacent cells within the islet.
-
Gαi Signaling Cascade: GPR91 couples to the Gαi subunit of the heterotrimeric G protein.[3] This activation leads to two primary downstream effects:
-
Inhibition of Adenylyl Cyclase: Gαi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Activation of Phospholipase C (PLC): The Gβγ subunits released upon G protein activation stimulate PLCβ.[3]
-
-
Calcium Mobilization: PLCβ cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca2+ into the cytoplasm.[3] This further elevates intracellular calcium levels, augmenting the signal from the metabolic pathway.
This receptor-mediated pathway could work in concert with the metabolic pathway to potentiate insulin secretion and may also explain some of the compound's broader systemic effects, such as its influence on inflammation and renal function, which have been linked to GPR91 signaling.[1][11]
Experimental Protocols for Mechanistic Validation
To rigorously investigate these postulated mechanisms, a series of well-controlled in vitro experiments are necessary. The following protocols provide a framework for dissecting the metabolic and receptor-mediated effects of this compound.
Experiment 1: Dynamic Insulin Secretion using Islet Perifusion
This assay is the gold standard for assessing β-cell function in a dynamic, physiologically relevant manner. It allows for the characterization of the biphasic pattern of insulin secretion and can distinguish between direct metabolic effects and receptor-mediated potentiation.
Objective: To determine if this compound stimulates insulin secretion and to characterize the dynamics of this response.
Methodology:
-
Islet Isolation: Isolate pancreatic islets from rodents (e.g., Wistar rats or C57BL/6J mice) using a standard collagenase digestion method followed by density gradient purification.[14]
-
Islet Culture: Culture isolated islets overnight in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin to allow for recovery.[14]
-
Perifusion System Setup:
-
Prepare a perifusion system with multiple channels to allow for simultaneous testing of different conditions.[4]
-
Maintain the system at 37°C.
-
Prepare Krebs-Ringer Bicarbonate (KRB) buffer with varying glucose concentrations (e.g., low glucose: 2.8 mM; high glucose: 16.7 mM) and with or without different concentrations of this compound.
-
-
Perifusion Protocol:
-
Load batches of size-matched islets (e.g., 20-30 islets per chamber) into the perifusion chambers.[14]
-
Equilibrate the islets with low glucose KRB buffer for 40-60 minutes.[2][14]
-
Begin collecting fractions at regular intervals (e.g., every 1-2 minutes).
-
Switch the perifusion medium according to the experimental design. A typical design would be:
-
Phase 1 (Basal): 10 min with low glucose.
-
Phase 2 (Stimulation): 20-30 min with high glucose.
-
Phase 3 (EMS effect): 20-30 min with low glucose + this compound.
-
Phase 4 (Potentiation): 20-30 min with high glucose + this compound.
-
Phase 5 (Washout): 15 min with low glucose.
-
-
-
Insulin Quantification: Measure the insulin concentration in each collected fraction using a commercially available ELISA or radioimmunoassay (RIA) kit.[15]
-
Data Analysis: Plot insulin secretion rate over time for each condition. Calculate the area under the curve (AUC) for the first and second phases of insulin secretion.
Self-Validation and Controls:
-
Positive Control: High glucose (16.7 mM) stimulation should elicit a robust, biphasic insulin secretion.
-
Negative Control: Continuous perifusion with low glucose should result in low, basal insulin secretion.
-
GPR91 Antagonist: To differentiate metabolic vs. receptor effects, run a parallel experiment in the presence of a specific GPR91 antagonist. If the effect of this compound is attenuated, it suggests GPR91 involvement.
Experiment 2: Intracellular Calcium Imaging
This experiment directly visualizes the key trigger for insulin exocytosis and can help confirm that this compound acts via a calcium-dependent pathway.
Objective: To measure changes in intracellular calcium concentration ([Ca2+]i) in β-cells in response to this compound.
Methodology:
-
Islet Preparation: Use freshly isolated or cultured islets.
-
Dye Loading: Incubate islets with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM (typically 2-5 µM), for 45-60 minutes at 37°C.[16]
-
Imaging Setup:
-
Place the dye-loaded islets in an imaging chamber on the stage of an inverted fluorescence microscope equipped for live-cell imaging.
-
Continuously perifuse the islets with KRB buffer at 37°C.
-
-
Imaging Protocol:
-
Acquire baseline fluorescence images while perifusing with low glucose KRB.
-
Switch to a buffer containing the test compound (this compound) and/or high glucose.
-
Record fluorescence intensity changes over time from multiple individual cells or regions of interest (ROIs) within the islet.
-
-
Data Analysis:
-
For ratiometric dyes like Fura-2, calculate the ratio of fluorescence emission at two different excitation wavelengths. For single-wavelength dyes like Fluo-4, normalize the fluorescence intensity (F/F0) to the baseline.
-
Plot the [Ca2+]i changes over time to observe oscillations, peaks, and plateau phases.
-
Self-Validation and Controls:
-
Positive Control: Stimulation with high glucose followed by KCl (to induce maximal depolarization) should elicit a robust increase in [Ca2+]i.[17]
-
Calcium-Free Buffer: To confirm the dependence on extracellular calcium, repeat the stimulation in a KRB buffer with no added CaCl2 and the presence of an EGTA to chelate residual calcium. A blunted or absent [Ca2+]i response would confirm the role of calcium influx.
-
ER Calcium Release: To test the GPR91 hypothesis, stimulate with this compound in a calcium-free buffer. A small, transient increase in [Ca2+]i would suggest release from internal stores (ER), consistent with IP3-mediated signaling.
Experiment 3: Measurement of Cellular Reactive Oxygen Species (ROS)
This assay addresses the reported antioxidant effects of this compound.
Objective: To determine if this compound can mitigate oxidative stress in β-cells.
Methodology:
-
Cell Culture: Use an insulin-secreting cell line (e.g., INS-1 or MIN6) or dispersed islet cells plated in a multi-well plate (black, clear-bottom for fluorescence).
-
Induce Oxidative Stress: Treat cells with a known ROS inducer, such as hydrogen peroxide (H2O2) or a combination of cytokines (e.g., IL-1β + IFN-γ), to mimic a pro-diabetic, inflammatory environment.
-
Treatment: Co-incubate a subset of the stressed cells with this compound.
-
ROS Detection:
-
Wash the cells gently with PBS.
-
Load the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), for 30-45 minutes.[18]
-
DCFH-DA is deacetylated intracellularly and then oxidized by ROS to the highly fluorescent DCF.
-
-
Quantification:
-
Measure the fluorescence intensity using a fluorescence plate reader (Ex/Em ~485/535 nm).[18]
-
Alternatively, visualize ROS production in individual cells using fluorescence microscopy.
-
Self-Validation and Controls:
-
Positive Control: Cells treated with the ROS inducer alone should show a significant increase in fluorescence compared to untreated cells.
-
Negative Control: Untreated cells should exhibit low basal fluorescence.
-
Antioxidant Control: Co-treatment with a known antioxidant, such as N-acetylcysteine (NAC), should reduce the fluorescence signal in stressed cells.
Data Interpretation and Conclusion
The expected outcomes from these experiments would provide a multi-faceted view of the mechanism of action of this compound.
-
Insulinotropic Activity: A robust, dose-dependent stimulation of insulin secretion in the perifusion assay, particularly in the presence of high glucose, would confirm its insulinotropic and potentiating effects.
-
Calcium Dependence: An increase in intracellular calcium upon stimulation, which is abolished in calcium-free media, would validate the central role of calcium influx in its mechanism.
-
Metabolic vs. Receptor: Attenuation of the insulin secretory or calcium response by a GPR91 antagonist would provide strong evidence for the involvement of this receptor. A persistent response in the presence of the antagonist would suggest the mechanism is predominantly metabolic.
-
Antioxidant Potential: A significant reduction in the ROS signal in stressed cells treated with this compound would validate its antioxidant properties. One study suggests that succinic acid monomethyl ester may improve β-cell function by increasing their capacity to withstand nitric oxide exposure, a form of oxidative stress.[19]
References
-
This compound | C6H11NO3 | CID 13347133 . PubChem, National Institutes of Health. [Link]
-
The effect of succinic acid on the metabolic profile in high-fat diet-induced obesity and insulin resistance . PMC, National Institutes of Health. [Link]
-
Succinic acid monoethyl ester, a novel insulinotropic agent: effect on lipid composition and lipid peroxidation in streptozotocin-nicotin-amide induced type 2 diabetic rats . PubMed. [Link]
-
Succinic Acid Monoethyl Ester Prevents Oxidative Stress in Streptozotocin-Nicotinamide-Induced type2 Diabetic Rats . PubMed. [Link]
-
Insight into SUCNR1 (GPR91) structure and function . PubMed. [Link]
-
ROS Assay Kit Protocol . [Link]
-
Insulinotropic action of the monoethyl ester of succinic acid . PubMed. [Link]
-
GPR91, a critical signaling mechanism in modulating pathophysiologic processes in chronic illnesses . PubMed. [Link]
-
Analysis of Islet Function in Dynamic Cell Perifusion System . protocols.io. [Link]
-
Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function . PubMed Central. [Link]
-
Effect of esters of succinic acid and other citric acid cycle intermediates on insulin release and inositol phosphate formation by pancreatic islets . PubMed. [Link]
-
Calcium Imaging Protocols and Methods . Springer Nature Experiments. [Link]
-
Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining . JoVE. [Link]
-
Updated protocols for measurement of GSIS and calcium imaging of islet clusters . [Link]
-
Stimulation of biosynthetic activity by novel succinate esters in rat pancreatic islets . PubMed. [Link]
-
G-protein-coupled receptor 91 (GPR91) modulates the succinate-induced... . ResearchGate. [Link]
-
ROS Detection in Cells: Complete Guide to Understanding Reactive Oxygen Species and How to Measure Them Effectively . Amerigo Scientific. [Link]
-
Imaging Calcium Dynamics In Subpopulations Of Mouse Pancreatic Islet Cells l Protocol Preview . YouTube. [Link]
-
Respiratory, ionic, and functional effects of succinate esters in pancreatic islets . PubMed. [Link]
-
Ca2+ Oscillations, Waves, and Networks in Islets From Human Donors With and Without Type 2 Diabetes . PubMed Central. [Link]
-
Reactive Oxygen Species (ROS) Detection Assay Kit . [Link]
-
Cellular reactive oxygen species (ROS) assay strategy . AntBio. [Link]
-
Succinate Is a Preferential Metabolic Stimulus-Coupling Signal for Glucose-Induced Proinsulin Biosynthesis Translation . American Diabetes Association. [Link]
-
Succinic acid monomethyl ester protects rat pancreatic islet secretory potential against interleukin-1 beta (IL-1 beta) without affecting glutamate decarboxylase expression or nitric oxide production . PubMed. [Link]
-
Receptor structure-based discovery of non-metabolite agonists for the succinate receptor GPR91 . PMC, PubMed Central. [Link]
-
Discovery and pharmacological characterization of succinate receptor (SUCNR1/GPR91) agonists . ResearchGate. [Link]
-
Analysis of Beta-cell Function Using Single-cell Resolution Calcium Imaging in Zebrafish Islets . JoVE. [Link]
-
Potency Test: Glucose Stimulated Insulin Release Assay . protocols.io. [Link]
-
Ca2+, NAD(P)H and membrane potential changes in pancreatic beta-cells by methyl succinate: comparison with glucose . PubMed. [Link]
-
In Vivo and In Vitro Glucose-Induced Biphasic Insulin Secretion in the Mouse . American Diabetes Association. [Link]
-
The succinate mechanism of insulin release . PubMed, National Institutes of Health. [Link]
-
Mitochondrial Calcium Signaling in Pancreatic β-Cell . MDPI. [Link]
-
Succinate receptor GPR91 provides a direct link between high glucose levels and renin release in murine and rabbit kidney . JCI. [Link]
-
Cell selectivity in succinate receptor SUCNR1/GPR91 signaling in skeletal muscle . American Journal of Physiology-Endocrinology and Metabolism. [Link]
-
The Glucose Sensitivity of Insulin Secretion-Lessons from In Vivo and In Vitro Studies in Mice . MDPI. [Link]
-
Protocol for in vivo and ex vivo assessments of glucose-stimulated insulin secretion in mouse islet β cells . PMC, PubMed Central. [Link]
-
Calcium signaling in pancreatic β-cells in health and in Type 2 diabetes . PubMed. [Link]
-
Ca2+ signaling and metabolic stress-induced pancreatic β-cell failure . Frontiers. [Link]
-
Ca2+-Mediated Signaling Pathways: A Promising Target for the Successful Generation of Mature and Functional Stem Cell-Derived Pancreatic Beta Cells In Vitro . PubMed Central. [Link]
-
Activation of adenosine triphosphate-sensitive potassium channels by acyl coenzyme A esters involves multiple phosphatidylinositol 4,5-bisphosphate-interacting residues . PubMed. [Link]
-
Succinic acid monoethyl ester, a novel insulinotropic agent: effect on lipid composition and lipid peroxidation in streptozotocin-nicotin-amide induced type 2 diabetic rats . PubMed. [Link]
Sources
- 1. Succinate receptor GPR91 provides a direct link between high glucose levels and renin release in murine and rabbit kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Succinate receptor GPR91, a Gα(i) coupled receptor that increases intracellular calcium concentrations through PLCβ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mouse Islet Perifusion (3-stimuli protocol) [protocols.io]
- 5. Insulinotropic action of the monoethyl ester of succinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stimulation of biosynthetic activity by novel succinate esters in rat pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calcium signaling in pancreatic β-cells in health and in Type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Ca2+ signaling and metabolic stress-induced pancreatic β-cell failure [frontiersin.org]
- 9. Respiratory, ionic, and functional effects of succinate esters in pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. Insight into SUCNR1 (GPR91) structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GPR91, a critical signaling mechanism in modulating pathophysiologic processes in chronic illnesses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. diabetesjournals.org [diabetesjournals.org]
- 15. protocols.io [protocols.io]
- 16. Ca2+ Oscillations, Waves, and Networks in Islets From Human Donors With and Without Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analysis of Beta-cell Function Using Single-cell Resolution Calcium Imaging in Zebrafish Islets [jove.com]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 19. Succinic acid monomethyl ester protects rat pancreatic islet secretory potential against interleukin-1 beta (IL-1 beta) without affecting glutamate decarboxylase expression or nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Historical Synthesis of Ethyl 4-amino-4-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-amino-4-oxobutanoate, also known as succinamic acid ethyl ester or ethyl succinamate, is a valuable chemical intermediate with applications in pharmaceuticals and organic synthesis.[1] This guide provides a comprehensive overview of the historical and foundational methods for its synthesis. We will delve into the core chemical principles, explain the causality behind experimental choices, and provide detailed protocols for key synthetic routes. This document is intended to serve as a practical resource for researchers and professionals in the field of drug development and chemical synthesis.
Introduction: The Significance of a Bifunctional Building Block
This compound (C₆H₁₁NO₃) is a bifunctional molecule containing both an ester and a primary amide group.[1] This dual functionality makes it a versatile precursor for the synthesis of a wide range of more complex molecules, including heterocyclic compounds and succinamic acid derivatives which are utilized as linkers in peptide drug development.[2] Understanding the historical synthesis of this compound provides a fundamental appreciation for the evolution of amidation and esterification reactions, techniques that remain central to modern organic chemistry.
Foundational Synthesis: The Reaction of Succinic Anhydride with Amines
The most historically significant and straightforward route to N-substituted succinamic acids and their esters involves the reaction of succinic anhydride with an amine.[3][4] This reaction is a classic example of nucleophilic acyl substitution.
The Underlying Mechanism
The synthesis is predicated on the nucleophilic attack of an amine on one of the carbonyl carbons of succinic anhydride. The lone pair of electrons on the nitrogen atom of the amine initiates the attack on the electrophilic carbonyl carbon. This is followed by the opening of the anhydride ring and subsequent proton transfer, typically facilitated by a second molecule of the amine acting as a base, to yield the final amide product.[3][4]
Core Reaction Pathway:
Sources
Ethyl 4-amino-4-oxobutanoate: A Versatile Scaffold for Innovations in Medicinal Chemistry and Materials Science
Abstract
Ethyl 4-amino-4-oxobutanoate, a structurally simple bifunctional molecule, possesses a unique combination of an amide and an ester group. This configuration makes it an exceptionally versatile building block for the synthesis of a wide array of complex chemical entities. This in-depth technical guide explores the untapped potential of this compound, presenting novel research avenues for scientists and professionals in drug development and materials science. We will delve into its application in the synthesis of bioactive heterocycles, its role as a precursor to neurotransmitter analogs, and its potential in the development of advanced functional polymers. This guide provides not only the scientific rationale behind these proposed research areas but also detailed, actionable experimental protocols and workflows to empower researchers to embark on these innovative explorations.
Introduction: The Untapped Potential of a Bifunctional Scaffold
This compound, also known as ethyl succinamate, is a readily accessible and relatively under-explored chemical entity. Its molecular structure, featuring both a primary amide and an ethyl ester separated by a flexible four-carbon chain, offers two distinct points for chemical modification. This duality allows for the construction of a diverse range of molecules with potential applications in medicinal chemistry, agrochemicals, and materials science.
This guide will illuminate three key areas of research where this compound can serve as a pivotal starting material:
-
Synthesis of Bioactive Heterocycles: We will explore its use in the construction of nitrogen-containing heterocyclic systems, such as pyridazinones, which are known to exhibit a wide range of biological activities.
-
Precursor to Neurotransmitter Analogs: The structural similarity of its backbone to gamma-aminobutyric acid (GABA) will be leveraged to propose synthetic routes to novel GABA analogs with potential applications in neuroscience.
-
Development of Functional Polymers: We will discuss how the dual functionality can be exploited to synthesize novel polymers with tailored properties for biomedical applications, including drug delivery and tissue engineering.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | Ethyl succinamate, Succinamic acid ethyl ester |
| CAS Number | 53171-35-0 |
| Molecular Formula | C₆H₁₁NO₃ |
| Molecular Weight | 145.16 g/mol |
| Appearance | Solid |
| Hazards | Causes skin and serious eye irritation. May cause respiratory irritation.[1] |
Core Research Area 1: Synthesis of Bioactive Heterocycles
The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry, as these scaffolds are present in a vast number of approved drugs.[2] this compound provides a unique entry point into the synthesis of various nitrogen-containing heterocycles.
Synthesis of Substituted Pyridazinones
Pyridazinone derivatives are a class of heterocyclic compounds that have garnered significant attention due to their diverse pharmacological activities, including cardiovascular, analgesic, and anti-inflammatory properties.[3][4] The reaction of a 1,4-dicarbonyl compound with hydrazine is a classic method for the synthesis of pyridazinones. While this compound is not a dicarbonyl compound, its derivative, ethyl 4-oxobutanoate, can be utilized in a Paal-Knorr type synthesis to generate pyrrolidinone derivatives, which are also important pharmaceutical cores.[5]
A more direct approach to pyridazinones involves the cyclization of γ-keto acids with hydrazines. By first hydrolyzing the ester of a derivative of this compound, a γ-amido acid is formed, which can then be cyclized.
Logical Workflow for Pyridazinone Synthesis:
Caption: Synthetic workflow for substituted pyridazinones.
Experimental Protocol: Synthesis of a N-Phenyl-4-amino-4-oxobutanoic Acid
This protocol outlines the synthesis of a key intermediate for pyridazinone synthesis.
Materials:
-
This compound
-
Aniline
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium hydroxide
-
Methanol
-
Water
-
Hydrochloric acid (1M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
N-Arylation: To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq) in THF dropwise. Allow the mixture to warm to room temperature and stir for 30 minutes. Add aniline (1.1 eq) and heat the reaction to reflux for 12 hours. Cool the reaction to room temperature and quench with water. Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Ester Hydrolysis: Dissolve the N-phenylated product (1.0 eq) in a mixture of methanol and water. Add lithium hydroxide (2.0 eq) and stir at room temperature for 4 hours. Acidify the reaction mixture with 1M HCl to pH 2-3. Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the desired carboxylic acid.
Core Research Area 2: Precursor to Neurotransmitter Analogs
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its analogs are of significant interest for the treatment of various neurological disorders, including epilepsy and anxiety.[6] The butanoic acid backbone of this compound makes it an attractive starting material for the synthesis of novel GABA analogs.
Synthesis of Piperazine-2,5-diones
Piperazine-2,5-diones, also known as diketopiperazines, are cyclic dipeptides that have shown a wide range of biological activities and are considered privileged scaffolds in drug discovery.[7][8] They can be considered conformationally restricted dipeptide mimetics. This compound can be used as a precursor to synthesize substituted piperazine-2,5-diones.
Logical Workflow for Piperazine-2,5-dione Synthesis:
Caption: Synthetic pathway to piperazine-2,5-dione derivatives.
Experimental Protocol: Synthesis of a Piperazine-2,5-dione Derivative
This protocol outlines a general procedure for the synthesis of a piperazine-2,5-dione from this compound and a protected amino acid.
Materials:
-
This compound
-
N-Boc-glycine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Toluene
Procedure:
-
Amide Coupling: To a solution of N-Boc-glycine (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM, add DIPEA (2.0 eq) and stir for 10 minutes at 0 °C. Add a solution of this compound (1.0 eq) in DCM and stir at room temperature for 12 hours. Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Deprotection and Cyclization: Dissolve the coupled product in a 1:1 mixture of TFA and DCM and stir at room temperature for 2 hours. Remove the solvent under reduced pressure. Dissolve the residue in toluene and heat to reflux for 6 hours with a Dean-Stark trap to remove water. Cool the reaction mixture and concentrate under reduced pressure. The crude piperazine-2,5-dione can be purified by recrystallization or column chromatography.
Core Research Area 3: Development of Functional Polymers
Functional polymers with tailored properties are in high demand for various biomedical applications, including drug delivery, tissue engineering, and antimicrobial coatings.[9][10][11] The bifunctional nature of this compound makes it an excellent monomer for the synthesis of functional polyesters and polyamides.
Synthesis of Functional Polyesters and Polyamides
The ester and amide functionalities of this compound can be utilized in polymerization reactions. For example, the ester can be transesterified with a diol to form a polyester, while the amide can be hydrolyzed to a carboxylic acid and then polymerized with a diamine to form a polyamide. The pendant amide or ester groups along the polymer backbone can be further modified to introduce specific functionalities.
Logical Workflow for Functional Polymer Synthesis:
Caption: Pathways to functional polyesters and polyamides.
Conceptual Protocol: Synthesis of a Polyester with Pendant Amide Groups
This protocol describes a conceptual approach to synthesizing a polyester from this compound.
Materials:
-
This compound
-
1,6-Hexanediol
-
Titanium(IV) isopropoxide (catalyst)
-
High-boiling point inert solvent (e.g., diphenyl ether)
-
Nitrogen inlet
-
Short path distillation apparatus
Procedure:
-
Polycondensation: In a reaction vessel equipped with a nitrogen inlet, a mechanical stirrer, and a short path distillation head, combine this compound (1.0 eq), 1,6-hexanediol (1.0 eq), and a catalytic amount of titanium(IV) isopropoxide. Heat the mixture under a slow stream of nitrogen to a temperature sufficient to initiate transesterification and distill off the ethanol byproduct (typically 180-220 °C).
-
Vacuum Polymerization: Once the evolution of ethanol has ceased, apply a vacuum to the system to remove the remaining volatiles and drive the polymerization to completion. Continue heating under vacuum until the desired polymer viscosity is achieved.
-
Isolation: Cool the reaction mixture to room temperature and dissolve the polymer in a suitable solvent (e.g., chloroform or THF). Precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol or hexane). Filter and dry the polymer under vacuum.
Toxicology and Metabolic Fate
A thorough understanding of the toxicological profile and metabolic fate of a novel chemical entity is paramount for its safe handling and potential application, particularly in the pharmaceutical field. While specific in-vivo toxicity data for this compound is limited, studies on related succinamic acid derivatives and amino acid copolymers can provide valuable insights.[12][13]
-
In Vitro Cytotoxicity: Initial assessment of cytotoxicity should be performed using relevant cell lines. For instance, α-hydroxy succinamic acid, a related compound, has been shown to have antiproliferative action on cancer cell lines.[12]
-
In Vivo Acute Toxicity: Animal models are essential for determining the acute toxicity and identifying potential target organs.[14]
-
Metabolic Fate: The ester and amide bonds in this compound are susceptible to hydrolysis by esterases and amidases present in biological systems. The likely metabolic products would be succinamic acid and ethanol, or succinic acid, ammonia, and ethanol, all of which are endogenous or readily metabolized compounds.[15]
Further studies are warranted to establish a comprehensive safety profile of this compound and its derivatives.
Conclusion and Future Directions
This compound is a promising yet underutilized chemical scaffold with significant potential to drive innovation in both medicinal chemistry and materials science. Its bifunctional nature allows for the creation of a diverse array of molecules with tailored properties. The research avenues outlined in this guide—the synthesis of bioactive heterocycles, the development of novel neurotransmitter analogs, and the creation of functional polymers—represent just a fraction of the possibilities.
Future research should focus on:
-
Expanding the library of bioactive heterocycles: Synthesizing a wider range of pyridazinone and other heterocyclic derivatives and screening them for various biological activities.
-
Investigating the therapeutic potential of GABA analogs: Evaluating the synthesized piperazine-2,5-diones and other GABA analogs in relevant in vitro and in vivo models of neurological disorders.
-
Characterizing the properties of novel polymers: A detailed investigation of the physicochemical and biological properties of polymers derived from this compound to assess their suitability for specific biomedical applications.
-
Comprehensive toxicological evaluation: Conducting thorough in vitro and in vivo toxicity studies to establish a complete safety profile.
By pursuing these research directions, the scientific community can unlock the full potential of this compound as a valuable tool for the advancement of science and medicine.
References
-
Synthesis, Molecular Modeling of Novel Substituted Pyridazinones and their Vasorelaxant Activities. PubMed. [Link]
-
Synthesis, Molecular Modeling of Novel Substituted Pyridazinones and their Vasorelaxant Activities. Bentham Science Publisher. [Link]
-
Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. PubMed Central. [Link]
-
Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. MDPI. [Link]
-
Synthesis and Biomedical Applications of Functional Polymers. ResearchGate. [Link]
-
This compound | C6H11NO3 | CID 13347133. PubChem. [Link]
-
Effect of Succinamic Acid Derivative on the Growth Kinetics and Induction of Apoptosis in a Cancer Cell Line. PMC. [Link]
-
Editorial: Design, Synthesis and Biomedical Applications of Functional Polymers. NIH. [Link]
-
Functionalization of Polymers and Nanomaterials for Biomedical Applications: Antimicrobial Platforms and Drug Carriers. MDPI. [Link]
-
In vitro cytotoxicity and in vivo acute responses to some amino acid copolymers and their esters. PubMed. [Link]
-
A Study Of Synthesis Of Bioactive Heterocycles. IJNRD. [Link]
-
Ethyl 4-[methyl(thiolan-3-yl)amino]-4-oxobutanoate | C11H19NO3S | CID 64328105. PubChem. [Link]
-
Synthesis of the Neurotransmitter 4-Aminobutanoic Acid (GABA) from Diethyl Cyanomalonate. ResearchGate. [Link]
-
GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid. PubMed. [Link]
-
In Vitro, In Silico, and In Vivo Studies of Cardamine hirsuta Linn as a Potential Antidiabetic Agent in a Rat Model. ACS Omega. [Link]
-
2,5-Diketopiperazine. Wikipedia. [Link]
-
Synthesis and Biomedical Applications of Polymer-Functionalized Magnetic Nanoparticles. Eurasia. [Link]
-
A new class of conformationally rigid analogues of 4-amino-5-halopentanoic acids, potent inactivators of gamma-aminobutyric acid aminotransferase. PubMed. [Link]
-
Heterometallic Coordination Compounds with Amino-Acid Dithiocarbamate Ligands. Wiley Online Library. [Link]
-
In vivo toxicity studies in mice. ResearchGate. [Link]
-
The preparation and reactions of mixed anhydrides of N-alkoxycarbonylamino acids. ResearchGate. [Link]
-
-Yl)ethyl)amino)-4-oxobutanoate | C40H53NO8 | CID 16404576. PubChem. [Link]
-
(PDF) Synthesis of conformationally restricted Analogs of γ-aminobutyric acid. ResearchGate. [Link]
-
2,5-Piperazinedione | C4H6N2O2 | CID 7817. PubChem. [Link]
-
Comparison of in silico, in vitro, and in vivo toxicity benchmarks suggests a role for ToxCast data in ecological hazard assessment. PubMed. [Link]
-
Metabolic Fate Is Defined by Amino Acid Nature in Gilthead Seabream Fed Different Diet Formulations. MDPI. [Link]
-
Advancement from Small Peptide Pharmaceuticals to Orally Active Piperazine-2,5-dion-Based Cyclopeptides. MDPI. [Link]
Sources
- 1. This compound | C6H11NO3 | CID 13347133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis, Molecular Modeling of Novel Substituted Pyridazinones and their Vasorelaxant Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]
- 8. 2,5-Piperazinedione | C4H6N2O2 | CID 7817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Editorial: Design, Synthesis and Biomedical Applications of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functionalization of Polymers and Nanomaterials for Biomedical Applications: Antimicrobial Platforms and Drug Carriers [mdpi.com]
- 12. Effect of Succinamic Acid Derivative on the Growth Kinetics and Induction of Apoptosis in a Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro cytotoxicity and in vivo acute responses to some amino acid copolymers and their esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
An In-Depth Technical Guide on the Theoretical Properties of Ethyl 4-amino-4-oxobutanoate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Bifunctional Significance of Ethyl 4-amino-4-oxobutanoate
This compound, also known as succinamic acid ethyl ester, is a bifunctional molecule featuring both an amide and an ester group.[1] This structural arrangement provides a unique combination of hydrogen bonding capabilities, polarity, and reactive sites, making it a valuable scaffold in medicinal chemistry and materials science.[2][3][4] Understanding the theoretical properties of this molecule is paramount for predicting its behavior in different chemical and biological environments, thereby accelerating the design of novel therapeutics and functional materials.
This guide provides a deep dive into the core theoretical characteristics of this compound, moving from its fundamental structure to its electronic properties and reactivity. The insights presented herein are grounded in established computational chemistry principles and are designed to provide a predictive framework for researchers in the field.
Molecular Structure and Conformational Landscape
The foundational step in understanding any molecule's properties is a thorough analysis of its three-dimensional structure and conformational flexibility. This compound (C₆H₁₁NO₃) possesses several rotatable bonds that dictate its overall shape and, consequently, its interaction with biological targets or other molecules.[5]
Key Structural Features:
-
Primary Amide: The -CONH₂ group is a potent hydrogen bond donor and acceptor. The carbon-nitrogen bond in an amide exhibits partial double-bond character due to resonance, which restricts rotation and imparts planarity to the local structure.[6][7]
-
Ethyl Ester: The -COOCH₂CH₃ group acts as a hydrogen bond acceptor and contributes to the molecule's lipophilicity.
-
Aliphatic Spacer: The ethylene bridge (-CH₂-CH₂-) connecting the two functional groups provides conformational flexibility.
The molecule's preferred conformation in a given environment is a direct result of the interplay between steric hindrance and intramolecular interactions. Computational methods, such as Density Functional Theory (DFT), are essential for mapping this conformational landscape and identifying low-energy structures.
Diagram: Molecular Structure of this compound
Caption: Ball-and-stick representation of this compound.
Electronic Properties: A Predictive Analysis
The arrangement of electrons within a molecule governs its polarity, reactivity, and intermolecular interactions. Computational quantum mechanics provides powerful tools to visualize and quantify these properties.
Molecular Electrostatic Potential (MEP)
The MEP map is a critical tool for predicting non-covalent interactions. It illustrates the charge distribution from the perspective of an approaching positive point charge.
-
Negative Potential (Red/Yellow): Regions rich in electrons, typically around electronegative atoms like oxygen and nitrogen. These areas are susceptible to electrophilic attack and are prime locations for hydrogen bond acceptance. For this compound, the most negative potentials are localized on the carbonyl oxygens of both the amide and ester groups.
-
Positive Potential (Blue): Electron-deficient regions, usually around hydrogen atoms bonded to electronegative atoms. The hydrogens of the amide group (-NH₂) are the most positive regions, making them strong hydrogen bond donors.
Understanding the MEP is crucial in drug design for predicting how a ligand will orient itself within a protein's binding pocket.
Frontier Molecular Orbitals (FMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity and electronic transitions.
-
HOMO: Represents the ability to donate an electron. The energy of the HOMO is related to the ionization potential. In molecules like this, the HOMO is often localized around the amide and ester oxygen atoms, indicating these are the most probable sites for oxidation.
-
LUMO: Represents the ability to accept an electron. The energy of the LUMO is related to the electron affinity. The LUMO is typically centered on the carbonyl carbons, identifying them as the primary sites for nucleophilic attack.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A larger gap implies higher stability and lower chemical reactivity.
Physicochemical Properties
A combination of experimental data and computational predictions provides a comprehensive profile of the molecule.
| Property | Value/Descriptor | Source |
| Molecular Formula | C₆H₁₁NO₃ | [5][8] |
| Molecular Weight | 145.16 g/mol | [5][8] |
| CAS Number | 53171-35-0 | [5][8] |
| Physical Form | Solid | [8] |
| Hydrogen Bond Donors | 1 (from -NH₂) | [9] |
| Hydrogen Bond Acceptors | 3 (from C=O and -O-) | [9] |
| LogP (predicted) | -0.2 | [5] |
LogP is a measure of lipophilicity. A negative value indicates that the compound is predominantly hydrophilic.
Reactivity and Mechanistic Considerations
The bifunctional nature of this compound presents several avenues for chemical transformation. Its succinamide core is of particular interest in biochemistry, as the analogous succinimide formation from asparagine residues is a known mechanism of non-enzymatic protein degradation.[10][11]
Hydrolysis
-
Ester Hydrolysis: Under acidic or basic conditions, the ethyl ester can be hydrolyzed to yield the corresponding carboxylic acid, 4-amino-4-oxobutanoic acid. This reaction is a standard transformation for ester-containing compounds.
-
Amide Hydrolysis: Amide hydrolysis is generally slower and requires more forcing conditions (strong acid or base and heat) compared to ester hydrolysis.[12]
Intramolecular Cyclization
The proximity of the amide and ester functionalities allows for the potential of intramolecular reactions. For instance, derivatives of this molecule can undergo cyclization to form succinimide structures, a reaction of significant interest in peptide and protein chemistry.[10][11] Computational studies on related systems have shown that such reactions can be catalyzed and are highly dependent on the local chemical environment.[10][11]
A Theoretical Workflow for Property Prediction
For researchers aiming to perform their own computational analysis, a standardized workflow ensures reproducibility and accuracy. This process is fundamental for in silico screening and rational molecular design.
Protocol: DFT-Based Property Calculation
-
Structure Preparation:
-
Obtain a 3D structure of this compound (e.g., from PubChem CID 13347133).[5]
-
Perform an initial conformational search using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers.
-
-
Geometry Optimization:
-
Select the lowest energy conformer from the previous step.
-
Perform a full geometry optimization using Density Functional Theory (DFT). A common and reliable level of theory for a molecule of this size is B3LYP with the 6-31G(d) basis set.
-
Causality: The B3LYP functional provides a good balance between accuracy and computational cost for organic molecules. The 6-31G(d) basis set includes polarization functions (d) on heavy atoms, which are essential for accurately describing the polar bonds present in amides and esters.
-
-
Frequency Calculation:
-
Perform a frequency calculation at the same level of theory (B3LYP/6-31G(d)) on the optimized geometry.
-
Trustworthiness: Confirm that there are no imaginary frequencies. The absence of imaginary frequencies validates that the optimized structure is a true energy minimum.
-
-
Property Calculation:
-
Using the validated minimum energy structure, perform single-point energy calculations to determine electronic properties.
-
Generate the Molecular Electrostatic Potential (MEP) map.
-
Calculate and visualize the HOMO and LUMO orbitals.
-
Predict spectroscopic properties like NMR chemical shifts using methods such as GIAO (Gauge-Independent Atomic Orbital).
-
Diagram: Workflow for Theoretical Property Calculation
Caption: A standardized workflow for computational analysis.
Conclusion
The theoretical properties of this compound reveal a molecule with a rich electronic and structural profile. Its hydrophilic nature, combined with distinct hydrogen bond donor and acceptor sites, makes it an intriguing building block for creating molecules with tailored interactions. The computational workflows and theoretical insights provided in this guide offer a robust foundation for researchers to predict its reactivity, understand its intermolecular interactions, and ultimately leverage its unique bifunctionality in the development of new drugs and materials.
References
-
PubChem. This compound | C6H11NO3 | CID 13347133. [Link]
-
Jiao, X. et al. (1992). A Novel Asymmetric Synthesis of S-(+)-2-Amino-4-Phosphonobutanoic Acid. Synthetic Communications, 22(8). [Link]
-
Ohgiya, T. et al. (2016). A Computational Study of the Mechanism of Succinimide Formation in the Asn–His Sequence: Intramolecular Catalysis by the His Side Chain. Molecules, 21(3), 327. [Link]
-
PubMed. A Computational Study of the Mechanism of Succinimide Formation in the Asn-His Sequence: Intramolecular Catalysis by the His Side Chain. [Link]
-
PubChem. Ethyl 4-(nonadecylamino)-4-oxobutanoate | C25H49NO3 | CID 154263955. [Link]
-
PubChem. -Yl)ethyl)amino)-4-oxobutanoate | C40H53NO8 | CID 16404576. [Link]
-
PubChem. Ethyl 4-oxobutanoate | C6H10O3 | CID 82395. [Link]
-
MDPI. Assessment of the Biological Properties of N-Nonsubstituted Succinimides and Their Metallocarbonyl Complexes in Normal and Cancer Cells. [Link]
-
PubMed Central. Succinimide Derivatives as Antioxidant Anticholinesterases, Anti-α-Amylase, and Anti-α-Glucosidase: In Vitro and In Silico Approaches. [Link]
-
PubMed Central. Synthesis, Molecular Docking, and Preclinical Evaluation of a New Succinimide Derivative for Cardioprotective, Hepatoprotective and Lipid-Lowering Effects. [Link]
-
ResearchGate. Physicochemical properties of amides and esters and complementary.... [Link]
-
PubChem. Ethyl 4-(ethenylamino)-4-oxobutanoate | C8H13NO3 | CID 143294690. [Link]
-
MDPI. Nanofiber Mats as Amine-Functionalized Heterogeneous Catalysts in Continuous Microfluidic Reactor Systems. [Link]
-
Open Oregon Educational Resources. 7.4 Esters and Amides – Introductory Organic Chemistry. [Link]
-
Inventi Rapid. Molecular Modeling. [Link]
-
LibreTexts Chemistry. 15: Carbonyl Compounds: Esters, Amides, and Related Molecules. [Link]
-
Wikipedia. Bifunctionality. [Link]
- Google Patents.
-
Master Organic Chemistry. The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]
Sources
- 1. Bifunctionality - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Succinimide Derivatives as Antioxidant Anticholinesterases, Anti-α-Amylase, and Anti-α-Glucosidase: In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Molecular Docking, and Preclinical Evaluation of a New Succinimide Derivative for Cardioprotective, Hepatoprotective and Lipid-Lowering Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C6H11NO3 | CID 13347133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 7.4 Esters and Amides – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. This compound | 53171-35-0 [sigmaaldrich.com]
- 9. Ethyl 4-(nonadecylamino)-4-oxobutanoate | C25H49NO3 | CID 154263955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. A Computational Study of the Mechanism of Succinimide Formation in the Asn–His Sequence: Intramolecular Catalysis by the His Side Chain [mdpi.com]
- 11. A Computational Study of the Mechanism of Succinimide Formation in the Asn-His Sequence: Intramolecular Catalysis by the His Side Chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. people.chem.ucsb.edu [people.chem.ucsb.edu]
Methodological & Application
The Versatile Building Block: Experimental Protocols for Ethyl 4-amino-4-oxobutanoate in Synthetic Chemistry
Introduction: Unlocking the Potential of a Bifunctional Reagent
In the landscape of modern drug discovery and organic synthesis, the demand for versatile, functionalized building blocks is insatiable. Ethyl 4-amino-4-oxobutanoate, also known as ethyl succinamate, emerges as a molecule of significant interest. Possessing both a primary amide and an ethyl ester, this compound offers two distinct points for chemical modification, enabling the construction of a diverse array of more complex molecular architectures. Its utility spans the synthesis of heterocyclic compounds, peptidomimetics, and various intermediates destined for pharmaceutical applications.
This technical guide provides an in-depth exploration of the experimental use of this compound. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles and practical considerations essential for the successful execution of a representative synthetic transformation: the N-acylation of the primary amide. The protocols and insights presented herein are tailored for researchers, scientists, and drug development professionals seeking to harness the synthetic potential of this valuable bifunctional molecule.
Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use in any experimental setting.
| Property | Value | Source |
| CAS Number | 53171-35-0 | PubChem |
| Molecular Formula | C₆H₁₁NO₃ | PubChem |
| Molecular Weight | 145.16 g/mol | PubChem |
| Appearance | White to off-white powder or crystals | Sigma-Aldrich |
| Solubility | Soluble in water and polar organic solvents | Inferred from structure |
| Storage | Store in a cool, dry place | Sigma-Aldrich |
Safety and Handling
This compound is classified as an irritant.[1] It is crucial to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.
Application Protocol: N-Acylation of this compound via the Schotten-Baumann Reaction
One of the most fundamental and useful transformations of this compound is the acylation of its primary amide nitrogen. This reaction introduces a new substituent onto the amide, paving the way for the synthesis of a wide range of derivatives. The Schotten-Baumann reaction, a well-established method for acylating amines and amides, is particularly well-suited for this purpose.[2][3][4][5][6] This protocol details the N-benzoylation of this compound as a representative example.
Reaction Principle and Mechanism
The Schotten-Baumann reaction involves the acylation of a nucleophile, in this case, the primary amide of this compound, with an acyl chloride in the presence of a base.[2][3][7] The base serves two critical roles: it neutralizes the hydrochloric acid byproduct generated during the reaction, and in some cases, it can deprotonate the nucleophile to increase its reactivity.[3][7] The reaction typically proceeds via a nucleophilic acyl substitution mechanism.[2][4]
The workflow for this N-acylation is depicted in the following diagram:
Caption: Experimental workflow for the N-acylation of this compound.
Materials and Equipment
Reagents:
-
This compound (1.0 eq)
-
Benzoyl chloride (1.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and chamber
Step-by-Step Experimental Protocol
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane. To this solution, add pyridine (1.5 equivalents).[8]
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Addition of Acylating Agent: Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred reaction mixture over 10-15 minutes. Ensure the temperature remains at or below 5°C during the addition.
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzoyl-Ethyl 4-amino-4-oxobutanoate.
Key Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Stoichiometry | 1.1 eq of Benzoyl Chloride | A slight excess ensures complete consumption of the starting amide. |
| Base | 1.5 eq of Pyridine | Acts as a base to neutralize HCl and as a nucleophilic catalyst.[8] |
| Solvent | Anhydrous Dichloromethane | A common aprotic solvent that dissolves the reactants well. |
| Temperature | 0°C to Room Temperature | Initial cooling controls the exothermic reaction; warming to RT drives it to completion. |
| Reaction Time | 2-4 hours | Typically sufficient for completion; should be monitored by TLC. |
Characterization of the Product
The purified product, N-benzoyl-Ethyl 4-amino-4-oxobutanoate, can be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., ester and amide carbonyls).
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Extend the reaction time or gently heat the reaction mixture. |
| Hydrolysis of benzoyl chloride | Ensure all glassware is dry and use anhydrous solvent.[10][11] | |
| Presence of Starting Material | Insufficient acylating agent | Use a slightly larger excess of benzoyl chloride. |
| Formation of Side Products | Reaction with the ester group | Maintain a low reaction temperature. |
| Impure reagents | Use freshly distilled or high-purity reagents. |
Conclusion
This compound is a valuable and versatile building block in organic synthesis. The N-acylation protocol detailed in this guide provides a robust and reproducible method for one of its key transformations. By understanding the underlying principles of the Schotten-Baumann reaction and adhering to the experimental details, researchers can effectively utilize this compound to construct a wide range of functionalized molecules for applications in drug discovery and materials science. The provided protocol serves as a foundational method that can be adapted for a variety of acylating agents, further expanding the synthetic utility of this bifunctional reagent.
References
-
SATHEE. Chemistry Schotten Baumann Reaction. Available from: [Link]
-
Vedantu. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Available from: [Link]
-
PubChem. This compound. National Institutes of Health. Available from: [Link]
-
Physics Wallah. Reaction Mechanism of Schotten Baumann Reaction. Available from: [Link]
-
Grokipedia. Schotten–Baumann reaction. Available from: [Link]
-
Organic Chemistry Portal. Schotten-Baumann Reaction. Available from: [Link]
-
Sathee NEET. Chemistry Schotten Baumann Reaction. Available from: [Link]
-
Wikipedia. Schotten–Baumann reaction. Available from: [Link]
-
Semantic Scholar. N-acylation of amides through internal nucleophilic catalysis. Available from: [Link]
-
Taylor & Francis Online. Mild and Useful Method for N-Acylation of Amines. 2009. Available from: [Link]
-
ResearchGate. An improved method of amide synthesis using acyl chlorides. 2017. Available from: [Link]
-
SciELO México. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. 2022. Available from: [Link]
-
YouTube. Acylation of Amines, Part 1: with Acyl Halides. 2021. Available from: [Link]
-
RSC Publishing. Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. 2023. Available from: [Link]
-
ResearchGate. (PDF) Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. 2022. Available from: [Link]
- Google Patents. Process for purifying fatty acid amides. 1995.
-
SciELO México. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. 2022. Available from: [Link]
-
PubMed. Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides. 2024. Available from: [Link]
-
Inchem.org. ICSC 0210 - ACETYL CHLORIDE. Available from: [Link]
-
ResearchGate. (PDF) Protocol for the purification, analysis, and handling of acyl carrier proteins from type I fatty acid and polyketide synthases. 2025. Available from: [Link]
-
PMC. Protocol for the purification, analysis, and handling of acyl carrier proteins from type I fatty acid and polyketide synthases. 2025. Available from: [Link]
-
Post Apple Scientific. Handling Pyridine: Best Practices and Precautions. 2024. Available from: [Link]
-
Organic Syntheses. Acetic acid, benzoyl-, ethyl ester. Available from: [Link]
-
Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. 2024. Available from: [Link]
-
Organic Syntheses. Acetic acid, benzoyl-, ethyl ester. Available from: [Link]
-
ResearchGate. Use of esters of N-hydroxysuccinimide in the synthesis of N-acylamino acid. 1967. Available from: [Link]
-
MDPI. Sugar Esters of Fatty Acids: Chemo-Enzymatic Synthesis and Biological Activity. 2024. Available from: [Link]
-
Organic Chemistry Portal. N-Thiohydroxy Succinimide Esters (NTSEs): Versatile Reagents for Selective Acyl and Acylthio Transfer. 2022. Available from: [Link]
-
MDPI. Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. 2020. Available from: [Link]
-
Reddit. Acetyl Chloride Storage. 2023. Available from: [Link]
-
PMC. Thio-NHS esters are non-innocent protein acylating reagents. 2025. Available from: [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 3. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Schotten-Baumann Reaction [organic-chemistry.org]
- 6. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 7. Schotten Baumann Reaction| Reaction Mechanism of Schotten Baumann Reaction [pw.live]
- 8. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. reddit.com [reddit.com]
Application Notes & Protocols: Ethyl 4-amino-4-oxobutanoate in Organic Synthesis
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: A Bifunctional Building Block of Strategic Importance
Ethyl 4-amino-4-oxobutanoate, also known as succinamic acid ethyl ester, is a versatile bifunctional molecule possessing both a primary amide and an ethyl ester functional group.[1] This unique arrangement on a four-carbon backbone makes it a valuable and strategic building block in modern organic synthesis. Its ability to undergo selective transformations at either the amide or the ester moiety, or to participate in reactions involving both groups, opens avenues for the construction of a diverse array of molecular architectures, from functionalized linear chains to complex heterocyclic systems.
This guide provides an in-depth exploration of the key applications of this compound, complete with detailed experimental protocols. The focus is on explaining the causality behind methodological choices, ensuring that researchers can not only replicate the procedures but also adapt them to their specific synthetic challenges.
| Chemical and Physical Properties | |
| IUPAC Name | This compound[1] |
| Synonyms | Succinamic acid ethyl ester, ethyl 3-carbamoylpropanoate[1] |
| CAS Number | 53171-35-0[1][2] |
| Molecular Formula | C₆H₁₁NO₃[1] |
| Molecular Weight | 145.16 g/mol [1] |
| Physical Form | Solid[2] |
| InChIKey | AJZOXCVIKHPZEU-UHFFFAOYSA-N[1][2] |
A Note on Structural Distinction: It is critical to distinguish this compound from the similarly named Ethyl 4-oxobutanoate (CAS 2916-86-1).[3] The latter contains an aldehyde and an ester, making it a precursor for different synthetic pathways, most notably the Paal-Knorr synthesis of pyrroles and pyrrolidinones.[4] this compound, with its amide and ester, offers a distinct set of synthetic possibilities centered on amide chemistry, cyclizations to lactams, and its use as a flexible linker.
Application 1: Synthesis of N-Substituted Succinamic Acid Derivatives
The succinamic acid motif is a common feature in pharmacologically active molecules and functional materials. This compound serves as an excellent starting point for generating libraries of N-substituted derivatives through straightforward alkylation or acylation reactions at the amide nitrogen. These derivatives have applications ranging from potential therapeutics to components of advanced polymers.[5][6]
Logical Workflow: Synthesis of N-Substituted Derivatives
Caption: General workflow for N-functionalization of this compound.
Protocol 1.1: N-Benzylation of this compound
This protocol details the synthesis of Ethyl 4-(benzylamino)-4-oxobutanoate, a representative N-alkylation.
Causality and Experimental Choices:
-
Base: Sodium hydride (NaH) is a strong, non-nucleophilic base, ensuring complete deprotonation of the primary amide to form the corresponding anion. This enhances its nucleophilicity for the subsequent Sₙ2 reaction.
-
Solvent: Anhydrous Dimethylformamide (DMF) is an excellent polar aprotic solvent that readily dissolves the starting material and the intermediate sodium salt. Its high boiling point allows for heating if the reaction is sluggish.
-
Temperature: The initial cooling to 0 °C controls the exothermic reaction of NaH with the amide. The reaction is then allowed to proceed at room temperature, which is sufficient for the Sₙ2 reaction with an activated electrophile like benzyl bromide.
Methodology:
-
Preparation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.45 g, 10.0 mmol).
-
Solvation: Add 20 mL of anhydrous DMF via syringe and stir until the solid is fully dissolved. Cool the solution to 0 °C in an ice bath.
-
Deprotonation: Add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11.0 mmol, 1.1 eq) portion-wise over 10 minutes.
-
Observation: Hydrogen gas evolution will be observed.
-
-
Activation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Cool the mixture back to 0 °C and add benzyl bromide (1.31 mL, 11.0 mmol, 1.1 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate/Hexanes).
-
Work-up:
-
Carefully quench the reaction by the slow addition of 50 mL of saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (gradient elution, e.g., 20% to 50% ethyl acetate in hexanes) to yield the pure product.
Application 2: A Versatile Precursor for γ-Lactam Synthesis
The γ-lactam (pyrrolidin-2-one) ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs.[7] this compound is an ideal precursor for constructing this heterocyclic system through intramolecular cyclization strategies.
Protocol 2.1: Reductive Cyclization to 1-Substituted-5-oxopyrrolidine-3-carboxamides
This two-step protocol involves the initial synthesis of an N-substituted derivative (as in Application 1), followed by a base-mediated intramolecular Dieckmann-like condensation.
Causality and Experimental Choices:
-
Base: Sodium ethoxide (NaOEt) is used as the base for the cyclization. Using the ethoxide corresponding to the ester prevents transesterification as a side reaction. A strong base is required to deprotonate the carbon alpha to the ester, initiating the cyclization.
-
Solvent: Anhydrous ethanol is the solvent of choice as it is the conjugate acid of the base, minimizing side reactions.
-
Acidic Work-up: A mild acidic work-up is necessary to neutralize the reaction mixture and protonate the enolate formed after cyclization, yielding the final β-keto amide product.
Methodology:
Step A: Synthesis of Ethyl 4-(benzylamino)-4-oxobutanoate
-
Follow Protocol 1.1.
Step B: Intramolecular Cyclization
-
Preparation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere, add anhydrous ethanol (30 mL).
-
Base Formation: Carefully add sodium metal (0.28 g, 12.0 mmol, 1.2 eq) in small pieces to the ethanol. Stir until all the sodium has dissolved to form sodium ethoxide.
-
Addition of Substrate: Dissolve the product from Step A (e.g., Ethyl 4-(benzylamino)-4-oxobutanoate, 2.35 g, 10.0 mmol) in 10 mL of anhydrous ethanol and add it dropwise to the sodium ethoxide solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction by TLC for the disappearance of the starting material.
-
Work-up:
-
Cool the reaction to 0 °C and carefully neutralize by adding glacial acetic acid dropwise until the pH is ~7.
-
Remove the solvent under reduced pressure.
-
Add 50 mL of water and 50 mL of dichloromethane (DCM) to the residue.
-
Separate the layers and extract the aqueous phase with DCM (2 x 30 mL).
-
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by recrystallization or column chromatography to yield 1-benzyl-5-oxopyrrolidine-3-carboxamide.
Logical Workflow: Reductive Cyclization Pathway
Caption: Pathway for base-mediated cyclization to a γ-lactam derivative.
Application 3: A Linker in Peptide and Polymer Synthesis
The defined length and bifunctional nature of this compound make it an attractive linker molecule. After hydrolysis of the ester to the free carboxylic acid, the resulting succinamic acid can be coupled to amines using standard peptide coupling chemistry, allowing its incorporation into peptides, peptidomimetics, or functional polymers.[8][9]
Protocol 3.1: Hydrolysis and Peptide Coupling
This protocol describes the saponification of the ester followed by coupling to a model amine (benzylamine) using HATU, a common peptide coupling reagent.
Causality and Experimental Choices:
-
Hydrolysis: Lithium hydroxide (LiOH) in a mixed solvent system (THF/water) is a standard and mild method for saponification, minimizing side reactions like amide hydrolysis.
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes racemization and leads to high yields.[9]
-
Base for Coupling: Diisopropylethylamine (DIPEA) is a sterically hindered, non-nucleophilic base used to activate the carboxylic acid with HATU and to neutralize any salts present.
Methodology:
Step A: Saponification to 3-Carbamoylpropanoic Acid
-
Preparation: Dissolve this compound (1.45 g, 10.0 mmol) in a mixture of THF (20 mL) and water (10 mL) in a 100 mL round-bottom flask.
-
Hydrolysis: Add lithium hydroxide monohydrate (0.46 g, 11.0 mmol, 1.1 eq) and stir the mixture at room temperature for 2-4 hours, until TLC indicates complete consumption of the starting material.
-
Work-up:
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (4 x 40 mL).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield 3-carbamoylpropanoic acid, which can often be used without further purification.
-
Step B: HATU-Mediated Amide Coupling
-
Preparation: Dissolve the 3-carbamoylpropanoic acid from Step A (1.17 g, 10.0 mmol) in 30 mL of anhydrous DMF in a 100 mL round-bottom flask.
-
Activation: Add HATU (4.18 g, 11.0 mmol, 1.1 eq) and DIPEA (3.83 mL, 22.0 mmol, 2.2 eq) to the solution and stir for 15 minutes at room temperature.
-
Coupling: Add benzylamine (1.09 mL, 10.0 mmol, 1.0 eq) dropwise.
-
Reaction: Stir the reaction at room temperature for 4-6 hours.
-
Work-up:
-
Pour the reaction mixture into 100 mL of water, which may cause the product to precipitate.
-
Extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers sequentially with 1M HCl (2 x 30 mL), saturated NaHCO₃ (2 x 30 mL), and brine (1 x 30 mL).
-
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by recrystallization or column chromatography to yield N¹,N⁴-dibenzylsuccinamide.
Summary and Outlook
This compound is a highly valuable, yet perhaps underutilized, building block in organic synthesis. Its true potential is realized when chemists leverage its bifunctional nature. The protocols outlined in this guide demonstrate its utility in three key areas: the synthesis of N-substituted linear chains, the construction of medicinally relevant γ-lactam heterocycles, and its application as a functional linker. Future research could further explore its use in asymmetric synthesis, the development of novel cyclization cascades, and its incorporation into stimuli-responsive materials and complex drug delivery systems.
References
-
Jiao, X.-Y., Chen, W.-Y., & Hu, B.-F. (1992). A Novel Asymmetric Synthesis of S-(+)-2-Amino-4-Phosphonobutanoic Acid. Synthetic Communications, 22(8), 1179-1186. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13347133, this compound. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16404576. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 64328105, Ethyl 4-[methyl(thiolan-3-yl)amino]-4-oxobutanoate. [Link]
-
Gaitzsch, J., et al. (2023). Nanofiber Mats as Amine-Functionalized Heterogeneous Catalysts in Continuous Microfluidic Reactor Systems. Polymers, 15(23), 4569. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 82395, Ethyl 4-oxobutanoate. [Link]
-
Kumar, A., et al. (2018). Antihyperglycemic, Hypolipidemic and Antioxidant potential of 4-((benzyloxy) amino)-2-hydroxy-4-oxobutanoic acid in Nicotinamide-Streptozotocin induced type-2 diabetic rats. Journal of Drug Delivery and Therapeutics, 8(6-s), 113-120. [Link]
-
ResearchGate. Request PDF for Synthesis and Intramolecular Cyclization of N-Substituted 2-Amino-4-aryl-4-oxo-2-butenoic Acids. [Link]
-
Maslov, M. A., et al. (2021). Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates. Pharmaceutical Chemistry Journal, 55, 683–688. [Link]
-
Harmand, T., et al. (2018). Enantioselective Synthesis of (S)-Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate. Organic Syntheses, 95, 142-156. [Link]
-
Organic Chemistry Portal. Pyrrolidine synthesis. [Link]
-
Vessally, E., et al. (2023). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 154263955, Ethyl 4-(nonadecylamino)-4-oxobutanoate. [Link]
-
Sosnovskikh, V. Y., et al. (2023). Multicomponent Domino Cyclization of Ethyl Trifluoropyruvate with Methyl Ketones and Amino Alcohols as A New Way to γ-Lactam Annulated Oxazacycles. Molecules, 28(4), 1888. [Link]
-
Al-Ghorbani, M., et al. (2022). SYNTHESIS, INTRAMOLECULAR CYCLIZATION AND ANTINOCICEPTIVE ACTIVITY OF 4-(HET)ARYL-2-{[3-(ETHOXYCARBONYL)-4-(4-R-PHENYL)THIOPHEN-2-YL]AMINO}- 4-OXOBUT-2-ENOIC ACIDS. ResearchGate. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 143294690, ethyl 4-(ethenylamino)-4-oxobutanoate. [Link]
-
European Bioinformatics Institute (EMBL-EBI). ethyl 4-oxobutanoate (CHEBI:87282). [Link]
-
University of Glasgow. Approaches to Amino Acid Building Blocks via Catalytic Asymmetric Reduction. [Link]
-
Pandey, R., et al. (2018). Concise asymmetric syntheses of (S)-ethyl 4-methyloctanoate and its acid: aggregation pheromones of rhinoceros beetles of the genus Oryctes. ARKIVOC, 2018(7), 442-448. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 82404, Ethyl 4-(dipropylamino)-4-oxobutanoate. [Link]
-
ETH Zurich Research Collection. Synthesis of Saturated N- Heterocycles. [Link]
-
AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
American Chemical Society. Synthesis of 4-membered heterocycles as fragments and bioisosteres - ACS Fall 2025. [Link]
-
National Center for Biotechnology Information. Introduction to Peptide Synthesis. [Link]
-
Merck (Novabiochem®). Choosing Amino Acid Derivatives. [Link]
-
Funk, K. E., & Vogiatzis, C. G. (2014). Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates. Molecules, 19(5), 6338–6350. [Link]
-
ResearchGate. Request PDF for Synthesis of ethyl 4-(isoxazol-4-yl)-2,4-dioxobutanoates from ethyl 5-aroyl-4-pyrone-2-carboxylates and hydroxylamine. [Link]
-
ResearchGate. Request PDF for Synthesis and Cytostatic Activity of (E)-Ethyl-2-Amino-5-(3,3-Dimethyl-4-Oxobutyliden)-4-Oxo-1- (2-Phenylaminobenzamido)-4,5-Dihydro-1Hpyrrol-3-Carboxylate. [Link]
-
Chemi, G., et al. (2019). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Scientific Reports, 9, 17855. [Link]
-
Scilit. A Novel Asymmetric Synthesis of S-(+)-2-Amino-4-Phosphonobutanoic Acid. [Link]
-
ResearchGate. A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. [Link]
Sources
- 1. This compound | C6H11NO3 | CID 13347133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 53171-35-0 [sigmaaldrich.com]
- 3. Ethyl 4-oxobutanoate | C6H10O3 | CID 82395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. jddtonline.info [jddtonline.info]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl 4-amino-4-oxobutanoate as a Versatile Precursor for Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
Ethyl 4-amino-4-oxobutanoate, also known as ethyl succinamate, is a valuable and versatile building block in medicinal chemistry. Its bifunctional nature, possessing both an ester and a primary amide, allows for a variety of chemical transformations, making it an attractive starting material for the synthesis of a diverse range of pharmaceutical compounds. This document provides a comprehensive guide to the utility of this compound as a precursor in pharmaceutical synthesis, with a detailed, albeit conceptual, synthetic protocol for the anticonvulsant drug Ethosuximide. The application note elucidates the chemical logic behind the proposed synthetic route and provides detailed experimental procedures, characterization data, and an overview of the therapeutic relevance of the target molecule.
Introduction to this compound
This compound is a derivative of succinic acid, a key intermediate in cellular metabolism. Its chemical structure combines the reactivity of an ester with the functionality of a primary amide, providing two distinct points for chemical modification.
Chemical Structure and Properties:
-
IUPAC Name: this compound[1]
-
Synonyms: Ethyl succinamate
-
CAS Number: 53171-35-0[1]
-
Molecular Formula: C₆H₁₁NO₃[1]
-
Molecular Weight: 145.16 g/mol [1]
The presence of both an ester and an amide group allows for selective reactions. The ester can be hydrolyzed or transesterified, while the amide can participate in various coupling reactions or be hydrolyzed under more forcing conditions. This differential reactivity is a key feature that medicinal chemists can exploit in multi-step syntheses.
Caption: Molecular structure of this compound.
Application in Pharmaceutical Synthesis: A Proposed Route to Ethosuximide
To illustrate the potential of this compound as a pharmaceutical precursor, we present a conceptual synthetic pathway to Ethosuximide. Ethosuximide is an anticonvulsant medication used for the treatment of absence seizures.[2][3] While the traditional industrial synthesis of Ethosuximide follows a different route, this proposed pathway highlights the chemical logic of utilizing this compound as a starting material.
The overall strategy involves the saponification of the ester, followed by the introduction of the ethyl and methyl groups at the α-carbon, and subsequent cyclization to form the succinimide ring.
Caption: Proposed synthetic workflow from this compound to Ethosuximide.
Step 1: Saponification of this compound to Succinamic Acid
The first step in this proposed synthesis is the selective hydrolysis of the ethyl ester to the corresponding carboxylic acid, yielding succinamic acid. This reaction is a standard saponification, carried out under basic conditions.[4][5]
Protocol:
-
To a solution of this compound (1.0 eq) in a 1:1 mixture of methanol and water, add sodium hydroxide (1.1 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully acidify the reaction mixture with 1M HCl to a pH of approximately 2-3.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield succinamic acid.
Expected Outcome:
| Parameter | Expected Value |
| Yield | >90% |
| Purity (by NMR) | >95% |
| Appearance | White solid |
Step 2 (Proposed): α-Alkylation to 2-Ethyl-2-methylsuccinamic Acid
This step represents a conceptual approach to introduce the necessary ethyl and methyl groups at the carbon alpha to the newly formed carboxylic acid. While direct alkylation of succinamic acid at this position can be challenging, a plausible route involves the formation of a dianion followed by sequential alkylation.
Proposed Protocol:
-
Suspend succinamic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).
-
Cool the suspension to -78 °C and add a strong base such as lithium diisopropylamide (LDA) (2.2 eq) dropwise.
-
After stirring for 1 hour at -78 °C, add iodoethane (1.1 eq) and allow the reaction to slowly warm to room temperature overnight.
-
Cool the reaction mixture back to -78 °C and add a second portion of LDA (1.1 eq).
-
After 1 hour, add iodomethane (1.2 eq) and again allow the reaction to warm to room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
-
The crude product, 2-ethyl-2-methylsuccinamic acid, would then be purified by column chromatography.
Note: This is a proposed, non-validated protocol based on established principles of α-alkylation of carboxylic acids. Optimization would be required.
Step 3: Cyclization to Ethosuximide
The final step involves the intramolecular cyclization of 2-ethyl-2-methylsuccinamic acid to form the succinimide ring of Ethosuximide. This can be achieved by heating the amic acid, often with a dehydrating agent or by forming the ammonium salt and then heating.[6]
Protocol:
-
A mixture of 2-ethyl-2-methylsuccinic acid and an excess of aqueous ammonia is heated to form the diammonium salt.
-
The resulting salt is then heated at high temperature (typically 150-200 °C) to induce cyclization and dehydration, forming Ethosuximide.
-
The crude Ethosuximide can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
Expected Outcome for Ethosuximide:
| Parameter | Expected Value |
| Yield (from amic acid) | 60-80% |
| Purity (by HPLC) | >99% |
| Melting Point | 64-65 °C |
| Appearance | White to off-white crystalline powder |
| ¹H NMR (CDCl₃, ppm) | δ 0.9 (t, 3H), 1.2 (s, 3H), 1.9 (q, 2H), 2.6 (s, 2H), 8.2 (br s, 1H)[7] |
| ¹³C NMR (CDCl₃, ppm) | δ 8.5, 23.5, 34.0, 42.5, 181.0, 182.5 |
| IR (KBr, cm⁻¹) | 3200 (N-H), 1770, 1700 (C=O)[8] |
Mechanism of Action and Therapeutic Use of Ethosuximide
Ethosuximide is a first-line treatment for absence seizures, a type of epilepsy characterized by brief lapses of consciousness.[2][3] Its therapeutic effect is primarily mediated through the blockade of T-type calcium channels in thalamic neurons.[9][10][11][12] These channels are involved in the generation of the characteristic 3-Hz spike-and-wave discharges seen on an electroencephalogram (EEG) during an absence seizure. By inhibiting these channels, Ethosuximide reduces the abnormal rhythmic electrical activity in the brain, thereby preventing seizures.[13]
Caption: Mechanism of action of Ethosuximide.
Analytical Methods for Characterization
The purity and identity of the synthesized Ethosuximide should be confirmed using a combination of analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): A validated, stability-indicating HPLC method is crucial for determining the purity of the final product and for monitoring its stability.[14][15] A typical method would utilize a C18 reverse-phase column with a mobile phase of phosphate buffer and methanol, with UV detection at 210 nm.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the identification and quantification of Ethosuximide, particularly in biological matrices.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the synthesized compound.[7][17]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the Ethosuximide molecule, such as the N-H and C=O stretches of the succinimide ring.[8][17][18]
Safety and Handling
This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Ethosuximide may cause side effects such as drowsiness, dizziness, and gastrointestinal disturbances.[19] Serious side effects can include blood dyscrasias and systemic lupus erythematosus.[10] All handling of the final active pharmaceutical ingredient should be conducted by trained personnel in a controlled environment.
Conclusion
This compound is a versatile precursor with significant potential in pharmaceutical synthesis. While the presented synthetic route to Ethosuximide is conceptual, it serves to illustrate the logical application of this starting material in the construction of a clinically relevant heterocyclic compound. The bifunctional nature of this compound offers medicinal chemists a valuable tool for the development of novel therapeutic agents. Further exploration of its reactivity is warranted to fully exploit its potential in drug discovery and development.
References
-
Ethosuximide. (2023). In Wikipedia. Retrieved from [Link]
-
Picmonic. (n.d.). Master Ethosuximide: Mechanism of Action. Retrieved from [Link]
-
Pharmacology of Ethosuximide (Zarontin) ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2023, March 7). In YouTube. Retrieved from [Link]
-
Glauser, T. A. (2022). Ethosuximide. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
CARE Hospitals. (n.d.). Ethosuximide: Uses, Side Effects and Dosage. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Ethosuximide? Retrieved from [Link]
-
Patsnap Synapse. (2024, June 14). What is Ethosuximide used for? Retrieved from [Link]
-
MedlinePlus. (2017, June 15). Ethosuximide. Retrieved from [Link]
-
Drugs.com. (2023, July 15). Ethosuximide Uses, Side Effects & Warnings. Retrieved from [Link]
- El-Koussi, W. M., et al. (2020). Investigation of Ethosuximide Stability under Certain ICH-Recommended Stress Conditions Using Validated Stability-Indicating HPLC Method. RSC Advances, 10(1), 1-10.
- El-Yazbi, F. A., et al. (2021). Investigation of ethosuximide stability under certain ICH-recommended stress conditions using a validated stability-indicating HPLC method. Analytical Methods, 13(1), 1-10.
- Soldin, S. J., & Hill, J. G. (1976). Simultaneous rapid HPLC determination of anticonvulsant drugs in plasma and correlation with EMIT. Clinical chemistry, 22(6), 856–859.
- Arjunan, V., & Mohan, S. (2012). Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 13C, 1H and UV) investigations of antiepileptic drug Ethosuximide. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 97, 625–634.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13347133, this compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3291, Ethosuximide. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0014731). Retrieved from [Link]
- Ramakrishna, N. V., & Vishwottam, K. N. (2010). Development of a high-throughput method for the determination of ethosuximide in human plasma by liquid chromatography mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 878(19), 1605–1610.
-
ResearchGate. (n.d.). Development of a high-throughput method for the determination of ethosuximide in human plasma by liquid chromatography mass spectrometry. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Ethosuximide. In NIST Chemistry WebBook. Retrieved from [Link]
- Drozd, M., et al. (2022). Vibrational dynamics of ethosuximide polymorphs. Infrared absorption and inelastic neutron scattering spectroscopy and model calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 279, 121468.
-
SpectraBase. (n.d.). Ethosuximide - Optional[Raman] - Spectrum. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-methylsuccinic acid. Retrieved from [Link]
-
ResearchGate. (2014, July 7). What is the best method for alkylation and amidation of succinic anhydride? Retrieved from [Link]
-
OperaChem. (2024, April 27). Saponification-Typical procedures. Retrieved from [Link]
- Kofron, W. G., & Wideman, L. G. (1973). Synthesis of the 2‐ethyl‐3‐methylsuccinic acids via a stereospecific malonic ester alkylation. The Journal of Organic Chemistry, 38(14), 2520-2523.
-
LibreTexts. (2022, October 15). Experiment 1: Batch Saponification Reaction of Et(Ac) and NaOH. Retrieved from [Link]
- Frost, A. A., & Schwemer, W. C. (1952). The Kinetics of Competitive Consecutive Second-order Reactions: The Saponification of Ethyl Adipate and of Ethyl Succinate. Journal of the American Chemical Society, 74(5), 1268–1271.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3291, Ethosuximide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 97776, 2-Ethyl-2-methylsuccinic acid. Retrieved from [Link]
-
Neupsy Key. (2016, October 17). Ethosuximide. Retrieved from [Link]
-
LibreTexts. (2023, January 22). Making Amides from Carboxylic Acids. Retrieved from [Link]
-
Axios Research. (n.d.). 2-Ethyl-2-methylsuccinic acid anhydride - CAS - 50598-33-9. Retrieved from [Link]
- Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic letters, 15(8), 1854–1857.
- Kofron, W. G., & Wideman, L. G. (1973). Specific synthesis and selective alkylation and condensation of monoesters of substituted succinic acids. The Journal of Organic Chemistry, 38(14), 2520-2523.
-
ResearchGate. (2023, August 30). Saponification Process and Soap Chemistry. Retrieved from [Link]
-
LibreTexts. (2022, October 15). 12: Making Soap - Saponification (Experiment). Retrieved from [Link]
-
Ashenhurst, J. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Retrieved from [Link]
- Vinks, A. A., et al. (2023). Model-Informed Precision Dosing Guidance of Ethosuximide Developed from a Randomized Controlled Clinical Trial of Childhood Absence Epilepsy. Clinical Pharmacology & Therapeutics, 114(2), 433-442.
- Glauser, T. A., et al. (2010).
Sources
- 1. ukaazpublications.com [ukaazpublications.com]
- 2. Ethosuximide - Wikipedia [en.wikipedia.org]
- 3. Ethosuximide: Uses, Side Effects and Dosage [carehospitals.com]
- 4. Saponification-Typical procedures - operachem [operachem.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ETHOSUXIMIDE(77-67-8) 1H NMR [m.chemicalbook.com]
- 8. Ethosuximide [webbook.nist.gov]
- 9. Ethosuximide: Mechanism of Action [picmonic.com]
- 10. Ethosuximide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. What is the mechanism of Ethosuximide? [synapse.patsnap.com]
- 12. What is Ethosuximide used for? [synapse.patsnap.com]
- 13. Ethosuximide: MedlinePlus Drug Information [medlineplus.gov]
- 14. Investigation of ethosuximide stability under certain ICH-recommended stress conditions using a validated stability-indicating HPLC method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. Simultaneous rapid HPLC determination of anticonvulsant drugs in plasma and correlation with EMIT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 13C, 1H and UV) investigations of antiepileptic drug Ethosuximide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Vibrational dynamics of ethosuximide polymorphs. Infrared absorption and inelastic neutron scattering spectroscopy and model calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Synthesis of Amino Acid Derivatives from Ethyl 4-amino-4-oxobutanoate
Abstract
Ethyl 4-amino-4-oxobutanoate, also known as ethyl succinamate, is a versatile and economically significant starting material for the synthesis of a wide array of amino acid derivatives.[1] Its bifunctional nature, possessing both a primary amide and an ethyl ester, allows for selective chemical modifications to generate diverse molecular scaffolds. This guide provides an in-depth exploration of key synthetic transformations starting from this compound, tailored for researchers, medicinal chemists, and drug development professionals. We will detail field-proven protocols for ester hydrolysis, subsequent amide bond formation, N-acylation, and intramolecular cyclization to yield valuable pyroglutamate analogs. Each section elucidates the underlying chemical principles, provides step-by-step experimental procedures, and offers insights into reaction optimization and characterization.
Introduction: The Versatility of this compound
This compound is a derivative of succinamic acid, featuring a stable primary amide and a reactive ethyl ester. This structure serves as a valuable building block for synthesizing compounds of significant biological and pharmaceutical interest, including analogs of gamma-aminobutyric acid (GABA), peptidomimetics, and heterocyclic systems. A particularly important class of derivatives accessible from this precursor are pyroglutamic acid analogs. Pyroglutamic acid, a cyclized derivative of glutamic acid, is a privileged scaffold in medicinal chemistry, known for its ability to cross the blood-brain barrier and its presence in numerous bioactive natural products.[2][3]
The strategic manipulation of the amide and ester functionalities allows for a modular approach to chemical synthesis, enabling the creation of diverse compound libraries for screening and lead optimization. This document outlines three primary synthetic pathways:
-
Pathway A: Ester hydrolysis followed by amide coupling.
-
Pathway B: Direct N-acylation of the primary amide.
-
Pathway C: Intramolecular cyclization to form pyroglutamate derivatives.
Pathway A: Ester Hydrolysis and Subsequent Amide Coupling
This two-step pathway is one of the most powerful strategies for generating diversity from the starting material. The initial hydrolysis of the ethyl ester unmasks a carboxylic acid, which then becomes a handle for coupling with a wide range of primary and secondary amines using standard peptide coupling techniques.
2.1. Rationale and Mechanistic Insight
The selective hydrolysis of the ester in the presence of the more robust amide is readily achieved under basic conditions. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate collapses, expelling the ethoxide leaving group. Subsequent acidification of the reaction mixture protonates the resulting carboxylate salt to yield the free carboxylic acid, Succinamic Acid.
This newly formed carboxylic acid can then be activated for amide bond formation. Direct reaction with an amine is generally inefficient and requires high temperatures, which can lead to degradation.[4] Instead, coupling reagents are employed to convert the carboxylic acid's hydroxyl group into a better leaving group. Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for this purpose.[5] EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the desired amine. To improve yields and minimize side reactions, an additive like 1-Hydroxybenzotriazole (HOBt) is often included. HOBt traps the O-acylisourea intermediate to form an active ester, which is less prone to side reactions and reacts cleanly with the amine to form the target amide.
2.2. Experimental Protocols
Protocol 2.2.1: Base-Catalyzed Hydrolysis to Succinamic Acid
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Reagent Addition: Add a 1 M aqueous solution of sodium hydroxide (NaOH) (1.2 eq) and methanol (sufficient to dissolve the starting material, approx. 5-10 mL per gram).
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Workup: Cool the reaction mixture in an ice bath and acidify to pH 2-3 by the slow, dropwise addition of 1 M hydrochloric acid (HCl).
-
Isolation: A white precipitate of Succinamic Acid will form. If precipitation is incomplete, concentrate the mixture under reduced pressure to remove methanol.
-
Purification: Collect the solid by vacuum filtration, wash with a small amount of cold deionized water, and dry under vacuum to yield the product.
Protocol 2.2.2: EDC/HOBt Mediated Amide Coupling
-
Setup: In a dry, inert atmosphere (e.g., under nitrogen), dissolve Succinamic Acid (1.0 eq) and HOBt (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Activation: Cool the solution to 0 °C in an ice bath. Add EDC hydrochloride (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C. Stir the mixture at 0 °C for 30 minutes.
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture, followed by a tertiary base such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Workup: Pour the reaction mixture into water and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
2.3. Data Presentation
| Entry | Amine Component | Coupling Reagents | Solvent | Typical Yield |
| 1 | Benzylamine | EDC, HOBt, DIPEA | DMF | 85-95% |
| 2 | Aniline | EDC, HOBt, DIPEA | DMF | 70-85% |
| 3 | n-Butylamine | EDC, HOBt, DIPEA | DMF | 88-96% |
2.4. Experimental Workflow Diagram
Caption: Workflow for the synthesis of N-substituted amide derivatives.
Pathway B: Direct N-Acylation of the Primary Amide
This pathway involves the direct functionalization of the primary amide nitrogen. Acylation introduces an acyl group, forming an imide-like structure which can significantly alter the molecule's electronic properties and hydrogen bonding capabilities.
3.1. Rationale and Mechanistic Insight
The direct acylation of a primary amide with an acid chloride or anhydride is a standard transformation. The reaction requires a base to act as a proton scavenger. The lone pair of electrons on the amide nitrogen attacks the electrophilic carbonyl carbon of the acylating agent. A base, typically a non-nucleophilic amine like triethylamine or pyridine, is crucial to neutralize the acidic byproduct (e.g., HCl) that is formed.[6] Without the base, the generated acid would protonate the starting amide or the base itself, shutting down the reaction.[7]
3.2. Experimental Protocol
Protocol 3.2.1: N-Acylation with an Acid Chloride
-
Setup: Dissolve this compound (1.0 eq) in a dry, non-protic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) under an inert atmosphere. Add triethylamine (Et₃N) (1.5 eq).
-
Reagent Addition: Cool the solution to 0 °C. Add the desired acid chloride (e.g., acetyl chloride or benzoyl chloride) (1.2 eq) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-6 hours. Monitor by TLC.
-
Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography or recrystallization.
3.3. Experimental Workflow Diagram
Caption: General scheme for the N-acylation of this compound.
Pathway C: Intramolecular Cyclization to Pyroglutamate Analogs
The synthesis of 5-membered lactam rings is of great importance in medicinal chemistry. This compound can be efficiently cyclized to form an ethyl ester of pyroglutamic acid, a key intermediate for more complex derivatives.
4.1. Rationale and Mechanistic Insight
This transformation is an intramolecular nucleophilic acyl substitution. The nucleophilic amide nitrogen attacks the electrophilic carbonyl carbon of the ethyl ester. This process is typically catalyzed by acid or base. Under acidic conditions, the ester carbonyl is protonated, rendering it more electrophilic and susceptible to attack by the weakly nucleophilic amide nitrogen.[8] Under basic conditions, a strong base (e.g., sodium ethoxide) can deprotonate the amide nitrogen, creating a much more potent nucleophile that readily attacks the ester carbonyl. In both cases, the tetrahedral intermediate collapses, expelling ethanol to form the stable 5-membered pyroglutamate ring. This cyclization is entropically favored.[9]
4.2. Experimental Protocol
Protocol 4.2.1: Acid-Catalyzed Cyclization
-
Setup: Dissolve this compound (1.0 eq) in a high-boiling point solvent such as toluene or xylene.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) (0.05 - 0.1 eq).
-
Reaction: Heat the mixture to reflux (approx. 110-140 °C) for 6-12 hours. Use a Dean-Stark apparatus to remove the ethanol byproduct and drive the equilibrium towards the product.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with saturated NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting ethyl pyroglutamate by vacuum distillation or column chromatography.
4.3. Experimental Workflow Diagram
Caption: Synthesis of Ethyl Pyroglutamate via acid-catalyzed cyclization.
Conclusion
This compound stands out as a highly adaptable and cost-effective platform for the synthesis of diverse amino acid derivatives. The protocols detailed herein for amide coupling, N-acylation, and intramolecular cyclization provide robust and reproducible methods for accessing valuable chemical entities for drug discovery and materials science. By leveraging these distinct yet complementary synthetic pathways, researchers can efficiently generate libraries of novel compounds centered around the succinamic acid and pyroglutamate scaffolds.
References
-
Wikipedia. (n.d.). Pyroglutamic acid. Retrieved January 11, 2026, from [Link]
- CN101407488B. (2011). Chemical synthesis method of pyroglutamic acid alcohol and intermediates thereof.
-
Panday, S. K., Prasad, J., & Dikshit, D. K. (2009). Pyroglutamic acid: A unique chiral synthon. Tetrahedron: Asymmetry, 20(14), 1581-1632. [Link]
-
Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives. Retrieved January 11, 2026, from [Link]
-
Khan Academy. (2023, March 10). Amide formation from carboxylic acid derivatives. YouTube. [Link]
-
Chemistry LibreTexts. (2023, January 22). Making Amides from Carboxylic Acids. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
MDPI. (2023). Nanofiber Mats as Amine-Functionalized Heterogeneous Catalysts in Continuous Microfluidic Reactor Systems. Polymers, 15(14), 3091. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 11, 2026, from [Link]
Sources
- 1. This compound | C6H11NO3 | CID 13347133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. benthamscience.com [benthamscience.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Nanofiber Mats as Amine-Functionalized Heterogeneous Catalysts in Continuous Microfluidic Reactor Systems [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Khan Academy [khanacademy.org]
- 8. CN101407488B - Chemical synthesis method of pyroglutamic acid alcohol and intermediates thereof - Google Patents [patents.google.com]
- 9. Pyroglutamic acid - Wikipedia [en.wikipedia.org]
A-S-P-E-N™ Application Note: Employing Ethyl 4-amino-4-oxobutanoate for Strategic Glutamine Incorporation in Peptide Synthesis
Introduction: A Novel Strategy for Glutamine Residue Incorporation
In the landscape of solid-phase peptide synthesis (SPPS), the introduction of glutamine (Gln) residues presents unique challenges. The primary side reaction associated with glutamine is the base-catalyzed formation of pyroglutamate at the N-terminus, which can truncate the peptide chain.[1] Additionally, the poor solubility of some protected glutamine derivatives can hinder coupling efficiency.[2] This application note details a strategic alternative: the use of Fmoc-L-glutamic acid γ-ethyl ester, derived from Ethyl 4-amino-4-oxobutanoate, as a stable precursor to glutamine. This approach circumvents the issues associated with direct incorporation of protected glutamine by first integrating the more soluble and less reactive glutamic acid derivative. The side-chain ethyl ester is then converted to the primary amide of glutamine in a post-synthetic, on-resin modification step.
This guide provides a comprehensive overview of this methodology, including detailed protocols for the incorporation of Fmoc-Glu(OEt)-OH and its subsequent on-resin ammonolysis to yield the desired glutamine-containing peptide. The causality behind experimental choices, potential pitfalls, and a comparison with the standard Fmoc-Gln(Trt)-OH methodology are discussed to provide researchers with a thorough understanding of this valuable technique.
The Rationale: Why Use a Glutamic Acid Surrogate?
The decision to employ a glutamic acid surrogate for glutamine incorporation is rooted in the desire to enhance the efficiency and purity of peptide synthesis. The most commonly used protected glutamine derivative, Fmoc-Gln(Trt)-OH, while effective, can present solubility challenges in standard SPPS solvents like N,N-dimethylformamide (DMF).[2] Poor solubility can lead to incomplete coupling reactions, resulting in deletion sequences in the final peptide product.
By utilizing Fmoc-Glu(OEt)-OH, researchers can benefit from:
-
Improved Solubility: The ethyl ester derivative generally exhibits better solubility in DMF compared to its trityl-protected glutamine counterpart, facilitating more efficient and complete coupling reactions.
-
Prevention of Pyroglutamate Formation: By introducing the amino acid as a glutamic acid derivative, the primary amide responsible for pyroglutamate formation is absent during the critical N-terminal deprotection and coupling steps.[1]
-
Cost-Effectiveness: In some cases, the synthesis of Fmoc-Glu(OEt)-OH may be more economical than the production of Fmoc-Gln(Trt)-OH.
The trade-off for these advantages is the introduction of an additional on-resin chemical transformation step: the ammonolysis of the ethyl ester to the primary amide.
Chemical Structures and Properties
A clear understanding of the key molecules is fundamental to the successful application of this technique.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| This compound | C₆H₁₁NO₃ | 145.16 | Building block for Fmoc-Glu(OEt)-OH. | |
| Fmoc-L-glutamic acid γ-ethyl ester (Fmoc-Glu(OEt)-OH) | ![]() | C₂₂H₂₃NO₆ | 397.42 | The protected amino acid used in SPPS. |
| Glutamine (Gln) | C₅H₁₀N₂O₃ | 146.14 | The target amino acid residue in the peptide. |
Experimental Protocols
The following protocols provide a step-by-step guide for the incorporation of Fmoc-Glu(OEt)-OH and its on-resin conversion to glutamine. These protocols are based on standard Fmoc/tBu solid-phase peptide synthesis.[3]
Protocol 1: Incorporation of Fmoc-Glu(OEt)-OH into the Peptide Sequence
This protocol outlines the coupling of Fmoc-Glu(OEt)-OH to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-Glu(OEt)-OH
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Solid-phase synthesis reaction vessel
-
Shaker or nitrogen bubbler for agitation
Procedure:
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: If the N-terminal Fmoc group is present, deprotect by treating the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5-7 times) followed by DCM (3 times) and again with DMF (3 times).
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-Glu(OEt)-OH (3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF. Add the base (e.g., DIPEA, 6-10 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated Fmoc-Glu(OEt)-OH solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring the Coupling: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), extend the coupling time or perform a second coupling.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove any unreacted reagents and byproducts.
-
Chain Elongation: Proceed with the deprotection of the Fmoc group and coupling of the next amino acid in the sequence as per standard SPPS protocols.
Caption: Workflow for the incorporation of Fmoc-Glu(OEt)-OH in SPPS.
Protocol 2: On-Resin Ammonolysis of Ethyl Ester to Primary Amide
This critical step converts the glutamic acid ethyl ester side chain into the desired glutamine residue. This procedure should be performed after the full peptide sequence has been assembled and before the final cleavage from the resin.
Materials:
-
Peptide-resin containing the Glu(OEt) residue
-
Ammonia in methanol (7N solution, saturated at 0 °C)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Solid-phase synthesis reaction vessel with a secure seal
-
Shaker
Procedure:
-
Resin Preparation: After the final Fmoc deprotection and subsequent washing of the fully assembled peptide-resin, swell the resin in a minimal amount of DMF.
-
Ammonolysis Reaction: Drain the DMF and add the 7N ammonia in methanol solution to the resin. Ensure the resin is fully submerged. Securely seal the reaction vessel.
-
Incubation: Agitate the reaction mixture at room temperature for 24-48 hours. The reaction progress can be monitored by cleaving a small amount of resin and analyzing the peptide by mass spectrometry.
-
Washing: After the reaction is complete, drain the ammonia solution and wash the resin extensively with methanol (5-7 times), followed by DMF (5-7 times) and finally DCM (3-5 times).
-
Drying: Dry the resin under vacuum in preparation for cleavage.
Caption: Workflow for the on-resin ammonolysis of Glu(OEt) to Gln.
Comparative Analysis: Ethyl Ester vs. Trityl Protection
The choice between using Fmoc-Glu(OEt)-OH followed by ammonolysis and the direct incorporation of Fmoc-Gln(Trt)-OH depends on the specific peptide sequence and the synthetic challenges anticipated.
| Parameter | Fmoc-Glu(OEt)-OH Strategy | Fmoc-Gln(Trt)-OH Strategy | References |
| Solubility | Generally higher in common SPPS solvents. | Can be problematic, especially for longer peptides or those with aggregating sequences. | [2] |
| Pyroglutamate Formation | Risk is eliminated during chain elongation. | A potential side reaction, especially for N-terminal glutamine. | [1] |
| Coupling Efficiency | Typically high due to better solubility. | Can be reduced due to solubility issues, potentially leading to deletion sequences. | [2] |
| Synthetic Steps | Requires an additional on-resin ammonolysis step. | Direct incorporation, fewer overall steps. | |
| Side Reactions | Potential for incomplete ammonolysis or side reactions during the ammonolysis step (e.g., transamidation). | Dehydration of the side-chain amide to a nitrile under certain activation conditions. | |
| Cost | Potentially more cost-effective starting materials. | Fmoc-Gln(Trt)-OH can be more expensive. |
Troubleshooting and Key Considerations
-
Incomplete Ammonolysis: If mass spectrometry analysis indicates incomplete conversion of the ethyl ester to the amide, the ammonolysis reaction time can be extended. Ensure that the ammonia solution is fresh and of the correct concentration.
-
Side Reactions during Ammonolysis: While generally a clean reaction, prolonged exposure to ammonia could potentially lead to side reactions with other sensitive amino acid residues. It is crucial to monitor the reaction and optimize the reaction time.
-
Orthogonality: The ethyl ester protecting group is not orthogonal to the standard Fmoc/tBu strategy in the sense that it requires a separate deprotection step. This should be factored into the overall synthetic plan.
Conclusion: A Valuable Tool for Challenging Syntheses
The use of this compound, in the form of Fmoc-Glu(OEt)-OH, as a surrogate for glutamine in peptide synthesis offers a powerful strategy to overcome common challenges associated with direct glutamine incorporation. By improving solubility and eliminating the risk of pyroglutamate formation during chain elongation, this method can lead to higher purity and yield of the final peptide product. While the additional on-resin ammonolysis step requires careful execution and monitoring, the benefits, particularly for long or aggregation-prone sequences, make this a valuable addition to the peptide chemist's toolkit. The choice between this strategy and the use of Fmoc-Gln(Trt)-OH should be made on a case-by-case basis, considering the specific characteristics of the target peptide.
References
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]
- Amino Acid Derivatives for Peptide Synthesis. (Link not available)
-
Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis. Advent Chembio. Available at: [Link]
- Protecting Groups in Peptide Synthesis: A Detailed Guide. (Link not available)
- SYNTHESIS NOTES. Aapptec Peptides. (Link not available)
- SPPS Tips For Success Handout. Mesa Labs. (Link not available)
-
FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support. ACS Omega. Available at: [Link]
-
Amino Acid Sidechain Deprotection. Aapptec Peptides. Available at: [Link]
-
Synthesis of Peptides from α- and β-Tubulin Containing Glutamic Acid Side-Chain Linked Oligo-Glu with Defined Length. PMC. Available at: [Link]
-
Planning a Peptide Synthesis. AAPPTec. Available at: [Link]
- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. (Link not available)
-
Advances in Fmoc solid‐phase peptide synthesis. PMC. Available at: [Link]
-
On-the-Resin N-Terminal Modification of Long Synthetic Peptides. PMC. Available at: [Link]
- Synthesis of l-glutamine from l-glutamic acid. Google Patents.
-
Synthesis of glutamic acid and glutamine peptides possessing a trifluoromethyl ketone group as SARS-CoV 3CL protease inhibitors. PMC. Available at: [Link]
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (Link not available)
-
Evaluation of On-Resin Head-to-Tail Cyclization Protocols for Peptides on Automated Synthesizers. Biotage. Available at: [Link]
-
Introduction to Peptide Synthesis. Master Organic Chemistry. Available at: [Link]
-
Introduction to Peptide Synthesis. PMC. Available at: [Link]
-
Rapid Flow-Based Peptide Synthesis. PMC. Available at: [Link]
Sources
Application Notes & Protocols: Laboratory Preparation of Ethyl 4-amino-4-oxobutanoate Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed technical guide for the laboratory synthesis of Ethyl 4-amino-4-oxobutanoate derivatives, which are valuable scaffolds in medicinal chemistry and materials science. Two primary, reliable synthetic strategies are presented: the ring-opening of succinic anhydride followed by esterification, and the direct amide coupling of monoethyl succinate. This guide emphasizes the causality behind experimental choices, providing not just protocols but a framework for understanding and troubleshooting the syntheses. All procedures are designed to be self-validating, supported by mechanistic insights and authoritative references.
Introduction and Strategic Overview
This compound derivatives, also known as ethyl succinamidates, represent a class of compounds characterized by a four-carbon backbone with a terminal ethyl ester and a variable amide group. This structure serves as a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and functional polymers. The presence of both an amide and an ester allows for orthogonal chemical modifications, making these derivatives highly valuable.
The synthesis of these compounds can be approached from two principal retrosynthetic pathways, each with distinct advantages depending on the starting material availability, scale, and the nature of the desired amine substituent (R-NH₂).
-
Strategy A: A two-step approach beginning with the nucleophilic ring-opening of succinic anhydride by a primary or secondary amine to yield a succinamic acid intermediate, followed by esterification. This method is robust, high-yielding, and utilizes readily available starting materials.
-
Strategy B: A one-pot amide coupling reaction starting from monoethyl succinate (the monoester of succinic acid) and an amine. This strategy leverages modern peptide coupling reagents to form the amide bond directly and is particularly useful when the starting monoester is commercially available or easily prepared.
This guide will provide detailed protocols for both strategies, explaining the mechanistic underpinnings and practical considerations for each.
Synthetic Strategy A: From Succinic Anhydride
This strategy is arguably the most fundamental and cost-effective method. It proceeds in two distinct, high-yielding steps: (1) Amidation via anhydride ring-opening, and (2) Esterification.
Principle and Mechanism
The first step involves the nucleophilic attack of an amine on one of the electrophilic carbonyl carbons of succinic anhydride.[1] Anhydrides are sufficiently reactive to proceed without a catalyst, and the reaction is typically fast and clean.[2] This attack forms a tetrahedral intermediate which then collapses, opening the ring to form a carboxylate and an amide. A final proton transfer yields the stable succinamic acid derivative. This reaction is highly regioselective, producing the mono-acylation product exclusively under mild conditions.[2] The subsequent step is a standard acid-catalyzed (e.g., Fischer) esterification of the newly formed carboxylic acid.
Experimental Workflow: Strategy A
The overall workflow for this two-step synthesis is outlined below.
Caption: Workflow for the two-step synthesis from succinic anhydride.
Detailed Protocol: Synthesis of 4-Oxo-4-(phenylamino)butanoic acid
This protocol details the synthesis of the succinamic acid intermediate using aniline as a representative amine.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |
| Aniline | 93.13 | 50 | 4.66 g (4.56 mL) | Freshly distilled if discolored. |
| Succinic Anhydride | 100.07 | 50 | 5.00 g | Ensure it is dry. |
| Ethyl Acetate | - | - | 100 mL | Anhydrous. |
Procedure
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add aniline (50 mmol) and ethyl acetate (100 mL). Stir the solution at room temperature until the aniline is fully dissolved.
-
Slowly add succinic anhydride (50 mmol) to the stirred solution in small portions over 15-20 minutes. An exothermic reaction may be observed. Maintain the temperature below 40 °C, using a water bath if necessary.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours. A white precipitate of the product will typically form.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Once the reaction is complete, filter the solid precipitate using a Büchner funnel.
-
Wash the collected solid with a small amount of cold ethyl acetate (2 x 20 mL) to remove any unreacted starting materials.
-
Dry the product, 4-oxo-4-(phenylamino)butanoic acid, under vacuum. The product is often pure enough for the next step without further purification. Expected yield: >90%.
Detailed Protocol: Esterification to Ethyl 4-oxo-4-(phenylamino)butanoate
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |
| 4-Oxo-4-(phenylamino)butanoic acid | 207.21 | 45 | 9.32 g | From the previous step. |
| Ethanol (Absolute) | 46.07 | - | 150 mL | Serves as reagent and solvent. |
| Sulfuric Acid (Concentrated) | 98.08 | - | 1-2 mL | Catalyst. Handle with extreme care. |
| Saturated Sodium Bicarbonate Soln. | - | - | ~100 mL | For neutralization. |
| Brine | - | - | 50 mL | For washing. |
| Anhydrous Sodium Sulfate | 142.04 | - | ~10 g | For drying. |
Procedure
-
Suspend the 4-oxo-4-(phenylamino)butanoic acid (45 mmol) in absolute ethanol (150 mL) in a 500 mL round-bottom flask.
-
Cool the flask in an ice bath and slowly add concentrated sulfuric acid (1-2 mL) dropwise with stirring.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) using a heating mantle.
-
Maintain reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
After cooling to room temperature, reduce the volume of the solvent to about one-third using a rotary evaporator.
-
Pour the concentrated mixture into 200 mL of ice-cold water and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash sequentially with water (1 x 100 mL), saturated sodium bicarbonate solution (2 x 50 mL, until effervescence ceases), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or column chromatography on silica gel to afford the pure Ethyl 4-oxo-4-(phenylamino)butanoate.
Synthetic Strategy B: From Monoethyl Succinate
This strategy employs amide coupling reagents, which are mainstays of peptide synthesis, to directly form the amide bond between an amine and the free carboxylic acid of monoethyl succinate.[3]
Principle and Mechanism
Direct condensation of a carboxylic acid and an amine is unfavorable.[4] Therefore, the carboxylic acid must first be activated. Carbodiimide reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used.[5] EDC reacts with the carboxyl group of monoethyl succinate to form a highly reactive O-acylisourea intermediate.[5] This intermediate is susceptible to nucleophilic attack by the amine. The attack forms a tetrahedral intermediate which then collapses to yield the desired amide product and a water-soluble urea byproduct, which is easily removed during aqueous work-up. Additives like 1-hydroxybenzotriazole (HOBt) can be used to improve efficiency and minimize side reactions.
Experimental Workflow: Strategy B
The one-pot amide coupling workflow is efficient and streamlined.
Caption: Workflow for the one-pot amide coupling of monoethyl succinate.
Detailed Protocol: EDC/HOBt Coupling
This protocol details the synthesis using EDC and HOBt with benzylamine as a representative amine.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |
| Monoethyl succinate | 146.14 | 20 | 2.92 g | Also known as 3-carboxypropanoic acid ethyl ester. |
| Benzylamine | 107.15 | 20 | 2.14 g (2.18 mL) | - |
| EDC.HCl | 191.70 | 24 (1.2 eq) | 4.60 g | Water-soluble carbodiimide. |
| HOBt Hydrate | ~153.14 | 22 (1.1 eq) | ~3.37 g | Additive to suppress side reactions. |
| DIPEA | 129.24 | 40 (2.0 eq) | 6.97 mL | Non-nucleophilic base. |
| Dichloromethane (DCM) | - | - | 100 mL | Anhydrous. |
Procedure
-
In a 250 mL round-bottom flask, dissolve monoethyl succinate (20 mmol), benzylamine (20 mmol), and HOBt (22 mmol) in anhydrous DCM (100 mL).
-
Cool the flask to 0 °C in an ice bath.
-
Add DIPEA (40 mmol) to the stirred solution.
-
Add EDC.HCl (24 mmol) portion-wise over 10 minutes, ensuring the temperature remains close to 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.
-
Monitor the reaction progress by TLC.
-
Once complete, dilute the reaction mixture with 50 mL of DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to obtain the pure Ethyl 4-(benzylamino)-4-oxobutanoate.
Conclusion and Best Practices
Both synthetic strategies presented are reliable and scalable for producing a wide range of this compound derivatives.
-
Strategy A (from Succinic Anhydride) is ideal for large-scale synthesis and when using simple, robust amines due to its low cost and straightforward, high-yielding steps. The intermediate succinamic acid is often crystalline and easily purified by filtration.
-
Strategy B (from Monoethyl Succinate) is preferred for its convenience (one-pot) and for synthesizing derivatives from more delicate or valuable amines, as the mild conditions offered by modern coupling reagents minimize side reactions and degradation.[6] The choice of coupling reagent can be tailored to the specific substrate; for example, HATU or PyBOP can be effective for sterically hindered or electron-deficient amines where EDC may be sluggish.[5][6]
For all protocols, the use of anhydrous solvents and reagents (where specified) is critical for success, particularly in the amide coupling strategy where water can hydrolyze the active intermediate. Proper monitoring by TLC and purification by chromatography or recrystallization are essential to obtain products of high purity suitable for further research and development.
References
-
PrepChem. (n.d.). Synthesis of (c) Ethyl 4-[4-(2-aminoethyl)-phenyl-]4-oxobutanoate. PrepChem.com. Retrieved from [Link]
-
Katritzky, A. R., Yao, J., & Qi, M. (1998). RING OPENING REACTIONS OF SUCCINIMIDES. HETEROCYCLES, 48(12), 2679. Retrieved from [Link]
-
Janetzky, E. (2017). Product of primary amine and acid anhydride. Chemistry Stack Exchange. Retrieved from [Link]
-
Pearson Education. (n.d.). Propose a mechanism for the formation of succinic anhydride from.... Pearson+. Retrieved from [Link]
-
Al-Shalal, A. H., et al. (2019). Modification of Poly(maleic anhydride)-Based Polymers with H2N–R Nucleophiles: Addition or Substitution Reaction?. ACS Omega. Retrieved from [Link]
-
Garlisi, C., et al. (2019). Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization. PubMed. Retrieved from [Link]
-
Krasavin, M., et al. (2018). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. MDPI. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 4-[methyl(thiolan-3-yl)amino]-4-oxobutanoate. PubChem. Retrieved from [Link]
-
Krasavin, M., et al. (2018). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Beilstein Archives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-((10R,13S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl 4-((2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl)amino)-4-oxobutanoate. PubChem. Retrieved from [Link]
-
Sosnovskikh, V. Y., et al. (2020). Synthesis of ethyl 4-(isoxazol-4-yl)-2,4-dioxobutanoates from ethyl 5-aroyl-4-pyrone-2-carboxylates and hydroxylamine. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of monoethyl ester of succinic acid and characterization. Retrieved from [Link]
-
Wang, H., et al. (2024). Upcycling poly(succinates) with amines to N-substituted succinimides over succinimide anion-based ionic liquids. Nature Communications. Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing alkylidene substituted succinic acid esters.
-
Temperini, A. (2014). Response to "What is the best method for amidation of succinic anhydride or phethalic anhydried with Nitrogen?". ResearchGate. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
International Journal of Chemical and Physical Sciences. (2015). One Pot Green Synthesis of N- substituted Succinimide. Retrieved from [Link]
- Google Patents. (n.d.). Preparation of substituted succinic acid esters.
-
Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science. Retrieved from [Link]
-
Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. hepatochem.com [hepatochem.com]
- 4. Amide Synthesis [fishersci.dk]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
Application Notes & Protocols: Reaction Conditions for the Amidation of Ethyl 4-amino-4-oxobutanoate
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the amidation reactions of Ethyl 4-amino-4-oxobutanoate, also known as ethyl succinamate. Given the bifunctional nature of this substrate, containing both a primary amide and an ethyl ester, this guide delineates the distinct reaction pathways available: intramolecular cyclization to form succinimide and intermolecular aminolysis of the ester moiety to generate succinamide derivatives. We will explore the mechanistic underpinnings, compare various catalytic and stoichiometric methodologies, and provide detailed, field-proven protocols for achieving these transformations with high efficacy and control.
Introduction: The Chemical Versatility of this compound
This compound is a valuable building block in organic synthesis, featuring two key functional groups: a primary amide (-CONH₂) and an ethyl ester (-COOEt). This duality dictates its reactivity, opening several pathways for amidation-type reactions. Understanding the subtle interplay between reaction conditions and the inherent reactivity of these two groups is paramount for directing the synthesis towards the desired product.
The primary reactive pathways are:
-
Intramolecular Amidation (Cyclization): The amide nitrogen acts as an internal nucleophile, attacking the electrophilic ester carbonyl. This process, typically promoted by heat, results in the formation of succinimide, a five-membered cyclic imide, with the elimination of ethanol.
-
Intermolecular Amidation (Aminolysis): An external amine (primary or secondary) acts as a nucleophile, attacking the ester carbonyl. This reaction displaces the ethoxy group to yield a substituted succinamide. This transformation is a cornerstone of amide synthesis but can be challenging due to the moderate reactivity of esters.[1][2]
-
Transamidation: The direct substitution of the primary amide's -NH₂ group by an external amine. This reaction is generally less favorable than the aminolysis of the ester and requires specific catalysts or harsh conditions to proceed.[3]
This guide will focus on the two most synthetically viable and common pathways: intramolecular cyclization and intermolecular aminolysis.
Caption: Possible amidation pathways for this compound.
Pathway I: Intramolecular Amidation for Succinimide Synthesis
The thermal cyclization of ethyl succinamate is a direct route to succinimide, a privileged scaffold in medicinal chemistry.[4] This reaction is an equilibrium process driven forward by the removal of the ethanol byproduct.
Causality and Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the primary amide nitrogen attacks the adjacent ester carbonyl carbon. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide as a leaving group. A final proton transfer yields the stable five-membered succinimide ring and ethanol. High temperatures provide the necessary activation energy to overcome the rotational barrier of the C-C bond and facilitate the formation of the cyclic transition state.
Caption: Simplified mechanism for succinimide formation.
Protocol: Thermal Synthesis of Succinimide This protocol is adapted from established methods for forming succinimide from related precursors, such as the thermal decomposition of ammonium succinate.[5][6][7]
-
Materials:
-
This compound
-
Distillation apparatus with a short path head
-
Heating mantle
-
Receiving flask
-
Ethanol (for recrystallization)
-
-
Procedure:
-
Place this compound into a round-bottom flask appropriately sized for the distillation apparatus.
-
Assemble the distillation apparatus. Ensure the side arm is wide to prevent clogging by the solidifying product.[5]
-
Heat the flask gently at first, then increase the temperature steadily using a heating mantle. The reaction typically requires temperatures exceeding 200°C.
-
Ethanol will begin to distill off first.
-
As the temperature of the vapor rises significantly (approaching ~275-289°C), change the receiving flask to collect the succinimide product.[5][6]
-
Continue distillation until no more product comes over or the residue begins to char.
-
Allow the crude succinimide distillate, which will solidify upon cooling, to cool to room temperature.
-
Purification: Scrape the crude solid from the receiving flask. Recrystallize from a minimal amount of hot 95% ethanol (approximately 1 mL of solvent per gram of product).[5] Cool the solution slowly, then chill in an ice bath to maximize crystal formation. Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum.
-
-
Trustworthiness & Validation:
-
The identity and purity of the final product should be confirmed by melting point analysis (literature m.p. 123-125°C) and spectroscopic methods (¹H NMR, ¹³C NMR, IR).[5]
-
The primary byproduct is ethanol, which is easily removed. Any unreacted starting material will have a much lower boiling point and will not co-distill with the product.
-
Pathway II: Intermolecular Amidation of the Ester Group
The reaction of this compound with an external primary or secondary amine targets the ethyl ester, yielding a succinamide derivative. Direct aminolysis of unactivated esters often requires forcing conditions due to the poor leaving group ability of the alkoxide.[1][2] Therefore, catalytic or base-promoted methods are often superior, offering milder conditions and broader substrate scope.
General Mechanism: The reaction follows a nucleophilic addition-elimination pathway. The external amine attacks the ester carbonyl, forming a tetrahedral intermediate. The subsequent collapse of this intermediate expels the ethoxide leaving group to form the new amide bond.[1][8] Catalysts or strong bases serve to either activate the ester carbonyl or enhance the nucleophilicity of the amine.
Caption: General mechanism for intermolecular ester aminolysis.
Method A: Strong Base-Promoted Amidation
The use of a strong, non-nucleophilic base like n-butyllithium (n-BuLi) can dramatically accelerate the reaction by deprotonating the incoming amine, thereby generating a highly potent nucleophile.[9]
-
Protocol: n-BuLi Promoted Amidation in THF
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add the desired amine (1.0 eq.) and this compound (1.5-2.0 eq.) to a flame-dried flask containing anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to 0°C in an ice bath. Slowly add n-BuLi (2.0 eq., as a solution in hexanes) dropwise.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 5-30 minutes. The reaction is typically very fast.[9]
-
Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
-
Expertise & Causality: Using an excess of the ester can be beneficial in some cases. The requirement for an inert atmosphere is critical as n-BuLi reacts violently with water and oxygen. This method is highly effective for a wide range of aliphatic and aromatic amines.[9]
Method B: Lewis Acid-Catalyzed Amidation
Lewis acids activate the ester by coordinating to the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to attack by the amine. This approach avoids the use of pyrophoric bases and can often be performed under milder, solvent-free conditions.
-
Protocol: Iron(III) Chloride-Catalyzed Solvent-Free Amidation This protocol is based on a general method for the direct amidation of esters using FeCl₃.[10]
-
Setup: In a vial or round-bottom flask, combine this compound (1.0 eq.), the desired amine (1.2-1.5 eq.), and anhydrous Iron(III) chloride (FeCl₃, 15 mol%).
-
Reaction: Seal the vessel and heat the mixture to 80°C with stirring. Monitor the reaction progress by TLC or LC-MS. Reaction times typically range from 1.5 to 12 hours.[10]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dissolve the residue in an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water to remove the catalyst.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
-
-
Trustworthiness & Validation: This method is compatible with both primary and secondary amines. The solvent-free condition is environmentally friendly and can simplify the procedure. Yields are reported to be good to excellent for a variety of substrates.[10]
Summary of Reaction Conditions
The choice of method for intermolecular amidation depends on the specific amine substrate, available equipment, and desired scale. The following table summarizes key parameters for the discussed methodologies.
| Method | Activating Agent / Catalyst | Typical Solvent | Temperature | Key Advantages & Limitations |
| Direct Aminolysis | None (Thermal) | None or High-boiling (e.g., Toluene) | >100 °C | Adv: Simple, no reagents. Lim: Harsh conditions, limited to highly nucleophilic amines, potential for side reactions (cyclization). |
| Base-Promoted | n-BuLi or t-BuOK (Stoichiometric) | Anhydrous THF or DMSO | 0 °C to RT | Adv: Very fast, high yields, broad scope. Lim: Requires strict inert atmosphere, pyrophoric reagents.[9] |
| Lewis Acid Catalysis | FeCl₃, La(OTf)₃, TiF₄ (Catalytic) | Solvent-free or Toluene | 80 - 125 °C | Adv: Milder than thermal, avoids strong bases, often solvent-free. Lim: Catalyst may need removal.[10][11] |
| Transition Metal Cat. | Mn, Ni, Pd complexes (Catalytic) | Toluene, Dioxane | 80 - 140 °C | Adv: High functional group tolerance, mildest conditions. Lim: Catalyst cost and availability, ligand sensitivity.[2][12][13] |
Safety and Handling
-
This compound: May cause skin, eye, and respiratory irritation. Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[14]
-
Amines: Many amines are corrosive, toxic, and have strong odors. Handle in a well-ventilated fume hood.
-
n-Butyllithium (n-BuLi): Pyrophoric and reacts violently with water. Must be handled under a strict inert atmosphere by trained personnel.
-
High Temperatures: Reactions involving high temperatures should be conducted with appropriate shielding and temperature control to prevent runaway reactions or pressure buildup.
References
-
Base-promoted direct amidation of esters: beyond the current scope and practical applications. (n.d.). National Institutes of Health. [Link]
-
Mechanism for formation of amide by reaction of amine with ester. (2015). Chemistry Stack Exchange. [Link]
-
Esters Reaction with Amines – The Aminolysis Mechanism. (n.d.). Chemistry Steps. [Link]
-
Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. (2023). MDPI. [Link]
-
Formation of Amides From Esters. (n.d.). Master Organic Chemistry. [Link]
-
Manganese Catalyzed Direct Amidation of Esters with Amines. (2021). ACS Publications. [Link]
-
Amide. (n.d.). Wikipedia. [Link]
-
Manganese Catalyzed Direct Amidation of Esters with Amines. (n.d.). Organic Chemistry Portal. [Link]
-
Coupling Reagents. (n.d.). Aapptec Peptides. [Link]
-
Solvent-Free Iron(III) Chloride-Catalyzed Direct Amidation of Esters. (2021). National Institutes of Health. [Link]
-
17.3: Reactions of Carboxylic Acids - Ester and Amide Formation. (2023). Chemistry LibreTexts. [Link]
-
Direct amidation of esters with nitroarenes. (2017). National Institutes of Health. [Link]
-
General reaction mechanism for cross‐coupling amidation of esters. (n.d.). ResearchGate. [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps. [Link]
-
Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. [Link]
-
succinimide. (n.d.). Organic Syntheses Procedure. [Link]
-
Preparation of succinimide. (n.d.). PrepChem.com. [Link]
-
Succinimides: Synthesis, reaction and biological activity. (2022). ResearchGate. [Link]
-
One Pot Green Synthesis of N- substituted Succinimide. (n.d.). International Journal of Chemical and Physical Sciences. [Link]
-
What are the best reaction conditions for an amidation reaction using EDC? (2015). ResearchGate. [Link]
-
Nanofiber Mats as Amine-Functionalized Heterogeneous Catalysts in Continuous Microfluidic Reactor Systems. (n.d.). MDPI. [Link]
-
TiF₄-Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines. (2024). ResearchGate. [Link]
-
Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. (2016). PubMed Central. [Link]
-
Amide synthesis by transamidation. (n.d.). Organic Chemistry Portal. [Link]
-
Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts. (n.d.). PubMed Central. [Link]
-
Synthesis of (c) Ethyl 4-[4-(2-aminoethyl)-phenyl-]4-oxobutanoate. (n.d.). PrepChem.com. [Link]
-
This compound. (n.d.). PubChem. [Link]
Sources
- 1. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. mdpi.com [mdpi.com]
- 3. Amide synthesis by transamidation [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Succinimide synthesis - chemicalbook [chemicalbook.com]
- 7. prepchem.com [prepchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Base-promoted direct amidation of esters: beyond the current scope and practical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solvent-Free Iron(III) Chloride-Catalyzed Direct Amidation of Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Manganese Catalyzed Direct Amidation of Esters with Amines [organic-chemistry.org]
- 14. This compound | C6H11NO3 | CID 13347133 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Versatility of Ethyl 4-amino-4-oxobutanoate in Heterocyclic Synthesis: A Guide for Researchers
In the landscape of modern medicinal chemistry and drug development, the strategic construction of heterocyclic scaffolds remains a cornerstone of innovation. Among the myriad of building blocks available to the synthetic chemist, Ethyl 4-amino-4-oxobutanoate, also known as ethyl succinamidate, presents itself as a highly versatile and economically viable precursor for the synthesis of a range of biologically relevant nitrogen-containing heterocycles. Its bifunctional nature, possessing both an ester and a primary amide, allows for a diverse array of chemical transformations, leading to the formation of key heterocyclic systems such as pyridazinones and pyrrolidin-2-ones.
This technical guide provides an in-depth exploration of the role of this compound in heterocyclic chemistry. Moving beyond a simple recitation of procedures, we will delve into the mechanistic underpinnings of these transformations, providing field-proven insights and detailed protocols to empower researchers in their quest for novel molecular entities.
I. Synthesis of Dihydropyridazinone Scaffolds: A Gateway to Bioactive Molecules
The pyridazinone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including cardiovascular, analgesic, and anti-inflammatory properties. This compound serves as an excellent starting material for the synthesis of 4,5-dihydropyridazin-3(2H)-one derivatives through a classical cyclocondensation reaction with hydrazine hydrate.
Mechanistic Rationale
The reaction proceeds via a nucleophilic attack of the hydrazine on the ester carbonyl of this compound, followed by an intramolecular cyclization with the loss of ethanol and water. The primary amide remains intact during the initial phase of the reaction, ultimately forming the lactam functionality of the resulting dihydropyridazinone ring.
Caption: Proposed mechanism for the synthesis of dihydropyridazinone from this compound.
Experimental Protocol: Synthesis of 6-hydroxypyridazin-3(2H)-one
This protocol outlines a general procedure for the synthesis of a foundational dihydropyridazinone derivative.
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (80% solution, 1.2 eq)
-
Ethanol (as solvent)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of this compound in ethanol, add hydrazine hydrate and a catalytic amount of glacial acetic acid.
-
The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the desired 6-hydroxypyridazin-3(2H)-one.
Table 1: Representative Reaction Conditions and Yields
| Entry | Hydrazine Derivative | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Hydrazine hydrate | Ethanol | Reflux | 6 | 75-85 |
| 2 | Phenylhydrazine | Toluene | Reflux | 8 | 70-80 |
II. Construction of Pyrrolidin-2-one Rings: Core Structures in Natural Products and Pharmaceuticals
The pyrrolidin-2-one (γ-lactam) motif is a ubiquitous feature in a vast number of natural products and synthetic pharmaceuticals, displaying a wide array of biological activities. This compound provides a versatile platform for the synthesis of substituted pyrrolidin-2-ones via an N-alkylation/acylation followed by intramolecular cyclization strategy.
Mechanistic Pathway
The synthesis commences with the nucleophilic substitution at the nitrogen atom of the primary amide of this compound with a suitable alkyl or acyl halide. The resulting N-substituted intermediate, upon treatment with a base, undergoes an intramolecular cyclization via the attack of the amide nitrogen on the ester carbonyl, leading to the formation of the five-membered pyrrolidin-2-one ring with the elimination of ethanol.
Application Note: Ethyl 4-Amino-4-Oxobutanoate as a Versatile Building Block for Bioactive Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of ethyl 4-amino-4-oxobutanoate, a highly versatile bifunctional building block for the synthesis of diverse and potentially bioactive molecules. We will delve into its chemical properties, reactivity, and provide detailed protocols for its application in constructing key pharmaceutical scaffolds.
Introduction: The Role of Bifunctional Scaffolds in Medicinal Chemistry
In modern drug discovery, the use of "privileged building blocks"—small, versatile molecules that can be readily modified to generate libraries of compounds—is a cornerstone of efficient lead generation and optimization.[1][2] this compound (also known as ethyl succinamidate) exemplifies such a building block. Its structure contains both a primary amide and an ethyl ester, offering two distinct and orthogonal points for chemical modification. This bifunctionality allows for the systematic construction of complex molecular architectures from a simple, commercially available starting material.
The core of this molecule is a succinate derivative. Succinic acid and its derivatives are crucial in the pharmaceutical industry, serving not only as building blocks for active pharmaceutical ingredients (APIs) but also as components in drug formulation and delivery systems.[3][4] The global market for drug delivery systems utilizing succinic acid derivatives is projected to grow significantly, underscoring the importance of this chemical class in developing more effective therapeutics.[4] This guide will provide the scientific rationale and practical methodologies for leveraging the unique reactivity of this compound in your research.
Physicochemical Properties and Strategic Reactivity
Understanding the inherent properties and reactive sites of this compound is fundamental to its strategic application in synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[5] |
| Synonyms | Succinamic acid ethyl ester, Ethyl 3-carbamoylpropanoate | PubChem[5] |
| CAS Number | 53171-35-0 | PubChem[5] |
| Molecular Formula | C₆H₁₁NO₃ | PubChem[5] |
| Molecular Weight | 145.16 g/mol | PubChem[5] |
| Physical Form | Solid | Sigma-Aldrich[6] |
| Purity (Typical) | ≥98% | Sigma-Aldrich[6] |
The synthetic utility of this compound stems from its two primary reactive centers: the primary amide and the ethyl ester . These groups can be targeted selectively under different reaction conditions to build molecular complexity in a controlled manner.
Caption: Key reactive functional groups on the this compound scaffold.
Synthetic Applications and Protocols
This section details key synthetic transformations, providing both the strategic reasoning and step-by-step protocols for implementation.
Application 2.1: Synthesis of N-Substituted Succinamide Derivatives via N-Alkylation
Scientific Rationale: The primary amide provides a nucleophilic nitrogen (after deprotonation) that is ideal for introducing a wide variety of substituents (R groups) via reaction with electrophiles like alkyl halides. This transformation is a rapid and efficient way to build a library of analogs for structure-activity relationship (SAR) studies, allowing researchers to probe how different side chains affect biological activity.
Detailed Protocol: N-Benzylation of this compound
-
Reagent Preparation:
-
Dissolve this compound (1.0 eq., e.g., 1.45 g) in anhydrous dimethylformamide (DMF, 10 mL) in a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
-
Deprotonation:
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq., e.g., 0.44 g) portion-wise to the stirred solution.
-
Causality Insight: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the amide, forming a highly reactive sodium amide anion. Performing this at 0 °C controls the exothermic reaction and minimizes potential side reactions with the ester.
-
Allow the mixture to stir at 0 °C for 30 minutes. Evolution of H₂ gas should be observed.
-
-
Alkylation:
-
Add benzyl bromide (1.05 eq., e.g., 1.25 mL) dropwise via syringe.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.
-
-
Reaction Monitoring & Quenching:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 ethyl acetate:hexanes mobile phase).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
-
Workup and Purification:
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the residue by column chromatography on silica gel to obtain the pure ethyl 4-(benzylamino)-4-oxobutanoate.
-
Caption: A generalized workflow for the synthesis of N-substituted derivatives.
Application 2.2: Synthesis of Succinamic Acids via Ester Hydrolysis
Scientific Rationale: Hydrolyzing the ethyl ester to a carboxylic acid unmasks a new reactive handle. This carboxylic acid is a critical functional group for forming stable amide bonds with amines (e.g., via peptide coupling reagents like EDC/HOBt), creating new esters, or serving as a key acidic pharmacophore for receptor interaction. This two-step modification (e.g., N-alkylation followed by hydrolysis) provides access to a vast chemical space.
Detailed Protocol: Base-Mediated Hydrolysis
-
Reaction Setup:
-
Dissolve the starting ester (e.g., this compound or an N-substituted derivative) (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 ratio).
-
-
Hydrolysis:
-
Add lithium hydroxide monohydrate (LiOH·H₂O, 2-3 eq.) to the solution.
-
Causality Insight: LiOH is a strong base that saponifies the ester. Using a THF/water solvent system ensures solubility for both the organic substrate and the inorganic base. Monitoring is crucial to prevent potential hydrolysis of the primary amide under harsh conditions, although ester hydrolysis is significantly faster.
-
Stir vigorously at room temperature and monitor by TLC until the starting material is consumed (typically 2-4 hours).
-
-
Workup and Isolation:
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like dichloromethane to remove any unreacted starting material.
-
Acidify the aqueous layer to pH ~2-3 with cold 1M hydrochloric acid (HCl). A precipitate should form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. If no solid forms, extract the acidified solution with ethyl acetate.
-
Caption: Reaction scheme for the conversion of the ester to a carboxylic acid.
Application 2.3: Synthesis of Bioactive Hydroxamic Acids
Scientific Rationale: The hydroxamic acid functional group (-CONHOH) is a powerful metal-chelating moiety present in numerous enzyme inhibitors. Specifically, it is a well-established pharmacophore for inhibiting metalloenzymes like histone deacetylases (HDACs) and matrix metalloproteinases (MMPs), which are important targets in cancer therapy.[7][8] Converting the ester of this compound directly to a hydroxamic acid is a straightforward route to this valuable class of compounds.
Detailed Protocol: Conversion of Ester to Hydroxamic Acid
-
Reagent Preparation:
-
In a round-bottom flask, prepare a solution of hydroxylamine hydrochloride (NH₂OH·HCl, 3.0 eq.) in methanol.
-
To this, add a solution of sodium hydroxide (NaOH, 3.0 eq.) in methanol. A precipitate of NaCl will form. Stir for 30 minutes at room temperature to ensure complete formation of free hydroxylamine.
-
Causality Insight: This in-situ generation of free hydroxylamine from its more stable hydrochloride salt provides the active nucleophile needed for the reaction.
-
-
Aminolysis Reaction:
-
Add a solution of the starting ester (1.0 eq.) in methanol to the hydroxylamine mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours.
-
-
Workup and Isolation:
-
Filter off the NaCl precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Acidify the residue with 1M HCl to pH ~4-5.
-
Extract the product with ethyl acetate. The product may also precipitate and can be collected by filtration.
-
Purify as needed by recrystallization or column chromatography.
-
Caption: Synthesis of hydroxamic acids and their mechanism of enzyme inhibition.
Safety and Handling
This compound and its derivatives should be handled with appropriate care in a laboratory setting.
-
Hazard Identification: The compound is classified as an irritant. GHS hazard statements indicate it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]
-
Recommended Precautions:
-
Always handle in a well-ventilated fume hood.
-
Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors.
-
Store in a tightly sealed container in a dry, cool place.[6]
-
Conclusion
This compound is a cost-effective and synthetically tractable building block with significant potential in medicinal chemistry and drug discovery. Its bifunctional nature allows for the creation of diverse molecular scaffolds through selective manipulation of its amide and ester groups. The protocols and strategies outlined in this guide demonstrate its utility in accessing N-substituted derivatives, succinamic acids, and clinically relevant hydroxamic acids. By applying these methodologies, researchers can efficiently generate compound libraries to explore new therapeutic avenues and accelerate the development of novel bioactive agents.
References
-
A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. MDPI. [Link]
-
What are the pharmaceutical applications of succinic acid?. Talent Chemicals Blog. [Link]
-
This compound. PubChem, National Institutes of Health. [Link]
-
A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Beilstein Archives. [Link]
-
Drug Delivery Succinic Acid Derivatives Market | Global Market Analysis Report - 2036. Market Research Future. [Link]
-
Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. CRC Press. [Link]
-
Identifying the building blocks for drug development. University of Bath. [Link]
-
Synthesis of Bioactive compounds. SHINDO-KANO LABORATORY. [Link]
Sources
- 1. api.pageplace.de [api.pageplace.de]
- 2. Identifying the building blocks for drug development [bath.ac.uk]
- 3. talentchemicals.com [talentchemicals.com]
- 4. Drug Delivery Succinic Acid Derivatives Market | Global Market Analysis Report - 2036 [factmr.com]
- 5. This compound | C6H11NO3 | CID 13347133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 53171-35-0 [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. beilstein-archives.org [beilstein-archives.org]
Application Notes and Protocols: Modifying the Functional Groups of Ethyl 4-amino-4-oxobutanoate
For: Researchers, scientists, and drug development professionals
Introduction: Navigating the Reactivity of a Bifunctional Scaffold
Ethyl 4-amino-4-oxobutanoate, also known as ethyl succinamate, is a versatile bifunctional molecule possessing both a primary amide and an ethyl ester. This unique structural motif makes it a valuable building block in the synthesis of a wide array of chemical entities, from pharmaceutical intermediates to specialized polymers. The presence of two distinct, yet potentially cross-reactive, functional groups presents both an opportunity and a challenge for the synthetic chemist. This guide provides a comprehensive overview of strategies and detailed protocols for the selective modification of the amide and ester functionalities of this compound, empowering researchers to unlock its full synthetic potential.
Our approach in this guide is to not only provide step-by-step instructions but also to delve into the rationale behind the choice of reagents and reaction conditions. Understanding the underlying principles of chemoselectivity is paramount when working with bifunctional molecules. We will explore methods for selective manipulation of one functional group while preserving the other, as well as strategies for the simultaneous transformation of both.
I. Selective Modification of the Amide Functional Group
The primary amide of this compound offers several avenues for chemical transformation, enabling its conversion into amines, and secondary or tertiary amides.
A. Hofmann Rearrangement: Accessing β-Amino Acid Derivatives
The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one less carbon atom.[1] This transformation is particularly valuable for the synthesis of β-amino acids and their derivatives from succinimide precursors.[2] In the case of this compound, this reaction provides a direct route to ethyl 3-aminopropanoate, a valuable β-amino acid ester.
The reaction proceeds through an isocyanate intermediate, which is then hydrolyzed to the primary amine.[1] The choice of reagents and conditions can be tailored to accommodate base-sensitive substrates.[3]
Logical Workflow: Hofmann Rearrangement
Sources
scale-up synthesis of Ethyl 4-amino-4-oxobutanoate
An Application Note on the Scalable Synthesis of Ethyl 4-amino-4-oxobutanoate
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the , a valuable bifunctional molecule with applications in organic synthesis and as an intermediate for pharmaceuticals and specialty chemicals. The protocol details a robust, two-step synthetic route commencing with the ring-opening amidation of succinic anhydride to form succinamic acid, followed by an acid-catalyzed esterification. This guide is intended for researchers, chemists, and process development professionals, offering in-depth procedural details, safety protocols, process optimization insights, and analytical characterization methods.
Introduction and Synthetic Strategy
This compound (also known as succinamic acid ethyl ester) is a compound of interest due to its dual functional groups: a primary amide and an ethyl ester. This structure makes it a versatile building block for more complex molecules. The demand for efficient and scalable synthetic routes is driven by its potential use in various industrial applications.
The selected synthetic strategy is a two-step process designed for scalability, control, and high purity of the final product.
Step 1: Amidation of Succinic Anhydride. The synthesis begins with the nucleophilic ring-opening of succinic anhydride using aqueous ammonia. This reaction is typically fast, exothermic, and proceeds at or below room temperature to yield succinamic acid. The mechanism involves the nucleophilic attack of the amine's lone pair of electrons on one of the carbonyl carbons of the anhydride, leading to the formation of a tetrahedral intermediate which then collapses to open the ring.[1][2][3]
Step 2: Fischer Esterification. The resulting succinamic acid is then esterified using an excess of ethanol with a strong acid catalyst, such as sulfuric acid. This classic Fischer esterification reaction is an equilibrium process. To achieve high conversion on a large scale, the reaction is driven to completion by using a large excess of the alcohol (ethanol), which also serves as the solvent.
This two-step approach is advantageous for scale-up as it allows for the isolation and purification of the succinamic acid intermediate, ensuring that impurities from the first step are not carried over into the esterification process.
Caption: Overall two-step reaction scheme for the synthesis.
Safety and Materials Handling
Safe laboratory practice is paramount. All procedures should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
Succinic Anhydride (CAS: 108-30-5): Causes severe skin burns and eye damage.[4][5] It may also cause respiratory irritation and allergic skin or respiratory reactions.[5][6] Avoid inhalation of dust and all personal contact.[4][7] Use in a well-ventilated area and keep containers securely sealed.[7]
-
Ammonium Hydroxide (28-30%): Corrosive and toxic. Causes severe skin burns and eye damage. The vapor is irritating to the respiratory system. Handle with extreme care in a fume hood.
-
Sulfuric Acid (Concentrated): Highly corrosive. Causes severe skin burns and eye damage. Reacts violently with water. Add acid to other liquids slowly and with cooling.
-
Ethanol: Highly flammable liquid and vapor. Keep away from ignition sources.
In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[4] For spills, contain the spillage and clean up using appropriate procedures to avoid generating dust or vapors.[7]
Detailed Experimental Protocols
Step 1: Synthesis of Succinamic Acid
Materials & Equipment:
-
Succinic Anhydride (1.0 eq)
-
Ammonium Hydroxide (28-30%, 1.2 eq)
-
Deionized Water
-
Hydrochloric Acid (concentrated)
-
Reaction vessel with overhead stirring
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: Equip a suitable reaction vessel with an overhead stirrer and place it in an ice/water bath for temperature control.
-
Reagent Addition: Charge the vessel with succinic anhydride (1.0 eq). Slowly add deionized water to create a slurry.
-
Amidation: While vigorously stirring and maintaining the internal temperature between 0-10 °C, add the ammonium hydroxide solution (1.2 eq) dropwise over 1-2 hours. The exothermic nature of the reaction requires careful temperature management.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2-3 hours to ensure the reaction goes to completion.
-
Isolation: Cool the reaction mixture again in an ice bath. Slowly acidify the solution with concentrated hydrochloric acid to a pH of ~2. This will precipitate the succinamic acid.
-
Filtration and Drying: Collect the white solid precipitate by vacuum filtration using a Buchner funnel. Wash the filter cake with cold deionized water to remove any residual salts. Dry the product under vacuum at 50-60 °C to a constant weight. The expected yield is typically high (>90%).
Step 2: Synthesis of this compound
Materials & Equipment:
-
Succinamic Acid (from Step 1, 1.0 eq)
-
Anhydrous Ethanol (serves as reagent and solvent)
-
Concentrated Sulfuric Acid (catalytic, ~0.05 eq)
-
Saturated Sodium Bicarbonate solution
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Reaction vessel with reflux condenser and heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the dried succinamic acid (1.0 eq) and an excess of anhydrous ethanol (e.g., 5-10 volumes relative to the mass of the acid).
-
Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (catalytic amount) to the suspension.
-
Esterification: Heat the mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing a cold, saturated sodium bicarbonate solution to neutralize the sulfuric acid catalyst. Ensure the final pH is neutral or slightly basic (pH 7-8).
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x volumes). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layer with brine to remove residual water and salts. Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.[8]
-
Solvent Removal: Remove the ethyl acetate and excess ethanol under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product, often an oil or a low-melting solid, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by vacuum distillation to yield the pure this compound.
Process Workflow and Data
Caption: A step-by-step workflow for the synthesis.
Table 1: Reagent Quantities and Physicochemical Data
| Compound | Role | CAS No. | M.W. ( g/mol ) | Stoichiometry |
| Succinic Anhydride | Starting Material | 108-30-5 | 100.07 | 1.0 eq |
| Ammonium Hydroxide | Reagent | 1336-21-6 | 35.04 | 1.2 eq |
| Succinamic Acid | Intermediate | 638-32-4 | 117.10 | ~90-95% yield |
| Ethanol | Reagent/Solvent | 64-17-5 | 46.07 | Excess |
| Sulfuric Acid | Catalyst | 7664-93-9 | 98.08 | ~0.05 eq |
| This compound | Final Product | 53171-35-0 | 145.16 | ~80-90% yield |
Analytical Characterization
The identity and purity of the final product, this compound, must be confirmed through standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The ¹H NMR spectrum should show characteristic signals for the ethyl group (a triplet and a quartet), the two methylene groups of the succinate backbone, and the amide protons.
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretches of the primary amide, the C=O stretch of the amide (Amide I band), the N-H bend (Amide II band), and the C=O stretch of the ester.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is effective for assessing purity and confirming the molecular weight of the compound.[9]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used for both in-process monitoring and final purity assessment, particularly for non-volatile impurities.[10]
Conclusion
The described two-step synthesis provides a reliable and scalable method for producing high-purity this compound. The protocol emphasizes safety, procedural clarity, and robust control over the reaction conditions. By isolating the succinamic acid intermediate, this method ensures a cleaner final product, which is crucial for applications in the pharmaceutical and fine chemical industries. The analytical methods outlined provide a framework for quality control and assurance throughout the manufacturing process.
References
- Santa Cruz Biotechnology.
- MedChemExpress.
- HIMEDIA.
- Polynt S.p.A.
- CDH Fine Chemical.
-
Ghavami, M., Dadkhah, A., & Ghaffarian, R. (2019). Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization. Polymers, 11(9), 1475. [Link]
- Katritzky, A. R., Yao, J., Qi, M., & Zhou, Y. (1998). RING OPENING REACTIONS OF SUCCINIMIDES. HETEROCYCLES, 48(12), 2677-2690.
-
Matsumoto, M., et al. Extraction and Esterification of Succinic Acid Using Aqueous Two-phase Systems Composed of Ethanol and Salts. Journal of the Japan Institute of Energy. [Link]
-
El-Nahass, E. E., et al. Ring opening reaction of succinic anhydride with the amino group of acrylamides. ResearchGate. [Link]
- BenchChem. (2025).
- BenchChem. (2025).
-
Not Voodoo. (2017). Product of primary amine and acid anhydride. Chemistry Stack Exchange. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 13347133, this compound. [Link]
-
Ghavami, M., Dadkhah, A., & Ghaffarian, R. (2019). Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization. PubMed. [Link]
-
Phelps, I. K., & Hubbard, J. L. On the Esterification of Succinic Acid. ProQuest. [Link]
-
Banik, B. K., Banik, I., & Becker, F. F. Ethyl 4-aminobenzoate. Organic Syntheses. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 82395, Ethyl 4-oxobutanoate. [Link]
Sources
- 1. Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. broadview-tech.com [broadview-tech.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Ethyl 4-oxobutanoate | C6H10O3 | CID 82395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
solubility of Ethyl 4-amino-4-oxobutanoate in common lab solvents
An Application Note and Protocol for Determining the Solubility of Ethyl 4-amino-4-oxobutanoate in Common Laboratory Solvents
Introduction: The Foundational Importance of Solubility
This compound, a molecule incorporating both an ethyl ester and a primary amide functional group, presents a chemical structure of interest in various research domains, including synthetic chemistry and drug development. The success of its application in these fields is fundamentally tied to its solubility profile. Accurate solubility data is critical for reaction kinetics, purification strategies, formulation development, and understanding bioavailability. An incomplete understanding of a compound's behavior in different solvent systems can lead to significant experimental setbacks, including failed reactions and unreliable analytical results.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals to systematically determine the solubility of this compound. We will move beyond theoretical predictions to provide robust, field-proven protocols for both qualitative and quantitative solubility assessment. This guide is structured to not only provide step-by-step instructions but also to explain the causality behind our experimental choices, ensuring that the described protocols are self-validating and scientifically sound.
Physicochemical Properties and Solubility Prediction
Before embarking on experimental determination, a review of the known physicochemical properties of this compound provides a theoretical basis for predicting its solubility behavior. The molecule's structure, with its capacity for hydrogen bonding via the amide group and polar interactions through the ester moiety, suggests a preference for polar solvents.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁NO₃ | PubChem[1] |
| Molecular Weight | 145.16 g/mol | PubChem[1] |
| Physical Form | Solid | Sigma-Aldrich |
| Computed XLogP3 | -0.2 | PubChem[1] |
The negative XLogP3 value strongly indicates that the compound is hydrophilic, predicting higher solubility in polar solvents compared to nonpolar hydrocarbon solvents.[1] The presence of both hydrogen bond donors (the -NH₂) and acceptors (the C=O groups) further supports this prediction. However, empirical testing is essential to confirm these theoretical leanings and to quantify the solubility in a range of relevant solvents.
Experimental Workflow for Solubility Determination
The following diagram outlines the systematic approach to determining the solubility of a compound, from initial qualitative screening to precise quantitative analysis.
Caption: Workflow for solubility assessment.
Protocol 1: Qualitative Solubility Screening
Objective: To rapidly assess the solubility of this compound across a range of common laboratory solvents to identify suitable candidates for quantitative analysis.
Rationale: This initial screening uses a fixed solute-to-solvent ratio to quickly categorize solubility. This method is efficient for narrowing down the solvent list and provides a semi-quantitative feel for the compound's behavior.[2][3]
Materials:
-
This compound
-
Vials or test tubes (e.g., 4 mL glass vials)
-
Volumetric pipettes and analytical balance
-
Vortex mixer
-
Selection of solvents (see table below)
Suggested Solvents for Screening:
| Class | Solvent | Relative Polarity |
|---|---|---|
| Polar Protic | Water | 1.000 |
| Methanol | 0.762 | |
| Ethanol | 0.654 | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 0.444 |
| Acetonitrile | 0.460 | |
| Acetone | 0.355 | |
| Ethyl Acetate | 0.228 | |
| Nonpolar | Dichloromethane (DCM) | 0.309 |
| Toluene | 0.099 | |
| Hexane | 0.009 |
Solvent polarity data sourced from Christian Reichardt, "Solvents and Solvent Effects in Organic Chemistry".[4]
Procedure:
-
Preparation: Accurately weigh 10 mg of this compound into a clean, dry vial.
-
Solvent Addition: Add 1.0 mL of the first selected solvent to the vial. This creates a target concentration of 10 mg/mL.
-
Equilibration: Cap the vial securely and vortex vigorously for 60 seconds.[5]
-
Observation: Allow the sample to stand for 30 seconds and observe against a well-lit background.[5] Look for any undissolved solid particles.
-
Classification:
-
Soluble: The solution is completely clear with no visible solid particles.
-
Partially Soluble: A significant portion of the solid has dissolved, but some particles remain.
-
Insoluble: The solid shows little to no signs of dissolving.[5]
-
-
Record Results: Record the observation for each solvent tested.
-
Repeat: Repeat steps 1-6 for each solvent in the screening list.
Safety Precautions:
-
This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1]
-
Always handle the compound in a well-ventilated area or fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[6]
Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)
Objective: To determine the precise equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Rationale: The shake-flask method is a gold-standard technique for determining thermodynamic equilibrium solubility. By adding an excess of the solid to the solvent, we ensure that a saturated solution is formed. After reaching equilibrium, the concentration of the dissolved solute in the liquid phase is measured, providing a quantitative value (e.g., in mg/mL).[7]
Materials:
-
This compound
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge or syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance and volumetric flasks
-
Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC, or a high-precision balance for gravimetric analysis)
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a vial (e.g., add ~50 mg to 2 mL of the chosen solvent). The key is to ensure solid material remains undissolved at equilibrium.
-
Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. Allow the mixture to equilibrate for at least 24-48 hours. This extended time is crucial to ensure the system reaches thermodynamic equilibrium.
-
Phase Separation: After equilibration, remove the vial and let it stand to allow the excess solid to settle. To separate the saturated liquid phase from the undissolved solid, either:
-
Centrifugation: Centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the solid.
-
Filtration: Carefully draw the supernatant using a syringe and pass it through a syringe filter. This method is effective but requires care to avoid clogging or solute precipitation due to temperature changes.
-
-
Quantification of Solute:
-
Gravimetric Analysis (Simplest Method): a. Weigh a clean, dry vial (W₁). b. Carefully transfer a precise volume of the clear supernatant (e.g., 1.00 mL) into the pre-weighed vial. c. Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point. d. Weigh the vial containing the dried solute residue (W₂). e. Calculate the solubility: Solubility (mg/mL) = (W₂ - W₁) / Volume of supernatant (mL) .
-
Instrumental Analysis (e.g., HPLC): a. Prepare a calibration curve using standard solutions of this compound of known concentrations. b. Dilute a known volume of the clear supernatant with an appropriate mobile phase. c. Analyze the diluted sample and determine its concentration by comparing its response to the calibration curve. d. Calculate the original solubility, accounting for the dilution factor.
-
Data Interpretation and Validation: For trustworthiness, each quantitative measurement should be performed in triplicate to ensure reproducibility. The results should be reported as mean ± standard deviation. This rigorous approach provides a reliable and authoritative value for the solubility of this compound in the tested solvent system.
References
-
How to determine the solubility of a substance in an organic solvent? ResearchGate. Available from: [Link]
-
Experiment 1: Determination of Solubility. Available from: [Link]
-
-Yl)ethyl)amino)-4-oxobutanoate | C40H53NO8 | CID 16404576. PubChem. Available from: [Link]
-
This compound | C6H11NO3 | CID 13347133. PubChem. Available from: [Link]
-
How To Determine Solubility Of Organic Compounds? Chemistry For Everyone. YouTube. Available from: [Link]
-
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available from: [Link]
-
Organic Chemistry: Introduction to Solubility. SALTISE. Available from: [Link]
-
Ethyl 4-(ethenylamino)-4-oxobutanoate | C8H13NO3 | CID 143294690. PubChem. Available from: [Link]
-
Ethyl 4-(nonadecylamino)-4-oxobutanoate | C25H49NO3 | CID 154263955. PubChem. Available from: [Link]
-
Solvents and Polarity. University of Rochester Department of Chemistry. Available from: [Link]
Sources
- 1. This compound | C6H11NO3 | CID 13347133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. saltise.ca [saltise.ca]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 4-amino-4-oxobutanoate
Welcome to the technical support center for the synthesis of Ethyl 4-amino-4-oxobutanoate (also known as ethyl succinamidate). This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic protocols and troubleshoot common issues encountered in the laboratory. Our focus is on providing scientifically-grounded, practical solutions to improve reaction yield, purity, and reproducibility.
Overview of Synthesis
This compound is a valuable building block in organic synthesis, often used in the development of pharmaceuticals and fine chemicals. The most common and cost-effective laboratory synthesis involves a two-step process starting from succinic anhydride.
Step 1: Ethanolysis of Succinic Anhydride. Succinic anhydride undergoes nucleophilic attack by ethanol, typically under acidic or basic catalysis (or simply by heating), to yield mono-ethyl succinate (ethyl 3-carboxypropanoate).
Step 2: Amidation of Mono-ethyl Succinate. The terminal carboxylic acid of mono-ethyl succinate is then converted into a primary amide. This transformation requires the activation of the carboxyl group, usually with a coupling agent, followed by the introduction of an ammonia source.
This guide will focus on troubleshooting and optimizing this two-step pathway.
General Synthetic Workflow
Caption: General two-step synthesis and purification workflow.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.
Q1: My overall yield is very low after the amidation step. What are the likely causes?
Low yield is the most common issue and can originate from either the initial ester formation or the final amidation step.
Possible Cause A: Incomplete formation of mono-ethyl succinate (Step 1). If the initial ring-opening is not complete, you will carry unreacted succinic anhydride or succinic acid (if water is present) into the next step, reducing the theoretical maximum yield.
-
Expert Recommendation:
-
Reaction Monitoring: Monitor the disappearance of succinic anhydride using Thin Layer Chromatography (TLC). A simple co-spot of your starting material and the reaction mixture will show if it has been consumed.
-
Drive the Equilibrium: While the ring-opening with ethanol is generally favorable, using a large excess of ethanol as the solvent can help drive the reaction to completion.
-
Catalysis: Consider adding a catalytic amount of a strong acid like sulfuric acid to accelerate the esterification. The mechanism for acid-catalyzed esterification involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic.[1]
-
Possible Cause B: Inefficient activation of the carboxylic acid (Step 2). The conversion of a carboxylic acid to an amide requires an activating agent to transform the hydroxyl group into a better leaving group. Inefficient activation is a major source of low yield.
-
Expert Recommendation:
-
Choice of Coupling Agent: Thionyl chloride (SOCl₂) is highly effective for converting the carboxylic acid to an acyl chloride in situ. This is a very reactive intermediate. Alternatively, carbodiimide coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are milder and generate a urea byproduct that can often be washed away.[2]
-
Anhydrous Conditions: Ensure all glassware is oven-dried and reagents (especially solvents) are anhydrous. Water will readily hydrolyze your activated intermediate (e.g., the acyl chloride) back to the carboxylic acid, halting the reaction.
-
Possible Cause C: Problems with the ammonia source. The final step is the nucleophilic attack of ammonia on the activated carbonyl.
-
Expert Recommendation:
-
Stoichiometry: Use a molar excess of the ammonia source to ensure the activated intermediate is fully consumed.
-
pH Control: When using ammonium chloride (NH₄Cl), a base (like triethylamine, TEA) must be added to liberate free ammonia (NH₃). Ensure at least two equivalents of base are used: one to neutralize the HCl generated from the acyl chloride and another to deprotonate the ammonium salt.
-
Troubleshooting Decision Tree: Low Yield
Caption: Decision tree for diagnosing low yield issues.
Q2: My final product is contaminated with a significant amount of a di-acid or di-amide byproduct. How can I prevent this?
The presence of succinic acid or succinamide in your final product points to specific side reactions.
Possible Cause A: Hydrolysis of Starting Material or Product. If water is present in your reaction, it can hydrolyze the starting succinic anhydride to succinic acid before it reacts with ethanol. Succinic acid can then be converted to the di-amide (succinamide) during the amidation step. Similarly, the ester group of your final product can be hydrolyzed back to a carboxylic acid under harsh (especially basic) workup conditions.
-
Expert Recommendation:
-
Strict Anhydrous Technique: Use flame-dried glassware, anhydrous solvents, and fresh reagents.
-
Controlled Workup: During aqueous workup, maintain the pH in a neutral or slightly acidic range to prevent base-catalyzed ester hydrolysis. Use a mild acid like potassium bisulfate (KHSO₄) for neutralization.[3]
-
Possible Cause B: Incorrect Stoichiometry in Step 1. If not enough ethanol is used, or the reaction is incomplete, unreacted succinic anhydride can react with the ammonia source in Step 2, also leading to succinamide.
-
Expert Recommendation:
-
Use Ethanol as Solvent: As mentioned previously, using a large excess of ethanol in Step 1 effectively eliminates this possibility.
-
Isolate the Intermediate: For maximum purity, it is advisable to isolate and purify the mono-ethyl succinate intermediate before proceeding to the amidation step. This removes any unreacted starting materials or di-acid.
-
Recommended Experimental Protocol
This protocol is a robust starting point. Optimization of time, temperature, and equivalents may be necessary depending on your specific laboratory conditions.
Step 1: Synthesis of Mono-ethyl Succinate
-
To a 250 mL round-bottom flask equipped with a reflux condenser, add succinic anhydride (10.0 g, 0.1 mol).
-
Add 100 mL of anhydrous ethanol.
-
Heat the mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of succinic anhydride.
-
Allow the solution to cool to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator. The resulting oil or solid is mono-ethyl succinate and can often be used in the next step without further purification. Expected yield is typically >95%.
Step 2: Synthesis of this compound
-
Dissolve the crude mono-ethyl succinate (0.1 mol) in 100 mL of an anhydrous aprotic solvent (e.g., dichloromethane or THF) in a 500 mL three-neck flask equipped with a dropping funnel and a nitrogen inlet.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.1 eq, 0.11 mol) dropwise via the dropping funnel over 20 minutes. Stir at 0 °C for 1 hour after the addition is complete. This forms the acyl chloride intermediate.
-
In a separate flask, prepare a solution of concentrated ammonium hydroxide (approx. 2.5 eq) in 50 mL of THF and cool it to 0 °C.
-
Slowly add the acyl chloride solution from step 3 to the cold ammonium hydroxide solution via cannula or dropping funnel. Maintain the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slowly adding 100 mL of water.
-
Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes). The final product is a solid at room temperature.[4]
Data Summary: Key Reaction Parameters
| Parameter | Step | Recommendation | Rationale & Impact on Yield/Purity |
| Solvent Purity | 1 & 2 | Anhydrous Grade | Prevents hydrolysis of anhydride and activated intermediates. Critical for high yield. |
| Temperature | 1 | Reflux | Ensures complete ring-opening of the stable succinic anhydride. |
| Temperature | 2 | 0 °C for activation & amidation | Controls the reactivity of the acyl chloride and minimizes side reactions. |
| Reagent Stoichiometry | 1 | Ethanol in large excess | Acts as both reactant and solvent, driving the reaction to completion. |
| Reagent Stoichiometry | 2 | 1.1 eq. SOCl₂, >2 eq. NH₃ source | Ensures complete activation and subsequent conversion to the amide. |
Frequently Asked Questions (FAQs)
-
Q: Can I use a different coupling agent for the amidation step?
-
A: Yes. Carbodiimides like EDC or DCC are common alternatives to thionyl chloride. They are generally milder but may require longer reaction times and the addition of a catalyst like DMAP. The primary byproduct is a urea, which must be removed during purification.
-
-
Q: How do I best monitor the reaction progress?
-
A: Thin Layer Chromatography (TLC) is the most convenient method. For Step 1, you can monitor the disappearance of succinic anhydride. For Step 2, monitor the disappearance of mono-ethyl succinate. Using a visualizing stain like potassium permanganate can be helpful if the compounds are not UV-active. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used on aliquots of the reaction mixture.
-
-
Q: What are the critical safety precautions for this synthesis?
-
A: Thionyl chloride is corrosive and reacts violently with water, releasing toxic HCl and SO₂ gas. This step must be performed in a well-ventilated fume hood. Concentrated ammonium hydroxide is also corrosive and has noxious fumes. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
-
Q: What are the ideal storage conditions for this compound?
-
A: The product is a stable solid. It should be stored in a tightly sealed container at room temperature in a dry environment to prevent hydrolysis over long periods.[4]
-
References
-
PubChem Compound Summary for CID 13347133, this compound. National Center for Biotechnology Information. [Link]
-
Nanofiber Mats as Amine-Functionalized Heterogeneous Catalysts in Continuous Microfluidic Reactor Systems. MDPI. [Link]
-
Ethyl 4-aminobenzoate. Organic Syntheses. [Link]
-
Synthesis of Enantiopure Di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate. Organic Syntheses. [Link]
-
Mechanism for the Esterification Reaction. Chemguide. [Link]
Sources
Technical Support Center: Purification of Ethyl 4-amino-4-oxobutanoate
Welcome to the technical support guide for Ethyl 4-amino-4-oxobutanoate (also known as ethyl succinamidate). This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of purifying this polar, bifunctional molecule. The inherent challenges in handling compounds with both amide and ester functionalities require a nuanced approach. This guide provides field-proven insights, troubleshooting strategies, and detailed protocols to help you achieve the desired purity for your downstream applications.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the properties and common challenges associated with this compound.
Q1: What are the key physical and chemical properties of this compound that influence its purification?
A: Understanding the physicochemical properties is the cornerstone of developing a successful purification strategy. The molecule's structure, featuring a primary amide and an ethyl ester, dictates its behavior. It is a polar organic compound, which is the primary factor influencing purification choices.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source | Significance for Purification |
| Molecular Formula | C₆H₁₁NO₃ | [1] | --- |
| Molecular Weight | 145.16 g/mol | [1] | Influences diffusion rates and behavior in mass-sensitive detectors. |
| Physical Form | Solid | [2] | Indicates that recrystallization is a viable primary purification method. |
| CAS Number | 53171-35-0 | [1] | For unambiguous identification. |
| Predicted XLogP3-AA | -0.2 | [1] | The negative value indicates high hydrophilicity (polarity), suggesting poor retention in standard reversed-phase chromatography. |
| Hydrogen Bond Donors | 1 (from -NH₂) | [1] | Contributes to high polarity, potential for strong interaction with polar stationary phases (like silica), and solubility in polar solvents. |
| Hydrogen Bond Acceptors | 3 (from C=O x2, O-Et) | [1] | Further enhances polarity and solubility in protic solvents. |
| Storage | Sealed in dry, room temperature conditions | [2] | Amides and esters can be susceptible to hydrolysis; proper storage is crucial to maintain purity. |
Q2: Why is this compound considered challenging to purify?
A: The primary challenge stems from its high polarity. Polar compounds have a strong affinity for polar solvents and stationary phases, which can lead to several common issues[3]. Specifically, the presence of both a hydrogen-bond-donating amide group and hydrogen-bond-accepting carbonyls makes it "sticky" on normal-phase silica gel, often resulting in significant peak tailing or even irreversible adsorption[4]. Conversely, in standard reversed-phase chromatography (e.g., with a C18 column), it may show little to no retention and elute with the solvent front[5].
Q3: What are the likely impurities I should expect in a crude sample?
A: Impurities are typically related to the synthetic route. A common synthesis involves the reaction of a succinic acid derivative (like succinic anhydride or mono-ethyl succinate) with an ammonia source. Therefore, potential impurities include:
-
Unreacted Starting Materials: Mono-ethyl succinate or succinic acid.
-
Byproducts: Succinimide, succinic acid, or products from side reactions.
-
Degradation Products: Hydrolysis of the ester to the corresponding carboxylic acid (succinamic acid) or hydrolysis of the amide. Amides are generally stable, but can decompose under harsh acidic or basic conditions[6].
Q4: Which analytical techniques are recommended for assessing the purity of the final product?
A: A multi-technique approach is often best.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is effective for purity assessment. Due to the compound's polarity and lack of a strong chromophore, a low UV detection wavelength (e.g., 210 nm) is necessary[7]. You may need to use a polar-embedded or HILIC column for adequate retention[3][5].
-
Gas Chromatography (GC): While less common for amides due to their lower volatility, GC can be used if the compound is thermally stable. A polar capillary column (e.g., DB-WAX) would be appropriate[8].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation and purity assessment. Quantitative NMR (qNMR) can provide a highly accurate purity value without needing a specific reference standard for the analyte itself[7][8].
Section 2: Troubleshooting Guide
This section is formatted as a direct Q&A to address specific problems you may encounter during purification experiments.
Chromatography Issues
Q: My compound is streaking badly on my silica gel column and the yield is low. What is happening and how can I fix it?
A: This is a classic problem for polar compounds like amides on silica gel[9]. The streaking (tailing) is caused by the strong, non-ideal interactions between the polar amide group and the acidic silanol groups on the silica surface. The low yield suggests your compound may be irreversibly adsorbing or even decomposing on the acidic stationary phase[6][10].
Solutions:
-
Modify the Mobile Phase: The most common solution is to add a polar modifier and/or a base to your eluent.
-
Increase Polarity: Switch to a more polar solvent system, such as a gradient of methanol in dichloromethane (DCM). A 5-10% methanol/DCM mixture is a good starting point[11].
-
Add a Basic Modifier: To neutralize the acidic silica surface, add a small amount of a base like triethylamine (TEA) or ammonium hydroxide to your mobile phase (e.g., 0.5-2% TEA in your ethyl acetate/hexane or DCM/methanol eluent)[5][6]. This prevents the protonation of your amide and minimizes strong ionic interactions.
-
-
Deactivate the Silica Gel: You can pre-treat the silica gel to reduce its acidity. This involves flushing the packed column with a solvent mixture containing a base (like 1-2% triethylamine) before loading your sample[5].
-
Consider an Alternative Stationary Phase: If the issue persists, switch to a less acidic stationary phase like alumina (neutral or basic) or Florisil[10]. For more challenging separations, consider reversed-phase flash chromatography.
Q: I'm using reversed-phase HPLC for analysis, but my compound elutes in the void volume. How can I get it to retain on the column?
A: This is expected for a highly polar molecule on a nonpolar C18 column[5]. The compound prefers the polar mobile phase over the nonpolar stationary phase.
Solutions:
-
Increase Mobile Phase Polarity: If you are not already doing so, use a mobile phase with a very high aqueous component (e.g., 95-100% water with a buffer). Ensure your column is aqueous-stable[5].
-
Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is the ideal technique for this situation. HILIC uses a polar stationary phase (like bare silica or an amide-based column) with a high organic mobile phase, which effectively retains and separates very polar compounds[3][5].
-
Use an Embedded Polar Group (EPG) Column: These reversed-phase columns have polar functional groups embedded within the alkyl chains, which provides an alternative selectivity and improved retention for polar analytes[5].
Recrystallization Issues
Q: I am struggling to find a single suitable solvent for recrystallization. What should I do?
A: It is common for compounds to be either too soluble or not soluble enough in common single solvents. The solution is to use a binary (two-solvent) system[12].
Procedure for a Binary Solvent System:
-
Select a "Soluble" Solvent: Find a solvent in which your compound is very soluble, even at room temperature (e.g., methanol, ethanol, or acetone are good candidates for polar compounds)[6].
-
Select an "Anti-Solvent": Find a solvent in which your compound is poorly soluble (e.g., a nonpolar solvent like hexanes, or a less polar solvent like diethyl ether or dichloromethane).
-
Perform the Recrystallization: Dissolve your crude compound in the minimum amount of the hot "soluble" solvent. Then, slowly add the "anti-solvent" dropwise to the hot solution until you see persistent cloudiness (turbidity). Add a drop or two of the hot "soluble" solvent to redissolve the precipitate and then allow the solution to cool slowly[12].
Q: My compound is "oiling out" of the solution instead of forming crystals. How do I resolve this?
A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your solid, or when the solubility of the compound changes too rapidly.
Solutions:
-
Cool More Slowly: The most common cause is cooling the solution too quickly. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can help.
-
Use a More Dilute Solution: Add more of the "soluble" solvent to the hot mixture before cooling. This lowers the saturation point.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure product, add a single tiny crystal to the cooled, supersaturated solution to initiate crystallization.
Section 3: Detailed Experimental Protocols
These protocols provide a starting point for your purification efforts. Always perform small-scale trials first to optimize conditions for your specific crude material.
Protocol 1: Optimized Flash Column Chromatography on Silica Gel
This protocol is designed to mitigate the common issues of streaking and poor recovery for polar amides.
-
TLC Analysis & Solvent System Selection:
-
Prepare a stock solution of your crude material.
-
Spot on a silica TLC plate and develop in various solvent systems. Start with Ethyl Acetate/Hexane and Methanol/DCM mixtures[11].
-
Aim for a solvent system that gives your target compound an Rf value of approximately 0.2-0.3[5].
-
Crucial Step: To the optimal solvent system, add 1% triethylamine (TEA). Re-run the TLC to confirm that the spot shape improves (becomes less elongated) and the Rf value is appropriate.
-
-
Column Packing:
-
Dry pack the column with silica gel.
-
Wet the silica by flushing with the nonpolar component of your solvent system (e.g., hexane).
-
-
Column Equilibration (Deactivation):
-
Prepare your initial elution solvent (e.g., 20% Ethyl Acetate/Hexane + 1% TEA).
-
Flush the column with at least 3-5 column volumes of this solvent to equilibrate and deactivate the silica surface[5].
-
-
Sample Loading:
-
Dissolve your crude sample in a minimal amount of a strong solvent (like DCM or acetone).
-
Add a small amount of silica gel (approx. 10-20 times the mass of your sample) to this solution[13].
-
Evaporate the solvent completely on a rotary evaporator to create a dry, free-flowing powder. This is known as "dry loading" and prevents poor separation from using a strong loading solvent[13].
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution:
-
Begin eluting with your initial solvent system.
-
Collect fractions and monitor by TLC.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute your compound while leaving more polar impurities behind.
-
Protocol 2: Recrystallization from an Ethanol/Hexane System
This protocol uses a binary solvent system, which is often effective for moderately polar solids.
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask with a stir bar.
-
Add a small amount of ethanol and heat the mixture gently (e.g., on a hot plate at low-medium heat) while stirring until the solid dissolves completely. Add more ethanol in small portions only if necessary to achieve full dissolution. The goal is to use the minimum amount of hot solvent[14].
-
-
Inducing Precipitation:
-
Remove the flask from the heat.
-
While the solution is still warm, slowly add hexane (the anti-solvent) drop-by-drop with continuous stirring.
-
Continue adding hexane until the solution becomes faintly and persistently cloudy.
-
-
Clarification and Cooling:
-
Add 1-2 drops of hot ethanol to just redissolve the cloudiness, resulting in a clear, saturated solution.
-
Cover the flask and allow it to cool slowly to room temperature on the benchtop. Do not disturb it.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel[14].
-
Wash the collected crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum.
-
Section 4: Visual Workflows
Diagram 1: Purification Method Selection
This diagram provides a logical decision-making process for choosing an initial purification strategy.
Caption: Decision tree for selecting a primary purification method.
Diagram 2: Troubleshooting Poor Column Chromatography
This workflow outlines steps to take when initial chromatography results are suboptimal.
Caption: Troubleshooting workflow for poor column chromatography results.
References
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Reddit. (2018). What are your tips and tricks for purifying ionic/very polar compounds?. r/chemistry. Retrieved from [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. Retrieved from [Link]
-
ResearchGate. (2020). What is the best technique for amide purification?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13347133, this compound. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
Sources
- 1. This compound | C6H11NO3 | CID 13347133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 53171-35-0 [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Purification [chem.rochester.edu]
- 11. Chromatography [chem.rochester.edu]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 14. mt.com [mt.com]
Technical Support Center: Ethyl 4-amino-4-oxobutanoate Reactions
Welcome to the technical support center for Ethyl 4-amino-4-oxobutanoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the common side reactions encountered during the use of this versatile reagent. Our goal is to provide you with the expertise and in-depth knowledge to optimize your reactions, minimize impurities, and ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I am observing a significant amount of a cyclic impurity in my reaction mixture. What is it and how can I prevent its formation?
Answer:
The most common cyclic side product observed in reactions involving this compound is succinimide . This occurs through an intramolecular cyclization reaction.
Causality and Mechanism:
The formation of succinimide from this compound is a classic example of an intramolecular reaction driven by the proximity of the primary amide and the ethyl ester functional groups. The reaction is typically favored under thermal stress or in the presence of acid or base catalysts.
-
Under Basic Conditions: A base can deprotonate the primary amide, increasing its nucleophilicity. The resulting amide anion can then attack the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate which then collapses to form succinimide and ethoxide.
-
Under Acidic Conditions: An acid catalyst can protonate the carbonyl oxygen of the ester, making it more electrophilic and susceptible to nucleophilic attack by the lone pair of electrons on the amide nitrogen.
-
Thermal Conditions: High temperatures can provide the necessary activation energy for the intramolecular cyclization to occur even without a catalyst.
Troubleshooting and Prevention:
| Parameter | Recommendation | Rationale |
| Temperature | Maintain the lowest possible reaction temperature that allows for the desired transformation. | Reduces the likelihood of providing sufficient energy for the intramolecular cyclization to occur. |
| pH Control | Avoid strongly acidic or basic conditions if possible. If acidic or basic conditions are required for your primary reaction, consider using milder reagents or a buffered system. | Minimizes catalysis of the cyclization reaction. |
| Reaction Time | Monitor the reaction closely and quench it as soon as the desired product is formed. | Prolonged reaction times, especially at elevated temperatures, increase the probability of side product formation. |
| Protecting Groups | If the amide functionality is not directly involved in the desired reaction, consider protecting the N-H protons to prevent their participation in the cyclization. | A protected amide will not be able to act as a nucleophile in the intramolecular cyclization. |
Question 2: My mass spectrometry results show a product with a mass corresponding to the loss of water. What is this side product?
Answer:
A mass loss corresponding to water (18 g/mol ) from this compound is indicative of the formation of ethyl 4-cyano-4-oxobutanoate through the dehydration of the primary amide to a nitrile.
Causality and Mechanism:
The conversion of a primary amide to a nitrile is a common transformation that can occur in the presence of a dehydrating agent.[1][2][3][4][5] This can sometimes be an undesired side reaction if certain reagents are present in your reaction mixture.
Common dehydrating agents that can facilitate this transformation include:
-
Thionyl chloride (SOCl₂)
-
Phosphorus pentoxide (P₂O₅)
-
Phosphorus oxychloride (POCl₃)
-
Trifluoroacetic anhydride (TFAA)
The mechanism generally involves the activation of the amide oxygen by the dehydrating agent, making it a good leaving group. Subsequent elimination of water leads to the formation of the nitrile.
Troubleshooting and Prevention:
-
Reagent Selection: Be mindful of the reagents used in your reaction. If your desired transformation does not require a dehydrating agent, ensure that none of the reagents you are using can act as one.
-
Reaction Conditions: Anhydrous conditions and elevated temperatures can sometimes promote dehydration, even in the absence of a strong dehydrating agent.
-
Alternative Synthetic Routes: If the formation of the nitrile is a persistent issue, you may need to consider an alternative synthetic strategy that avoids conditions conducive to dehydration.
Question 3: I am performing a reaction under basic conditions and observing hydrolysis of my starting material. Which functional group is more susceptible?
Answer:
Both the ester and the amide functionalities of this compound can undergo hydrolysis under basic conditions. However, the ethyl ester is generally more susceptible to basic hydrolysis (saponification) than the primary amide .[6][7][8]
Causality and Mechanism:
-
Ester Hydrolysis (Saponification): This is a well-established and generally rapid reaction where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester.[8] This leads to the formation of a carboxylate salt (succinamic acid salt) and ethanol. This reaction is typically irreversible because the resulting carboxylate is deprotonated and thus unreactive towards the alcohol.[8]
-
Amide Hydrolysis: While amides can also be hydrolyzed under basic conditions, it generally requires more forcing conditions (e.g., higher temperatures, longer reaction times) compared to esters.[9][10] The amide anion (NH₂⁻) is a poorer leaving group than the ethoxide anion (EtO⁻).
Troubleshooting and Prevention:
| Side Product | Mitigation Strategy | Explanation |
| Succinamic acid | Use milder bases (e.g., K₂CO₃ instead of NaOH). Run the reaction at lower temperatures. Minimize the amount of water in the reaction mixture. | Reduces the rate of saponification. |
| Succinic acid | Avoid prolonged heating under strongly basic conditions. | Minimizes the hydrolysis of the more resilient amide bond. |
Question 4: Under certain oxidative conditions, I am seeing a product with one less carbon atom. What is this reaction?
Answer:
The loss of a carbon atom from a primary amide under oxidative conditions is characteristic of the Hofmann rearrangement .[11][12][13][14][15] In the case of this compound, this would lead to the formation of an ethyl ester of β-alanine.
Causality and Mechanism:
The Hofmann rearrangement is the reaction of a primary amide with a halogen (such as bromine) in the presence of a strong base (like sodium hydroxide) to form a primary amine with one fewer carbon atom.[12][13] The reaction proceeds through an isocyanate intermediate which is then hydrolyzed to the amine.[11][12]
Troubleshooting and Prevention:
-
Avoid Oxidizing Conditions with Halogens and Base: If the Hofmann rearrangement is an undesired side reaction, avoid the use of reagents like bromine or N-bromosuccinimide in the presence of a strong base.
-
Alternative Reagents: If an oxidation is required for your desired transformation, consider using an oxidizing agent that is not known to promote the Hofmann rearrangement.
Experimental Workflow Visualization
Below is a diagram illustrating the potential side reaction pathways for this compound.
Sources
- 1. orgosolver.com [orgosolver.com]
- 2. Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5 - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent developments in dehydration of primary amides to nitriles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. How to Understand Amides and Their Uses in Chemistry? [qixuanchemtec.com]
- 11. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Hofmann Rearrangement Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 14. jk-sci.com [jk-sci.com]
- 15. Hofmann Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Synthesis of Ethyl 4-amino-4-oxobutanoate
Welcome to the technical support center for the synthesis of Ethyl 4-amino-4-oxobutanoate (also known as ethyl succinamate or succinamic acid ethyl ester). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The aim is to empower you with the scientific rationale behind experimental choices to optimize your synthetic outcomes.
Troubleshooting Guide: Optimizing Your Synthesis
This section addresses common issues encountered during the synthesis of this compound. The key to a successful synthesis often lies in the precise control of reaction temperature to balance reaction rate with the prevention of side-product formation.
Q1: My reaction yield is low. What are the likely causes and how can I improve it?
Low yield is a common issue that can stem from several factors, primarily incomplete reaction or the formation of side products due to suboptimal temperature.
Potential Causes & Solutions:
-
Suboptimal Temperature: The temperature directly influences the reaction rate.
-
If the temperature is too low: The reaction may be too slow and not reach completion within the allotted time.
-
If the temperature is too high: You risk the formation of the highly stable succinimide byproduct.
-
-
Incorrect Stoichiometry: An incorrect ratio of reactants can lead to unreacted starting material. Ensure you are using at least a 1:1 molar ratio of your amine source to either succinic anhydride or mono-ethyl succinate. Some protocols suggest using a slight excess of the amine.
-
Presence of Water: Moisture can hydrolyze the succinic anhydride starting material to succinic acid, which is less reactive under these conditions. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Mode of Addition: The order in which you add your reagents can impact the outcome. For the direct amidation of succinic anhydride, it is often beneficial to add the anhydride portion-wise to a solution of the amine. This maintains a relative excess of the amine, which can help prevent side reactions.[1]
Experimental Approach to Temperature Optimization:
We recommend a systematic approach to finding the optimal temperature for your specific setup.
| Temperature Range (°C) | Expected Outcome & Rationale |
| 0 - 25 | High Selectivity, Slow Reaction: At lower temperatures, the reaction is more selective for the desired mono-amide product over the succinimide.[2] However, the reaction rate will be significantly slower, potentially requiring extended reaction times. |
| 25 - 70 | Optimal Balance: This range often provides a good balance between a reasonable reaction rate and minimizing the formation of succinimide. A reaction at 70°C with acetic acid as a solvent has been reported for a similar amidation.[2] |
| > 80 | Increased Succinimide Formation: As the temperature increases, the intramolecular cyclization to form succinimide becomes more favorable. This is a common and often difficult-to-remove impurity. |
Q2: I've identified succinimide as a major impurity in my final product. How can I prevent its formation?
Succinimide formation is the most common side reaction, especially when using succinic anhydride as a starting material at elevated temperatures.
Causality of Succinimide Formation:
The initial reaction between succinic anhydride and an amine (like ethylamine) forms the desired product. However, if the reaction is heated too aggressively, the amide can undergo an intramolecular nucleophilic attack, eliminating a molecule of ethanol to form the cyclic imide, succinimide.
Prevention Strategies:
-
Strict Temperature Control: This is the most critical factor. Aim for the lowest temperature that allows the reaction to proceed at a reasonable rate. For the direct reaction of succinic anhydride with an amine, room temperature is often sufficient to achieve mono-amidation.[2]
-
Choice of Solvent: Using a solvent like ethyl acetate or chloroform for the initial reaction can help to better control the reaction temperature and prevent localized overheating.[2]
-
Reaction Time: Monitor the reaction by TLC or another suitable analytical method. Once the starting material is consumed, work up the reaction promptly to avoid prolonged heating that could lead to cyclization.
Q3: My final product is contaminated with diethyl succinate. What causes this and how can I avoid it?
The presence of diethyl succinate indicates a reaction with the ethanol solvent or ethoxide ions, which can occur under certain conditions.
Potential Causes & Solutions:
-
Reaction with Ethanol Solvent: If you are preparing mono-ethyl succinate from succinic anhydride and ethanol, using a large excess of ethanol or prolonged reaction times at reflux can lead to the formation of the diester.
-
Transesterification: If there is a strong base present in your reaction mixture, it could potentially catalyze the reaction of your desired product with ethanol, leading to the formation of diethyl succinate.
-
Purification: Diethyl succinate can often be removed from the desired product by careful purification techniques such as column chromatography or fractional distillation under reduced pressure.
Frequently Asked Questions (FAQs)
Q: What are the primary synthetic routes to this compound?
There are two main, reliable pathways for the synthesis of this compound:
-
Two-Step Synthesis via Mono-ethyl succinate: This is often the more controlled and higher-yielding method.
-
Step 1: Monoesterification: Succinic anhydride is reacted with ethanol, often under reflux, to open the anhydride ring and form mono-ethyl succinate. An acid catalyst can be employed to accelerate this step.[3]
-
Step 2: Amidation: The carboxylic acid of mono-ethyl succinate is then converted to the amide. This is typically done by first activating the carboxylic acid (e.g., by converting it to an acyl chloride with thionyl chloride) and then reacting it with ammonia.[4]
-
-
One-Pot Synthesis from Succinic Anhydride: This is a more direct route but requires careful temperature control to avoid the formation of succinimide.
-
Succinic anhydride is reacted directly with a source of ethylamine (e.g., a solution of ethylamine in a suitable solvent). This reaction is often exothermic and should be cooled initially.[1]
-
Q: What is the best solvent for this synthesis?
The choice of solvent depends on the synthetic route:
-
For the monoesterification of succinic anhydride: Ethanol itself often serves as both the reactant and the solvent.
-
For the direct amidation of succinic anhydride: Aprotic solvents are generally preferred to avoid side reactions.
Q: How can I purify my final product?
-
Recrystallization: This is the most common and effective method for purifying the solid product. A mixed solvent system, such as ethanol/water, can be very effective.[5] The general procedure involves dissolving the crude product in a minimum amount of hot ethanol and then slowly adding hot water until the solution becomes slightly cloudy. Upon slow cooling, pure crystals of the product should form.
-
Column Chromatography: If recrystallization is not sufficient to remove impurities, silica gel column chromatography can be used. A solvent system of ethyl acetate and hexanes is a good starting point for elution.
-
Distillation: If the product is an oil or low-melting solid, vacuum distillation can be an effective purification method.[6]
Q: How can I monitor the progress of my reaction?
-
Thin-Layer Chromatography (TLC): This is a quick and easy way to monitor the disappearance of the starting materials and the appearance of the product.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques can provide more quantitative information on the reaction progress and the presence of impurities.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction by observing the appearance of new signals corresponding to the product and the disappearance of signals from the starting materials.
Visualizing the Synthesis and Troubleshooting
To aid in your experimental design, the following diagrams illustrate the key reaction pathways and a logical workflow for troubleshooting common issues.
Caption: Synthetic pathways to this compound.
Caption: Troubleshooting workflow for synthesis optimization.
References
-
What is the best method for amidation of succinic anhydride or phethalic anhydried with Nitrogen? (2014). ResearchGate. Available at: [Link]
-
A crystallization method of erythromycin ethylsuccinate with controllable crystal habit and particle size. (n.d.). Patsnap Eureka. Available at: [Link]
-
Optimization of microwave-assisted esterification of succinic acid using Box-Behnken design approach. (2022). PubMed. Available at: [Link]
- Preparation method of ethyl succinyl chloride. (2011). Google Patents.
-
ethyl acetosuccinate. (n.d.). Organic Syntheses Procedure. Available at: [Link]
- A process for preparing succinate ester. (2015). Google Patents.
-
Optimization of Microwave Assisted Esterification of Succinic Acid Using Box-Behnken Design Approach. (2022). ResearchGate. Available at: [Link]
-
Synthesis of monoethyl ester of succinic acid and characterization. (n.d.). ResearchGate. Available at: [Link]
-
recrystallization-2.doc.pdf. (n.d.). Available at: [Link]
-
How To Recrystallize A Solid. (2020). YouTube. Available at: [Link]
-
react amine and acid anhydride in triethylamine(TEA) and CHCl3? (2020). ResearchGate. Available at: [Link]
-
Extraction and Esterification of Succinic Acid Using Aqueous Two-phase Systems Composed of Ethanol and Salts. (n.d.). J-Stage. Available at: [Link]
-
This compound. (n.d.). PubChem. Available at: [Link]
-
Chemistry of Acid Anhydrides. (2022). LibreTexts Chemistry. Available at: [Link]
-
Draw the product(s) for the given reaction. (n.d.). Homework.Study.com. Available at: [Link]
-
Purification of Succinic Acid from Synthetic Solution Using Vapor Permeation-Assisted Esterification Coupled with Reactive Distillation. (2016). ResearchGate. Available at: [Link]
-
Two-Stage Crystallization Combining Direct Succinimide Synthesis for the Recovery of Succinic Acid From Fermentation Broth. (2020). ResearchGate. Available at: [Link]
-
What are the products of succinic anhydride reacting with 2 molecules of... (2025). Filo. Available at: [Link]
-
Synthesis of Ethyl Acetate by the Esterification Process: Process Optimization. (2024). Atlantis Press. Available at: [Link]
-
Concise asymmetric syntheses of (S)-ethyl 4-methyloctanoate and its acid: aggregation pheromones of rhinoceros beetles of the ge. (n.d.). Arkat USA. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. CN102126952A - Preparation method of ethyl succinyl chloride - Google Patents [patents.google.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
stability and storage conditions for Ethyl 4-amino-4-oxobutanoate
Technical Support Center: Ethyl 4-amino-4-oxobutanoate
Welcome to the technical support center for this compound (CAS: 53171-35-0). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this versatile building block throughout its storage and application. Proper handling is paramount for reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the storage and handling of this compound.
Q1: What are the optimal long-term storage conditions for this compound?
A1: For maximal stability and shelf-life, the compound should be stored sealed in a dry environment at room temperature.[1][2] The key is to minimize exposure to atmospheric moisture and high temperatures. We recommend using a desiccator for long-term storage. The compound is supplied as a solid and should be kept in a tightly closed container in a cool, dry, and well-ventilated place.[3][4]
Q2: Is the compound sensitive to air or light?
A2: While the Safety Data Sheet (SDS) indicates the material is stable under normal conditions, the molecular structure, containing both an ester and a primary amide, suggests a potential for slow degradation upon prolonged exposure to environmental factors.[3] The amide group can be susceptible to hydrolysis, and while not highly photo-labile, it is best practice in synthetic chemistry to store all reagents, especially functionalized intermediates, protected from light.[5] Therefore, we advise storing the provided container within a secondary, opaque container or in a dark cabinet.
Q3: What is the expected shelf-life of this compound?
A3: When stored under the recommended conditions (sealed, dry, room temperature, away from light), the compound is expected to remain stable for at least two years from the date of receipt. However, for critical applications, such as in late-stage drug development or for quantitative assays, we strongly recommend re-analyzing the purity of the material if it has been stored for more than one year or if the container has been opened multiple times.
Q4: What are the visible signs of degradation?
A4: Degradation may not always be visually apparent. However, you should be cautious if you observe any of the following:
-
Change in Physical Appearance: The compound is a solid.[1] Any significant change in color or texture is a red flag.
-
Clumping or Stickiness: This often indicates the absorption of water, which can accelerate hydrolysis of the ester or amide functional groups.
-
Incomplete Solubility: If the compound does not dissolve readily in a solvent in which it was previously known to be soluble, this may indicate the formation of less soluble degradation products or impurities.
Q5: What substances are incompatible with this compound?
A5: The compound should not be stored in proximity to strong acids, bases, or reducing agents.[3] Both the ester and amide functionalities are susceptible to hydrolysis under acidic or basic conditions. Contact with strong oxidizing agents should also be avoided as a general precaution for organic compounds.[6]
Summary of Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature | Avoids potential for heat-induced degradation.[1] |
| Atmosphere | Inert gas (Argon/Nitrogen); Tightly Sealed | Minimizes exposure to atmospheric moisture and oxygen. |
| Moisture | Store in a desiccator or dry cabinet | Prevents hydrolysis of the ester and amide groups.[3] |
| Light | Opaque container or dark location | Prevents potential photochemical degradation.[5] |
| Compatibility | Store away from acids, bases, and strong oxidizing/reducing agents | Avoids chemically-induced degradation pathways.[3] |
Troubleshooting Guide
This guide provides solutions to common experimental issues that may arise from compromised compound integrity.
Issue 1: Inconsistent Reaction Yields or Formation of Unexpected Byproducts
-
Potential Cause: The most probable cause is the partial degradation of this compound. The ester and amide groups are susceptible to hydrolysis, especially if the compound has been exposed to moisture or trace acidic/basic contaminants. This hydrolysis can lead to the formation of succinamic acid, ethanol, or even fully hydrolyzed succinic acid.
-
Troubleshooting Steps:
-
Verify Purity: Before any reaction, confirm the purity of your starting material. A quick ¹H NMR is often sufficient (see protocol below).
-
Check for Hydrolysis Products: In the ¹H NMR, look for a signal corresponding to ethanol (a triplet around 1.2 ppm and a quartet around 3.7 ppm). On an LC-MS, look for masses corresponding to the potential hydrolysis products.
-
Ensure Anhydrous Conditions: If your reaction is sensitive to water, ensure all solvents and reagents are rigorously dried, as any moisture can exacerbate the degradation of the starting material.
-
Consider Re-purification: If minor degradation is detected, the material can sometimes be salvaged by recrystallization.[7] A solvent system of ethyl acetate/hexanes is a good starting point for esters.[8]
-
Issue 2: Compound Fails to Dissolve Completely in a Previously Used Solvent System
-
Potential Cause: This could be due to moisture absorption leading to clumping, or the formation of polymeric or other insoluble degradation products.
-
Troubleshooting Steps:
-
Attempt Gentle Heating/Sonication: Sometimes, gentle warming or sonication can help dissolve the material.
-
Dry the Material: Place a small amount of the solid in a vacuum oven at a mild temperature (e.g., 40°C) for several hours to remove any absorbed water. Re-test solubility afterward.
-
Perform Purity Analysis: If the material still fails to dissolve, it indicates significant degradation. An analysis of the soluble portion can help identify the primary component and impurities.
-
Issue 3: Analytical Data (NMR, LC-MS) Shows New or Unexpected Peaks
-
Potential Cause: This is a clear indication of impurity or degradation. The molecular structure provides clues to the likely degradation pathway.
-
Causality & Workflow: The primary degradation mechanism to suspect is hydrolysis. The diagram below illustrates this process, which can be catalyzed by trace amounts of acid or base.
Caption: Potential degradation pathway of this compound via hydrolysis.
-
Troubleshooting Steps:
-
Identify Impurities: Use the mass and NMR spectral data to identify the impurities. Compare against the expected spectra of succinamic acid and succinic acid.
-
Quantify Purity: Use a quantitative NMR (qNMR) or a calibrated HPLC method to determine the purity of the batch.[9][10]
-
Decision Point: If purity is below your experimental tolerance (e.g., <95%), it is highly recommended to procure a new, verified batch of the compound to ensure the integrity of your experimental results.
-
Experimental Protocols & Workflows
Workflow: Compound Handling and Verification Upon Receipt
This workflow ensures that the compound is stored correctly from the moment it arrives in the lab and is verified before its first use.
Caption: Recommended workflow for handling this compound upon receipt.
Protocol: Purity Assessment by ¹H NMR Spectroscopy
This protocol provides a quick and effective method to assess the purity and structural integrity of this compound.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it will clearly show the N-H protons of the amide.
-
Add a small amount of an internal standard with a known concentration (e.g., dimethyl sulfone) if quantitative analysis is required.
-
Transfer the solution to a clean, dry NMR tube.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.
-
Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Analysis & Interpretation:
-
Expected Signals: The structure of this compound (EtOOC-CH₂-CH₂-CONH₂) should give rise to the following characteristic signals:
-
A triplet for the -CH₃ of the ethyl group (~1.2 ppm).
-
Two multiplets (or triplets) for the two -CH₂- groups of the succinate backbone (~2.4-2.6 ppm).
-
A quartet for the -OCH₂- of the ethyl group (~4.1 ppm).
-
Two broad singlets for the -NH₂ protons of the amide group (variable, ~6.8 and 7.3 ppm in DMSO-d₆).
-
-
Check for Impurities:
-
Water: A broad peak (variable, ~3.3 ppm in DMSO-d₆).
-
Ethanol: A triplet near 1.1 ppm and a quartet near 3.5 ppm.
-
Other Solvents: Look for residual solvent peaks from synthesis (e.g., ethyl acetate, hexanes).
-
Unexplained Peaks: Any other significant peaks may indicate degradation or contamination. Integrate all peaks and calculate the relative purity based on the main compound signals.
-
-
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13347133, this compound. Retrieved from PubChem. [Link]
-
MDPI. (n.d.). Nanofiber Mats as Amine-Functionalized Heterogeneous Catalysts in Continuous Microfluidic Reactor Systems. Retrieved from MDPI. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from Mettler Toledo. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. Retrieved from University of Rochester. [Link]
Sources
- 1. This compound | 53171-35-0 [sigmaaldrich.com]
- 2. 53171-35-0|this compound|BLD Pharm [bldpharm.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. Nanofiber Mats as Amine-Functionalized Heterogeneous Catalysts in Continuous Microfluidic Reactor Systems [mdpi.com]
- 6. Ethyl 4-Aminobenzoate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 7. mt.com [mt.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting NMR and Mass Spectrometry Data for Ethyl 4-amino-4-oxobutanoate
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for Ethyl 4-amino-4-oxobutanoate (also known as ethyl succinamidate). This document is designed for researchers, chemists, and drug development professionals who utilize Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the characterization of this molecule. My goal is to move beyond simple data interpretation and provide you with the causal logic behind common spectral anomalies, empowering you to troubleshoot your data with confidence. The protocols and insights described herein are grounded in established spectrometric principles and field-proven experience.
Compound Overview & Expected Spectral Data
Before troubleshooting, it is critical to have a baseline of expected data. This compound is a relatively simple acyclic molecule, but its combination of ester and primary amide functional groups presents distinct spectral features.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| Chemical Structure | PubChem | |
| Molecular Formula | C₆H₁₁NO₃ | [1] |
| Molecular Weight | 145.16 g/mol | [1] |
| Monoisotopic Mass | 145.073893 Da | [1] |
| SMILES | CCOC(=O)CCC(=O)N | [1] |
Expected NMR Data
The following tables outline the predicted ¹H and ¹³C NMR chemical shifts. Note that actual shifts can vary slightly based on solvent, concentration, and temperature. The predictions are based on standard models and empirical data for similar functional groups.
Table 2: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, 400 MHz)
| Assignment | Label | Predicted Shift (ppm) | Multiplicity | Integration | Rationale |
| -O-CH₂-CH₃ | a | 1.25 | Triplet (t) | 3H | Aliphatic methyl group coupled to a CH₂ group. |
| -C(=O)-CH₂-CH₂- | b | 2.50 | Triplet (t) | 2H | Methylene adjacent to the amide carbonyl, coupled to 'c'. |
| -CH₂-CH₂-C(=O)- | c | 2.65 | Triplet (t) | 2H | Methylene adjacent to the ester carbonyl, coupled to 'b'. |
| -O-CH₂-CH₃ | d | 4.15 | Quartet (q) | 2H | Methylene adjacent to the ester oxygen, coupled to 'a'. |
| -C(=O)-NH₂ | e | 5.5-7.5 | Broad Singlet (br s) | 2H | Amide protons; subject to exchange and quadrupolar broadening. |
Table 3: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, 100 MHz)
| Assignment | Label | Predicted Shift (ppm) | Rationale |
| -O-CH₂-C H₃ | a | 14.2 | Standard aliphatic methyl carbon. |
| -C(=O)-C H₂-CH₂- | b | 29.5 | Methylene carbon alpha to the amide carbonyl. |
| -CH₂-C H₂-C(=O)- | c | 31.0 | Methylene carbon alpha to the ester carbonyl. |
| -O-C H₂-CH₃ | d | 60.8 | Methylene carbon adjacent to the ester oxygen. |
| C (=O)-O- | f | 173.0 | Ester carbonyl carbon. |
| C (=O)-NH₂ | g | 175.5 | Amide carbonyl carbon; typically slightly downfield from an ester. |
Expected Mass Spectrometry Data (Electron Impact, EI)
EI is a hard ionization technique, meaning significant fragmentation is expected. The molecular ion may be of low abundance or absent entirely.
Table 4: Expected Key Fragments in EI-MS
| m/z | Proposed Fragment | Formula | Rationale |
| 145 | [M]⁺˙ | [C₆H₁₁NO₃]⁺˙ | Molecular Ion |
| 116 | [M - C₂H₅]⁺ | [C₄H₆NO₃]⁺ | Loss of the ethyl radical from the ester. |
| 100 | [M - OC₂H₅]⁺ | [C₄H₆NO₂]⁺ | Alpha cleavage resulting in the loss of the ethoxy radical. This is a very common pathway for ethyl esters.[2] |
| 74 | [C₃H₄NO]⁺ | [C₃H₄NO]⁺ | Cleavage of the C-C bond between the two methylene groups. |
| 44 | [C₂H₄N]⁺ | [C₂H₄N]⁺ | Fragment containing the amide group, likely from a McLafferty-type rearrangement. |
Troubleshooting NMR Data: A Q&A Guide
Q1: My ¹H NMR spectrum shows unexpected peaks that don't match my product. What are they?
Answer: Unexpected peaks typically originate from three sources: residual solvents, unreacted starting materials, or reaction byproducts.
-
Causality & Diagnosis:
-
Solvents: Common synthesis and purification solvents like Ethyl Acetate, Hexanes, Dichloromethane, or Acetone are frequent culprits. Ethyl Acetate is particularly problematic as its signals (quartet ~4.1, triplet ~1.2, and singlet ~2.0 ppm) can overlap with your product.
-
Starting Materials: If your synthesis involved, for example, succinic anhydride and ethanol, you may have unreacted starting materials present.
-
Byproducts: Self-condensation or other side reactions can introduce impurities. For instance, hydrolysis of the ester back to the carboxylic acid could introduce a very broad peak for the -COOH proton (>10 ppm).
-
-
Troubleshooting Protocol:
-
Identify Solvent Peaks: Cross-reference the chemical shifts of your unknown peaks with standard NMR solvent charts. Many NMR processing software packages have built-in solvent reference tools.
-
Analyze Starting Material Spectra: If available, compare the spectrum of your product with the spectra of the starting materials to identify any overlapping signals.
-
Check Purity: If significant impurities are present, re-purify your sample using an appropriate technique like flash column chromatography or recrystallization.[3]
-
Perform a Blank Run: Acquire a spectrum of your deuterated solvent from the same bottle to rule out solvent contamination.
-
Q2: The integration values in my ¹H NMR spectrum are incorrect. For example, the ethyl quartet integrates to 2.5 instead of 2.
Answer: Inaccurate integration is most often caused by poor phasing, baseline correction issues, or overlapping peaks from impurities.
-
Causality & Diagnosis:
-
Phasing and Baseline: The Fourier transform process can introduce phase distortions, causing peaks to be asymmetric. If the "tails" of the peaks are not properly aligned with the baseline, the integration algorithm will be inaccurate. A non-flat baseline will similarly skew the integration.
-
Overlapping Signals: A small, broad impurity peak underneath your signal of interest will contribute to its integral, artificially inflating the value. This is common with water peaks or grease.
-
Sample Purity: The presence of a known impurity with overlapping signals will inherently affect integration. If the impurity is known, its contribution can sometimes be mathematically subtracted.
-
-
Troubleshooting Protocol:
-
Re-process the Spectrum: Carefully re-apply phasing and baseline correction in your NMR software. Ensure the baseline is flat on both sides of the peaks you are integrating.
-
Expand the Region: Zoom in on the integrated peaks to look for underlying broad humps or small impurity peaks that might be co-integrated.
-
Use a Reference Peak: If one peak is sharp, well-resolved, and believed to be pure (e.g., the ethyl triplet at ~1.25 ppm), set its integration to the theoretical value (3H) and calibrate all other integrals relative to it.
-
Q3: My amide (NH₂) protons are extremely broad, or I can't see them at all. Is my product degrading?
Answer: This is a very common and expected phenomenon for primary amides and does not indicate degradation. It is caused by two main factors: quadrupolar broadening and chemical exchange.
-
Causality & Diagnosis:
-
Quadrupolar Broadening: The ¹⁴N nucleus has a nuclear spin I=1 and a non-spherical charge distribution (a quadrupole moment). This quadrupole interacts with the local electric field gradient, providing an efficient relaxation pathway that shortens the lifetime of the attached proton's spin state. This rapid relaxation leads to significant line broadening according to the Heisenberg uncertainty principle.
-
Chemical Exchange: The amide protons are acidic and can exchange with other labile protons in the sample, most commonly trace amounts of water (H₂O) or acid. If the exchange rate is on the NMR timescale, it leads to signal broadening. In protic solvents like D₂O or CD₃OD, the NH₂ protons will rapidly exchange with deuterium and the signal will disappear entirely.
-
-
Troubleshooting Protocol:
-
Lower the Temperature: Acquiring the spectrum at a lower temperature can slow down the rate of chemical exchange, often resulting in sharper NH₂ signals.
-
Use a Dry Solvent: Use a fresh ampule of a dry deuterated solvent (e.g., DMSO-d₆) to minimize exchange with water. DMSO-d₆ is particularly effective as it also forms hydrogen bonds with the amide protons, slowing exchange and often resolving the two protons into distinct signals.
-
Confirmation with D₂O: To confirm the identity of the amide peaks, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The amide peaks should disappear due to H/D exchange.
-
Troubleshooting Mass Spec Data: A Q&A Guide
Q1: I don't see the molecular ion peak at m/z 145 in my EI spectrum. How can I confirm the molecular weight?
Answer: The absence of a molecular ion (M⁺˙) is common for molecules with labile groups under high-energy Electron Impact (EI) ionization. The energy imparted during ionization causes immediate fragmentation. To confirm the molecular weight, you must use a soft ionization technique.
-
Causality & Diagnosis:
-
EI ionization involves bombarding the molecule with high-energy electrons (~70 eV), which is often sufficient to break bonds. For this compound, the C-O bond of the ester or the C-C bonds alpha to the carbonyls are susceptible to cleavage, leading to fragment ions being detected instead of the intact molecular ion.[4]
-
-
Troubleshooting Protocol:
-
Switch to a Soft Ionization Method: Re-analyze your sample using Electrospray Ionization (ESI) or Chemical Ionization (CI).
-
ESI: This is the preferred method. It will typically yield the protonated molecule, [M+H]⁺, at m/z 146 . You may also see adducts with sodium ([M+Na]⁺ at m/z 168) or potassium ([M+K]⁺ at m/z 184), which further confirm the molecular weight.
-
CI: This technique uses a reagent gas (like methane or ammonia) to gently protonate the analyte, also producing a strong [M+H]⁺ signal at m/z 146.
-
-
Q2: My ESI mass spectrum shows the base peak at m/z 146, but also a significant peak at m/z 168. What is this?
Answer: The peak at m/z 146 is your desired protonated molecule, [M+H]⁺. The peak at m/z 168 is the sodium adduct of your molecule, [M+Na]⁺.
-
Causality & Diagnosis:
-
Sodium ions are ubiquitous in laboratory environments, present in glassware, solvents, and buffers. During the ESI process, molecules can associate with these ions instead of a proton. The mass of sodium is ~23 Da. Therefore, M + 23 = 145 + 23 = 168. The presence of both [M+H]⁺ and [M+Na]⁺ is extremely strong evidence for a compound with a molecular weight of 145.
-
-
Troubleshooting Protocol:
-
No action is typically needed. The presence of adducts is a useful confirmation tool.
-
If adducts dominate and suppress the [M+H]⁺ ion: You can sometimes reduce sodium adduction by adding a small amount of a proton source (like 0.1% formic acid) to the mobile phase or sample, which provides a higher concentration of H⁺ to compete with Na⁺.
-
Q3: My EI spectrum is very complex. How do I start interpreting the fragmentation pattern?
Answer: Begin by looking for logical losses from the (potentially unobserved) molecular ion of m/z 145. Focus on the most stable potential fragments.
-
Causality & Diagnosis:
-
Fragmentation in EI-MS is not random; it follows predictable chemical pathways to form the most stable possible cations and radicals. For esters and amides, cleavage alpha to the carbonyl group is a dominant pathway.[2]
-
-
Troubleshooting Workflow:
-
Propose Logical Losses: Start with the molecular weight of 145.
-
Do you see a peak at m/z 100? This corresponds to a loss of 45 Da, the ethoxy group (•OCH₂CH₃). This is a highly favorable fragmentation for ethyl esters.
-
Do you see a peak at m/z 129? This is a loss of 16 Da, corresponding to the amino group (•NH₂).
-
Do you see a peak at m/z 72? This could be the [M - CO₂Et]⁺ fragment.
-
-
Look for Characteristic Ions: The peak at m/z 44 is characteristic of primary amides and often arises from a McLafferty rearrangement.
-
Use Isotopic Patterns: If your molecule contained chlorine or bromine, their characteristic isotopic patterns would be invaluable. For this molecule, you can still check the M+1 peak intensity to get a rough estimate of the number of carbon atoms.
-
Visualization of Troubleshooting Workflow
A systematic approach is crucial when faced with ambiguous data. The following workflow illustrates a logical progression for spectral troubleshooting.
Caption: General workflow for troubleshooting analytical data.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]
Sources
Technical Support Center: Purification of Crude Ethyl 4-amino-4-oxobutanoate
Welcome to the technical support guide for the purification of Ethyl 4-amino-4-oxobutanoate (also known as succinamic acid ethyl ester). This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, scientists, and professionals in drug development. Our goal is to equip you with the expertise to overcome common purification challenges, ensuring high purity and yield for your critical intermediate.
Section 1: Purification Strategy Overview
The initial state of your crude product dictates the most effective purification strategy. Key factors include the physical form (solid, oil), the nature of the impurities (starting materials, byproducts), and their relative polarities compared to the desired product. The following decision tree provides a general workflow for selecting an appropriate purification method.
Caption: High-level decision workflow for purifying crude this compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile depends heavily on the synthetic route. However, common impurities often include:
-
Starting Materials: Unreacted diethyl succinate or succinic anhydride and the amine source (e.g., ammonia).
-
Byproducts of Hydrolysis: Succinic acid and ethanol, formed if the ester or amide hydrolyzes. This can be catalyzed by strong acid or base during the reaction or workup.[1]
-
Over-reaction Products: Di-acylated amines or other polymeric materials.
-
Residual Solvents: Solvents used in the reaction, such as DMF or THF. Pyrolysis of DMF can also introduce dimethylamine-related byproducts.[2]
Q2: How do I choose between recrystallization and column chromatography?
A2: The choice hinges on the properties of your compound and its impurities.
-
Recrystallization is the method of choice for crystalline solids when there is a significant difference in solubility between the product and impurities in a chosen solvent system.[3][4] It is often faster, cheaper, and more scalable than chromatography.
-
Column Chromatography is more powerful for separating compounds with similar solubilities but different polarities.[5] It is ideal for purifying oils or amorphous solids and for removing impurities that co-crystallize with the product.
Q3: My compound is a solid. What's a good starting point for a recrystallization solvent?
A3: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4] For amides like this compound, which have moderate polarity, good starting points are:
-
Single Solvents: Ethanol, isopropanol, or acetonitrile often yield good results for amides.[3]
-
Solvent/Anti-Solvent Systems: A common rule of thumb is to use solvents with similar functional groups.[6] Therefore, dissolving the compound in a polar solvent like ethyl acetate or dichloromethane and then slowly adding a non-polar anti-solvent like hexanes or diethyl ether until the solution becomes cloudy is a highly effective strategy.[6][7]
Q4: What's the best way to assess the purity of my final product?
A4: A combination of methods provides the most comprehensive assessment.
-
Nuclear Magnetic Resonance (¹H NMR): This is one of the best methods for identifying and quantifying impurities, as it provides a structural profile of the sample.[8]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust technique for determining purity as a percentage of the main peak area relative to all peaks.[9]
-
Gas Chromatography (GC): If the compound and its impurities are volatile and thermally stable, GC can be an excellent tool for purity assessment.[10]
Section 3: Troubleshooting Guides
Problem: My yield is very low after recrystallization. What went wrong?
Answer: Low yield is a common issue with several potential causes:
-
Excessive Solvent: You may have used too much solvent to dissolve the crude product. This keeps a significant amount of your product dissolved in the mother liquor even after cooling.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the solid. If you've already added too much, carefully evaporate some of the solvent to re-saturate the solution before cooling.
-
-
Premature Crystallization: Crystals may have formed on the filter paper or in the funnel during a hot filtration step.
-
Solution: Ensure your funnel and receiving flask are pre-heated. Use a fluted filter paper for a faster filtration rate. If crystals form, wash them through with a small amount of hot solvent.
-
-
Incomplete Crystallization: The cooling process may have been too rapid, or the final temperature not low enough.
-
Solution: Allow the solution to cool slowly to room temperature first, then place it in an ice bath or refrigerator for at least an hour to maximize crystal formation.[3]
-
-
Product Degradation: Although less common for this molecule under neutral conditions, prolonged heating could cause decomposition.
-
Solution: Do not heat the solution for longer than necessary to dissolve the solid.
-
Problem: My product "oiled out" instead of forming crystals during recrystallization. What should I do?
Answer: "Oiling out" occurs when the solid melts before it dissolves or when the solution becomes supersaturated at a temperature above the compound's melting point.
-
Re-heat and Add More Solvent: The most common fix is to heat the solution until the oil redissolves, then add more solvent. This lowers the saturation point to a temperature below the melting point.
-
Change Solvents: The boiling point of your chosen solvent may be too high. Switch to a lower-boiling solvent in which your compound is also soluble.
-
Induce Crystallization: If the oil persists upon cooling, try scratching the inside of the flask with a glass rod at the liquid-air interface. Alternatively, add a "seed crystal" from a previous pure batch.
Problem: I see a persistent acidic impurity (e.g., succinic acid) in my ¹H NMR. How can I remove it?
Answer: An acidic impurity requires a chemical approach for removal, typically via an acid-base extraction during the workup phase.
-
Perform a Basic Wash: Dissolve your crude product in an organic solvent like ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel and wash it with a mild basic solution, such as saturated sodium bicarbonate (NaHCO₃) or a dilute (5%) sodium carbonate (Na₂CO₃) solution.
-
The acidic impurity will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer and can be separated.[11]
-
Wash the organic layer again with brine (saturated NaCl solution) to remove residual water, then dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate.
Caption: Workflow for removing acidic impurities via basic liquid-liquid extraction.
Section 4: Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization (Ethyl Acetate/Hexane System)
This protocol is ideal for crude material that is a solid and contains impurities with different solubility profiles.
-
Dissolution: Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask. Add a minimal amount of warm ethyl acetate (e.g., start with 5 mL) and gently heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a clean flask and a funnel with a fluted filter paper. Pour the hot solution through the filter paper to remove the solid impurities.
-
Crystallization: Remove the flask from the heat. Slowly add hexane (the anti-solvent) dropwise with swirling until a persistent cloudiness appears. Add a few drops of hot ethyl acetate to redissolve the precipitate, resulting in a saturated solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to obtain the pure this compound.
Protocol 2: Purification by Flash Column Chromatography
This protocol is suitable for oils or for solids that are difficult to recrystallize.
-
Adsorbent Preparation: Prepare a slurry of silica gel in the initial mobile phase (see table below). Pack a glass column with the slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (gradient elution) to elute the product. Monitor the separation by Thin Layer Chromatography (TLC).
-
Fraction Collection: Collect the fractions containing the pure product, as identified by TLC.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
| Table 1: Suggested Solvent Systems for Chromatography | |
| System | Application Notes |
| Hexane / Ethyl Acetate | A good starting point. Begin with 20% Ethyl Acetate and gradually increase the concentration. |
| Dichloromethane / Methanol | Useful for more polar compounds. Start with 1-2% Methanol and increase as needed. |
| Dichloromethane / Acetone | An alternative to the methanol system, sometimes offering different selectivity. |
Note: Always determine the optimal solvent system using TLC before running the column.
References
-
EP0177097A1 - Process for the separation of amides from nitriles - Google Patents.
-
A Comparative Guide to Analytical Methods for the Characterization of Ethyl 4-oxobutanoate - Benchchem.
-
Ethyl 4-aminobenzoate - ChemBK.
-
What is the best technique for amide purification? - ResearchGate.
-
A Comparative Guide to the Validation of Ethyl 4-Oxobutanoate Purity by HPLC Analysis - Benchchem.
-
A Novel Asymmetric Synthesis of S-(+)-2-Amino-4-Phosphonobutanoic Acid - Taylor & Francis Online.
-
Which extraction procedure will completely separate an amide from the by-product of the reaction between an amine and excess carboxylic acid anhydride? - Reddit.
-
WO/2015/053961 PROCESS FOR REMOVING AMIDE IMPURITIES IN AROMATIC CARBOXYLIC ACIDS - WIPO Patentscope.
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC, National Center for Biotechnology Information.
-
Analytical Methods - Japan Environmental Management Association for Industry.
-
Application Notes and Protocols: Ethyl 4-oxobutanoate in Organic Synthesis - Benchchem.
-
-Yl)ethyl)amino)-4-oxobutanoate | C40H53NO8 - PubChem, National Center for Biotechnology Information.
-
ethyl 4-(methoxy(methyl)amino)-4-oxobutanoate - Sigma-Aldrich.
-
4-Amino-4-oxobutanoic acid - Solubility - Solubility of Things.
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo.
-
Maximizing Yield from Nucleic Acid Extraction/Purification: A Troubleshooting Guide - IMCS.
-
ethyl 4-aminobenzoate - Organic Syntheses Procedure .
-
Reagents & Solvents: Solvents for Recrystallization - University of Rochester, Department of Chemistry.
-
Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation” - IJARESM.
-
This compound - Sigma-Aldrich.
-
Nanofiber Mats as Amine-Functionalized Heterogeneous Catalysts in Continuous Microfluidic Reactor Systems - MDPI.
-
This compound | C6H11NO3 - PubChem, National Center for Biotechnology Information.
-
Synthesis of the Neurotransmitter 4-Aminobutanoic Acid (GABA) from Diethyl Cyanomalonate - ResearchGate.
-
Ethyl 4-oxobutanoate | C6H10O3 - PubChem, National Center for Biotechnology Information.
-
Conjugation of unprotected trisuccin... to monoclonal antibody CC49 by an improved active ester protocol - PubMed, National Center for Biotechnology Information.
-
Downstream processing of biotechnological produced succinic acid - PubMed, National Center for Biotechnology Information.
-
Succinamic acid ethyl ester - Santa Cruz Biotechnology.
-
Succinic acid, butyl ethyl ester - NIST WebBook.
-
Esterification, Purification and Identification of Cinnamic Acid Esters - Scientific Research Publishing.
-
Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates - ResearchGate.
-
Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC, National Center for Biotechnology Information.
-
Chemoselectivity in the Reactions Between Ethyl 4,4,4-Trifluoro-3-oxobutanoate and Anilines... - ResearchGate.
Sources
- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 2. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mt.com [mt.com]
- 5. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation” [ijaresm.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
dealing with hygroscopic nature of Ethyl 4-amino-4-oxobutanoate
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Ethyl 4-amino-4-oxobutanoate (also known as ethyl succinamate). This guide is designed to provide you with in-depth technical information and practical troubleshooting advice to address the challenges associated with the hygroscopic nature of this compound. By understanding its properties and implementing the proper handling techniques, you can ensure the integrity of your experiments and the quality of your results.
Introduction: The Challenge of Hygroscopicity
This compound contains both an ester and a primary amide functional group. While amides are generally less reactive to hydrolysis than esters, the presence of these polar functional groups suggests a potential for water absorption from the atmosphere.[1][2][3] Hygroscopicity, the tendency of a substance to attract and hold water molecules from the surrounding environment, can lead to a variety of issues in a laboratory setting, ranging from physical changes in the material to chemical degradation.[4][5]
Moisture absorption can compromise the quality and efficacy of pharmaceutical ingredients.[6] For a compound like this compound, this could lead to inaccurate weighing, altered dissolution rates, and, most critically, hydrolysis of the ester or amide bond, resulting in the formation of succinamic acid and ethanol, or succinic acid and ammonia, respectively.[7][8][9][10] This guide will provide you with the necessary protocols and knowledge to mitigate these risks.
Frequently Asked Questions (FAQs)
Q1: Is this compound hygroscopic?
Q2: What are the visible signs that my sample of this compound has absorbed water?
Visible signs of water absorption in a powdered or crystalline solid include:
-
Clumping or caking: The powder may lose its free-flowing nature and form aggregates.[4]
-
Change in appearance: The material might appear damp or change from a crystalline to a more amorphous state.
-
Difficulty in handling: The compound may become sticky and difficult to weigh or transfer accurately.
Q3: What are the chemical consequences of moisture absorption?
The primary chemical consequence is hydrolysis. Both the ester and amide functional groups can undergo hydrolysis, although amides are generally more resistant.[2]
-
Ester Hydrolysis: In the presence of water, particularly under acidic or basic conditions, the ethyl ester can hydrolyze to form succinamic acid and ethanol.[9][10]
-
Amide Hydrolysis: While more strenuous conditions are typically required (e.g., heating with acid or base), the amide group can hydrolyze to succinic acid and ammonia.[7][8][11]
The presence of these impurities can significantly impact the outcome of your experiments, especially in sensitive applications like drug development.[12]
Q4: How can I determine the water content of my this compound sample?
The most accurate and specific method for determining water content is Karl Fischer titration.[13] This technique is highly selective for water and can quantify moisture levels from ppm to 100%.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent reaction yields or kinetics. | Inaccurate weighing due to absorbed water leading to a lower actual amount of the starting material. | Dry the compound before use using a vacuum oven at a temperature below its melting point.[14] Always handle and weigh the compound in a controlled, low-humidity environment, such as a glove box.[15] |
| Formation of unexpected byproducts. | Hydrolysis of the ester or amide bond due to the presence of moisture in the compound or solvents. | Ensure all solvents are anhydrous.[16] Use freshly dried this compound for each experiment. Analyze the byproducts using techniques like LC-MS to confirm their identity. |
| Difficulty in dissolving the compound. | Clumping and caking of the material due to moisture absorption can affect its dissolution properties. | Break up any clumps with a spatula before weighing and dissolving.[4] Ensure the solvent is appropriate and that the dissolution method provides sufficient agitation. |
| Physical changes to the solid (e.g., stickiness, clumping). | Improper storage allowing for exposure to atmospheric moisture. | Store the compound in a tightly sealed, airtight container, preferably within a desiccator containing a suitable drying agent (e.g., silica gel, calcium chloride).[4][17] For long-term storage, consider sealing the container with paraffin film. |
Experimental Protocols
Protocol 1: Proper Storage of this compound
-
Upon receipt, immediately place the manufacturer's container inside a desiccator containing a desiccant such as silica gel or anhydrous calcium sulfate.
-
For enhanced protection, especially for long-term storage, seal the container's cap with paraffin film.
-
When removing the compound from storage, allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture on the cold solid.
-
Minimize the time the container is open to the atmosphere.
-
After use, securely reseal the container and return it to the desiccator.
Protocol 2: Drying this compound Prior to Use
-
Place a small amount of the compound in a clean, dry watch glass or vial.
-
Put the container in a vacuum oven.
-
Dry the compound under vacuum at a temperature at least 20-30°C below its melting point for several hours or until a constant weight is achieved.
-
Once dry, transfer the compound to a desiccator to cool to room temperature before weighing.
Protocol 3: Determination of Water Content by Karl Fischer Titration
This protocol provides a general guideline. Specific parameters should be optimized for your instrument and sample.
-
Instrument Preparation:
-
Ensure the Karl Fischer titrator is clean and the titration cell is dry.
-
Fill the burette with a standardized Karl Fischer reagent.
-
Add a suitable solvent (e.g., anhydrous methanol) to the titration vessel.
-
-
Solvent Conditioning:
-
Run a pre-titration to neutralize any residual water in the solvent until a stable endpoint is reached.
-
-
Sample Analysis:
-
Accurately weigh a suitable amount of this compound and record the weight.
-
Quickly transfer the sample to the titration vessel.
-
Start the titration. The instrument will automatically add the Karl Fischer reagent until all the water in the sample has reacted.
-
The instrument will calculate the water content, typically in ppm or as a percentage.
-
Visual Workflows
Logical Flow for Handling Hygroscopic this compound
Caption: Workflow for proper storage and handling of this compound.
Potential Degradation Pathway due to Moisture
Caption: Potential hydrolysis pathways of this compound in the presence of water.
References
Sources
- 1. quora.com [quora.com]
- 2. webhome.auburn.edu [webhome.auburn.edu]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. tutorchase.com [tutorchase.com]
- 5. youtube.com [youtube.com]
- 6. colorcon.com [colorcon.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. alliedacademies.org [alliedacademies.org]
- 13. reddit.com [reddit.com]
- 14. moodle2.units.it [moodle2.units.it]
- 15. hepatochem.com [hepatochem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Drying of Solvents and Laboratory Chemicals - [www.rhodium.ws] [designer-drug.com]
Technical Support Center: Catalyst Selection for Ethyl 4-amino-4-oxobutanoate Reactions
Welcome to the technical support center for Ethyl 4-amino-4-oxobutanoate, a versatile bifunctional molecule. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of its catalytic transformations, with a primary focus on the selective reduction of the primary amide functionality. Here, we provide field-proven insights, detailed troubleshooting protocols, and answers to frequently encountered questions to ensure the success of your experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic reactions involving this compound?
The primary and most synthetically valuable reaction for this compound is the selective reduction of the primary amide group to the corresponding primary amine, yielding Ethyl 4-aminobutanoate. This transformation is challenging due to the inherent stability of the amide bond and the presence of a reducible ester group in the same molecule.[1] Amides are among the most stable carbonyl derivatives, and their reduction often requires harsh conditions or highly reactive, non-selective reagents like lithium aluminum hydride (LAH).[1][2]
Catalytic methods offer a more chemoselective and safer alternative. The main catalytic strategies include:
-
Catalytic Hydrogenation: Utilizes hydrogen gas (H₂) as the reductant in the presence of a heterogeneous or homogeneous transition metal catalyst. This method is atom-economical but can require high pressures and temperatures.[2][3]
-
Catalytic Hydrosilylation: Employs a silane (e.g., polymethylhydrosiloxane - PMHS) as the hydride source with a metal or Lewis acid catalyst. This approach has gained prominence for its mild reaction conditions and excellent functional group tolerance.[1][4][5]
Q2: How do I choose the right catalyst for the selective reduction of the amide to the amine?
Catalyst selection is critical for achieving high chemoselectivity, favoring the reduction of the amide over the ester. The choice depends on the desired reaction conditions (temperature, pressure) and tolerance for other functional groups.
For catalytic hydrogenation , traditional catalysts like Palladium on carbon (Pd/C) can be effective but may require harsh conditions (high temperature and pressure) which can compromise selectivity.[2] Ruthenium-based catalysts, sometimes in combination with a Lewis acid, have shown improved chemoselectivity for amide hydrogenation in the presence of esters.[1]
For catalytic hydrosilylation , a wider array of chemoselective options is available. These reactions often proceed under much milder conditions.[4]
-
Zinc-based catalysts , for example, have demonstrated remarkable chemoselectivity for reducing tertiary amides while tolerating esters and other functional groups.[6]
-
Iron complexes are also effective and offer a more cost-effective and environmentally benign option.[5][7]
-
Boron Lewis acids , such as tris(pentafluorophenyl)borane B(C₆F₅)₃, are powerful catalysts for hydrosilylation, reducing amides with high efficiency and selectivity.[6][8]
Q3: What are the common side reactions and how can they be minimized?
The primary side reactions encountered are:
-
Ester Reduction: The ethyl ester group can be reduced to the corresponding primary alcohol, especially under harsh conditions (high temperature/pressure) or with less selective catalysts. To minimize this, opt for highly chemoselective catalyst systems like those used in hydrosilylation and maintain the lowest effective temperature.[1]
-
C-N Bond Cleavage (Deamination/Deacylation): At elevated temperatures, some catalytic systems can promote the cleavage of the amide C-N bond, leading to the formation of an alcohol and ammonia.[1][9] This is a greater risk in high-temperature hydrogenations. Using milder hydrosilylation conditions typically avoids this pathway.
-
Over-reduction (in hydrogenation): If the substrate contains other reducible functionalities (e.g., aromatic rings), they may also be reduced under hydrogenation conditions.[3][10] Careful selection of the catalyst and control of H₂ pressure are key.
Q4: What are the recommended analytical techniques to monitor reaction progress?
Monitoring the reaction is crucial for optimization and determining the endpoint.
-
Thin-Layer Chromatography (TLC): A quick and effective method for qualitative analysis. A stain like potassium permanganate or ninhydrin can be used to visualize the starting material and the product amine.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for monitoring the disappearance of the volatile starting material and the appearance of the product. It also helps in identifying any volatile byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for quantitative analysis, providing accurate data on conversion and the formation of non-volatile byproducts.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Can be used to analyze crude reaction aliquots to determine the conversion rate by integrating characteristic peaks of the starting material and product.
Section 2: Troubleshooting Guide
This guide addresses common issues encountered during the catalytic reduction of this compound.
Problem 1: Low or No Conversion of Starting Material
Possible Cause A: Catalyst Inactivity or Poisoning
-
Explanation: The active sites of the catalyst can be blocked by impurities (poisons) or the catalyst may have lost activity over time. Common poisons for hydrogenation catalysts include sulfur or certain nitrogen compounds.[11] For hydrosilylation, water can inhibit some catalysts.
-
Recommended Solutions:
-
Use Fresh Catalyst: Rule out age-related deactivation by using a new batch of catalyst. Handle air-sensitive catalysts under an inert atmosphere.[11]
-
Purify Reagents: Ensure the starting material, solvent, and gas (for hydrogenation) are of high purity. Trace impurities from prior steps can act as potent catalyst poisons.
-
Increase Catalyst Loading: If the issue is low activity rather than poisoning, a modest increase in catalyst loading (e.g., from 5 mol% to 10 mol%) may improve conversion.
-
Possible Cause B: Suboptimal Reaction Conditions
-
Explanation: Amide reduction can be sensitive to temperature, pressure, and agitation. Insufficient hydrogen pressure or poor mixing in a heterogeneous reaction will slow down the rate significantly.[11]
-
Recommended Solutions:
-
Increase Hydrogen Pressure: For hydrogenations, ensure the system is properly sealed and consider increasing the pressure. A simple balloon may be insufficient; a Parr apparatus is recommended for more difficult reductions.[11]
-
Optimize Temperature: While milder is better for selectivity, some activation energy is required. Incrementally increase the reaction temperature (e.g., in 10 °C steps) to find the optimal balance.
-
Ensure Vigorous Stirring: In heterogeneous reactions, efficient stirring is critical to ensure the solid catalyst, liquid substrate, and (if applicable) gaseous hydrogen are well-mixed.[11]
-
Problem 2: Poor Chemoselectivity (Reduction of both Amide and Ester)
Possible Cause: Harsh Reaction Conditions or Incorrect Catalyst
-
Explanation: High temperatures and pressures required to reduce the stable amide group can also be sufficient to reduce the more reactive ester group. Similarly, highly reactive catalysts may not differentiate well between the two functional groups.
-
Recommended Solutions:
-
Switch to a Milder System: Transition from catalytic hydrogenation to a catalytic hydrosilylation system. Catalysts based on Fe, Zn, or Mo often provide superior chemoselectivity under milder conditions (room temperature to 60 °C).[1][6]
-
Lower the Temperature: If using hydrogenation, reduce the reaction temperature as much as possible, even if it extends the reaction time.
-
Select a More Chemoselective Catalyst: Research specific catalysts known for amide vs. ester selectivity. For example, some ruthenium pincer complexes have been reported to be highly selective.[9]
-
| Catalyst System | Reductant | Typical Conditions | Selectivity Profile | Reference |
| Ru-based Complexes | H₂ | 50-100 atm, 100-160 °C | Good amide vs. ester selectivity. | [1][9] |
| B(C₆F₅)₃ | Phenylsilane | 25-80 °C | Excellent; tolerates esters, halides. | [6][8] |
| Fe or Zn Complexes | PMHS | 25-60 °C | Excellent; cost-effective and tolerates many functional groups. | [6][7] |
| Mo(CO)₆ | Hydrosilane | Temp. dependent | Excellent; can be tuned to yield amine or aldehyde. | [1] |
Section 3: Experimental Protocols
Protocol 1: General Procedure for Heterogeneous Catalytic Hydrogenation
Safety Note: Handle hydrogen gas with extreme care in a well-ventilated fume hood. Ensure all equipment is properly grounded. Palladium on carbon can be pyrophoric; do not allow the dry catalyst to come into contact with air and flammable solvents simultaneously.[12]
-
Vessel Preparation: To a clean, dry hydrogenation vessel (e.g., a Parr bottle) equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Catalyst Addition: Under a gentle stream of inert gas (N₂ or Ar), carefully add the chosen catalyst (e.g., 5-10 mol% Ru/C or Pd/C).
-
Solvent Addition: Add an appropriate solvent (e.g., methanol, ethanol, or THF) to dissolve the substrate completely.
-
System Purge: Seal the vessel and connect it to the hydrogenation apparatus. Purge the vessel by evacuating and refilling with inert gas three times, then evacuate and refill with hydrogen gas three times.
-
Reaction: Pressurize the vessel to the desired hydrogen pressure (e.g., 50-100 atm) and begin vigorous stirring. Heat to the target temperature if required.
-
Monitoring: Monitor the reaction by observing hydrogen uptake and by periodically analyzing aliquots (after safely depressurizing and purging the system) via TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool to room temperature, carefully vent the excess hydrogen, and purge the system with inert gas.
-
Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst. Crucially, keep the Celite® pad wet with solvent during filtration to prevent the catalyst from igniting in the air. [12]
-
Isolation: Wash the Celite® pad with additional solvent. Combine the filtrates and remove the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography or distillation if necessary.
Protocol 2: General Procedure for Catalytic Hydrosilylation
Safety Note: Hydrosilanes can react with moisture to release hydrogen gas. Perform the reaction under an inert atmosphere.
-
Vessel Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and the catalyst (e.g., 1-5 mol% B(C₆F₅)₃ or an appropriate metal complex).
-
Solvent Addition: Add a dry, appropriate solvent (e.g., toluene, THF, or DCM).
-
Silane Addition: Add the hydrosilane (e.g., 2.0-3.0 eq of phenylsilane or PMHS) dropwise to the stirred solution at room temperature. An exotherm may be observed.
-
Reaction: Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) as required.
-
Monitoring: Monitor the reaction by TLC or by quenching aliquots with an acidic or basic aqueous solution followed by extraction and analysis (GC-MS or LC-MS).
-
Quenching: Once complete, cool the reaction to 0 °C and carefully quench by the slow addition of an appropriate aqueous solution (e.g., 1M HCl or saturated NaHCO₃), depending on the nature of the catalyst and desired product form (free base or salt).
-
Work-up: Dilute the mixture with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Isolation: Filter the drying agent and concentrate the organic phase under reduced pressure. The resulting crude product can be purified by standard methods.
References
-
Amide reduction - Wikipedia. [Link]
-
Gevorgyan, A.; Takeda, K.; O'Connor, J. M. Chemoselective amide reductions by heteroleptic fluoroaryl boron Lewis acids. Chemical Communications, The Royal Society of Chemistry. [Link]
-
Szczepaniak, G. Development and Applications of Molybdenum- Catalyzed Chemoselective Amide Reduction. DiVA portal. [Link]
-
Procter, D. J.; Gevorgyan, A.; Takeda, K. Chemoselective amide reductions in complex environments are enabled by mixed fluoroarylalkylborane catalysts. ResearchGate. [Link]
-
Szostak, M.; Procter, D. J. Highly Chemoselective Reduction of Amides (Primary, Secondary, Tertiary) to Alcohols using SmI2/Amine/H2O under Mild Conditions. NIH National Library of Medicine. [Link]
-
Gevorgyan, A.; Takeda, K.; O'Connor, J. M. Chemoselective amide reductions by heteroleptic fluoroaryl boron Lewis acids. Chemical Communications (RSC Publishing). [Link]
-
Roy, A.; Das, S. Transition metal-free catalytic reduction of primary amides using an abnormal NHC based potassium complex: integrating nucleophilicity with Lewis acidic activation. PubMed Central. [Link]
-
Hydrosilyation - ACS GCI Pharmaceutical Roundtable Reagent Guides. Wordpress. [Link]
-
Amine synthesis by amide reduction. Organic Chemistry Portal. [Link]
-
Site-Selective Copper(I)-Catalyzed Hydrogenation of Amides. Journal of the American Chemical Society. [Link]
-
Synthesis of (c) Ethyl 4-[4-(2-aminoethyl)-phenyl-]4-oxobutanoate. PrepChem.com. [Link]
-
Nanofiber Mats as Amine-Functionalized Heterogeneous Catalysts in Continuous Microfluidic Reactor Systems. MDPI. [Link]
-
Hydrogenation reaction tips and tricks. Reddit. [Link]
-
Iron-Catalyzed Hydrogenation of Amides to Alcohols and Amines. ACS Catalysis. [Link]
-
This compound. PubChem - NIH. [Link]
-
Ethyl 4-oxobutanoate. PubChem - NIH. [Link]
-
ETHYL p-AMINOBENZOATE. Organic Syntheses Procedure. [Link]
-
ethyl 4-aminobenzoate. Organic Syntheses Procedure. [Link]
- Process for preparing aminobenzoate esters.
-
Catalytic Hydrogenation of Amides. SlideShare. [Link]
Sources
- 1. su.diva-portal.org [su.diva-portal.org]
- 2. Amide reduction - Wikipedia [en.wikipedia.org]
- 3. echemi.com [echemi.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Hydrosilyation - Wordpress [reagents.acsgcipr.org]
- 6. Amine synthesis by amide reduction [organic-chemistry.org]
- 7. Transition metal-free catalytic reduction of primary amides using an abnormal NHC based potassium complex: integrating nucleophilicity with Lewis acidic activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Highly Chemoselective Reduction of Amides (Primary, Secondary, Tertiary) to Alcohols using SmI2/Amine/H2O under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
Technical Support Center: Stabilizing Ethyl 4-amino-4-oxobutanoate During Experimental Workup
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges of preventing the decomposition of Ethyl 4-amino-4-oxobutanoate (also known as succinamic acid ethyl ester) during experimental workup. Our focus is on providing scientifically-grounded, field-proven insights to ensure the integrity of your compound.
Understanding the Molecule: A Double-Edged Sword of Reactivity
This compound is a valuable building block, but its structure contains two functional groups susceptible to hydrolysis: an ethyl ester and a primary amide. The stability of this molecule is critically dependent on the pH of its environment. Both acidic and basic conditions can catalyze the cleavage of these functional groups, leading to undesired byproducts and reduced yield of your target compound.[1][2][3]
The primary decomposition pathways are:
-
Ester Hydrolysis: Under acidic or basic conditions, the ethyl ester can be cleaved to yield succinamic acid.
-
Amide Hydrolysis: While generally more stable than the ester, the amide bond can also be hydrolyzed, particularly with prolonged exposure to harsh acidic or basic conditions and heat, to form succinic acid.[4]
This guide will walk you through the critical steps of a typical workup and provide strategies to mitigate these decomposition pathways.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
FAQ 1: My reaction is complete. How should I quench it without degrading my product?
Answer: The quenching step is the first critical point where decomposition can occur. The choice of quenching agent should be guided by the nature of your reaction solvent and reagents, with the primary goal of neutralizing any reactive species while maintaining a pH as close to neutral as possible.
-
For reactions in aprotic solvents (e.g., THF, DCM): A gentle quench with a saturated aqueous solution of ammonium chloride (NH₄Cl) is often a good choice. NH₄Cl is weakly acidic and can neutralize many basic reagents without causing significant ester or amide hydrolysis.
-
For reactions involving strong acids: Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH ≈ 7) dropwise with vigorous stirring. Be cautious of gas evolution (CO₂).
-
For reactions involving strong bases: A slow addition of a saturated aqueous solution of NH₄Cl or a dilute solution of a weak acid like citric acid can be used.
Troubleshooting Tip: If you suspect decomposition during the quench, try performing a small-scale quench and immediately extracting a sample for TLC or LC-MS analysis to assess the stability of your product under those conditions.
FAQ 2: I'm seeing a new, more polar spot on my TLC plate after extraction. What is it and how can I avoid it?
Answer: A more polar spot appearing after an aqueous workup is often indicative of hydrolysis of the ethyl ester to the corresponding carboxylic acid (succinamic acid). This is a common issue if the aqueous washes are too acidic or basic.
Strategies to Minimize Hydrolysis During Extraction and Washing:
-
Maintain a Neutral pH: Use a pH meter or pH paper to monitor the aqueous layer during washes. If necessary, adjust the pH to be between 6 and 8 using dilute buffers.
-
Use Brine Washes: After the initial aqueous washes, a wash with saturated sodium chloride (brine) solution can help to remove excess water from the organic layer and break up emulsions. Brine is generally neutral and less likely to cause hydrolysis than acidic or basic solutions.
-
Minimize Contact Time: Perform extractions and washes as quickly as possible to reduce the time your compound is in contact with the aqueous phase.
-
Work at Lower Temperatures: If your compound is particularly sensitive, performing the workup in a cold water or ice bath can slow down the rate of hydrolysis.
| Washing Solution | Purpose | Potential Pitfall for this compound |
| Dilute HCl | Removes basic impurities (e.g., unreacted amines) | High Risk of Ester Hydrolysis. Avoid if possible. |
| Saturated NaHCO₃ | Removes acidic impurities | Risk of Base-Catalyzed Ester Hydrolysis. Use with caution and monitor pH. |
| Water | General washing | Can become acidic or basic depending on dissolved impurities. |
| Saturated NH₄Cl | Mildly acidic quench and wash | Generally safer than strong acids, but prolonged exposure can still be detrimental. |
| Saturated NaCl (Brine) | Removes water, breaks emulsions | Recommended. Generally neutral and safe for the compound. |
FAQ 3: My compound seems to be degrading when I concentrate it on the rotary evaporator. How can I prevent this?
Answer: Decomposition during concentration is often due to residual acidic or basic impurities in your crude product, which become more concentrated as the solvent is removed, especially with heating.
Best Practices for Solvent Removal:
-
Ensure Neutrality: Before concentrating, ensure your organic solution has been thoroughly washed to remove any acidic or basic residues. A final wash with brine is highly recommended.
-
Thorough Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before concentration. Water can participate in hydrolysis, and its removal is crucial.
-
Low-Temperature Evaporation: Use the lowest possible bath temperature on the rotary evaporator that still allows for efficient solvent removal. For volatile solvents like dichloromethane or ethyl acetate, a water bath at room temperature or slightly above is often sufficient.
-
Avoid Over-Drying: Do not leave your product on the rotary evaporator for an extended period after the solvent has been removed, as this can expose it to heat and vacuum for longer than necessary.
Experimental Protocols: Purification Strategies
Due to its polarity, purifying this compound can be challenging. Here are detailed protocols for recrystallization and flash chromatography.
Protocol 1: Recrystallization
Recrystallization is often the preferred method for purifying solid amides.[5] The key is to find a solvent or solvent system in which the compound is soluble when hot but sparingly soluble when cold.
Step-by-Step Recrystallization Procedure:
-
Solvent Selection:
-
Test the solubility of a small amount of your crude product in various solvents. Good single-solvent candidates for polar molecules like this include ethyl acetate, acetonitrile, or isopropanol.[5][6]
-
A mixed-solvent system is often effective for polar compounds.[7][8][9] A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is insoluble) until the solution becomes turbid.
-
Recommended Mixed-Solvent Systems to Screen:
-
Ethyl acetate / Hexanes
-
Methanol / Diethyl ether
-
Acetone / Water[10]
-
-
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot recrystallization solvent (or the "good" solvent of a mixed pair) until the solid just dissolves.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
If using a mixed-solvent system, add the "poor" solvent dropwise to the hot solution until it remains faintly cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate.
-
Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Protocol 2: Flash Column Chromatography
For mixtures that are difficult to separate by recrystallization, flash column chromatography is a powerful alternative. Given the polarity of this compound, reversed-phase chromatography is often more suitable than normal-phase.[11][12]
Step-by-Step Flash Chromatography Procedure (Reversed-Phase):
-
Stationary Phase: C18-functionalized silica gel.
-
Mobile Phase Selection:
-
The mobile phase for reversed-phase chromatography typically consists of a mixture of water and a polar organic solvent.[12]
-
Common organic solvents include acetonitrile (ACN) and methanol (MeOH).[11]
-
Develop a suitable mobile phase system using TLC on C18 plates. Start with a high ratio of water to organic solvent and gradually increase the organic content. Aim for an Rf value of 0.2-0.3 for your target compound.
-
-
Column Packing and Equilibration:
-
Pack the column with the C18 silica gel as a slurry in the initial mobile phase.
-
Equilibrate the column by flushing with several column volumes of the mobile phase.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a strong solvent (e.g., methanol or DMSO).
-
Alternatively, for better resolution, adsorb the sample onto a small amount of C18 silica (dry loading).
-
-
Elution:
-
Run the column using a gradient of increasing organic solvent in water. For example, start with 10% MeOH in water and gradually increase to 50% MeOH in water.
-
Collect fractions and monitor them by TLC or LC-MS.
-
-
Isolation:
-
Combine the pure fractions and remove the organic solvent by rotary evaporation.
-
The remaining aqueous solution can be lyophilized or extracted with an appropriate organic solvent to isolate the product.
-
Troubleshooting Flash Chromatography:
-
Peak Tailing: This can be an issue with polar compounds on silica gel.[13][14] In normal-phase chromatography, adding a small amount of a polar modifier like methanol to the eluent can sometimes help. For reversed-phase, ensuring the pH of the mobile phase is appropriate can improve peak shape.
-
Compound Won't Elute: If the compound is too polar for normal-phase silica, even with highly polar eluents, reversed-phase chromatography is the recommended solution.[13]
Visualizing the Workflow and Decomposition Pathways
Caption: Recommended workflow for workup and purification.
Caption: Major decomposition pathways of the target molecule.
References
-
The Choice of Mobile Phase in Reversed-Phase Flash Chromatography. Santai Technologies. [Link]
-
Preparation of Carboxylic Acids | Hydrolysis of Esters, Amides, Nitriles & More Explained. The Organic Chemistry Tutor. (2021). [Link]
-
How does mobile phase organic solvent choice impact reversed-phase flash column chromatography? Biotage. (2023). [Link]
-
Hydrolysis of Esters and Amides. Dalal Institute. [Link]
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4. Chemistry World by Dr. Pranab Ghosh. (2022). [Link]
-
Purification: Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
-
Hydrolysis of Esters and Amides. Chemistry LibreTexts. (2023). [Link]
-
What is the best technique for amide purification? ResearchGate. (2020). [Link]
-
Recrystallization-1.pdf. University of California, Los Angeles. [Link]
-
Hydrolysis of Amide - Organic Synthesis. Organic Synthesis. [Link]
-
Crystallization Solvents.pdf. University of Colorado Boulder. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]
-
Mixed-solvent recrystallisation. University of York, Department of Chemistry. [Link]
-
What is the theoretical background of mixed solvents recrystallization? Quora. (2019). [Link]
-
Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. (2019). [Link]
-
Recrystallization. California State University, Sacramento. [Link]
-
Crystallization. University of Texas at Dallas. [Link]
-
Go-to recrystallization solvent mixtures : r/Chempros. Reddit. (2023). [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 9. quora.com [quora.com]
- 10. reddit.com [reddit.com]
- 11. santaisci.com [santaisci.com]
- 12. biotage.com [biotage.com]
- 13. Purification [chem.rochester.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
reaction monitoring techniques for Ethyl 4-amino-4-oxobutanoate synthesis
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-amino-4-oxobutanoate. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established analytical chemistry principles and extensive laboratory experience. Our goal is to empower you to overcome common challenges, optimize your reaction monitoring, and ensure the integrity of your synthesis.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems that may arise during the synthesis of this compound, offering step-by-step solutions grounded in chemical principles.
Issue 1: Incomplete reaction after the expected reaction time.
Question: My TLC analysis consistently shows the presence of the starting carboxylic acid even after refluxing for the recommended duration. What could be the cause, and how can I drive the reaction to completion?
Answer: An incomplete amidation reaction is a frequent challenge. The root cause often lies in insufficient activation of the carboxylic acid, the presence of moisture, or steric hindrance.
Causality and Solution Pathway:
-
Moisture Scavenging: Amide bond formation is a condensation reaction that releases water. The presence of water in your reaction mixture can shift the equilibrium back towards the reactants.
-
Actionable Advice: Ensure all glassware is rigorously dried. Use anhydrous solvents. Consider adding a dehydrating agent like magnesium sulfate or using a Dean-Stark apparatus if your solvent forms an azeotrope with water.
-
-
Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine is often slow. Coupling agents are used to convert the carboxylic acid into a more reactive intermediate.
-
Actionable Advice: If you are not using a coupling agent, consider adding one. Common choices include dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[1] If you are already using a coupling agent, ensure it is fresh and added at the correct stoichiometry. For sterically hindered substrates, more potent coupling agents like HATU or HBTU might be necessary.
-
-
Temperature and Reaction Time: While refluxing is a common strategy, excessive heat can sometimes lead to side reactions or degradation.
-
Actionable Advice: Monitor the reaction at regular intervals using TLC. If the reaction stalls, a modest increase in temperature or extending the reaction time may be beneficial. However, be cautious of potential byproduct formation at higher temperatures. A general procedure for amide synthesis suggests heating at 85 °C for about 2 hours, with completion monitored by TLC.[2]
-
Issue 2: Formation of multiple spots on the TLC plate, indicating byproducts.
Question: My TLC plate shows the desired product spot, but also several other spots that I can't identify. What are the likely side reactions, and how can I minimize them?
Answer: The formation of byproducts is often related to the reactivity of the starting materials and the reaction conditions.
Potential Side Reactions and Mitigation Strategies:
-
Dimerization of the Carboxylic Acid: Activated carboxylic acids can sometimes react with each other to form anhydrides.
-
Mitigation: Add the amine to the reaction mixture before or concurrently with the coupling agent. This ensures the activated acid preferentially reacts with the amine.
-
-
Epimerization: If your starting materials contain chiral centers, the reaction conditions (especially high temperatures or strong bases) can lead to a loss of stereochemical integrity.
-
Mitigation: Perform the reaction at the lowest effective temperature. Use a non-nucleophilic base, such as diisopropylethylamine (DIPEA), if a base is required.
-
-
Reaction with the Ester Group: While less common under standard amidation conditions, strong nucleophiles or harsh conditions could potentially lead to reactions at the ethyl ester of your starting material or product.
-
Mitigation: Employ milder reaction conditions and ensure the stoichiometry of your reagents is carefully controlled.
-
Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding reaction monitoring techniques for the synthesis of this compound.
Q1: Which is the most straightforward method for monitoring the reaction progress?
A1: Thin-Layer Chromatography (TLC) is the most convenient and widely used method for real-time monitoring of this reaction.[3][4] It allows for a quick visual assessment of the consumption of the starting material and the formation of the product.[5]
Q2: How do I set up a TLC experiment for this reaction?
A2: Spot three lanes on a silica gel TLC plate: your starting carboxylic acid (reactant), the reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture.[4] This allows for a clear comparison. A common eluent system for amides is a mixture of dichloromethane and methanol.[6]
Q3: My product and starting material are not UV-active. How can I visualize them on a TLC plate?
A3: If your compounds lack a UV chromophore, you can use a variety of staining agents. For carboxylic acids, a bromocresol green stain is effective.[6] For amines, a ninhydrin stain can be used.[6] A general-purpose stain like potassium permanganate or ceric ammonium molybdate can also be employed.[7]
Q4: Can I use HPLC to monitor the reaction?
A4: Yes, High-Performance Liquid Chromatography (HPLC) is an excellent quantitative technique for monitoring this reaction.[8][9][10] A reversed-phase C18 column is often suitable for separating the more polar carboxylic acid starting material from the less polar amide product.[11] UV detection is typically used if the molecules have a suitable chromophore.[10]
Q5: What are the advantages of using NMR spectroscopy for reaction monitoring?
A5: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and can be used to quantify the relative amounts of starting material, product, and any intermediates or byproducts.[12][13][14][15] By integrating the peaks corresponding to specific protons of the reactant and product, you can determine the reaction conversion with high accuracy.[7][13]
Q6: What specific NMR signals should I monitor?
A6: For the synthesis of this compound, you can monitor the disappearance of the carboxylic acid proton (a broad singlet typically downfield) and the appearance of the amide N-H protons (two separate signals due to restricted rotation around the C-N bond).[16] Additionally, you can track the chemical shift changes of the methylene protons adjacent to the carbonyl groups.
Data Presentation and Protocols
Table 1: Comparison of Reaction Monitoring Techniques
| Technique | Principle | Advantages | Disadvantages |
| TLC | Differential partitioning of components between a stationary and mobile phase. | Fast, inexpensive, requires minimal sample.[3][4] | Primarily qualitative, can be difficult to interpret with complex mixtures. |
| HPLC | High-resolution separation based on polarity. | Quantitative, high sensitivity, suitable for automation.[8][9][10] | Requires more expensive equipment and method development. |
| NMR | Nuclear spin transitions in a magnetic field. | Provides detailed structural information, highly quantitative.[12][15] | Lower throughput, requires a larger sample amount, expensive instrumentation. |
Experimental Protocol: TLC Monitoring of Amide Formation
-
Plate Preparation: Use a silica gel 60 F254 TLC plate. Draw a faint pencil line about 1 cm from the bottom. Mark three starting points for the reactant, reaction mixture, and co-spot.
-
Spotting:
-
Dissolve a small amount of your starting carboxylic acid in a suitable solvent (e.g., ethyl acetate) and spot it on the first mark.
-
Using a capillary tube, take a small aliquot of your reaction mixture and spot it on the second mark.[4]
-
On the third mark, spot the starting material first, and then spot the reaction mixture directly on top of it (the co-spot).
-
-
Development: Place the TLC plate in a developing chamber containing an appropriate eluent system (e.g., 9:1 Dichloromethane:Methanol). Ensure the solvent level is below the starting line. Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp (if applicable). If the spots are not UV-active, use an appropriate stain as described in the FAQs.
-
Interpretation: The reaction is complete when the spot corresponding to the starting material in the reaction mixture lane has disappeared, and a new spot corresponding to the product is clearly visible.[3]
Visualizing the Workflow
Reaction Monitoring Workflow
Caption: Workflow for monitoring the synthesis of this compound using TLC.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common synthesis issues.
References
-
Biofilm Inhibitor Synthesis. Amide Workup. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Succinic acid. [Link]
-
SIELC Technologies. Succinic Acid. [Link]
-
The Royal Society of Chemistry. Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot. [Link]
-
Chemistry LibreTexts. 2.3B: Uses of TLC. [Link]
-
PMC - PubMed Central. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. [Link]
-
PubMed. NMR on-line monitoring of esterification catalyzed by cutinase. [Link]
-
Reddit. TLC for amide synthesis. [Link]
-
ResearchGate. Succinic Acid and Reverse Phase HPLC. [Link]
-
ResearchGate. Monitoring of active ester formation using ¹H NMR spectroscopy. [Link]
-
Oxford Instruments Magnetic Resonance. Esterification monitoring using X-Pulse: calculation of activation parameters Application Note 12. [Link]
-
PMC - NIH. NMR Reaction Monitoring Robust to Spectral Distortions. [Link]
-
Organic Syntheses Procedure. ethyl 4-aminobenzoate. [Link]
-
A Novel Asymmetric Synthesis of S-(+)-2-Amino-4-Phosphonobutanoic Acid. [Link]
-
Nanalysis. Using NMR to observe the restricted rotation in amide bonds. [Link]
-
ResearchGate. Synthesis of Ethyl 2-(4-halobenzyl)-3-oxobutanoate and determination of its Biological activity by using prediction of activity spectra for substance. [Link]
-
MDPI. Nanofiber Mats as Amine-Functionalized Heterogeneous Catalysts in Continuous Microfluidic Reactor Systems. [Link]
-
PubChem - NIH. This compound | C6H11NO3 | CID 13347133. [Link]
-
ResearchGate. Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates | Request PDF. [Link]
-
PrepChem.com. Synthesis of 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid. [Link]
-
ResearchGate. Synthesis of the Neurotransmitter 4-Aminobutanoic Acid (GABA) from Diethyl Cyanomalonate | Request PDF. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. rsc.org [rsc.org]
- 8. Succinic Acid Analysis Service - Creative Proteomics [creative-proteomics.com]
- 9. helixchrom.com [helixchrom.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. NMR on-line monitoring of esterification catalyzed by cutinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. nmr.oxinst.com [nmr.oxinst.com]
- 15. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]
addressing poor crystallinity of Ethyl 4-amino-4-oxobutanoate
Technical Support Center: Ethyl 4-amino-4-oxobutanoate
Welcome to the technical support guide for this compound (E4AO). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to the poor crystallinity of this compound. We will delve into the underlying principles governing its solid-state behavior and provide systematic, field-proven protocols to achieve high-quality crystalline material.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its expected physical properties?
This compound (CAS 53171-35-0) is a bifunctional organic molecule with a molecular formula of C6H11NO3.[1] It incorporates both a primary amide and an ethyl ester functional group. Commercially, it is typically supplied as a solid.[2] The presence of both hydrogen bond donors (-NH2) and acceptors (C=O of amide and ester) provides the necessary intermolecular forces to form a stable crystal lattice. Therefore, under pure conditions, it is expected to be a crystalline solid at room temperature.
Q2: Why am I observing poor crystallinity (e.g., an oil, amorphous solid, or very fine powder) with my this compound sample?
Poor crystallinity is not uncommon and can stem from several factors that disrupt the formation of a well-ordered crystal lattice. The most common causes include:
-
Residual Impurities: Even small amounts of impurities from the synthesis (e.g., starting materials, side-products, or residual solvent) can inhibit crystal growth or act as "crystal poisons," leading to an amorphous precipitate or oiling out.
-
Rapid Precipitation: If the solution is cooled too quickly, molecules do not have sufficient time to orient themselves into a thermodynamically stable crystal lattice. This kinetic trapping leads to the formation of an amorphous solid or a microcrystalline powder with poor diffraction properties.[3]
-
Inappropriate Solvent System: The choice of solvent is critical. A solvent that is too good at solvating the molecule, even at low temperatures, will prevent precipitation. Conversely, a solvent that is too poor may cause the compound to "crash out" of the solution amorphously.[4]
-
"Oiling Out": This phenomenon occurs when the compound comes out of the solution as a liquid phase rather than a solid.[5] This happens if the temperature of the solution is above the melting point of the impure solid. The oil often solidifies into an amorphous glass upon further cooling, trapping impurities.[5]
Q3: How do the functional groups (amide and ester) of E4AO influence its crystallization behavior?
The primary amide group is a strong hydrogen-bonding motif, capable of forming robust intermolecular networks. The ethyl ester group adds polarity and another hydrogen bond acceptor site. This combination means that E4AO has a strong driving force to crystallize but is also sensitive to the choice of solvent. Protic solvents (like alcohols) can compete for hydrogen bonding sites, potentially disrupting crystal packing, while aprotic polar solvents (like acetone or ethyl acetate) may offer the ideal balance of solubility at high temperatures and insolubility at low temperatures.
Troubleshooting Guide: From Amorphous Solid to High-Quality Crystals
This section provides a systematic approach to diagnosing and solving crystallinity issues with E4AO.
Problem 1: The compound "oils out" or precipitates as an amorphous solid upon cooling.
This is the most common failure mode and typically points to issues with supersaturation rate, purity, or solvent choice.
A logical workflow is essential to efficiently diagnose the issue. The following decision tree outlines the troubleshooting process.
Caption: Troubleshooting decision tree for poor crystallinity.
Protocol 1: Purification via Column Chromatography
If impurities are suspected, purification is the first logical step.
-
Adsorbent: Use silica gel (230-400 mesh) as the stationary phase.
-
Solvent System (Eluent): A gradient of ethyl acetate in hexanes is a good starting point. Begin with a low polarity mixture (e.g., 20% EtOAc in hexanes) and gradually increase the polarity. E4AO is polar and will require a relatively polar mobile phase for elution.
-
Loading: Dissolve the crude E4AO in a minimum amount of dichloromethane (DCM) or the initial eluent and adsorb it onto a small amount of silica ("dry loading"). This prevents streaking and improves separation.
-
Elution & Collection: Run the column, collecting fractions. Monitor the fractions by Thin Layer Chromatography (TLC) using a suitable stain (e.g., potassium permanganate) as the ester and amide may not be strongly UV-active.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. The resulting solid/oil should be significantly purer.
Protocol 2: Recrystallization Solvent Screening
The goal is to find a solvent that dissolves E4AO when hot but not when cold.[3]
-
Preparation: Place small amounts (10-20 mg) of your purified E4AO into several different test tubes.
-
Solvent Addition: To each tube, add a different candidate solvent (see Table 1) dropwise at room temperature until the solid is just covered. Observe solubility.
-
Heating: If the solid is insoluble at room temperature, heat the test tube in a water or sand bath. Continue adding the hot solvent dropwise until the solid just dissolves.
-
Cooling: Allow the clear solutions to cool slowly to room temperature, and then place them in an ice bath.
-
Observation: The ideal solvent is one in which the compound was insoluble at room temperature, completely soluble when hot, and formed a high yield of crystals upon cooling.
Table 1: Candidate Solvents for Recrystallization of this compound
| Solvent | Boiling Point (°C) | Polarity | Rationale & Comments |
| Ethyl Acetate | 77 | Medium | Excellent first choice. The ester functionality is compatible with the solute. Good balance of polarity to dissolve E4AO when hot. |
| Acetone | 56 | Medium-High | Can be effective, but its low boiling point means less of a temperature gradient for crystallization. Use with care. |
| Isopropanol (IPA) | 82 | High (Protic) | The protic nature may interfere with the amide's hydrogen bonding, but it can be a good solvent if others fail. |
| Acetonitrile | 82 | High (Aprotic) | A polar aprotic solvent that is often excellent for compounds with polar functional groups. Can sometimes yield very high-quality crystals.[6] |
| Toluene/Heptane | 111 / 98 | Low | Use as a co-solvent system with a more polar solvent (like Ethyl Acetate or IPA). Toluene can dissolve the compound, and heptane acts as an anti-solvent. |
| Water | 100 | Very High | Unlikely to work alone due to the ethyl ester group, but could potentially be used as an anti-solvent in a system with a water-miscible solvent like IPA or acetone. |
Problem 2: A clear, supersaturated solution forms, but no crystals appear even after cooling.
This indicates a high kinetic barrier to nucleation. The molecules are ready to crystallize, but they need a trigger to start the process.
If your cooled solution remains clear, try the following techniques in order:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution.[5] The microscopic imperfections on the glass provide nucleation sites for crystal growth to begin.
-
Seed Crystals: If you have a previous batch of crystalline E4AO, add a single tiny crystal to the cold, supersaturated solution. This provides a perfect template for further crystal growth.
-
Solvent Evaporation: If the solution is still stubborn, there may be slightly too much solvent.[5] Gently warm the solution to evaporate a small portion of the solvent, then allow it to cool slowly again.
-
Freezer Storage: As a last resort, placing the solution in a freezer for an extended period can sometimes promote slow crystallization.[7]
Optimized Recrystallization Workflow
Once a suitable solvent has been identified, follow this workflow for the best results.
Sources
Validation & Comparative
A Comparative Guide to the Analysis of Ethyl 4-amino-4-oxobutanoate by NMR and HPLC
For researchers, scientists, and drug development professionals, the precise and accurate characterization of small molecules is a cornerstone of rigorous scientific inquiry. Ethyl 4-amino-4-oxobutanoate (also known as ethyl succinamate), a molecule featuring both an ester and a primary amide functional group, presents a common yet interesting analytical challenge. This guide provides an in-depth comparison of two primary analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC), for the qualitative and quantitative analysis of this compound. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and compare their performance based on key analytical parameters.
Introduction to this compound
This compound is a derivative of succinic acid, a key intermediate in cellular metabolism. Its structure, C₆H₁₁NO₃, with a molecular weight of 145.16 g/mol , combines the polarity of a primary amide with the ester functionality, influencing its solubility and chromatographic behavior.[1] Accurate analysis is crucial for its use in chemical synthesis, as a building block in medicinal chemistry, or in metabolic studies.
Section 1: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules in solution.[2][3] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[4] For this compound, both ¹H and ¹³C NMR are invaluable.
Predicted ¹H and ¹³C NMR Spectra
Based on the structure of this compound and data from analogous compounds like diethyl succinate, we can predict the following NMR spectra.
¹H NMR Spectrum (Predicted):
The ¹H NMR spectrum is expected to show four distinct signals:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ |
| ~2.45 | Triplet (t) | 2H | -CO-CH₂ -CH₂-CO-NH₂ |
| ~2.55 | Triplet (t) | 2H | -CO-CH₂-CH₂ -CO-NH₂ |
| ~4.15 | Quartet (q) | 2H | -O-CH₂ -CH₃ |
| ~6.5-7.5 | Broad Singlet | 2H | -CO-NH₂ |
The amide protons (-NH₂) are expected to be broad and may exchange with deuterium in solvents like D₂O, leading to their disappearance from the spectrum.
¹³C NMR Spectrum (Predicted):
The ¹³C NMR spectrum is expected to show six distinct signals:
| Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~14 | Primary (CH₃) | -O-CH₂-CH₃ |
| ~29 | Secondary (CH₂) | -CO-CH₂ -CH₂-CO-NH₂ |
| ~31 | Secondary (CH₂) | -CO-CH₂-CH₂ -CO-NH₂ |
| ~61 | Secondary (CH₂) | -O-CH₂ -CH₃ |
| ~172 | Quaternary (C=O) | C O-O-CH₂-CH₃ |
| ~174 | Quaternary (C=O) | C O-NH₂ |
Experimental Protocol for NMR Analysis
This protocol adheres to IUPAC recommendations for the reporting of NMR data.[5][6][7]
1.2.1. Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial. DMSO-d₆ is often a good choice for amides as it can slow down the exchange of the -NH₂ protons, resulting in sharper signals.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
1.2.2. Data Acquisition:
-
Record the ¹H and ¹³C NMR spectra on a spectrometer with a proton frequency of at least 400 MHz.
-
For ¹H NMR, acquire data with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope. The use of proton decoupling is standard to simplify the spectrum to single lines for each carbon.
1.2.3. Data Processing and Reporting:
-
Apply Fourier transform to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate all signals in the ¹H NMR spectrum.
-
Report the chemical shifts to at least two decimal places in ppm, followed by the integration, multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), and coupling constants (J) in Hertz (Hz).
Section 2: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture.[8] For this compound, a reversed-phase HPLC (RP-HPLC) method is most suitable, where the stationary phase is nonpolar and the mobile phase is polar.[9]
Comparison of HPLC Methodologies
Given the polar nature of the amide group, different RP-HPLC approaches could be considered:
| HPLC Method | Principle | Advantages for this compound | Disadvantages |
| Standard RP-HPLC (C18 column) | Separation based on hydrophobicity. | Simple, widely available columns and solvents. | Potential for poor retention due to the molecule's polarity. |
| RP-HPLC with Polar-Embedded Column | C18 chain with an embedded polar group (e.g., amide).[10][11] | Enhanced retention of polar compounds, good peak shape. | May require more specific method development. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Uses a polar stationary phase and a mobile phase with a high organic solvent content. | Excellent retention for very polar compounds. | Can be less robust and require longer equilibration times. |
For routine analysis, a standard C18 column with an optimized mobile phase or a polar-embedded column would provide a good balance of performance and robustness.
Experimental Protocol for RP-HPLC Analysis
This protocol is designed as a starting point for method development and validation, following general principles outlined in the United States Pharmacopeia (USP).[2][8][12]
2.2.1. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detector: UV at 210 nm (due to the amide chromophore)
2.2.2. Solution Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with a 50:50 mixture of water and acetonitrile.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL) using the initial mobile phase composition as the diluent to construct a calibration curve.
-
Sample Solution: Prepare the unknown sample in the same diluent to an expected concentration within the calibration range.
2.2.3. System Suitability and Analysis:
-
Equilibrate the HPLC system with the initial mobile phase until a stable baseline is achieved.
-
Perform at least five replicate injections of a mid-range working standard.
-
Verify system suitability parameters as per USP guidelines: the relative standard deviation (RSD) of the peak area should be ≤ 2.0%, and the tailing factor should be ≤ 2.0.[12]
-
Inject the blank (diluent), followed by the working standard solutions and the unknown sample(s).
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions and determine the concentration of the unknown sample.
Section 3: Performance Comparison and Alternative Techniques
| Feature | NMR Spectroscopy | HPLC-UV |
| Primary Application | Structural Elucidation, Purity Assessment | Quantification, Purity Analysis, Separation |
| Specificity | Very High (provides structural fingerprint) | High (based on retention time and UV spectrum) |
| Sensitivity | Low (mg range) | High (µg to ng range) |
| Quantitative Accuracy | Good with internal standard (qNMR) | Excellent with proper calibration |
| Sample Throughput | Low | High |
| Instrumentation Cost | High | Moderate |
| Solvent Consumption | Very Low | High |
Alternative Analytical Techniques
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS offers excellent separation and identification capabilities.[13][14] Derivatization of this compound may be necessary to increase its volatility.
-
Infrared (IR) Spectroscopy: IR spectroscopy is a rapid method for confirming the presence of key functional groups, such as the amide (C=O stretch around 1640-1690 cm⁻¹) and ester (C=O stretch around 1730-1750 cm⁻¹) groups, but it is not suitable for quantification or complex mixture analysis.[15]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides higher sensitivity and specificity than HPLC-UV, allowing for definitive peak identification based on mass-to-charge ratio. This is particularly useful for impurity profiling and metabolite identification.
Conclusion
Both NMR and HPLC are powerful and complementary techniques for the analysis of this compound. NMR spectroscopy is the gold standard for unambiguous structure confirmation and can be used for quantitative purposes (qNMR). HPLC, particularly RP-HPLC, is the method of choice for routine quantitative analysis, offering high sensitivity, throughput, and robustness. The selection of the most appropriate technique will depend on the specific analytical goals, whether it is for structural verification in a research setting or for routine quality control in a drug development pipeline. A comprehensive analytical characterization of this compound would ideally employ both techniques to ensure both structural integrity and accurate quantification.
References
-
Davies, A. N., & Lancashire, R. J. (2016). Updating IUPAC spectroscopy recommendations and data standards. Spectroscopy Europe, 28(6), 13-16. [Link]
-
IUPAC. (Project 2016-001-2-500). A critical review of reporting and storage of NMR data for spin-half nuclei in small molecules. [Link]
-
University of Wisconsin-Madison. NMR: Novice Level, Spectrum 19. [Link]
-
Batman University. (n.d.). HPLC separation of different groups of small polar compounds on a novel amide-embedded stationary phase. [Link]
-
AzoM. (2023). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. [Link]
-
MicroSolv Technology Corporation. (2020). System suitability Requirements for a USP HPLC Method. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]
-
Phenomenex. (2017). Understanding USP Chapter 621: HPLC Method Guidelines. [Link]
-
IUPAC. (2001). NMR nomenclature. Nuclear spin properties and conventions for chemical shifts (IUPAC Recommendations 2001). Pure and Applied Chemistry, 73(11), 1795-1818. [Link]
-
BMRB. (2008). FURTHER CONVENTIONS FOR NMR SHIELDING AND CHEMICAL SHIFTS (IUPAC Recommendations 2008). [Link]
-
ResearchGate. (n.d.). HPLC Separation of Different Groups of Small Polar Compounds on a Novel Amide-Embedded Stationary Phase. [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0059898). [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000254). [Link]
-
USP. (n.d.). <1225> VALIDATION OF COMPENDIAL METHODS. [Link]
-
PubMed. (2013). Reverse-phase HPLC analysis and purification of small molecules. Methods in Enzymology, 533, 291-301. [Link]
-
MDPI. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link]
-
Element Lab Solutions. (n.d.). A New View of Reversed Phase HPLC Selectivity. [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000254). [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). [Link]
-
HPLC. (n.d.). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. [Link]
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]
-
CASPRE. (n.d.). 13C NMR Predictor. [Link]
- Google Patents. (n.d.). CN103512996B - Analysis method for amide compounds.
-
ResearchGate. (2013). What is the best method for detecting Amide groups in the presence of Amine groups? [Link]
-
Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information. [Link]
-
ResearchGate. (2020). Qualitative determination of an amide of unknown fragmentation pattern using Gas Chromatography - Mass Spectrometry. [Link]
-
ResearchGate. (n.d.). Concentration profiles of succinic acid (E, SA, ), ethanol (B, EtOH, ). [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Succinic acid. [Link]
-
ResearchGate. (2020). What is the best technique for amide purification? [Link]
-
J-Stage. (n.d.). Extraction and Esterification of Succinic Acid Using Aqueous Two-phase Systems Composed of Ethanol and Salts. [Link]
-
SIELC Technologies. (n.d.). Succinic Acid. [Link]
Sources
- 1. bmrb.io [bmrb.io]
- 2. Understanding USP Chapter 621: HPLC Method Guidelines [phenomenex.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. iupac.org [iupac.org]
- 7. publications.iupac.org [publications.iupac.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. hplc.eu [hplc.eu]
- 12. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 13. CN103512996B - Analysis method for amide compounds - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
mass spectrometry fragmentation of Ethyl 4-amino-4-oxobutanoate
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Ethyl 4-amino-4-oxobutanoate and Comparative Analytical Methodologies
Prepared by: Gemini, Senior Application Scientist
This guide provides a comprehensive analysis of the mass spectrometric behavior of this compound, also known as succinamic acid ethyl ester. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's fragmentation pathways, offers a detailed protocol for its analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and presents an objective comparison with alternative analytical techniques. Our focus is on providing not just methods, but the underlying scientific rationale to empower robust and reliable analytical strategy development.
Introduction to this compound
This compound (C₆H₁₁NO₃, Molar Mass: 145.16 g/mol ) is a derivative of the key metabolic intermediate, succinic acid.[1] As a bifunctional molecule containing both an ester and a primary amide, its characterization is crucial in various fields, from synthetic chemistry, where it serves as a building block, to metabolomics, where related compounds are biomarkers for cellular energy pathway dysfunctions.[2] The accurate identification and quantification of such small, polar molecules demand sensitive and specific analytical techniques. Mass spectrometry, particularly when coupled with liquid chromatography, stands out as a premier tool for this purpose due to its high sensitivity, selectivity, and ability to provide structural information through fragmentation analysis.
Unraveling the Fragmentation Puzzle: The Mass Spectrometric Profile
The fragmentation pattern of a molecule in a mass spectrometer is a molecular fingerprint, providing invaluable structural clues. The fragmentation of this compound is governed by the chemical properties of its ester and amide functional groups. Ionization via electrospray (ESI) is the preferred method for this polar, non-volatile compound, typically forming a protonated molecule, [M+H]⁺, at m/z 146.08 in positive ion mode.
Upon collisional activation (in MS/MS), this precursor ion undergoes a series of predictable bond cleavages. The primary fragmentation pathways are dictated by the stability of the resulting fragment ions and neutral losses.[3][4]
Key Predicted Fragmentation Pathways for [M+H]⁺ (m/z 146.08):
-
Loss of Ethanol (Neutral Loss of 46.04 Da): A common pathway for ethyl esters is the loss of a neutral ethanol molecule (C₂H₅OH). This yields a protonated cyclic imide (succinimide) fragment ion at m/z 100.04 . This is often a highly favored pathway due to the formation of a stable five-membered ring structure.
-
Loss of Ethoxy Radical (Loss of 45.06 Da): Cleavage of the ester C-O bond results in the loss of an ethoxy radical (•OC₂H₅), forming a stable acylium ion at m/z 101.02 . This is a characteristic fragmentation for esters.[5]
-
Loss of Ammonia (Neutral Loss of 17.03 Da): The primary amide can lose a neutral ammonia molecule (NH₃), resulting in an ion at m/z 129.05 .
-
McLafferty Rearrangement (Neutral Loss of 28.03 Da): While less common for this specific structure compared to others, a McLafferty rearrangement involving the transfer of a γ-hydrogen to the carbonyl oxygen of the ester, followed by cleavage of the α-β bond, would result in the loss of ethene (C₂H₄) and the formation of a fragment ion at m/z 118.05 .[3]
The following diagram illustrates these proposed fragmentation pathways from the protonated precursor ion.
Caption: Proposed ESI-MS/MS fragmentation of protonated this compound.
A Validated Workflow: LC-MS/MS Protocol
For robust quantification and confirmation, a targeted LC-MS/MS method is the gold standard. The following protocol provides a comprehensive, self-validating system for the analysis of this compound. The use of a stable isotope-labeled internal standard is highly recommended for achieving the highest accuracy and precision.
Caption: High-level workflow for the LC-MS/MS analysis of target analyte.
Experimental Protocol: LC-MS/MS Analysis
-
Preparation of Standards and Samples:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Create a calibration curve by serially diluting the stock solution in the initial mobile phase (e.g., 90% Acetonitrile, 10% Water, 10mM Ammonium Acetate) to concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Prepare unknown samples by diluting them in the same initial mobile phase to fall within the calibration range.
-
-
Liquid Chromatography (LC) Parameters:
-
Rationale: A Hydrophilic Interaction Liquid Chromatography (HILIC) column, such as the Cogent Diamond Hydride™, is chosen to achieve good retention and peak shape for this polar analyte, which is often poorly retained on traditional C18 columns.[6]
-
Column: Cogent Diamond Hydride™, 4µm, 100Å, 2.1 x 150 mm.[6]
-
Mobile Phase A: 10% Acetonitrile, 90% DI Water, 10mM Ammonium Acetate.
-
Mobile Phase B: 90% Acetonitrile, 10% DI Water, 10mM Ammonium Acetate.
-
Gradient:
-
0.0 min: 100% B
-
5.0 min: 50% B
-
7.0 min: 50% B
-
7.1 min: 100% B
-
10.0 min: 100% B
-
-
Flow Rate: 0.4 mL/min.[6]
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry (MS) Parameters:
-
Rationale: Electrospray ionization in positive mode (ESI+) is selected to efficiently generate the protonated precursor ion [M+H]⁺. A triple quadrupole mass spectrometer is used for its superior performance in quantitative Multiple Reaction Monitoring (MRM) mode.
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
MRM Transitions:
-
Primary (Quantifier): 146.1 → 100.0 (Corresponds to the loss of ethanol).
-
Secondary (Qualifier): 146.1 → 129.1 (Corresponds to the loss of ammonia).
-
-
Collision Energy: Optimize for each transition (typically 10-20 eV). Dwell time should be set to at least 50 ms.
-
Comparison with Alternative Analytical Techniques
While LC-MS/MS is a powerful tool, other techniques offer distinct advantages depending on the analytical goal. The primary alternatives for a molecule like this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for volatile compounds. Due to the low volatility and polar nature of this compound, a chemical derivatization step is necessary to convert it into a more volatile and thermally stable analogue.[7] Silylation, using reagents like BSTFA, is a common approach for compounds with active hydrogens (like amides).[7][8]
-
Causality of Choice: GC-MS is often chosen for its high chromatographic resolution and the existence of extensive, standardized electron ionization (EI) libraries for compound identification. However, the requirement for derivatization adds a sample preparation step, which can introduce variability and increase analysis time.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an unparalleled technique for absolute structural elucidation. For quantitative purposes (qNMR), it can determine the purity of a substance or its concentration without needing a specific reference standard of the same compound, relying instead on a certified internal standard of a different structure.[9]
-
Causality of Choice: qNMR is the method of choice when primary characterization or certification of a reference standard is required. Its primary limitation compared to mass spectrometry is its significantly lower sensitivity, making it unsuitable for trace-level analysis.
Performance Comparison Summary
| Parameter | LC-MS/MS | GC-MS (with Derivatization) | Quantitative NMR (qNMR) |
| Sensitivity | High (pg to fg) | High (pg to fg) | Low (µg to mg) |
| Selectivity | Very High (MRM) | High (SIM/Full Scan) | High (Chemical Shift) |
| Throughput | High | Medium (derivatization step) | Low |
| Quantitative Capability | Excellent (relative) | Very Good (relative) | Excellent (absolute) |
| Structural Information | Good (fragmentation) | Very Good (EI libraries) | Excellent (definitive) |
| Sample Preparation | Minimal (dilute and shoot) | Required (derivatization) | Minimal (dissolution) |
Conclusion
The analysis of this compound is most effectively achieved using LC-MS/MS, which provides an optimal balance of sensitivity, selectivity, and throughput for quantitative studies in complex matrices. The fragmentation of its protonated ion is dominated by the characteristic neutral loss of ethanol, providing a robust transition for MRM-based quantification. While GC-MS and qNMR serve as powerful alternatives for specific applications—the former for established workflows with EI libraries and the latter for primary structural confirmation and purity assessment—the versatility and performance of LC-MS/MS establish it as the benchmark technique for the routine analysis of this and structurally related polar metabolites. The choice of methodology should always be guided by the specific research question, required sensitivity, and the nature of the sample matrix.
References
-
DeJongh, D. C., et al. (1976). The use of N-succinyl derivatives in the study of amino acids and peptides by mass spectrometry. Biomedical Mass Spectrometry, 3(4), 191-195. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13347133, this compound. PubChem. [Link]
-
Xia, H., et al. (2016). Competitive homolytic and heterolytic decomposition pathways of gas-phase negative ions generated from aminobenzoate esters. ResearchGate. [Link]
-
Broutin, S., et al. (2022). Quantification of succinic acid levels, linked to succinate dehydrogenase (SDH) dysfunctions, by an automated and fully validated liquid chromatography tandem mass spectrometry method suitable for multi-matrix applications. Journal of Chromatography B, 1189, 123085. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
MicroSolv Technology Corporation. (n.d.). Succinic Acid Analyzed with LCMS. MicroSolv. [Link]
-
Jarukas, L., et al. (2018). Bio-based succinic acid sample preparation and derivatization procedure optimisation for gas chromatography-mass spectrometry analysis. ResearchGate. [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Wikipedia. [Link]
-
Clark, J. (n.d.). Mass Spectra - Fragmentation Patterns. Chemguide. [Link]
-
Jarukas, L., et al. (2018). Bio-based succinic acid sample preparation and derivatization procedure optimisation for gas chromatography-mass spectrometry analysis. ScienceRise: Pharmaceutical Science. [Link]
Sources
- 1. This compound | C6H11NO3 | CID 13347133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quantification of succinic acid levels, linked to succinate dehydrogenase (SDH) dysfunctions, by an automated and fully validated liquid chromatography tandem mass spectrometry method suitable for multi-matrix applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Succinic Acid Analyzed with LCMS - AppNote [mtc-usa.com]
- 7. researchgate.net [researchgate.net]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Analytical Characterization of Ethyl 4-amino-4-oxobutanoate
For researchers, scientists, and professionals in drug development, the rigorous characterization of chemical intermediates is a foundational pillar of successful synthesis and quality control. Ethyl 4-amino-4-oxobutanoate (also known as ethyl succinamate), a molecule incorporating both an ester and a primary amide functional group, serves as a versatile building block in numerous synthetic pathways.[1][2] Ensuring its identity, purity, and stability is paramount.
This guide provides an in-depth, objective comparison of the primary analytical methods for the characterization of this compound. Moving beyond mere procedural lists, we will explore the causality behind methodological choices, offering field-proven insights to empower you to select the most appropriate techniques for your analytical objectives.
Structural Elucidation and Confirmation
The initial step in characterizing a synthesized compound is the unambiguous confirmation of its chemical structure. Spectroscopic methods are the cornerstone of this process.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), allowing for a complete mapping of the molecular skeleton.
Expertise & Experience: For this compound, ¹H NMR will confirm the presence and connectivity of all proton-containing groups: the ethyl ester, the two methylene groups of the succinate backbone, and the amide protons. ¹³C NMR complements this by identifying all unique carbon environments, including the two distinct carbonyl carbons. This dual-method approach provides a self-validating system for structural confirmation.
Expected ¹H NMR Spectrum (Predicted):
-
Triplet (~1.2 ppm): Corresponds to the methyl protons (-CH₃) of the ethyl group, split by the adjacent methylene group.
-
Quartet (~4.1 ppm): Represents the methylene protons (-O-CH₂-) of the ethyl group, split by the methyl group.
-
Two Triplets (~2.4-2.6 ppm): These correspond to the two methylene groups (-CH₂-CH₂-) of the succinate backbone. They will appear as distinct signals due to their different proximity to the ester and amide groups.
-
Two Broad Singlets (~5.5-7.5 ppm): These are the two protons of the primary amide (-NH₂). They often appear as broad signals and their chemical shift can be highly dependent on the solvent and concentration due to hydrogen bonding.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample.
-
Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ is often preferred for amides to better resolve the N-H protons.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Instrument Setup: Place the NMR tube in the spectrometer.
-
Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard acquisition parameters for small molecules are typically sufficient.
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules, providing the molecular weight of the compound and, through fragmentation analysis, valuable structural information. When coupled with a separation technique like Gas Chromatography (GC-MS), it becomes a powerful tool for both identifying the main compound and detecting volatile impurities.[3]
Expertise & Experience: Given its ester and amide functionalities, this compound is amenable to GC-MS analysis.[4][5] Electron Ionization (EI) is a common method that will induce predictable fragmentation. The molecular ion peak (M⁺) at m/z 145 would confirm the molecular weight.[2] Key fragments would arise from the cleavage of the ester and amide groups, providing a fragmentation "fingerprint" that validates the structure.
Expected Fragmentation Pattern (EI):
-
m/z 145: Molecular ion [C₆H₁₁NO₃]⁺.
-
m/z 100: Loss of the ethoxy group [-OC₂H₅].
-
m/z 72: McLafferty rearrangement product or cleavage of the C-C bond adjacent to the amide.
-
m/z 44: Fragment corresponding to the primary amide group [CONH₂]⁺.
Experimental Protocol: GC-MS
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an EI source.
-
Column: A mid-polarity capillary column, such as an HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.[4]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[6]
-
Injector: Set to 250 °C with a split ratio (e.g., 5:1) to prevent column overloading.[4]
-
Oven Program: Initial temperature of 60 °C (hold for 1 min), ramp at 10 °C/min to 250 °C (hold for 5 min). This program should be optimized based on the observed separation.
-
MS Parameters: Ion source temperature at 230 °C; scan range m/z 40-200.[6]
-
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the sample in a volatile solvent like ethyl acetate or methanol.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid, non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies.
Expertise & Experience: For this compound, the FTIR spectrum provides a quick and reliable confirmation of the key ester and amide functionalities. The presence of characteristic absorption bands for C=O (ester), C=O (amide), C-O, and N-H bonds serves as a crucial piece of confirmatory evidence.
Expected Characteristic Peaks:
-
~3400 and ~3200 cm⁻¹: Two distinct peaks corresponding to the symmetric and asymmetric N-H stretching of the primary amide.
-
~1735 cm⁻¹: Strong absorption from the C=O stretching of the ester group.
-
~1670 cm⁻¹: Strong absorption from the C=O stretching of the amide group (Amide I band).
-
~1640 cm⁻¹: Absorption from the N-H bending of the amide group (Amide II band).
-
~1180 cm⁻¹: C-O stretching of the ester group.
Purity Assessment and Quantitative Analysis
Determining the purity of a compound is as critical as confirming its identity. Chromatographic techniques are the industry standard for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly versatile and robust technique for separating, identifying, and quantifying components in a mixture.[7] For a compound like this compound, which is non-volatile and polar, reversed-phase HPLC (RP-HPLC) is the method of choice.[8]
Expertise & Experience: The primary challenge in HPLC analysis of this compound is its lack of a strong UV chromophore. Therefore, detection must be performed at a low UV wavelength (e.g., 200-215 nm) where the carbonyl groups absorb.[8] This necessitates the use of high-purity mobile phase solvents that are transparent in this region. Purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.
Experimental Protocol: RP-HPLC for Purity Determination
-
Instrumentation: HPLC system equipped with a UV or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of HPLC-grade water and acetonitrile. A typical starting point is 40:60 (v/v) Water:Acetonitrile. Adding 0.1% formic acid to the mobile phase can improve peak shape.[8]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C to ensure reproducible retention times.[8]
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a solution of the sample at approximately 0.5 mg/mL in the mobile phase. Filter through a 0.45 µm syringe filter before injection.[8]
Gas Chromatography (GC)
For assessing volatile impurities, Gas Chromatography with a Flame Ionization Detector (GC-FID) is a highly sensitive and reliable alternative.[9] The FID is a universal detector for organic compounds and offers excellent linearity over a wide concentration range.
Expertise & Experience: GC-FID is particularly effective for detecting residual solvents or volatile byproducts from the synthesis. The choice of a polar capillary column is critical to achieve good peak shape and resolution for the relatively polar analyte and potential impurities.[9]
Experimental Protocol: GC-FID for Impurity Profiling
-
Instrumentation: Gas chromatograph with an FID.
-
Column: A polar capillary column, such as a DB-WAX or FFAP (30 m x 0.25 mm ID x 0.25 µm film thickness).[9]
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Program: Initial 70 °C (hold 2 min), ramp at 15 °C/min to 240 °C (hold 5 min).
-
Sample Preparation: Dilute the sample in a suitable solvent like methanol or ethyl acetate to a concentration of ~1 mg/mL.
Thermal Properties Analysis
Understanding the thermal stability and phase behavior of a compound is crucial for storage, handling, and formulation development.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[10] It is used to determine thermal transitions like melting point, glass transitions, and crystallization events.[11]
Expertise & Experience: For a crystalline solid like this compound, DSC provides a precise melting point, which is a key indicator of purity. A sharp, well-defined melting endotherm suggests high purity, while a broad peak often indicates the presence of impurities. The enthalpy of fusion can also be determined from the peak area.[12]
Experimental Protocol: DSC
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample under a nitrogen atmosphere from ambient temperature to a temperature well above the expected melting point (e.g., 25 °C to 150 °C) at a controlled rate (e.g., 10 °C/min).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[13][14] It is used to evaluate thermal stability and decomposition profiles.[15][16]
Expertise & Experience: A TGA thermogram for this compound will show a stable baseline until the onset of thermal decomposition. The temperature at which significant mass loss begins is a critical measure of its thermal stability. The analysis can also quantify the amount of residual solvent or water if they are lost at lower temperatures before the main decomposition event.
Experimental Protocol: TGA
-
Sample Preparation: Place 5-10 mg of the sample into a TGA pan (ceramic or platinum).
-
Instrument Setup: Place the pan onto the TGA balance.
-
Thermal Program: Heat the sample under a nitrogen or air atmosphere from ambient temperature to a high temperature (e.g., 500 °C) at a controlled rate (e.g., 10 °C/min).
Comparative Summary of Analytical Methods
The selection of an analytical technique is guided by the specific question being asked. The table below summarizes the primary applications and performance characteristics of the discussed methods for characterizing this compound.
| Parameter | NMR Spectroscopy | GC-MS | HPLC-UV | DSC | TGA |
| Primary Use | Identity, Structure | Identity, Volatile Impurities | Purity, Quantification | Melting Point, Purity | Thermal Stability, Decomposition |
| Sensitivity | Moderate | High | High | Low | Moderate |
| Specificity | Very High | High | Moderate to High | Low | Low |
| Sample Amount | 5-10 mg | < 1 mg | < 1 mg | 2-5 mg | 5-10 mg |
| Analysis Time | 10-30 min | 20-40 min | 10-20 min | 20-30 min | 45-60 min |
| Key Advantage | Unambiguous structure info | High sensitivity for volatiles | Robust for purity | Precise melting point | Direct measure of stability |
| Key Limitation | Lower sensitivity | Not for non-volatiles | Requires chromophore | Only for thermal events | Does not identify off-gas |
Visualization of Experimental Workflows
To ensure clarity and reproducibility, the logical flow of key analytical procedures is visualized below using Graphviz.
Caption: Experimental workflow for HPLC purity analysis of this compound.
Caption: Workflow for structural confirmation by Gas Chromatography-Mass Spectrometry.
Conclusion
The comprehensive characterization of this compound requires a multi-faceted analytical approach. NMR spectroscopy stands as the definitive method for structural elucidation, while mass spectrometry provides vital confirmation of molecular weight and fragmentation patterns. For routine quality control and purity assessment, RP-HPLC is a robust and reliable workhorse. Finally, thermal analysis techniques like DSC and TGA offer critical data on the material's physical properties and stability. By judiciously selecting from these methods, researchers can ensure the quality, integrity, and suitability of this important chemical intermediate for its intended application.
References
-
Atlantis Press. (n.d.). Determination of five amides in food contact materials by GC/MS. Retrieved from [Link]
-
PubMed. (n.d.). Method for determination of fatty acid amides in polyethylene packaging materials--gas chromatography/mass spectrometry. Retrieved from [Link]
-
ResearchGate. (2020). Qualitative determination of an amide of unknown fragmentation pattern using Gas Chromatography - Mass Spectrometry. Retrieved from [Link]
-
Auriga Research. (n.d.). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Retrieved from [Link]
- Google Patents. (n.d.). CN103512996B - Analysis method for amide compounds.
-
Wikipedia. (n.d.). Thermogravimetric analysis. Retrieved from [Link]
-
AZoM. (2018). Thermal Analysis of Organic Compounds. Retrieved from [Link]
-
TCA Lab / Alfa Chemistry. (n.d.). Thermo Gravimetric Analysis (TGA). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for Chemical Communications. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Thermogravimetric Analysis (TGA). Retrieved from [Link]
-
ResearchGate. (n.d.). GC-MS spectra of novel compounds. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0059898). Retrieved from [Link]
-
ACS Publications. (n.d.). Differential scanning calorimetry as a general method for determining purity and heat of fusion of high-purity organic chemicals. Retrieved from [Link]
-
ResearchGate. (n.d.). Summary of the differential scanning calorimeter (DSC) results of the solid monoamides. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (n.d.). Nanofiber Mats as Amine-Functionalized Heterogeneous Catalysts in Continuous Microfluidic Reactor Systems. Retrieved from [Link]
-
ResearchGate. (n.d.). Differential scanning calorimetry (DSC) a characteristics of amide-functional polybenzoxazine precursors. Retrieved from [Link]
-
Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]
-
CAMAG. (n.d.). Planar chromatography – an essential component of modern analysis. Retrieved from [Link]
-
SpectraBase. (n.d.). Succinic acid, ethyl 3-methylbut-3-enyl ester. Retrieved from [Link]
-
SpectraBase. (n.d.). Succinic acid, ethyl 2,2,3,3-tetrafluoropropyl ester. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-oxobutanoate. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (n.d.). SPECTRAL DIFFRACTION AND OPTICAL STUDIES OF SUCCINIC- ACETIC ACID SINGLE CRYSTALS. Retrieved from [Link]
-
NIOSH | CDC. (n.d.). Alphabetical Method Listing - E - NMAM 4th Edition. Retrieved from [Link]
-
PubChem. (n.d.). Succinic acid, butyl ethyl ester. Retrieved from [Link]
-
NIST WebBook. (n.d.). 4-Aminobutanoic acid. Retrieved from [Link]
-
SpectraBase. (n.d.). Ethyl 4-aminobenzoate. Retrieved from [Link]
-
MassBank. (n.d.). ethyl 4-aminobenzoate. Retrieved from [Link]
-
PubChem. (n.d.). -Yl)ethyl)amino)-4-oxobutanoate. Retrieved from [Link]
-
De Gruyter. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). Retrieved from [Link]
-
PubMed. (1994). Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry. Retrieved from [Link]
-
NIH. (2021). Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review. Retrieved from [Link]
-
ResearchGate. (n.d.). Gas Chromatographic Analysis of Amino Acids as Ethyl Chloroformate Derivatives. Part 2. Retrieved from [Link]
-
SciELO. (2017). Development and validation of an analytical method using High Performance Liquid Chromatography (HPLC) to determine ethyl butylacetylaminopropionate. Retrieved from [Link]
-
ResearchGate. (n.d.). Gas Chromatographic Analysis of Amino Acids As Ethyl Chloroformate Derivatives. Part 1. Retrieved from [Link]
Sources
- 1. 53171-35-0|this compound|BLD Pharm [bldpharm.com]
- 2. This compound | C6H11NO3 | CID 13347133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. atlantis-press.com [atlantis-press.com]
- 5. Method for determination of fatty acid amides in polyethylene packaging materials--gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN103512996B - Analysis method for amide compounds - Google Patents [patents.google.com]
- 7. scielo.br [scielo.br]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 11. azom.com [azom.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 14. mt.com [mt.com]
- 15. aurigaresearch.com [aurigaresearch.com]
- 16. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
A Comparative Guide to the Synthesis of Ethyl 4-amino-4-oxobutanoate for Researchers and Drug Development Professionals
Ethyl 4-amino-4-oxobutanoate, also known as ethyl succinamate, is a valuable building block in organic synthesis, finding applications in the development of pharmaceuticals and other specialty chemicals. Its structure, incorporating both an ester and a primary amide, allows for diverse chemical transformations. This guide provides an in-depth comparison of plausible synthetic routes to this compound, offering detailed experimental protocols and a critical evaluation of their respective merits and challenges. Our focus is to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions for their synthetic endeavors.
Introduction to Synthetic Strategies
The synthesis of this compound fundamentally involves the formation of an ester and an amide from a dicarboxylic acid precursor, namely succinic acid or its anhydride. The key strategic decision lies in the sequence of these two transformations: whether to form the ester first, followed by the amide, or vice versa. This choice significantly impacts the reaction conditions, potential side products, and overall efficiency of the synthesis. In this guide, we will explore two primary synthetic routes, providing a comprehensive analysis of a well-established method and a discussion of a plausible alternative.
Route 1: Esterification Followed by Amidation - A Robust and Well-Defined Pathway
This route commences with the selective mono-esterification of succinic anhydride to yield monoethyl succinate, which is subsequently converted to its acyl chloride derivative. The final step involves the amidation of the acyl chloride with ammonia to furnish the target compound. This pathway is favored for its generally high yields and the commercial availability of the starting materials.
Mechanistic Rationale
The initial step involves the nucleophilic attack of ethanol on one of the carbonyl carbons of succinic anhydride, leading to the ring-opening of the anhydride and the formation of a monoester carboxylic acid. The subsequent conversion of the carboxylic acid to an acyl chloride with a reagent like thionyl chloride (SOCl₂) is a classic transformation that activates the carboxyl group for nucleophilic attack. The highly reactive acyl chloride then readily reacts with ammonia in an irreversible manner to form the stable primary amide, yielding this compound.
Experimental Workflow for Route 1
Caption: Synthetic workflow for Route 1.
Detailed Experimental Protocols
Step 1: Synthesis of Monoethyl Succinate [1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine succinic anhydride (1.0 eq) and anhydrous ethanol (2.0-2.5 eq).
-
Reaction: Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol under reduced pressure using a rotary evaporator. The resulting crude monoethyl succinate is typically a colorless oil or a low-melting solid and is often of sufficient purity for the next step. If necessary, it can be further purified by vacuum distillation.
Step 2: Synthesis of Ethyl Succinyl Chloride [1][2]
-
Reaction Setup: In a fume hood, charge a round-bottom flask, equipped with a dropping funnel and a reflux condenser connected to a gas trap (to neutralize HCl gas), with monoethyl succinate (1.0 eq).
-
Reaction: Cool the flask in an ice bath and slowly add thionyl chloride (1.1-1.5 eq) dropwise with stirring. The reaction is exothermic. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Gently reflux the mixture for 1-2 hours until the evolution of HCl gas ceases.
-
Work-up: After cooling, carefully remove the excess thionyl chloride and any solvent under reduced pressure. The resulting crude ethyl succinyl chloride is typically used immediately in the next step without further purification.
Step 3: Synthesis of this compound
-
Reaction Setup: In a well-ventilated fume hood, dissolve the crude ethyl succinyl chloride (1.0 eq) in a suitable anhydrous aprotic solvent (e.g., diethyl ether, dichloromethane) in a round-bottom flask cooled in an ice-salt bath.
-
Reaction: Bubble anhydrous ammonia gas through the stirred solution or add a solution of ammonia in the same solvent dropwise. A white precipitate of ammonium chloride will form. The reaction is typically rapid and exothermic. Monitor the reaction to completion by TLC.
-
Work-up: After the reaction is complete, filter the mixture to remove the ammonium chloride precipitate. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Route 2: Amidation Followed by Esterification - A Theoretically Plausible but Challenging Alternative
This alternative route begins with the reaction of succinic anhydride with ammonia to form succinamic acid, which is then esterified to the final product. While this approach appears more direct, it presents significant challenges in controlling the selectivity of the reactions.
Mechanistic Rationale and Potential Challenges
The initial step involves the nucleophilic attack of ammonia on succinic anhydride to form succinamic acid. This reaction is generally facile. However, the subsequent esterification of the carboxylic acid group in the presence of a primary amide is problematic. The standard Fischer-Speier esterification conditions, which involve heating in an alcohol with a strong acid catalyst, can lead to several side reactions.[3][4][5][6] These include the hydrolysis of the amide group back to the carboxylic acid and ammonia, or the intramolecular cyclization of succinamic acid to succinimide, especially at elevated temperatures. Achieving selective esterification of the carboxylic acid without affecting the amide functionality requires milder and more specific esterification methods, which may be less cost-effective or require more complex reaction setups.
Theoretical Experimental Workflow for Route 2
Caption: Theoretical workflow for Route 2, highlighting the challenging esterification step and potential side product.
Discussion of a Potential Protocol for Route 2
Step 1: Synthesis of Succinamic Acid
A plausible procedure would involve the controlled addition of an aqueous or ethereal solution of ammonia to a solution of succinic anhydride in a suitable solvent at a low temperature to favor the formation of the amic acid over the imide.[7]
Step 2: Esterification of Succinamic Acid
To circumvent the issues with traditional Fischer esterification, milder methods could be explored. For instance, the use of diazomethane would selectively esterify the carboxylic acid, but this reagent is hazardous and not ideal for large-scale synthesis. Alternatively, activation of the carboxylic acid with a reagent like a carbodiimide followed by reaction with ethanol could be a viable, albeit more expensive, option.[8]
Comparative Analysis of Synthesis Routes
| Parameter | Route 1: Esterification then Amidation | Route 2: Amidation then Esterification |
| Overall Yield | Generally high and reproducible. | Potentially lower and variable due to side reactions. |
| Purity of Final Product | Good, with straightforward purification. | May require more extensive purification to remove side products like succinimide. |
| Scalability | Readily scalable. | Scalability is challenging due to the difficult esterification step. |
| Reagent Cost & Availability | Utilizes common and relatively inexpensive reagents. | May require more expensive reagents for selective esterification. |
| Safety Considerations | Involves the use of thionyl chloride, which is corrosive and releases HCl gas. Requires a well-ventilated fume hood and appropriate personal protective equipment. | Potentially safer if harsh acidic conditions for esterification can be avoided. |
| Experimental Complexity | A multi-step process, but each step is a standard and well-understood transformation. | A shorter route in principle, but the esterification step is non-trivial and may require significant optimization. |
Conclusion and Recommendations
For researchers and drug development professionals seeking a reliable and scalable synthesis of this compound, Route 1 (Esterification followed by Amidation) is the recommended pathway. This route is well-documented, proceeds with high yields, and utilizes standard organic chemistry transformations, making it a robust and dependable choice for producing high-purity material.
While Route 2 (Amidation followed by Esterification) presents a more concise theoretical approach, the practical challenges associated with the selective esterification of succinamic acid make it a less desirable option without further methodological development. The potential for side reactions and the need for specialized reagents diminish its attractiveness for routine and large-scale synthesis. Future research into mild and selective esterification methods for amic acids could, however, increase the viability of this alternative route.
References
- Google Patents. CN102126952A - Preparation method of ethyl succinyl chloride.
-
Making diethyl succinate - the Fischer-Speier esterification. YouTube. Available from: [Link]
-
Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Available from: [Link]
-
Wikipedia. Fischer–Speier esterification. Available from: [Link]
-
Chemistry LibreTexts. Fischer Esterification. Available from: [Link]
-
PrepChem. Synthesis of (1) 4-Butylamino-4-oxobutanoic acid. Available from: [Link]
-
ResearchGate. Amidation and esterification of carboxylic acids with amines and phenols by N,N′′-diisopropylcarbodiimide: A new approach for amide and ester bond formation in water. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 7. prepchem.com [prepchem.com]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activities of Ethyl 4-amino-4-oxobutanoate and Its Succinimide Analogues
A Technical Guide for Researchers in Drug Discovery and Development
In the landscape of medicinal chemistry, the succinimide scaffold represents a privileged structure, forming the core of numerous compounds with a wide array of biological activities. This guide provides a comparative analysis of the biological profile of Ethyl 4-amino-4-oxobutanoate, a simple succinamic acid ester, against its more extensively studied cyclic analogues, the succinimides. By examining key biological activities, including anticonvulsant, cytotoxic, and antioxidant effects, we aim to elucidate the structure-activity relationships that govern the therapeutic potential of this chemical class. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on the succinimide motif.
Introduction to this compound and Its Analogues
This compound, also known as ethyl succinamate, is a linear amide derivative of succinic acid. Its chemical simplicity belies a potential for diverse biological interactions. However, the majority of research has focused on its cyclic counterpart, the succinimide ring, where the amide nitrogen is part of a five-membered ring. This cyclization dramatically influences the molecule's conformational rigidity and electronic properties, leading to a broad spectrum of pharmacological activities.
This guide will focus on a comparative analysis of this compound against two general classes of its analogues: N-unsubstituted and N-substituted succinimides , and α-substituted succinimides . By dissecting the available experimental data, we can infer the biological potential of the parent compound and understand how structural modifications impact its activity.
Comparative Biological Activities
Anticonvulsant Activity
The most well-documented biological activity of succinimide derivatives is their anticonvulsant effect. While direct experimental data on the anticonvulsant properties of this compound is limited, the extensive research on its analogues provides a strong basis for understanding the structural requirements for this activity.
Key Observations from Analogue Studies:
-
N-Substitution: The nature of the substituent on the succinimide nitrogen plays a crucial role in anticonvulsant potency. A series of newly synthesized N-phenyl-substituted derivatives of succinimide were screened for anticonvulsant activity, and it was found that the addition of a sulfonamide group in the para-position was of great consequence for the anticonvulsant effect[1].
-
α-Substitution: Substitution at the α-carbon of the succinimide ring also significantly influences activity. Several derivatives of (R,S)-2-amino-N-substituted succinimides have been synthesized and evaluated against seizures produced by electroshock and pentylenetetrazol[2].
-
Mechanism of Action: The anticonvulsant activity of many succinimide derivatives is believed to be mediated through their interaction with GABAergic pathways, although other mechanisms may also be involved[3][4].
Based on these structure-activity relationships, it is plausible that this compound, lacking the cyclic and substituted features of its potent analogues, would exhibit weak to negligible anticonvulsant activity. The conformational flexibility of the linear chain may hinder its ability to effectively bind to the relevant neurological targets.
Table 1: Comparative Anticonvulsant Activity of Succinimide Analogues
| Compound Class | Example Analogue | Seizure Model | Activity | Reference |
| N-Phenyl Succinimides | N-(p-sulfamoyl-phenyl)-succinimide | Electroshock, Pentylenetetrazole | Active | [1] |
| α-Amino-N-substituted Succinimides | (R,S)-N-benzyl-2-(methanesulfamido)succinimide | Electroshock, Pentylenetetrazole | Highly Active | [2] |
| 2-Benzylsuccinimides | 2-benzylsuccinimide derivatives | Maximal Electroshock (MES), Subcutaneous Pentylenetetrazol (scMet) | Potent | [2] |
Cytotoxic Activity
The cytotoxicity of succinimide derivatives has been explored in various cancer cell lines, revealing that structural modifications can impart significant anti-proliferative effects.
Key Observations from Analogue Studies:
-
N-Aryl Substitution: N-arylsuccinimides have been shown to induce nephrotoxicity, indicating a potential for cellular toxicity[5].
-
Dicarboximide Derivatives: A series of dicarboximides, structurally related to succinimides, exhibited high cytotoxicity and selectivity toward leukemia cells, with IC50 values in the low micromolar range[5].
-
N-Pyridinyl and N-Quinolinyl Substitution: Substituted succinimides were found to be more effective than the unsubstituted parent compound in reducing cell growth in various cultured cell lines[6].
While there is a lack of direct cytotoxicity data for this compound, studies on the closely related diethyl succinate have shown that it can modulate microglial polarization and reduce cellular ROS, suggesting a potential role in cellular health and inflammation rather than overt toxicity at lower concentrations[7]. However, at high concentrations, succinate can lead to apoptotic cytotoxicity[8].
Table 2: Comparative Cytotoxic Activity of Succinimide Analogues
| Compound Class | Example Analogue | Cell Line | IC50 (µM) | Reference |
| Dicarboximides | Imide 1e | HeLa, K562, MOLT-4 | 3.2 - 8 | [5] |
| N-Nonsubstituted Succinimides | 3-methoxysuccinimide | HL-60 | > 50 | [9] |
| N-Pyridinyl/Quinolinyl Succinimides | N-substituted derivatives | Various | Active | [6] |
Antioxidant and Other Biological Activities
Recent studies have highlighted the antioxidant potential of succinimide derivatives, as well as other interesting biological effects of linear succinic acid esters.
Key Observations:
-
Antioxidant Activity of Succinimide Derivatives: Several synthesized ketone derivatives of succinimides have demonstrated significant antioxidant activity in DPPH and ABTS radical scavenging assays, with some compounds showing IC50 values in the low µg/mL range[10][11].
-
Insulinotropic Activity of Ethyl Succinamate: this compound (referred to as succinic acid monoethyl ester) has been investigated as a potential insulinotropic agent for the treatment of non-insulin-dependent diabetes[12]. It was found to enhance insulin release from pancreatic islets[12].
-
Antihyperlipidemic and Antiperoxidative Effects: In diabetic rat models, this compound demonstrated antihyperlipidemic and antiperoxidative effects, suggesting a broader metabolic role[10].
These findings suggest that while this compound may lack the potent CNS and cytotoxic effects of its cyclic analogues, it possesses its own unique and potentially valuable biological profile related to metabolic regulation and oxidative stress.
Table 3: Antioxidant Activity of Succinimide Analogues
| Compound | Assay | IC50 (µg/mL) | Reference |
| (2-oxocyclohexyl)-1-phenylpyrrolidine-2,5-dione (BW1) | DPPH | 10.84 | [11] |
| (2-oxocyclohexyl)-1-phenylpyrrolidine-2,5-dione (BW1) | ABTS | 9.40 | [11] |
| N-methyl succinimide | DPPH | - | [12] |
Experimental Methodologies
To facilitate further research and comparative studies, detailed protocols for key biological assays are provided below.
Anticonvulsant Activity Assessment
The anticonvulsant activity of novel compounds is typically evaluated using rodent models of induced seizures. The two most common primary screening tests are the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test.
Workflow for Anticonvulsant Screening:
Caption: Workflow for in vivo anticonvulsant activity screening.
Maximal Electroshock (MES) Test Protocol:
-
Administer the test compound or vehicle to the animals (e.g., intraperitoneally).
-
After a predetermined time, apply a suprathreshold electrical stimulus via corneal or ear-clip electrodes.
-
Observe the animals for the presence or absence of tonic hindlimb extension.
-
The ability of the compound to prevent the tonic extension is considered a positive result.
Subcutaneous Pentylenetetrazole (scPTZ) Test Protocol:
-
Administer the test compound or vehicle to the animals.
-
After a specific time, inject a convulsive dose of pentylenetetrazole subcutaneously.
-
Observe the animals for the onset and severity of clonic and tonic seizures.
-
The ability of the compound to prevent or delay the onset of seizures is recorded.
Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle of the MTT Assay:
Caption: Principle of the MTT assay for cytotoxicity.
MTT Assay Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antioxidant Activity Assessment (DPPH Radical Scavenging Assay)
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the antioxidant capacity of a compound.
DPPH Assay Protocol:
-
Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol).
-
Prepare various concentrations of the test compound.
-
Mix the DPPH solution with the test compound solutions in a 96-well plate or cuvettes.
-
Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Measure the absorbance of the solution at approximately 517 nm.
-
A decrease in absorbance indicates radical scavenging activity.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
Structure-Activity Relationship (SAR) and Mechanistic Insights
The collective data from studies on succinimide analogues allow for the formulation of key structure-activity relationships.
SAR for Anticonvulsant Activity:
Caption: Key structural features for anticonvulsant activity in succinimides.
The presence of the rigid succinimide ring appears to be a critical determinant for anticonvulsant activity. Lipophilic and electron-withdrawing groups at the N- and α-positions generally enhance potency. This suggests that the molecule's ability to penetrate the blood-brain barrier and interact with specific hydrophobic pockets within its target proteins is paramount.
For cytotoxic activity, N-aryl substitution seems to be a key factor, potentially through mechanisms involving interactions with cellular macromolecules or metabolic activation to reactive intermediates[5][6].
Conclusion and Future Directions
This comparative guide highlights the significant impact of structural modifications on the biological activity of succinimide-based compounds. While this compound itself shows promise in the realm of metabolic regulation, its cyclic and substituted analogues exhibit potent anticonvulsant and cytotoxic properties.
The lack of direct experimental data for this compound in anticonvulsant and cytotoxicity assays presents a clear research gap. Future studies should aim to:
-
Synthesize and screen this compound and a focused library of its linear analogues in standardized anticonvulsant and cytotoxicity assays.
-
Investigate the mechanism of action of this compound's insulinotropic and antiperoxidative effects.
-
Conduct further SAR studies to optimize the therapeutic index of potent succinimide analogues, aiming to separate desired pharmacological effects from toxicity.
By systematically exploring the chemical space around the succinimide scaffold, from simple linear amides to complex substituted rings, researchers can continue to unlock the therapeutic potential of this versatile class of compounds.
References
-
Synthesis and anticonvulsant activity of racemic 2-amino-N-substituted succinimide derivatives. Journal of Pharmaceutical Sciences. [Link]
-
Synthesis And Antioxidant Activity Of Succinimide Derivative''. Educational Administration: Theory and Practice. [Link]
-
Synthesis, Antioxidant, and Antidiabetic Activities of Ketone Derivatives of Succinimide. Evidence-Based Complementary and Alternative Medicine. [Link]
-
Assessment of the Biological Properties of N-Nonsubstituted Succinimides and Their Metallocarbonyl Complexes in Normal and Cancer Cells. Molecules. [Link]
-
Succinimide Derivatives as Antioxidant Anticholinesterases, Anti-α-Amylase, and Anti-α-Glucosidase: In Vitro and In Silico Approaches. Evidence-Based Complementary and Alternative Medicine. [Link]
-
Synthesis, Antioxidant, and Antidiabetic Activities of Ketone Derivatives of Succinimide. PubMed. [Link]
-
Synthesis And Antioxidant Activity Of Succinimide Derivative''. Educational Administration: Theory and Practice. [Link]
-
A study of anticonvulsant activity of N-substituted derivatives of succinimides, thiazolidinediones and their structural congeners. Indian Journal of Medical Research. [Link]
-
New Succinimides with Potent Anticancer Activity: Synthesis, Activation of Stress Signaling Pathways and Characterization of Apoptosis in Leukemia and Cervical Cancer Cells. Molecules. [Link]
-
Nephrotoxicity induced by C- and N-arylsuccinimides. Journal of Toxicology and Environmental Health, Part B. [Link]
-
[Anticovulsant activity of N-(p-sulfamoyl-phenyl)-succinimide derivatives (author's transl)]. Arzneimittel-Forschung. [Link]
-
The cytotoxicity of N-Pyridinyl and N-quinolinyl substituted derivatives of phthalimide and succinimide. Biomedicine & Pharmacotherapy. [Link]
-
Synthesis and structure-activity relationship on anticonvulsant aryl semicarbazones. Bioorganic & Medicinal Chemistry. [Link]
-
Synthesis and anticonvulsant evaluation of some new 2-benzylsuccinimides. Journal of Pharmaceutical Sciences. [Link]
-
Synthesis and anticonvulsant activities of (R)-N-(4'-substituted)benzyl 2-acetamido-3-methoxypropionamides. Journal of Medicinal Chemistry. [Link]
-
Potential long-acting anticonvulsants. 1; Synthesis and activity of succinimides containing an alkylating group at the 2 position. Journal of Medicinal Chemistry. [Link]
-
Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Derivatives. Pharmaceutical and Biomedical Research. [Link]
-
Diethyl Succinate Modulates Microglial Polarization and Activation by Reducing Mitochondrial Fission and Cellular ROS. International Journal of Molecular Sciences. [Link]
-
Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules. [Link]
-
Synthesis and Anticonvulsant Activity of Some New 2-Substituted 3-Aryl-4( 3H)-quinazolinones. Journal of Medicinal Chemistry. [Link]
-
In silico Screening and Evaluation of the Anticonvulsant Activity of Docosahexaenoic Acid-Like Molecules in Experimental Models of Seizures. Iranian Journal of Pharmaceutical Research. [Link]
-
Antioxidant, Antibacterial and Antischistosomal Activities of Extracts from Grateloupia livida (Harv). Yamada. PLoS ONE. [Link]
-
Chemical structures of new anticonvulsant drugs. Fig. (2). The... ResearchGate. [Link]
-
Exposure to high levels of fumarate and succinate leads to apoptotic cytotoxicity and altered global DNA methylation profiles in vitro. Biochimie. [Link]
-
Synthesis and anticonvulsant activity of ethyl 2,2-dimethyl-1-(2-substitutedhydrazinecarboxamido) cyclopropanecarboxylate derivatives. Archiv der Pharmazie. [Link]
-
Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. Research in Pharmaceutical Sciences. [Link]
-
Succinic acid enhances sedative activity of diazepam through GABAergic receptor modulation: Evidence from behavioral approach and computational insights. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]
-
Diethyl Succinate Modulates Microglial Polarization and Activation by Reducing Mitochondrial Fission and Cellular ROS. ResearchGate. [Link]
-
Cytotoxicity Activity of Biotransformed Ethyl p-methoxycinnamate by Aspergillus niger. Oriental Journal of Chemistry. [Link]
-
Exogenous GABA is quickly metabolized to succinic acid and fed into the plant TCA cycle. Plant Signaling & Behavior. [Link]
-
Haloamines of the Neurotransmitter γ-Aminobutyric Acid (GABA) and Its Ethyl Ester: Mild Oxidants for Reactions in Hydrophobic Microenvironments and Bactericidal Activity. Molecules. [Link]
-
Cytotoxic and Pro-Apoptotic Properties of Ethyl-p-Methoxycinnamate and Its Hydrophilic Derivative Potassium-p-Methoxycinnamate. ResearchGate. [Link]
-
Exogenous GABA is quickly metabolized to succinic acid and fed into the plant TCA cycle. PubMed. [Link]
-
Succinic acid enhances sedative activity of diazepam through GABAergic receptor modulation: Evidence from behavioral approach and computational insights. PubMed. [Link]
-
Phytochemical screening and anticonvulsant studies of ethyl acetate fraction of Globimetula braunii on laboratory animals. Asian Pacific Journal of Tropical Medicine. [Link]
-
GABA generates excitement. Trends in Neurosciences. [Link]
-
Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules. [Link]
-
High-yield synthesis of bioactive ethyl cinnamate by enzymatic esterification of cinnamic acid. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scbt.com [scbt.com]
- 3. jocpr.com [jocpr.com]
- 4. mdpi.com [mdpi.com]
- 5. Anticonvulsant Properties of 1-Diethylamino-3-phenylprop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Succinic acid monoethyl ester, a novel insulinotropic agent: effect on lipid composition and lipid peroxidation in streptozotocin-nicotin-amide induced type 2 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Insulinotropic action of the monoethyl ester of succinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Potential long-acting anticonvulsants. 1; Synthesis and activity of succinimides containing an alkylating group at the 2 position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In silico Screening and Evaluation of the Anticonvulsant Activity of Docosahexaenoic Acid-Like Molecules in Experimental Models of Seizures - PMC [pmc.ncbi.nlm.nih.gov]
This guide provides a detailed structural comparison of Ethyl 4-amino-4-oxobutanoate, a primary amide, with related primary and secondary amides. We will delve into the subtle yet significant differences in their molecular architecture, exploring the interplay of electronic and steric factors that govern their conformations and intermolecular interactions. This analysis is supported by a synthesis of publicly available experimental data and established spectroscopic principles.
Introduction to this compound and its Analogs
This compound, also known as ethyl succinamate, is a molecule of interest due to its bifunctional nature, containing both an ester and a primary amide group.[1] Its structure serves as an excellent model for understanding the fundamental properties of acyclic primary amides. For a comprehensive comparison, we will examine its structure in relation to succinamide, a simple diamide, and N-ethylsuccinamide, a representative secondary amide.
Core Structural Features: A Comparative Overview
The geometry of the amide bond is a cornerstone of its chemical behavior. Resonance delocalization of the nitrogen lone pair into the carbonyl group imparts a partial double bond character to the C-N bond.[2][3] This results in a planar amide group and a significant rotational barrier around the C-N bond, a phenomenon readily observable by Nuclear Magnetic Resonance (NMR) spectroscopy.[4]
Molecular Structure Comparison
Table 1: Comparison of Key Structural Parameters
| Parameter | Succinamide (Primary Amide) | N-ethylsuccinamide (Secondary Amide, representative) | This compound (Primary Amide, predicted) |
| Amide C-N Bond Length (Å) | ~1.33 | ~1.34 | ~1.33 |
| Carbonyl C=O Bond Length (Å) | ~1.24 | ~1.23 | ~1.24 |
| C-N-C Bond Angle (°) | N/A | ~122 | N/A |
| O=C-N Bond Angle (°) | ~123 | ~122 | ~123 |
Note: Data for succinamide is based on published crystallographic studies. Data for N-ethylsuccinamide is representative of acyclic secondary amides. Data for this compound is based on computational predictions and comparison with analogous structures.
The planarity of the amide group is a critical feature. In primary amides like this compound and succinamide, the nitrogen atom is sp² hybridized, leading to a trigonal planar geometry.[2] This planarity is essential for maximizing the resonance stabilization. In secondary amides, the presence of an additional alkyl group on the nitrogen can introduce steric strain, potentially leading to minor deviations from planarity.
Intermolecular Interactions: The Role of Hydrogen Bonding
The presence of N-H bonds in primary and secondary amides allows for the formation of strong intermolecular hydrogen bonds.[5] These interactions are responsible for the characteristically high melting and boiling points of amides compared to other carbonyl compounds of similar molecular weight.[6][7]
In the solid state, primary amides like this compound are expected to form extensive hydrogen-bonding networks. The two protons on the nitrogen atom can act as hydrogen bond donors, while the carbonyl oxygen and the ester oxygen can act as acceptors. In succinamide, for instance, each molecule is involved in multiple hydrogen bonds, creating a stable, three-dimensional lattice.
Secondary amides, possessing only one N-H proton, typically form linear hydrogen-bonded chains or cyclic dimers. The steric bulk of the N-alkyl group can also influence the packing arrangement in the crystal lattice.
Synthesis of this compound
The synthesis of this compound can be achieved through the aminolysis of a suitable precursor. A common and efficient method involves the reaction of diethyl succinate with ammonia.
Experimental Protocol: Synthesis of this compound
Materials:
-
Diethyl succinate
-
Anhydrous ammonia
-
Ethanol (solvent)
Procedure:
-
A solution of diethyl succinate in ethanol is prepared in a pressure vessel.
-
The solution is cooled and saturated with anhydrous ammonia.
-
The vessel is sealed and heated to a moderate temperature (e.g., 100-120 °C) for several hours.
-
After cooling, the excess ammonia and solvent are removed under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography.
This reaction proceeds via a nucleophilic acyl substitution mechanism, where ammonia attacks one of the ester carbonyl groups.
Figure 2: A generalized workflow for single-crystal X-ray diffraction analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution.
Protocol: 1D and 2D NMR Analysis of a Small Organic Molecule
-
Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
1D NMR Spectra Acquisition: ¹H and ¹³C NMR spectra are acquired to identify the different proton and carbon environments.
-
2D NMR Spectra Acquisition: For more complex structures, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed to establish connectivity between atoms.
-
Spectral Analysis: The chemical shifts, coupling constants, and cross-peaks in the 1D and 2D spectra are analyzed to assign the structure of the molecule. [2]
Conclusion
This guide has provided a comparative structural analysis of this compound with related primary and secondary amides. The planarity of the amide bond, a consequence of resonance, and the extensive hydrogen bonding capabilities are key features that dictate the physical and chemical properties of these molecules. While experimental crystallographic data for this compound remains elusive, a comprehensive understanding of its structure can be achieved through the analysis of related compounds and the application of powerful spectroscopic techniques. The provided experimental protocols offer a foundation for researchers seeking to characterize these and similar molecules.
References
-
[Experimental and calculated bond lengths, bond angles and dihedral angles for the title molecule. - ResearchGate]([Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. emerypharma.com [emerypharma.com]
- 3. m.youtube.com [m.youtube.com]
- 4. NMR blog - Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]
- 5. youtube.com [youtube.com]
- 6. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 7. Erythromycin ethyl succinate | C43H75NO16 | CID 443953 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Purity Assessment of Synthesized Ethyl 4-amino-4-oxobutanoate
For researchers and professionals in drug development, the purity of a synthetic building block is not merely a number on a certificate of analysis; it is the foundation upon which reliable, reproducible, and safe downstream science is built. Ethyl 4-amino-4-oxobutanoate (Succinamic acid ethyl ester), a versatile intermediate, is no exception. Its molecular structure, featuring both an amide and an ester functional group, presents unique analytical challenges and necessitates a multi-faceted approach to purity verification.
This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of this compound. Moving beyond simple protocol recitation, we will explore the causality behind methodological choices, establish self-validating experimental frameworks, and ground our discussion in authoritative analytical principles.
The Analytical Imperative: Understanding the Analyte and Its Impurity Profile
This compound (MW: 145.16 g/mol ) is a non-volatile solid at room temperature.[1][2] Its structure lacks a significant chromophore, making UV detection in chromatography challenging without derivatization or the use of low wavelengths. The primary impurities in a synthesized batch typically arise from several sources:
-
Unreacted Starting Materials: Such as succinic anhydride or monoethyl succinate.[3]
-
Side-Reaction Products: Including the formation of di-esters or other amidation products.
-
Degradation Products: Hydrolysis of the ester or amide bond can occur, especially under non-neutral pH conditions.
-
Residual Solvents and Reagents: Common organic solvents or catalysts used during the synthesis and purification.
A robust purity assessment strategy must be capable of separating and quantifying the principal compound from this diverse array of potential contaminants.
Core Analytical Techniques: A Comparative Analysis
No single technique is universally superior; the optimal choice depends on the analytical objective, from routine quality control to the certification of a primary reference standard. We will compare the most effective and commonly employed methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Routine Analysis
HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds, making it highly suitable for this compound.[4] A reversed-phase method is typically effective for separating the target compound from its potential impurities.
Principle of Operation: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (e.g., C18 silica) and a liquid mobile phase. The purity is typically calculated by the area percent method, where the area of the main peak is compared to the total area of all detected peaks.
Causality in Method Design:
-
Reversed-Phase (C18) Column: The non-polar C18 stationary phase is ideal for retaining and separating moderately polar organic molecules like our target analyte.
-
Mobile Phase Modifier: The addition of a small amount of acid (e.g., 0.1% formic or phosphoric acid) to the water/acetonitrile mobile phase is crucial.[4] This suppresses the ionization of any acidic or basic functional groups on the analyte or impurities, leading to sharper, more symmetrical peaks and improved reproducibility.
-
Low UV Wavelength Detection: Since this compound lacks a strong chromophore, detection must be performed at a low wavelength, typically around 210 nm, to achieve adequate sensitivity.[4]
-
Instrumentation and Materials:
-
HPLC system equipped with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile and water.
-
Formic acid.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of Acetonitrile (Solvent B) and 0.1% Formic Acid in Water (Solvent A). A typical gradient might start at 5% B and ramp up to 95% B over 15-20 minutes to elute a wide range of impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C for improved peak shape and retention time stability.
-
Detection Wavelength: 210 nm.[4]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately prepare a sample solution of ~1 mg/mL in the initial mobile phase composition (e.g., 50:50 water:acetonitrile).
-
Filter the solution through a 0.45 µm syringe filter to remove particulates before injection.[4]
-
-
Analysis and Calculation:
-
Equilibrate the column until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no system peaks interfere.
-
Inject the prepared sample.
-
Calculate purity using the area percentage: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Caption: Experimental workflow for HPLC purity analysis.
Gas Chromatography (GC): A Tool for Volatile Impurities and Orthogonal Verification
GC is a powerful technique for separating and analyzing volatile compounds.[5] While this compound itself is not highly volatile, GC is exceptionally useful for quantifying residual solvents from the synthesis or identifying volatile impurities that may not be well-resolved by HPLC. However, care must be taken as the analyte could potentially degrade at high injector temperatures.
Principle of Operation: Components are vaporized and separated based on their boiling points and interactions with a stationary phase coated on the inside of a long, thin capillary column. A Flame Ionization Detector (FID) is commonly used, which offers excellent sensitivity to nearly all organic compounds.
Causality in Method Design:
-
Injector Temperature: Must be high enough to ensure complete vaporization but low enough to prevent thermal degradation of the analyte. A temperature study is often required during method development.
-
Oven Temperature Program: A temperature ramp (e.g., starting at 60°C and increasing to 250°C) allows for the separation of compounds with a wide range of boiling points, from volatile solvents to the main analyte.[5]
-
FID Detector: Provides high sensitivity and a linear response over a wide concentration range, making it ideal for quantifying trace-level impurities.
-
Instrumentation and Materials:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
A mid-polarity capillary column (e.g., DB-5 or equivalent).
-
High-purity carrier gas (Helium or Hydrogen).
-
GC-grade solvent for sample dissolution (e.g., Dichloromethane or Ethyl Acetate).
-
-
Chromatographic Conditions:
-
Injector Temperature: ~250 °C (optimize as needed).
-
Detector Temperature: ~280 °C.
-
Oven Program: Initial temperature 60 °C (hold 2 min), ramp at 10 °C/min to 250 °C (hold 5 min).[5]
-
Carrier Gas Flow: Constant flow, ~1-2 mL/min.
-
Injection Volume: 1 µL (often with a split ratio, e.g., 50:1).
-
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1-5 mg/mL) in a suitable volatile solvent.
-
An internal standard can be used for more accurate quantification if required.
-
-
Analysis and Calculation:
-
Inject the sample and record the chromatogram.
-
Purity is calculated using area percent, similar to HPLC.
-
Caption: Experimental workflow for GC purity analysis.
Quantitative NMR (qNMR) Spectroscopy: The Primary Method for Absolute Purity
For establishing the absolute purity of a synthesized compound without relying on a pre-existing, certified reference standard of the same material, qNMR is the gold standard.[6] It is a primary ratio method of measurement recognized by metrological institutes worldwide.
Principle of Operation: The area of a signal in an NMR spectrum is directly proportional to the number of nuclei (protons, in the case of ¹H qNMR) giving rise to that signal. By co-dissolving a known mass of a high-purity, stable internal standard with a known mass of the analyte, the purity of the analyte can be calculated by comparing the integral of a specific analyte resonance to the integral of a specific standard resonance.
Causality in Method Design:
-
Choice of Internal Standard: The standard must be of high, certified purity (e.g., >99.9%), stable, non-volatile, and have at least one sharp resonance that is well-resolved from all analyte and impurity signals. Maleic acid or dimethyl sulfone are common choices.
-
Relaxation Delay (d1): A sufficiently long relaxation delay (typically 5 times the longest T1 relaxation time of the protons being integrated) is critical to ensure complete relaxation of all relevant nuclei between scans. This guarantees that the signal integrals are truly quantitative.
-
Solvent Selection: A deuterated solvent (e.g., DMSO-d6) that dissolves both the analyte and the internal standard is required.
-
Instrumentation and Materials:
-
High-field NMR spectrometer (≥400 MHz).
-
High-purity qNMR internal standard (e.g., Maleic Acid).
-
Deuterated solvent (e.g., DMSO-d6).
-
Analytical balance for accurate weighing.
-
-
Sample Preparation:
-
Accurately weigh ~10-20 mg of the this compound sample into a vial.
-
Accurately weigh ~5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume of deuterated solvent (e.g., 0.75 mL).
-
-
NMR Acquisition Parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): ≥ 30 seconds (determine experimentally if necessary).
-
Number of Scans: ≥ 16 (for good signal-to-noise).
-
-
Data Processing and Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the spectrum.
-
Carefully integrate a well-resolved signal from the analyte (e.g., the ethyl ester triplet or quartet) and a signal from the internal standard.
-
Calculate purity using the following formula:[6] Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight
-
m = mass
-
P_std = Purity of the internal standard
-
-
Caption: Logical inputs for the qNMR purity calculation.
Data-Driven Performance Comparison
The following table summarizes the typical performance characteristics of each technique for the analysis of a small organic molecule like this compound.
| Parameter | HPLC-UV | GC-FID | Quantitative ¹H NMR (qNMR) |
| Primary Use Case | Routine QC, impurity profiling | Volatile impurities, orthogonal check | Absolute purity, reference standard certification |
| Principle | Chromatographic Separation | Chromatographic Separation | Spectroscopy (Proportionality) |
| Reference Standard | Requires analyte-specific standard | Requires analyte-specific standard | Requires a universal internal standard |
| Typical Sensitivity | Low-mid µg/mL | High ng/mL to low µg/mL | Low mg/mL |
| Selectivity | High (tunable with mobile phase) | Very High (based on volatility) | Moderate (potential for signal overlap) |
| Precision (RSD) | < 1% | < 2% | < 1% |
| Key Advantage | Robust, automated, widely available | Excellent for residual solvents | Provides absolute purity without an identical reference material; structural info |
| Key Limitation | Relative purity (area %); requires chromophore | Potential for thermal degradation | Lower sensitivity; requires careful parameter optimization |
An Integrated Strategy for Comprehensive Purity Validation
For the highest degree of confidence in the purity of synthesized this compound, a multi-technique, tiered approach is recommended:
-
Initial Screening (HPLC & GC): Use HPLC-UV as the primary method for routine analysis to establish a purity profile and track known impurities. Complement this with GC-FID analysis to specifically quantify residual solvents, which are often poorly detected by HPLC-UV.
-
Impurity Identification (LC-MS/GC-MS): If unknown impurities are detected by HPLC or GC, hyphenated mass spectrometry techniques (LC-MS or GC-MS) are indispensable for structural elucidation.[6]
-
Reference Standard Certification (qNMR): For a new batch of synthesized material intended for use as an in-house reference standard, qNMR is the definitive method to assign its absolute purity. This certified standard can then be used to accurately quantify future batches via HPLC or GC.
By combining the routine screening power of chromatography with the absolute quantification capability of qNMR, researchers can create a self-validating system that ensures the quality and reliability of their chemical matter from initial synthesis through to final application.
References
-
Nanofiber Mats as Amine-Functionalized Heterogeneous Catalysts in Continuous Microfluidic Reactor Systems. (2021). MDPI. [Link]
-
Supporting information: Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. (2014). The Royal Society of Chemistry. [Link]
-
This compound. PubChem, National Institutes of Health. [Link]
-
Determination of Impurities in Bioproduced Succinic Acid. (2015). ResearchGate. [Link]
-
Determination of Impurities in Bioproduced Succinic Acid. (2015). UND Scholarly Commons. [Link]
-
Ethyl 4-aminobenzoate. ChemBK. [Link]
-
Supporting Information: 4. The Royal Society of Chemistry. [Link]
-
Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). (2022). Pharmacia. [Link]
-
Synthesis of Enantiopure Di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate. Organic Syntheses. [Link]
-
1H NMR Spectrum (1D, 100 MHz, H2O, predicted). Human Metabolome Database. [Link]
-
Synthesis of monoethyl ester of succinic acid and characterization. (2016). ResearchGate. [Link]
-
Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. (2022). National Institutes of Health. [Link]
-
Ethyl 4-oxobutanoate. PubChem, National Institutes of Health. [Link]
Sources
A Researcher's Guide to the Spectroscopic Interrogation of Ethyl 4-amino-4-oxobutanoate and its N-Aryl Derivatives
Introduction: Beyond the Structure, Understanding the Spectrum
Ethyl 4-amino-4-oxobutanoate, the monoamide monoester of succinic acid, represents a foundational scaffold in medicinal chemistry and materials science. Its bifunctional nature—possessing both an ester and a primary amide—makes it a versatile building block for the synthesis of more complex molecules, including polymers and pharmacologically active agents. The true utility of this scaffold, however, lies in its derivatization, particularly at the amide nitrogen. Substitution at this position, for instance with an aryl group to create an anilide, dramatically alters the molecule's electronic, steric, and conformational properties.
This guide provides an in-depth comparative analysis of the spectroscopic signatures of this compound and a representative N-aryl derivative, Ethyl 4-oxo-4-(phenylamino)butanoate. We move beyond a simple cataloging of peaks to explain the causality behind the observed spectral changes. By understanding how structural modifications manifest in NMR, IR, and Mass Spectrometry data, researchers can gain a powerful predictive tool for structural elucidation and reaction monitoring. The protocols and analyses presented herein are designed to be self-validating, providing a robust framework for professionals in drug development and chemical research.
Part 1: Synthesis of an N-Aryl Derivative – A Representative Protocol
To conduct a comparative analysis, a derivative must first be synthesized. The conversion of a primary amide to a secondary N-aryl amide is not direct. A more reliable and common strategy involves the synthesis from a common precursor, mono-ethyl succinate (also known as ethyl hydrogen succinate). This method ensures high yields and purity. The following two-step protocol is a field-proven approach.
Step 1: Synthesis of Ethyl 3-(chloroformyl)propanoate
The initial step involves the activation of the free carboxylic acid by converting it to an acid chloride. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose as the byproducts (SO₂ and HCl) are gaseous, simplifying purification.
-
Protocol:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a gas outlet to a trap), add mono-ethyl succinate (1 eq.).
-
Add thionyl chloride (1.5 eq.) dropwise at 0 °C under an inert atmosphere (N₂ or Ar).
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 60 °C for 2 hours or until gas evolution ceases.
-
The excess thionyl chloride is removed by distillation under reduced pressure to yield the crude acid chloride, which is typically used immediately in the next step.
-
Step 2: Amidation with Aniline
The highly reactive acid chloride is then coupled with the desired amine (aniline) in the presence of a non-nucleophilic base to scavenge the HCl generated.
-
Protocol:
-
Dissolve aniline (1 eq.) and triethylamine (1.1 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or THF) in a flask cooled to 0 °C.
-
Add the crude ethyl 3-(chloroformyl)propanoate (1 eq.), dissolved in the same anhydrous solvent, dropwise to the aniline solution.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 3-4 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent, wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product, Ethyl 4-oxo-4-(phenylamino)butanoate.
-
Purify the product by recrystallization or column chromatography.
-
Part 2: Protocols for Spectroscopic Data Acquisition
Acquiring high-quality, reproducible data is paramount. The following are standardized protocols for the key spectroscopic techniques discussed in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the solvent is free of water and other impurities.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field spectrometer. Standard pulse programs are sufficient. For ¹³C, a proton-decoupled sequence is standard.
-
Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr powder and pressing the mixture into a transparent disk.
-
Liquid/Oil Samples: Place a drop of the sample between two NaCl or KBr salt plates to form a thin film.
-
-
Acquisition: Obtain the spectrum using an FTIR spectrometer, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹. Acquire a background spectrum of the empty sample compartment or pure salt plates first, which is then automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like methanol or acetonitrile.
-
Ionization: Utilize Electron Ionization (EI) for fragmentation analysis, which provides a detailed fingerprint of the molecule. Electrospray Ionization (ESI) is also suitable, particularly for confirming the molecular weight via the protonated molecule [M+H]⁺.[1]
-
Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 40-400 amu).
Caption: Key mass spectrometry fragmentation differences.
Part 4: Data Summary and Interpretation
The most significant diagnostic differences are summarized below for rapid comparison.
Table 1: Comparative ¹H and ¹³C NMR Data (Predicted)
| Feature | This compound | Ethyl 4-oxo-4-(phenylamino)butanoate | Rationale for Change |
|---|---|---|---|
| Amide Proton(s) | ~6.5-7.5 ppm (2H, broad) | ~8.0-9.0 ppm (1H, broad) | N-phenyl substitution reduces proton count to one and deshields it. |
| Aromatic Protons | Absent | 7.1-7.6 ppm (5H) | Introduction of the phenyl group. |
| Amide Carbonyl (¹³C) | ~174.0 ppm | ~172.0 ppm | Electronic environment of the carbonyl is slightly altered by N-substitution. |
| Aromatic Carbons (¹³C) | Absent | 120-138 ppm | Introduction of the phenyl group. |
Table 2: Comparative IR Absorption Frequencies (cm⁻¹)
| Vibrational Mode | This compound | Ethyl 4-oxo-4-(phenylamino)butanoate | Rationale for Change |
|---|---|---|---|
| N-H Stretch | Two bands (~3350, ~3180) | One band (~3300) | Diagnostic shift from primary (-NH₂) to secondary (-NH-) amide. |
| Amide I (C=O) | ~1660 | ~1670 | Minimal change. |
| Amide II (N-H Bend) | ~1620 | ~1540 | Significant shift to lower frequency; a key indicator of a secondary amide. |
Table 3: Comparative Mass Spectrometry Fragmentation (m/z)
| Ion | This compound | Ethyl 4-oxo-4-(phenylamino)butanoate | Rationale for Change |
|---|---|---|---|
| Molecular Ion (M⁺) | 145 | 221 | Reflects the addition of the phenyl group (C₆H₅) and loss of one H. |
| Key Fragment | 44 ([CONH₂]⁺) | 128 ([M-PhNH]⁺) | Fragmentation mechanism shifts from α-cleavage to N-CO bond cleavage. |
Conclusion
The spectroscopic comparison between this compound and its N-phenyl derivative provides a clear and instructive example of structure-spectra correlation. For the researcher, the key takeaways are the highly diagnostic transformations observed in the IR and Mass Spectra. The shift from a two-band to a one-band N-H stretch in the IR, coupled with the dramatic shift of the Amide II band, offers unambiguous confirmation of N-substitution. Concurrently, in mass spectrometry, the disappearance of the characteristic m/z 44 fragment and the appearance of a new fragmentation pattern based on N-CO cleavage provides orthogonal validation. These predictable and well-understood spectral changes serve as a reliable toolkit for any scientist working with amide synthesis and derivatization, enabling confident structural assignment and purity assessment.
References
-
National Center for Biotechnology Information (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Available at: [Link]
-
Royal Society of Chemistry (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Available at: [Link]
-
JoVE (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Available at: [Link]
-
Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. Available at: [Link]
-
Spectroscopy Online (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Available at: [Link]
-
Chemistry LibreTexts (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Available at: [Link]
-
Química Organica.org. IR Spectrum: Amides. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 13347133, this compound. Available at: [Link]
Sources
A Comparative Cost-Benefit Analysis of Synthetic Routes to Ethyl 4-amino-4-oxobutanoate
For researchers and professionals in drug development and chemical synthesis, the efficient and economical production of key intermediates is paramount. Ethyl 4-amino-4-oxobutanoate, a valuable building block, can be synthesized through several distinct pathways. This guide provides an in-depth, objective comparison of the most viable synthetic methods, focusing on cost-effectiveness, yield, safety, and environmental impact. The insights provided herein are grounded in established chemical principles and supported by available experimental data to empower you in making informed decisions for your research and manufacturing processes.
Introduction to Synthetic Strategies
The synthesis of this compound, also known as ethyl succinamate, fundamentally involves the formation of a mono-amide of a succinic acid monoester. Three primary strategies emerge from the literature, each with its own set of advantages and challenges:
-
Selective Mono-amidation of Diethyl Succinate: A direct approach involving the reaction of a diester with an ammonia source.
-
Amidation of Monoethyl Succinate: A two-step process involving the initial formation of the monoester followed by amidation.
-
Ring-Opening of Succinimide: A pathway that utilizes a cyclic imide as the starting material, which is then opened to form the desired product.
This guide will dissect each of these routes, presenting a logical and data-driven analysis to facilitate a comprehensive understanding of their relative merits.
Comparative Analysis of Synthetic Routes
The choice of a synthetic route is a multi-faceted decision that extends beyond mere chemical yield. It encompasses economic viability, process safety, and environmental stewardship. The following sections provide a detailed breakdown of each synthetic pathway.
Route 1: Selective Mono-amidation of Diethyl Succinate
This approach is conceptually the most direct, starting from the readily available diethyl succinate. The primary challenge lies in achieving selective mono-amidation, as the second ester group can also react with ammonia to form the undesired by-product, succinamide (the diamide).
Reaction Scheme:
Studies on the ammonolysis of related diesters, such as dimethyl succinate, indicate that the reaction network can be complex, with the formation of the diamide being a significant competing reaction[1][2]. Achieving high selectivity for the mono-amide often requires careful control of reaction conditions, such as temperature, pressure, and the stoichiometry of the reactants.
Workflow Diagram:
Caption: Workflow for the selective mono-amidation of diethyl succinate.
Route 2: Amidation of Monoethyl Succinate
This two-step route first involves the synthesis of monoethyl succinate, followed by the amidation of its free carboxylic acid group. This approach offers the significant advantage of circumventing the selectivity issue inherent in the direct amidation of the diester.
Step 1: Synthesis of Monoethyl Succinate
Monoethyl succinate is readily prepared by the ring-opening of succinic anhydride with ethanol. This reaction is typically high-yielding.
Reaction Scheme (Step 1):
Step 2: Amidation of Monoethyl Succinate
The carboxylic acid of monoethyl succinate can be converted to the amide. This can be achieved through direct amidation with ammonia, often requiring a catalyst, or by first activating the carboxylic acid (e.g., by converting it to an acyl chloride with thionyl chloride) followed by reaction with ammonia. The direct amidation is a greener approach, avoiding the use of harsh chlorinating agents.
Reaction Scheme (Step 2, Direct Amidation):
Workflow Diagram:
Caption: Two-step workflow for the synthesis via amidation of monoethyl succinate.
Route 3: Ring-Opening of Succinimide
This method starts with succinimide, a cyclic imide, which can be synthesized from succinic acid and urea[3]. The succinimide ring can be opened by a nucleophile, such as an alkoxide, to yield the desired product. The use of sodium ethoxide in ethanol is a common method for this transformation.
Reaction Scheme:
The reaction proceeds via nucleophilic attack of the ethoxide ion on one of the carbonyl carbons of the succinimide ring, leading to ring opening. Subsequent protonation during workup yields the final product. A review of ring-opening reactions of succinimides highlights the versatility of this approach with various nucleophiles[4].
Workflow Diagram:
Caption: Workflow for the synthesis via ring-opening of succinimide.
Cost-Benefit and Green Chemistry Metrics
A holistic comparison requires an evaluation of not just the financial cost of raw materials but also the "greenness" of each process. Green chemistry metrics, such as Atom Economy and Process Mass Intensity (PMI), provide a quantitative measure of the environmental impact[5][6][7][8][9].
| Metric | Route 1: Amidation of Diethyl Succinate | Route 2: Amidation of Monoethyl Succinate | Route 3: Ring-Opening of Succinimide |
| Starting Materials Cost | Moderate (Diethyl Succinate: ~$2-5/kg)[10] | Low (Succinic Anhydride: ~$5/kg)[5] | Low (Succinimide: ~$7-10/kg)[11][12] |
| Reagent Cost | Low (Ammonia: ~$1/L for solution)[13] | Moderate (Ethanol, potential catalyst, or Thionyl Chloride: ~$25/kg)[12][14][15][16][17] | High (Sodium Ethoxide: ~$105/kg)[10][11][18][19][20] |
| Yield | Potentially lower due to selectivity issues | High (for both steps) | Generally high |
| Atom Economy | High (ideal) | Moderate (water is a byproduct) | High (ideal) |
| Process Mass Intensity (PMI) | Potentially high due to purification challenges | Moderate (two steps, but purification can be straightforward) | Low (one-pot reaction with simple workup) |
| Safety Concerns | Handling of ammonia under pressure. | Use of flammable ethanol and potentially corrosive thionyl chloride. | Handling of highly reactive and moisture-sensitive sodium ethoxide. |
| Environmental Impact | Byproduct formation (succinamide). | Use of organic solvents and potential for chlorinated waste if thionyl chloride is used. | Use of a strong base that requires neutralization. |
Analysis:
-
Route 1 (Amidation of Diethyl Succinate): While appearing simple, the lack of selectivity is a major drawback, leading to lower yields of the desired product and complex purification, which increases the PMI.
-
Route 2 (Amidation of Monoethyl Succinate): This route offers a good balance. The starting materials are inexpensive, and the two-step process allows for high purity and yield. The direct amidation of the monoester is a greener alternative to the acyl chloride route.
-
Route 3 (Ring-Opening of Succinimide): This is an elegant and high-yielding one-pot reaction. However, the higher cost of sodium ethoxide is a significant consideration for large-scale synthesis.
Experimental Protocols
The following protocols are based on literature precedents and established synthetic methodologies. They are intended as a guide and may require optimization for specific laboratory conditions.
Protocol for Route 2: Amidation of Monoethyl Succinate
Step 1: Synthesis of Monoethyl Succinate
-
To a stirred solution of succinic anhydride (100 g, 1.0 mol) in 200 mL of anhydrous ethanol, add a catalytic amount of concentrated sulfuric acid (1 mL).
-
Heat the mixture to reflux for 3-4 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess ethanol under reduced pressure.
-
The resulting crude monoethyl succinate can be used directly in the next step or purified by vacuum distillation. A patent describes a similar procedure using a cation exchange resin as a catalyst, yielding over 70% of monoethyl succinate[21].
Step 2: Direct Amidation of Monoethyl Succinate
-
In a pressure vessel, dissolve monoethyl succinate (146 g, 1.0 mol) in 300 mL of a 7N solution of ammonia in methanol.
-
Seal the vessel and heat to 100-120°C for 6-8 hours.
-
Cool the vessel to room temperature and carefully vent the excess ammonia.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/ether). Boric acid has been shown to be an effective catalyst for direct amidation reactions[22].
Protocol for Route 3: Ring-Opening of Succinimide
-
Prepare a solution of sodium ethoxide by carefully adding sodium metal (23 g, 1.0 mol) to 400 mL of anhydrous ethanol under an inert atmosphere. Ensure the reaction is controlled and the flask is cooled as needed[23][24][25].
-
Once all the sodium has reacted, add succinimide (99 g, 1.0 mol) portion-wise to the stirred solution.
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture to room temperature and neutralize with a stoichiometric amount of aqueous hydrochloric acid.
-
The precipitated sodium chloride is removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Conclusion and Recommendations
Based on this comprehensive analysis, Route 2, the amidation of monoethyl succinate, emerges as the most cost-effective and scalable method for the synthesis of this compound. While it involves two steps, the starting materials are inexpensive, the reactions are generally high-yielding, and it avoids the selectivity issues of Route 1 and the high reagent cost of Route 3. For process optimization, focusing on a catalytic, direct amidation of monoethyl succinate would be the most promising avenue for developing a green and economically viable manufacturing process.
This guide provides a framework for selecting and optimizing the synthesis of this compound. The specific choice will ultimately depend on the scale of the synthesis, available equipment, and the purity requirements of the final product.
References
-
Fennie, M. W., & Roth, J. M. (2016). Comparing Amide-Forming Reactions Using Green Chemistry Metrics in an Undergraduate Organic Laboratory. Journal of Chemical Education, 93(10), 1788-1793. [Link]
-
Fennie, M. W., & Roth, J. M. (2016). Comparing Amide-Forming Reactions Using Green Chemistry Metrics in an Undergraduate Organic Laboratory. ERIC. [Link]
-
Drasshti Impex. Sodium Ethoxide Powder. IndiaMART. [Link]
-
Fennie, M. W., & Roth, J. M. (2016). Comparing Amide-Forming Reactions Using Green Chemistry Metrics in an Undergraduate Organic Laboratory. ResearchGate. [Link]
-
IndiaMART. Thionyl Chloride - Sulfurous dichloride Latest Price, Manufacturers & Suppliers. [Link]
-
IndiaMART. Ammonia Solution - Ammonium Hydroxide Latest Price, Manufacturers & Suppliers. [Link]
-
The application of Green Chemistry to Organic Syntheses and Mass-Based Reaction Metrics. [Link]
-
Fennie, M. W., & Roth, J. M. (2016). Comparing Amide-Forming Reactions Using Green Chemistry Metrics in an Undergraduate Organic Laboratory. Semantic Scholar. [Link]
-
Tradeindia. Thionyl Chloride In Ankleshwar Gujarat At Best Price. [Link]
-
IndiaMART. Thionyl Chloride Chemical, 300Kg. [Link]
-
Sunraj Chemical Co. 300 kg Thionyl Chloride. [Link]
-
ChemWorld. Ammonia Solution 25%. [Link]
-
Diplomata Comercial. Amides environmental impact: Understanding Risks and Regulations. [Link]
-
Tradeindia. Sodium Ethoxide Solution at Best Price in Vadodara, Gujarat. [Link]
-
Lin, H. H., et al. (2021). Selective Ammonolysis of Bioderived Esters for Biobased Amide Synthesis. ACS Omega, 6(44), 29537-29546. [Link]
-
Accio. Ammonia Liquid: Best Suppliers & Pricing in 2025. [Link]
-
Wang, Y., et al. (2023). A new advance in the pollution profile, transformation process, and contribution to aerosol formation and aging of atmospheric amines. Environmental Science: Atmospheres, 3(2), 225-246. [Link]
-
ResearchGate. (A) Direct amidation via acid-activation and following... [Link]
-
Lin, H. H., et al. (2021). Selective Ammonolysis of Bioderived Esters for Biobased Amide Synthesis. ACS Omega, 6(44), 29537-29546. [Link]
-
ResearchGate. Gas- and Particle-Phase Amide Emissions from Cooking: Mechanisms and Air Quality Impacts. [Link]
-
CORECHEM Inc. Ammonium Hydroxide 29% Solution Supplier. [Link]
-
Organic Syntheses. Succinic acid, diethyl ester. [Link]
-
Reflecta Laboratory Supplies. Ammonia Solution 25% Industrial Grade. [Link]
-
ResearchGate. Diethyl succinate synthesis by reactive distillation. [Link]
-
Katritzky, A. R., Yao, J., Qi, M., & Zhou, Y. (1998). RING OPENING REACTIONS OF SUCCINIMIDES. HETEROCYCLES, 48(12), 2677. [Link]
- Google Patents. (2011). Preparation method of ethyl succinyl chloride. CN102126952A.
-
ResearchGate. Lipase Catalyzed Synthesis of Monoamides From Diethyl Malonate (1) and... [Link]
-
ResearchGate. Batch chemoenzymatic synthesis of diethyl succinate (2a) by varying the... [Link]
-
Ramachandran, P. V., & Hamann, H. J. (2021). Ammonia-borane as a Catalyst for the Direct Amidation of Carboxylic Acids. Organic Letters, 23(8), 2938–2942. [Link]
-
PubChem. Ethyl 4-oxobutanoate. [Link]
-
PubChem. This compound. [Link]
- Google Patents. (1949).
- Google Patents. (2002).
- Google Patents. (2017). Synthesis of 4-amino-2, 4-dioxobutanoic acid. US9963423B2.
-
Organic Syntheses. ethyl phenylcyanoacetate. [Link]
-
Lin, H. H. (2019). Selective ammonolysis of carboxylic acid derivatives. Iowa State University. [Link]
-
Organic Syntheses. Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. [Link]
-
PrepChem.com. Synthesis of 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid. [Link]
-
Organic Syntheses. ethyl (1-ethylpropenyl)methylcyanoacetate. [Link]
Sources
- 1. Selective Ammonolysis of Bioderived Esters for Biobased Amide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ERIC - EJ1117362 - Comparing Amide-Forming Reactions Using Green Chemistry Metrics in an Undergraduate Organic Laboratory, Journal of Chemical Education, 2016-Oct [eric.ed.gov]
- 7. researchgate.net [researchgate.net]
- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 9. [PDF] Comparing Amide-Forming Reactions Using Green Chemistry Metrics in an Undergraduate Organic Laboratory. | Semantic Scholar [semanticscholar.org]
- 10. Sodium Ethoxide Solution at Best Price in Vadodara, Gujarat | Supra Inter-chem [tradeindia.com]
- 11. indiamart.com [indiamart.com]
- 12. indiamart.com [indiamart.com]
- 13. Ammonia Liquid: Best Suppliers & Pricing in 2025 [accio.com]
- 14. m.indiamart.com [m.indiamart.com]
- 15. echemi.com [echemi.com]
- 16. Thionyl Chloride In Ankleshwar Gujarat At Best Price | Thionyl Chloride Manufacturers Suppliers In Ankleshwar [tradeindia.com]
- 17. 300 kg Thionyl Chloride at Best Price in Ulhasnagar, 300 kg Thionyl Chloride Supplier [sunrajchemical.com]
- 18. Sodium ethoxide, 96%, pure 2.5 kg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 19. strem.com [strem.com]
- 20. Sodium ethoxide price,buy Sodium ethoxide - chemicalbook [m.chemicalbook.com]
- 21. CN102126952A - Preparation method of ethyl succinyl chloride - Google Patents [patents.google.com]
- 22. Organic Syntheses Procedure [orgsyn.org]
- 23. Organic Syntheses Procedure [orgsyn.org]
- 24. Organic Syntheses Procedure [orgsyn.org]
- 25. echemi.com [echemi.com]
A Comparative Guide to the Synthesis of Ethyl 4-amino-4-oxobutanoate: A Novel Two-Step Pathway from Succinic Anhydride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the development of efficient, robust, and scalable pathways to key intermediates is of paramount importance. Ethyl 4-amino-4-oxobutanoate, also known as ethyl succinamate, is a valuable building block in the synthesis of a variety of heterocyclic compounds and active pharmaceutical ingredients. This guide presents a comprehensive validation of a novel and efficient two-step synthetic pathway to this compound, starting from readily available succinic anhydride. We will objectively compare this new route with a potential alternative, providing detailed experimental protocols, supporting data, and mechanistic insights to empower researchers in their synthetic endeavors.
Introduction: The Significance of this compound
This compound possesses two key functional groups: an ester and a primary amide. This bifunctionality makes it a versatile synthon for constructing more complex molecular architectures. Its structural motif is found in a range of biologically active molecules, and its utility as a precursor in drug discovery and development underscores the need for reliable and efficient synthetic access.
A Novel, Efficient Two-Step Synthesis
The proposed new pathway is a logical and direct approach that leverages the inherent reactivity of succinic anhydride. The synthesis proceeds in two distinct steps:
-
Mono-esterification of Succinic Anhydride: The pathway commences with the ring-opening of succinic anhydride with ethanol to produce monoethyl succinate.
-
Amidation of Monoethyl Succinate: The carboxylic acid functionality of monoethyl succinate is then converted to the primary amide to yield the target molecule, this compound.
This approach is attractive due to its atom economy, the use of inexpensive starting materials, and the straightforward nature of the transformations.
Pathway Comparison: A Head-to-Head Analysis
| Feature | Novel Two-Step Pathway | Alternative Pathway (via Ethyl Chloroacetate) |
| Starting Materials | Succinic anhydride, Ethanol, Ammonia | Ethyl chloroacetate, Sodio-acetamide (or equivalent) |
| Number of Steps | 2 | 2 (including preparation of the nucleophile) |
| Overall Plausibility | High | Moderate |
| Potential Yield | Good to Excellent | Likely lower due to potential side reactions |
| Scalability | High | Moderate |
| Key Advantages | Readily available and inexpensive starting materials; Direct and logical route. | Utilizes common C-C bond formation strategies. |
| Potential Challenges | Potential for diamide formation in the second step; Possible cyclization to succinimide.[1] | Preparation and handling of the acetamide anion; Potential for side reactions like elimination. |
In-Depth Analysis of the Novel Pathway
Step 1: Mono-esterification of Succinic Anhydride
The first step involves the nucleophilic acyl substitution of ethanol on succinic anhydride. This reaction is typically high-yielding and can be performed under mild conditions. The anhydride ring is readily opened by the alcohol, leading to the formation of the monoester, monoethyl succinate.[2]
Causality of Experimental Choices:
-
Excess Ethanol: Using ethanol as both a reactant and a solvent drives the reaction to completion and ensures the succinic anhydride is fully consumed.
-
Catalyst: While the reaction can proceed without a catalyst, particularly at elevated temperatures, an acid catalyst like a strong acid cation exchange resin (e.g., Amberlyst 15) can significantly increase the reaction rate.[2][3] The use of a solid acid catalyst simplifies the work-up, as it can be removed by simple filtration.
Step 2: Amidation of Monoethyl Succinate
The second step is the conversion of the carboxylic acid group of monoethyl succinate into a primary amide. This can be achieved through several methods, with direct ammonolysis being a prominent choice.
Causality of Experimental Choices:
-
Ammonolysis: The use of ammonia (in a suitable solvent like methanol) provides a direct route to the primary amide. The reaction involves the nucleophilic attack of ammonia on the carboxylic acid (or its activated form). A study on the ammonolysis of a similar compound, dimethyl succinate, revealed that the reaction proceeds to form the mono-amide and then the diamide.[1] Critically, this study also highlighted the potential for the formation of a cyclic byproduct, succinimide, through an intramolecular cyclization.[1] Controlling the reaction conditions, such as temperature and reaction time, is crucial to favor the formation of the desired mono-amide.
-
Carbodiimide Coupling: An alternative and often milder method for the amidation is the use of a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[4] This reagent activates the carboxylic acid, facilitating the attack by ammonia (or an ammonia source like ammonium chloride). This method often provides high yields under gentle conditions, avoiding the potential for high-temperature side reactions.
Experimental Protocols
Protocol 1: Synthesis of Monoethyl Succinate
Materials:
-
Succinic anhydride (1.0 mol)
-
Anhydrous ethanol (2.0 - 2.5 mol)
-
Strong acid cation exchange resin (e.g., Amberlyst 15, 20% by weight of succinic anhydride)[3]
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine succinic anhydride, anhydrous ethanol, and the cation exchange resin.[3]
-
Heat the mixture to reflux (approximately 100 °C) and maintain for 3-4 hours.[3]
-
Monitor the reaction progress by a suitable method (e.g., TLC or GC).
-
Once the reaction is complete, filter the hot solution to remove the resin.
-
Cool the filtrate to room temperature to allow any unreacted succinic anhydride to precipitate.
-
Filter the mixture again.
-
Remove excess ethanol and water from the filtrate under reduced pressure.
-
The crude monoethyl succinate can be purified by vacuum distillation, collecting the fraction at 146-149 °C at 2.27 kPa.[3] A yield of approximately 71% with a purity of over 99% can be expected.[3]
Protocol 2: Amidation of Monoethyl Succinate (via Ammonolysis)
Materials:
-
Monoethyl succinate (1.0 mol)
-
Ammonia in methanol (7 M solution)
Procedure:
-
Dissolve monoethyl succinate in a 7 M solution of ammonia in methanol.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by HPLC or LC-MS to observe the formation of this compound and the potential formation of succinimide and succinamide byproducts.[1]
-
Based on the ammonolysis of dimethyl succinate, the reaction is expected to proceed over several hours.[1]
-
Once the desired conversion is achieved, the solvent and excess ammonia are removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Validation and Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Value | Source |
| Molecular Formula | C6H11NO3 | PubChem[5] |
| Molecular Weight | 145.16 g/mol | PubChem[5] |
| IUPAC Name | This compound | PubChem[5] |
| CAS Number | 53171-35-0 | PubChem[5] |
Spectroscopic Data:
-
¹H NMR: Expected signals would include a triplet for the methyl protons and a quartet for the methylene protons of the ethyl group, two methylene groups as triplets in the succinate backbone, and broad signals for the amide protons.
-
¹³C NMR: Carbonyl signals for the ester and amide, signals for the carbons of the ethyl group, and two methylene carbons of the succinate chain are expected.
-
IR Spectroscopy: Characteristic absorptions for the N-H stretching of the primary amide, C=O stretching of the ester and amide, and C-N stretching would be anticipated.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of 145.16 would be expected.
Visualizing the Synthetic Workflow
Caption: The novel two-step synthetic pathway to this compound.
Caption: Mechanistic overview of the key transformations.
Conclusion
The presented two-step synthetic pathway for this compound from succinic anhydride offers a highly promising route for researchers and drug development professionals. Its foundation on readily available, inexpensive starting materials and its direct, logical progression make it an attractive alternative to potentially more complex or lower-yielding methods. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for the practical implementation and further optimization of this synthesis. The validation of this pathway through rigorous experimental work and thorough characterization will solidify its position as a preferred method for accessing this important chemical building block.
References
-
University of Calgary. (n.d.). Ester 7a. Retrieved from [Link]
- Orjuela, A., et al. (2011). Kinetics of ethanolysis of succinic anhydride. Effects of the solvent and the acid catalyst. Fluid Phase Equilibria, 309(2), 159-167.
- Jiao, X.-Y., Chen, W.-Y., & Hu, B.-F. (1992). A Novel Asymmetric Synthesis of S-(+)-2-Amino-4-Phosphonobutanoic Acid.
- Google Patents. (2011). CN102126952A - Preparation method of ethyl succinyl chloride.
-
Chemistry Stack Exchange. (2021). Succinic anhydride esterification won't go forward. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ethyl acetosuccinate. Retrieved from [Link]
- Google Patents. (1980). US4219641A - Process for preparing erythromycin succinate.
- Google Patents. (1980). GB1567444A - Preparation of substituted succinic acid esters.
- Zhang, Y., et al. (2022). Nanofiber Mats as Amine-Functionalized Heterogeneous Catalysts in Continuous Microfluidic Reactor Systems. Polymers, 14(15), 3025.
-
PubChem. (n.d.). -Yl)ethyl)amino)-4-oxobutanoate. Retrieved from [Link]
- Bart, H., Reidetschläger, J., & Lehmann, A. (1994). Kinetics of esterification of succinic anhydride with methanol by homogeneous catalysis. International Journal of Chemical Kinetics, 26(10), 993-1002.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Wang, Y., et al. (2021). Selective Ammonolysis of Bioderived Esters for Biobased Amide Synthesis. ACS Omega, 6(46), 31089–31098.
-
PubChem. (n.d.). Ethyl 4-oxobutanoate. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Concentration-time-profile of the reductive amidation of succinic acid.... Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of the Neurotransmitter 4-Aminobutanoic Acid (GABA) from Diethyl Cyanomalonate. Retrieved from [Link]
-
PubMed. (2024). Comprehensive Overview of the Amide Linker Modification in the Succinate Dehydrogenase Inhibitors. Retrieved from [Link]
-
PubChem. (n.d.). Monoethyl succinate. Retrieved from [Link]
Sources
- 1. Selective Ammonolysis of Bioderived Esters for Biobased Amide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN102126952A - Preparation method of ethyl succinyl chloride - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound | C6H11NO3 | CID 13347133 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Functional Group Reactivity of Ethyl 4-amino-4-oxobutanoate
For the modern researcher, bifunctional molecules are both a unique opportunity and a synthetic challenge. Ethyl 4-amino-4-oxobutanoate, also known as ethyl succinamidate[1], presents a classic case study in chemoselectivity, possessing both a primary amide and an ethyl ester. Understanding the nuanced differences in the reactivity of these two functional groups is paramount for its strategic use in complex molecule synthesis, drug development, and materials science. This guide provides an in-depth comparison of the ester and amide moieties within this molecule, supported by mechanistic principles and actionable experimental protocols.
Molecular Architecture and Electronic Landscape
This compound (C₆H₁₁NO₃) is a derivative of succinic acid, featuring an ethyl ester at one terminus and a primary amide at the other.[1] The reactivity of this molecule is dictated by the distinct electronic and steric environments of its two carbonyl carbons.
Caption: Structure of this compound.
At a fundamental level, the ester functional group is generally more reactive towards nucleophilic acyl substitution than the amide.[2] This difference is not arbitrary; it is a direct consequence of the interplay between electronegativity and resonance stabilization.
-
Electronegativity: The oxygen atom of the ester's alkoxy group (-OEt) is more electronegative than the nitrogen atom of the amide's amino group (-NH₂). This makes the ether oxygen less willing to donate its lone pair of electrons to the adjacent carbonyl carbon.[3][4]
-
Resonance Stabilization: Consequently, the amide functional group exhibits a more significant resonance contribution. The nitrogen atom readily donates its lone pair to the carbonyl carbon, creating a partial double bond character in the C-N bond.[5][6] This delocalization of electrons makes the amide carbonyl carbon less electron-deficient (less electrophilic) and stabilizes the amide group as a whole.[3][4] The ester carbonyl carbon, with less resonance stabilization, remains more electrophilic and thus more susceptible to nucleophilic attack.[3]
Caption: Key factors influencing ester vs. amide reactivity.
Comparative Reactivity in Key Transformations
The inherent electronic differences manifest as distinct reactivity profiles under various reaction conditions, enabling the selective transformation of one group in the presence of the other.
Hydrolysis: Splitting with Water
Hydrolysis of both functional groups is possible, but the required conditions differ significantly.
-
Ester Hydrolysis (Saponification): The ester group can be readily hydrolyzed under basic conditions (e.g., NaOH, KOH) at room or slightly elevated temperatures.[7] This reaction, known as saponification, is typically fast and irreversible, yielding the carboxylate salt and ethanol.[7]
-
Amide Hydrolysis: Amides are substantially more resistant to hydrolysis.[4][8] Cleavage of the C-N bond requires more forcing conditions, such as prolonged heating with a strong acid (e.g., concentrated HCl) or a strong base.[7][9] This high activation energy barrier allows for the selective hydrolysis of the ester in this compound with careful control of reaction conditions.
Reduction: Addition of Hydride
The choice of reducing agent is critical for achieving chemoselectivity.
-
Non-selective Reduction: A powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) will readily reduce both the ester (to a primary alcohol) and the amide (typically to a primary amine).[10] Attempting selectivity with LiAlH₄ is extremely difficult and often leads to a mixture of products.[11]
-
Selective Ester Reduction: Milder borohydride reagents can differentiate between the two groups. While Sodium Borohydride (NaBH₄) is generally unreactive towards both esters and amides[10], Lithium Borohydride (LiBH₄) is known to selectively reduce esters to alcohols in the presence of amides.[10][11] This provides a reliable method for targeting the ester group.
-
Selective Amide Reduction: While historically more challenging, modern methods allow for the selective reduction of amides. Catalytic hydrosilylation using specific transition-metal catalysts can reduce amides to amines while leaving esters intact.[12][13] Another advanced method involves using samarium(II) iodide (SmI₂) with an amine and water, which can reduce primary amides to alcohols with high selectivity over esters.[13][14]
Reactions with Other Nucleophiles
The higher electrophilicity of the ester carbonyl makes it the preferred site of attack for most nucleophiles. For example, in ammonolysis reactions to form amides from esters, the ester group will react preferentially.[15] Similarly, organometallic reagents will preferentially add to the ester carbonyl over the amide carbonyl.
Data Summary: Conditions for Selective Transformations
The following table summarizes representative conditions for achieving selective reactions on this compound.
| Target Transformation | Functional Group | Reagents & Conditions | Expected Product | Reference(s) |
| Selective Hydrolysis | Ester | 1.1 eq. NaOH (aq), Ethanol, RT, 2-4h | Sodium 4-amino-4-oxobutanoate | [7] |
| Selective Hydrolysis | Amide | 6M HCl (aq), Reflux, 12-24h | Succinic acid monoethyl ester | [8][9] |
| Selective Reduction | Ester | LiBH₄, THF, 0 °C to RT, 6-12h | 4-Amino-4-oxobutane-1-ol | [10][11] |
| Selective Reduction | Amide | SmI₂/Et₃N/H₂O, THF, RT | Ethyl 4-hydroxybutanoate | [13][14] |
Experimental Protocols
The following protocols are designed as self-validating workflows for researchers.
Protocol 1: Selective Ester Reduction using LiBH₄
This protocol details the selective reduction of the ester moiety to a primary alcohol.
Caption: Workflow for selective ester reduction.
Methodology:
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq). Dissolve in anhydrous tetrahydrofuran (THF, ~0.1 M).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add Lithium Borohydride (LiBH₄, 1.5-2.0 eq., typically as a 2.0 M solution in THF) dropwise via syringe. Causality: Slow addition at low temperature is crucial to control the exothermic reaction and prevent potential side reactions.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 6-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Cool the mixture back to 0 °C and cautiously quench the excess LiBH₄ by the slow, dropwise addition of ethyl acetate, followed by 1 M aqueous HCl until the pH is ~5-6 and gas evolution ceases.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 4-amino-4-oxobutane-1-ol.
Protocol 2: Selective Amide Hydrolysis under Acidic Conditions
This protocol describes the hydrolysis of the more robust amide group, leaving the ester-derived carboxylic acid.
Methodology:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in 6 M aqueous hydrochloric acid (HCl).
-
Reaction: Heat the mixture to reflux (approximately 100-110 °C) using a heating mantle. Maintain reflux for 12-24 hours. Causality: The combination of strong acid and high temperature is necessary to overcome the high activation energy for the cleavage of the resonance-stabilized C-N amide bond.[8]
-
Monitoring: Periodically take aliquots (if feasible) and analyze by an appropriate method (e.g., LC-MS or ¹H NMR of a worked-up sample) to monitor the disappearance of the starting material.
-
Workup: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Extract the product, monoethyl succinate, into an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic extracts with water and then brine. Dry over anhydrous MgSO₄, filter, and remove the solvent in vacuo. Further purification can be achieved via distillation or chromatography if necessary.
Conclusion
The reactivity of this compound is a clear demonstration of fundamental organic chemistry principles. The superior resonance stabilization and poorer leaving group of the amide render it significantly less reactive to nucleophilic acyl substitution than the corresponding ester.[2][3][5] This reactivity differential is not merely academic; it provides a synthetic handle for chemists to selectively manipulate one functional group while preserving the other. By carefully selecting reagents and reaction conditions—such as using LiBH₄ for selective ester reduction or applying harsh acidic conditions for amide hydrolysis—researchers can unlock the full synthetic potential of this versatile bifunctional building block.
References
-
Principles of Drug Action 1, Spring 2005, Amides. (n.d.). Retrieved from [Link]
-
Szostak, M., et al. (2014). Highly Chemoselective Reduction of Amides (Primary, Secondary, Tertiary) to Alcohols using SmI2/Amine/H2O under Mild Conditions. Journal of the American Chemical Society, 136(5), 2280–2283. Available from: [Link]
-
Reddit. (2019). Why are Amides less reactive than Esters? r/Mcat. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by amide reduction. Retrieved from [Link]
-
Szostak, M., et al. (2014). Highly Chemoselective Reduction of Amides (Primary, Secondary, Tertiary) to Alcohols using SmI2/Amine/H2O under Mild Conditions. Journal of the American Chemical Society. Available from: [Link]
-
Kim, S., & Kim, S. S. (1994). Chemoselective Hydrolysis of Amides in the Presence of Esters by Copper(II)/Glyoxal: Metal-Ion-Catalyzed Amide Hydrolysis. The Journal of Organic Chemistry, 59(7), 1817–1819. Available from: [Link]
-
Chemistry Stack Exchange. (2020). Why do amides require much harsher conditions for hydrolysis than esters? Retrieved from [Link]
-
LibreTexts Chemistry. (2015). 20.1: Relative Reactivities, Structures, and Spectra of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Compound Interest. (n.d.). A Quick Guide to Reductions in Organic Chemistry. Retrieved from [Link]
-
Open Oregon Educational Resources. (n.d.). 7.4 Esters and Amides – Introductory Organic Chemistry. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019). What are the factors influencing O- versus N- alkylation of amides (straight chain or cyclic)? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by O-alkylation. Retrieved from [Link]
-
Wang, Y., et al. (2021). Selective Ammonolysis of Bioderived Esters for Biobased Amide Synthesis. ACS Sustainable Chemistry & Engineering, 9(46), 15559–15569. Available from: [Link]
-
ResearchGate. (2018). How can I selectively reduce ester to alcohol instead of amide present? Retrieved from [Link]
-
TSFX. (n.d.). Hydrolysis of Esters and Amides. Retrieved from [Link]
-
Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. Retrieved from [Link]
-
Reddit. (2014). Selective Hydrolysis of Amides. r/chemistry. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). 17.4: Hydrolysis of Esters and Amides. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. This compound | C6H11NO3 | CID 13347133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. webhome.auburn.edu [webhome.auburn.edu]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. reddit.com [reddit.com]
- 6. 7.4 Esters and Amides – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. dalalinstitute.com [dalalinstitute.com]
- 9. tsfx.edu.au [tsfx.edu.au]
- 10. acs.org [acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Amine synthesis by amide reduction [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Highly Chemoselective Reduction of Amides (Primary, Secondary, Tertiary) to Alcohols using SmI2/Amine/H2O under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selective Ammonolysis of Bioderived Esters for Biobased Amide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 4-amino-4-oxobutanoate
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl 4-amino-4-oxobutanoate (CAS No. 53171-35-0). The following procedural guidance is designed to ensure personal safety and maintain a secure laboratory environment by outlining the necessary personal protective equipment (PPE), handling protocols, and disposal plans.
Understanding the Risks: Hazard Profile of this compound
This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:
-
H315: Causes skin irritation[1].
-
H319: Causes serious eye irritation[1].
-
H335: May cause respiratory irritation[1].
The signal word for this chemical is "Warning"[1]. These classifications necessitate a careful and considered approach to personal protection to mitigate the risks of exposure. The primary hazards are associated with direct contact with the skin and eyes, and inhalation of the solid particulate matter.
Core Personal Protective Equipment (PPE) Requirements
A comprehensive PPE strategy is critical when handling this compound. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Handling Solid | Safety glasses with side shields or chemical splash goggles. A face shield is recommended for larger quantities. | Chemical-resistant nitrile or neoprene gloves. Double-gloving is advised. | A standard laboratory coat. Consider a chemical-resistant disposable coverall for extensive handling. | A NIOSH-approved N95 dust mask or higher, especially when handling powders outside of a fume hood. |
| Preparing Solutions | Chemical splash goggles are mandatory. A face shield should be worn over the goggles. | Chemical-resistant nitrile or neoprene gloves. | A laboratory coat. A chemical-resistant apron is recommended to be worn over the lab coat. | Work should be performed in a certified chemical fume hood to avoid inhalation of vapors or aerosols. |
| Running Reactions and Work-up | Chemical splash goggles. | Chemical-resistant nitrile or neoprene gloves. | A laboratory coat. | Operations should be conducted within a chemical fume hood. |
| Handling Spills | Chemical splash goggles and a face shield. | Heavy-duty chemical-resistant gloves (e.g., butyl rubber). | Chemical-resistant coveralls. | A full-face respirator with appropriate cartridges may be necessary depending on the spill size. |
Procedural Guidance: A Step-by-Step Approach to Safe Handling
Adherence to a strict operational workflow is paramount for safety. The following diagram and procedural steps outline the logical sequence for handling this compound from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
Step 1: Pre-Handling Preparations
-
Consult the Safety Data Sheet (SDS): Before any work begins, thoroughly review the SDS for this compound.
-
Assemble and Inspect PPE: Gather all necessary PPE as outlined in the table above. Inspect gloves for any signs of degradation or punctures. Ensure safety glasses or goggles provide a proper seal.
-
Prepare the Work Area: Ensure that a certified chemical fume hood is used for all operations where dust or aerosols may be generated. An eyewash station and safety shower must be readily accessible[2].
Step 2: Handling the Chemical
-
Donning PPE: Put on your lab coat, followed by safety goggles, and then gloves. If a respirator is required, ensure it is properly fit-tested.
-
Weighing: When weighing the solid, do so within a fume hood or a ventilated balance enclosure to minimize inhalation of airborne particles.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
Step 3: Post-Handling and Disposal
-
Waste Segregation: All solid waste contaminated with this compound, such as pipette tips, gloves, and weighing paper, should be collected in a clearly labeled, sealed container for chemical waste[2]. Liquid waste should be collected in a separate, appropriately labeled hazardous waste container.
-
Decontamination: Clean any contaminated surfaces and glassware.
-
Doffing PPE: Remove PPE in the reverse order it was put on, taking care to not contaminate your skin. Dispose of single-use PPE in the designated chemical waste stream.
-
Personal Hygiene: Wash your hands thoroughly with soap and water after removing your gloves[3].
Emergency Procedures
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention[3].
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists[3].
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention[3].
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.
By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, ensuring both personal well-being and the integrity of their research.
References
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Sigma-Aldrich. (n.d.). This compound.
- Fisher Scientific. (n.d.). Safety Data Sheet. Retrieved from an SDS for a related compound with similar handling procedures.
- BenchChem. (2025). Personal protective equipment for handling MCA succinimidyl ester. Retrieved from a guide with general lab safety practices.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

